Spirapril (hydrochloride)
Description
BenchChem offers high-quality Spirapril (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spirapril (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H31ClN2O5S2 |
|---|---|
Molecular Weight |
503.1 g/mol |
IUPAC Name |
(8S)-7-[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C22H30N2O5S2.ClH/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27;/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27);1H/t15-,17?,18-;/m0./s1 |
InChI Key |
CLDOLNORSLLQDI-QDRZTAJBSA-N |
Isomeric SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3(C[C@H]2C(=O)O)SCCS3.Cl |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Spirapril (hydrochloride) synthesis and purification process
An In-Depth Technical Guide to the Synthesis and Purification of Spirapril Hydrochloride
Introduction
Spirapril is a potent, second-generation angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] Like many advanced ACE inhibitors, it is administered as a prodrug, which, after oral administration, is hydrolyzed in the body to its pharmacologically active diacid metabolite, spiraprilat.[2][3][4] Spiraprilat exerts its therapeutic effect by competitively inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3][5] This mechanism leads to vasodilation and a reduction in blood pressure.[5]
The molecular architecture of Spirapril is characterized by a unique 1,4-dithia-7-azaspiro[4.4]nonane carboxylic acid core coupled to an N-(1-(ethoxycarbonyl)-3-phenylpropyl)alanine side chain.[3][6] This structural complexity, particularly the presence of multiple stereocenters, necessitates a highly controlled and robust synthetic and purification strategy to ensure the production of a safe, effective, and high-purity active pharmaceutical ingredient (API). This guide provides a detailed examination of the synthesis and purification of Spirapril hydrochloride, grounded in established chemical literature and process chemistry principles. We will explore the strategic decisions behind the synthetic route, detail the experimental protocols, and discuss the critical aspects of purification required to meet stringent pharmaceutical standards.
Section 1: Retrosynthetic Analysis and Strategic Considerations
A convergent retrosynthetic strategy is the most logical approach for a molecule of Spirapril's complexity. This approach involves synthesizing key fragments of the molecule separately before joining them in the final stages. This strategy enhances overall efficiency and simplifies the purification of intermediates.
The primary disconnection points for Spirapril (I) are the two amide bonds. However, the most strategically sound disconnection is at the amide bond linking the spirocyclic amino acid core and the dipeptide side chain. This breaks the molecule down into two key intermediates of roughly equal complexity: the spirocyclic core (II) and the ethyl L-alanyl-L-phenylbutyl ester derivative (III) .
Caption: Overall workflow for Spirapril Hydrochloride synthesis.
Experimental Protocol: Coupling and Diastereomer Separation
-
Step 1: Amide Coupling. Dissolve the spirocyclic amino acid hydrobromide (II) (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the salt and facilitate the reaction.
-
Add the solution of the activated NHS ester of the side chain (III) (1.05 eq) to the mixture.
-
Stir the reaction at room temperature for 18-24 hours. Monitor the reaction progress by HPLC.
-
Step 2: Work-up. Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to obtain crude Spirapril as a mixture of diastereomers. [6]7. Step 3: Diastereomer Separation. The separation of the desired (S,S,S) diastereomer from the undesired ones is typically achieved by column chromatography on silica gel or by fractional crystallization. The choice of method depends on the scale of the synthesis and the physical properties of the diastereomers.
Section 4: Purification and Salt Formation
The final stages of the process are dedicated to achieving the high purity required for a pharmaceutical ingredient. This involves removing any remaining impurities and isolating the API in a stable, crystalline salt form.
Caption: Purification and salt formation workflow.
Rationale for Purification Strategy
The primary impurities that must be removed include:
-
Diastereomers: From the coupling of the chiral side chain and spirocyclic core. [6]* Process-Related Impurities: Unreacted starting materials, coupling reagents (e.g., residual DCU), and solvents.
-
Degradation Products: The major degradation pathway for Spirapril is intramolecular cyclization to form a diketopiperazine (DKP) impurity. [7][8]Spiraprilat, the active diacid, can also be present if hydrolysis occurs. [1] Crystallization is the most effective method for final purification, as it can efficiently remove both process-related impurities and undesired stereoisomers while simultaneously isolating the desired solid-state form. [9]
Final Salt Formation and Purification
The hydrochloride salt of Spirapril is the stable, marketed form. [10]The final purification step is therefore the crystallization of this salt.
Self-Validating Protocol: Crystallization of Spirapril Hydrochloride
-
Step 1: Salt Formation. Charge the purified Spirapril free base (obtained after chromatography) into a crystallizer vessel. Dissolve the material in a suitable solvent, such as methanol or ethanol. [7]2. Filter the solution through a polishing filter (e.g., 0.2 µm) to remove any particulate matter.
-
Carefully add a stoichiometric amount of a solution of hydrogen chloride (e.g., HCl in isopropanol or ethereal HCl) to the clear solution. The addition should be controlled to prevent shock crystallization.
-
Step 2: Crystallization. The monohydrate form can be prepared by slow evaporation from wet methanol. [7]Alternatively, for controlled crystallization, slowly cool the solution or add an anti-solvent (e.g., diethyl ether or heptane) to induce supersaturation and crystallization.
-
In-Process Control: Monitor the crystallization process for crystal size and shape using in-line particle analysis tools if available. The rate of cooling or anti-solvent addition is a critical parameter to control crystal morphology.
-
Step 3: Isolation and Drying. Once crystallization is complete, hold the slurry at a low temperature (e.g., 0-5°C) for several hours to maximize yield.
-
Filter the crystalline product. Wash the filter cake with a cold solvent or anti-solvent to remove residual mother liquor.
-
Dry the purified Spirapril hydrochloride under vacuum at a controlled temperature (e.g., 40-50°C) until the residual solvent levels meet ICH guidelines.
Section 5: Quality Control and Analytical Validation
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the final Spirapril hydrochloride API.
| Parameter | Specification | Analytical Method | Rationale |
| Identity | Conforms to reference standard | FTIR, ¹H NMR | Confirms the chemical structure of the molecule. |
| Assay | 98.5% - 101.5% | HPLC-UV | Quantifies the amount of active substance. |
| Stereoisomeric Purity | Specific diastereomers ≤ 0.15% | Chiral HPLC | Ensures the correct stereochemistry, which is critical for pharmacological activity. |
| Related Substances | Spiraprilat ≤ 0.5% | HPLC-UV | Controls the level of the active metabolite and potential hydrolysis product. [1] |
| Diketopiperazine ≤ 0.2% | HPLC-UV | Controls the primary degradation product. [7][8] | |
| Any other individual impurity ≤ 0.10% | HPLC-UV | Adheres to ICH guidelines for impurity thresholds. [] | |
| Residual Solvents | Meets ICH Q3C limits | Headspace GC | Ensures that solvent levels are below safety thresholds. |
| Water Content | e.g., for monohydrate: 3.4% - 4.0% | Karl Fischer Titration | Confirms the correct hydration state of the crystalline solid. [7] |
Conclusion
The synthesis and purification of Spirapril hydrochloride is a multi-step process that demands precise control over reaction conditions, stereochemistry, and purification operations. A convergent synthetic strategy, leveraging well-understood chemical transformations such as thioketal formation, reductive amination, and peptide coupling, provides an efficient route to the core molecular structure. The ultimate success of the process, however, lies in the meticulous purification and crystallization of the final hydrochloride salt. This critical final step ensures the removal of process-related impurities and unwanted diastereomers, yielding an active pharmaceutical ingredient that meets the stringent quality and purity standards required for therapeutic use. The methodologies described herein represent a robust and logical framework for the production of this important antihypertensive agent.
References
-
Xu, W., Wahle, M. C., Stowell, J. G., & Byrn, S. R. (1997). Spirapril Hydrochloride Hydrate. Acta Crystallographica Section C: Crystal Structure Communications, 53(12), 1917-1919. [Link]
-
Kočovský, P., Baines, A., & Malkov, A. V. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
-
Smith, E. M., et al. (1989). Angiotensin converting enzyme inhibitors: spirapril and related compounds. Journal of Medicinal Chemistry, 32(7), 1600-1606. [Link]
- Lin, C. A., & Sun, M. L. (1999). U.S. Patent No. 5,869,671. Washington, DC: U.S.
-
Veeprho. (n.d.). Spirapril Impurities and Related Compound. Veeprho. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5311447, Spirapril. [Link]
-
PharmaCompass. (n.d.). Spirapril | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6850814, Spirapril Hydrochloride. [Link]
-
Wikipedia. (n.d.). Spirapril. [Link]
-
Pharmaffiliates. (n.d.). Spirapril Hydrochloride and its Impurities. [Link]
-
Walsh Medical Media. (2013). An Overview of Analytical Determination of Captopril in Active Pharmaceutical Ingredients (API) Formulation and Biological Fluid. [Link]
- Teva Pharmaceuticals USA Inc. (2004). U.S. Patent No. 6,764,694. Washington, DC: U.S.
-
Pharmaffiliates. (n.d.). Spirapril-impurities. [Link]
-
Myerson, A. S. (2008). From form to function: Crystallization of active pharmaceutical ingredients. CEP Magazine, June 2008, 36-41. [Link]
-
Mosher, G. L., et al. (2017). U.S. Patent No. 9,616,096. Washington, DC: U.S. Patent and Trademark Office. [Link]
-
The Merck Index Online. (n.d.). Spirapril. [Link]
-
Al-Shdefat, S. F., et al. (2021). Analytical Methods for Determination of Certain Antihypertensive Drugs. Biomedical Journal of Scientific & Technical Research, 34(1), 26501-26511. [Link]
-
Kumar, A., & Singh, R. (2009). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Journal of the Brazilian Chemical Society, 20(6), 1011-1032. [Link]
-
Noble, S., & Sorkin, E. M. (1995). Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. Drugs, 49(5), 750-766. [Link]
- Teva Pharmaceuticals USA Inc. (2003). U.S.
- Wockhardt Research Centre. (2008).
Sources
- 1. veeprho.com [veeprho.com]
- 2. Spirapril - Wikipedia [en.wikipedia.org]
- 3. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spirapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. WO2008001184A2 - Solid composition - Google Patents [patents.google.com]
- 9. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 10. Spirapril Hydrochloride | C22H31ClN2O5S2 | CID 6850814 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical and Physical Properties of Spirapril Hydrochloride
Introduction
Spirapril hydrochloride is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor belonging to the dicarboxy group of ACE inhibitors.[1][2] It is the hydrochloride salt of spirapril, a prodrug that is hydrolyzed in vivo to its active metabolite, spiraprilat.[3][4][5] Spiraprilat competitively inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][3] This mechanism of action leads to vasodilation and a reduction in aldosterone secretion, resulting in its therapeutic use as an antihypertensive agent for the treatment of hypertension and congestive heart failure.[3][6] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of spirapril hydrochloride for researchers, scientists, and drug development professionals.
Chemical Properties
Spirapril hydrochloride is a synthetic compound with a complex stereochemistry that is crucial for its biological activity.[7]
Chemical Structure:
Caption: Chemical structure of Spirapril Hydrochloride.
Nomenclature and Identification:
| Identifier | Value |
| IUPAC Name | (8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride[3] |
| CAS Number | 94841-17-5[8] |
| Molecular Formula | C22H31ClN2O5S2[3] |
| Molecular Weight | 503.1 g/mol [3] |
| Synonyms | SCH 33844, Renormax, Renpress, Sandopril[3][8] |
Spirapril hydrochloride is also available as a monohydrate, which is the form recognized by the European Pharmacopoeia.[9]
| Identifier (Monohydrate) | Value |
| IUPAC Name | (8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrate;hydrochloride[9] |
| CAS Number | 200872-06-6[9] |
| Molecular Formula | C22H33ClN2O6S2[9] |
| Molecular Weight | 521.1 g/mol [9] |
Physical Properties
The physical properties of a drug substance are critical for its formulation, manufacturing, and bioavailability.
| Property | Value | Source(s) |
| Appearance | White to off-white solid/foam | [8][10] |
| Melting Point | 192-194 °C (with decomposition) | [8][10] |
| Solubility | Very slightly soluble in water; Soluble in methanol; Slightly soluble in acetonitrile; Practically insoluble in methylene chloride. | [10] |
| Optical Rotation | [α]D26 = -11.2° (c = 0.4 in ethanol) | [8] |
| Hygroscopicity | Hygroscopic | [10] |
Analytical Characterization
A comprehensive analytical characterization is essential to ensure the identity, purity, and quality of Spirapril hydrochloride. This involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity and potency of Spirapril hydrochloride. A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.
Rationale for Method Development: The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase composition, and detector wavelength. For ACE inhibitors like spirapril, which possess ionizable groups, the pH of the mobile phase is a critical parameter affecting retention and peak shape.[11] A low pH is often employed to suppress the ionization of the carboxylic acid groups, leading to better retention and symmetrical peaks on a reversed-phase column.[11]
Illustrative HPLC Protocol (Based on European Pharmacopoeia reference for a related substance test):
-
Column: C18, 5 µm, 4.6 mm x 150 mm (or equivalent)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol. A low pH, around 2.5-3.5, is typically effective.[11]
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30-40 °C) for better reproducibility.
-
Detection: UV spectrophotometer at a wavelength where the analyte exhibits significant absorbance (e.g., 210-220 nm).
-
Injection Volume: 10-20 µL
-
System Suitability: Before analysis, the system suitability is confirmed by injecting a standard solution to ensure parameters like theoretical plates, tailing factor, and reproducibility are within acceptable limits as defined by pharmacopoeias.
Caption: A typical workflow for HPLC analysis of Spirapril Hydrochloride.
Forced Degradation Studies: To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed.[12][13] This involves subjecting Spirapril hydrochloride to various stress conditions to generate potential degradation products.
-
Acid/Base Hydrolysis: Treatment with dilute HCl and NaOH at elevated temperatures.[12]
-
Oxidative Degradation: Exposure to hydrogen peroxide.[12]
-
Thermal Degradation: Heating the solid drug substance.[12]
-
Photodegradation: Exposing the drug substance to UV and visible light.[14]
The developed HPLC method must be able to resolve the main peak of Spirapril hydrochloride from all the degradation product peaks.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Spirapril hydrochloride's identity.
1. Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy is a straightforward and valuable tool for the initial identification and quantification of Spirapril hydrochloride. The presence of the phenyl group in the molecule results in characteristic UV absorption.
-
Experimental Protocol: A dilute solution of Spirapril hydrochloride is prepared in a suitable solvent (e.g., methanol or 0.1 N HCl). The UV spectrum is recorded, typically from 200 to 400 nm, against a solvent blank. The wavelength of maximum absorbance (λmax) is determined. For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.
2. Infrared (IR) Spectroscopy:
IR spectroscopy provides a molecular fingerprint of Spirapril hydrochloride by identifying its functional groups.
-
Expected Characteristic Peaks:
-
O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹
-
N-H stretch (secondary amine): Around 3300 cm⁻¹
-
C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹
-
C=O stretch (ester and carboxylic acid): Strong absorptions around 1730-1750 cm⁻¹
-
C=O stretch (amide): Around 1650 cm⁻¹
-
C=C stretch (aromatic): Around 1600 and 1450 cm⁻¹
-
-
Experimental Protocol: The IR spectrum can be obtained using a potassium bromide (KBr) pellet or by Attenuated Total Reflectance (ATR). The sample is scanned over the mid-IR range (4000-400 cm⁻¹).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful techniques for the definitive structural confirmation of Spirapril hydrochloride. They provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
-
Experimental Protocol: A solution of Spirapril hydrochloride is prepared in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. Advanced 2D NMR techniques like COSY and HSQC can be employed for unambiguous assignment of all signals.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of Spirapril hydrochloride.
1. Differential Scanning Calorimetry (DSC):
DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[15] It is used to determine the melting point and to study polymorphism.
-
Experimental Protocol: A small amount of the sample is hermetically sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The resulting thermogram will show an endothermic peak corresponding to the melting of the substance.
2. Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature.[15] It is useful for determining the presence of water or other residual solvents and for studying the thermal stability of the compound. For the monohydrate form, TGA can quantify the water content.
-
Experimental Protocol: A sample is placed in a TGA pan and heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The resulting curve plots the percentage of weight loss against temperature.
Caption: Workflow for Thermal Analysis of Spirapril Hydrochloride.
Conclusion
This technical guide has outlined the key chemical and physical properties of Spirapril hydrochloride, along with the analytical methodologies essential for its characterization. A thorough understanding of these properties is fundamental for drug development professionals to ensure the quality, safety, and efficacy of pharmaceutical products containing Spirapril hydrochloride. For complete and validated analytical procedures, it is imperative to consult the official monographs of the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).
References
-
Forced Degradation Studies. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
PubChem. (n.d.). Spirapril hydrochloride monohydrate. Retrieved from [Link]
-
Merck Index. (n.d.). Spirapril. Retrieved from [Link]
-
PubChem. (n.d.). Spirapril Hydrochloride. Retrieved from [Link]
- Popović-Nikolić, M., Popović, G., & Agbaba, D. (2013). The Effects of Anionic, Cationic, and Nonionic Surfactants on Acid–Base Equilibria of ACE Inhibitors. Journal of Solution Chemistry, 42(9), 1779–1793.
- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Molecules, 28(11), 4381.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2015).
- Noble, S., & Sorkin, E. M. (1995). Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. Drugs, 49(5), 750–766.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (2015). Journal of Analytical & Bioanalytical Techniques, 6(1).
-
Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (2022). 2. Introduction of UV spectrometer. Retrieved from [Link]
- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (2014). Organic Process Research & Development, 18(11), 1436-1441.
- Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research, 27(1), 248-253.
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM. Retrieved from [Link]
-
PubChem. (n.d.). Spirapril. Retrieved from [Link]
- Thermal analysis study of antihypertensive drug doxazosin mesilate. (2013). Journal of Thermal Analysis and Calorimetry, 111(3), 1931-1935.
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Characterization of Pharmaceutical Materials by Thermal Analysis. (n.d.). TA Instruments. Retrieved from [Link]
-
Summary of forced degradation results. (2017). ResearchGate. Retrieved from [Link]
-
PharmaCompass. (n.d.). Spirapril. Retrieved from [Link]
-
IR spectrum of pure Captopril. (2019). ResearchGate. Retrieved from [Link]
- Smith, E. M., Swiss, G. F., Neustadt, B. R., McNamara, P., Gold, E. H., Sybertz, E. J., & Baum, T. (1989). Angiotensin converting enzyme inhibitors: spirapril and related compounds. Journal of medicinal chemistry, 32(7), 1600–1606.
- Cushman, D. W., & Ondetti, M. A. (1991). Differentiation of angiotensin-converting enzyme (ACE) inhibitors by their selective inhibition of ACE in physiologically important target organs. The American journal of cardiology, 68(14), 14D–20D.
- Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. (2018). Molecules, 23(10), 2663.
- Direct determination of angiotensin-converting enzyme inhibitors in plasma by radioenzymatic assay. (1987). Clinical chemistry, 33(9), 1614–1617.
- Determination of Specific Absorbance (A¦) of Five Calcium Channel Blocker Anti-Hypertensive Drugs Using UV-Visible Spectroscopy. (2023). ChemRxiv.
- HPLC-UV Method for the Determination of Enalapril in Bulk, Pharmaceutical Formulations and Serum. (2014). Journal of Analytical & Bioanalytical Techniques, 5(4).
- A VALIDATED HPLC METHOD FOR ANALYSIS OF ATORVASTATIN CALCIUM, RAMIPRIL AND ASPIRIN AS THE BULK DRUG AND IN COMBINED CAPSULE DOSAGE FORMS. (2010). International Journal of Pharmaceutical Sciences Review and Research, 4(3), 40-45.
- Utilizing hot-stage polarized microscopy and ATR-FTIR for ramipril co-crystal screening, supported by principal. (2023). Journal of Pharmacy & Pharmacognosy Research, 11(6), 1032-1046.
- Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. (2014). Magnetic Resonance in Chemistry, 52(12), 735-742.
- A review on validated analytical methods for Ramipril. (2022). World Journal of Biology Pharmacy and Health Sciences, 10(2), 038-046.
-
CORRELATION BETWEEN PHARMACOKINETIC PROPERTIES AND 15N-NMR AND 13C-NMR CHEMICAL SHIFTS OF ANGIOTENSIN CONVERTING ENZYME INHIBITORS. (2013). ResearchGate. Retrieved from [Link]
- Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.
- Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do. (2022). JETIR, 9(6).
- Development and validation of a RP- HPLC method for simultaneous estimation of enalapril maleate and ramipril in bulk and tablet. (2012). Scholars Research Library, 4(3), 945-951.
- Analysis of ACE inhibitors in pharmaceutical dosage forms by derivative UV spectroscopy and liquid chromatography (HPLC). (1993). Journal of pharmaceutical and biomedical analysis, 11(9), 827–833.
- ACE Inhibitors. (2023).
-
NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]
-
UV spectrophotometric methods for estimation of ramipril in pharmaceutical dosage form by Absorption maxima Method and Area under Curve. (2017). ResearchGate. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. tainstruments.com [tainstruments.com]
- 3. Spirapril Hydrochloride | C22H31ClN2O5S2 | CID 6850814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spirapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin converting enzyme inhibitors: spirapril and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spirapril [drugfuture.com]
- 9. Spirapril hydrochloride monohydrate | C22H33ClN2O6S2 | CID 71587627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 94841-17-5 CAS MSDS (Spirapril hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Analysis of ACE inhibitors in pharmaceutical dosage forms by derivative UV spectroscopy and liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
Spirapril hydrochloride stability and degradation pathway analysis
An In-Depth Technical Guide to the Stability and Degradation Pathway Analysis of Spirapril Hydrochloride
Introduction: The Imperative of Stability in Drug Efficacy
Spirapril hydrochloride is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2][3] Structurally, it is a dicarboxylate-containing ACE inhibitor that acts as a prodrug. Following oral administration, it is hydrolyzed in vivo to its pharmacologically active metabolite, spiraprilat, which exerts the therapeutic effect by blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II.[1][4][5]
The journey of a drug molecule from synthesis to therapeutic action is fraught with challenges, chief among them being its chemical stability. The presence of susceptible functional groups, such as the ethyl ester and amide linkages in spirapril, renders it vulnerable to degradation under various environmental conditions. Understanding the degradation pathways is not merely an academic exercise; it is a cornerstone of drug development mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[6][7] Forced degradation, or stress testing, provides critical insights into the intrinsic stability of the molecule, helps in the elucidation of degradation products, and is indispensable for developing and validating stability-indicating analytical methods (SIMs) that can ensure the safety, quality, and efficacy of the final pharmaceutical product.[6][8]
This guide provides a comprehensive analysis of the stability profile and degradation pathways of spirapril hydrochloride. We will delve into the mechanistic basis of its degradation under various stress conditions, outline the analytical methodologies required for its assessment, and provide detailed protocols grounded in established scientific principles.
Section 1: Physicochemical Profile and Intrinsic Stability
A foundational understanding of a drug's physicochemical properties is essential before embarking on stability studies. These properties dictate its handling, formulation strategies, and inherent susceptibility to degradation.
| Property | Data | Source(s) |
| Chemical Name | (8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride | [1] |
| Molecular Formula | C₂₂H₃₀N₂O₅S₂·HCl | [3][9] |
| Molecular Weight | 503.08 g/mol | [3] |
| Melting Point | 192-194°C (decomposes) | [9] |
| Appearance | White to Off-White Solid | [9] |
| Solubility | Very slightly soluble in water; soluble in methanol. | [9] |
Storage and Handling: As a solid, spirapril hydrochloride is relatively stable and should be stored at -20°C for long-term use, where it can remain stable for at least four years.[10] Stock solutions, however, are more prone to degradation and should be stored at -80°C for up to 6 months or at -20°C for no more than one month.[10] It is crucial to protect the compound from moisture, as its hygroscopic nature can accelerate hydrolytic degradation.[9][10]
Section 2: Forced Degradation Studies - A Strategic Framework
Forced degradation studies are the bedrock of stability analysis. The objective is to intentionally degrade the drug substance under conditions more severe than accelerated stability testing to identify the likely degradation products and establish the degradation pathways.[6] This process is fundamental to developing a truly specific, stability-indicating analytical method.[7] The general aim is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize impurities without completely destroying the molecule.[6][11]
Section 3: Primary Degradation Pathways of Spirapril Hydrochloride
The molecular structure of spirapril contains two primary "soft spots" for degradation: the ethyl ester and the amide bond.[12] Consequently, hydrolysis is the most significant degradation pathway.
Hydrolytic Degradation
Hydrolysis involves the cleavage of a chemical bond by reaction with water and is the most common degradation mechanism for pharmaceuticals.[12] For spirapril, this occurs under acidic, basic, and neutral conditions, with the rate being highly pH-dependent.
-
Pathway 1: Ester Hydrolysis (De-esterification) : The most facile hydrolytic reaction for spirapril is the cleavage of the ethyl ester group. This reaction converts the prodrug spirapril into its active diacid metabolite, spiraprilat . This is the same biotransformation that occurs in the liver.[4][5] Under forced degradation conditions, particularly basic hydrolysis, this is the principal degradation product formed.
-
Pathway 2: Amide Hydrolysis : A more strenuous condition can lead to the cleavage of the amide bond linking the alanyl moiety to the dithia-azaspiro-nonane carboxylic acid core. While amides are generally more resistant to hydrolysis than esters, this pathway can occur under prolonged exposure to strong acid or base.[12]
-
Pathway 3: Intramolecular Cyclization : Like other ACE inhibitors such as enalapril and quinapril, spirapril has the potential to undergo intramolecular cyclization to form a diketopiperazine derivative.[13][14] This involves the nucleophilic attack of the secondary amine onto the amide carbonyl, leading to the cleavage of the peptide bond and formation of a stable six-membered ring.
Oxidative Degradation
Oxidative degradation is typically forced using hydrogen peroxide (H₂O₂).[15] The sulfur atoms within the 1,4-dithiaspiro[4.4]nonane ring system of spirapril are susceptible to oxidation. This can lead to the formation of sulfoxide or sulfone derivatives, altering the molecule's polarity and potentially its biological activity. The reaction is generally initiated by reactive oxygen species generated from the stressor.[16]
Photolytic and Thermal Degradation
-
Photodegradation : Per ICH Q1B guidelines, photostability testing exposes the drug to a combination of UV and visible light.[17] While specific photoproducts for spirapril are not extensively documented, compounds with aromatic rings and carbonyl groups can be susceptible to photolytic cleavage or rearrangement reactions.
-
Thermal Degradation : When subjected to dry heat (e.g., 80°C), spirapril may undergo degradation, primarily through acceleration of hydrolytic pathways or intramolecular cyclization to the diketopiperazine.[18][19] The extent of degradation is dependent on temperature and duration of exposure.
Summary of Degradation Behavior
| Stress Condition | Reagent/Parameters | Primary Degradation Pathway(s) | Major Degradant(s) |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heat | Ester Hydrolysis, Cyclization | Spiraprilat, Diketopiperazine |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT/heat | Ester Hydrolysis (rapid) | Spiraprilat |
| Neutral Hydrolysis | Water, heat | Ester Hydrolysis (slow) | Spiraprilat |
| Oxidation | 3% H₂O₂, RT | Oxidation of Sulfur atoms | Sulfoxide/Sulfone derivatives |
| Photolysis | UV/Visible Light | Potential for cleavage/rearrangement | Compound-specific |
| Thermal (Dry Heat) | 60 - 80°C | Cyclization, Hydrolysis | Diketopiperazine, Spiraprilat |
Section 4: Analytical Methodologies for Stability Assessment
The cornerstone of any stability study is a validated stability-indicating method (SIM). A SIM must be able to accurately quantify the decrease of the active drug substance and the increase of degradation products over time, with no interference from excipients, impurities, or other degradants.[20]
Protocol: Stability-Indicating RP-HPLC Method
This protocol provides a robust starting point for the development of a SIM for spirapril hydrochloride, based on established methods for similar ACE inhibitors.[14][19][21]
1. Instrumentation and Materials:
-
HPLC System: A system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: A reversed-phase column such as an Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), High-purity water.
2. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.8 with Orthophosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Gradient elution. A starting point could be:
-
Time 0 min: 10% B
-
Time 20 min: 80% B
-
Time 20.1 min: 10% B
-
Time 25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve spirapril hydrochloride in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of ~100 µg/mL.
-
Forced Degradation Samples: Dilute the stressed sample mixtures with the diluent to a similar concentration. If a strong acid or base was used for stress testing, neutralize the sample before dilution to halt further degradation.[6]
4. Method Validation (Self-Validating System):
-
Specificity: This is the most critical parameter. The method's trustworthiness is established here. Inject the blank, placebo (if applicable), and all forced degradation samples. The PDA detector should be used to assess peak purity for the spirapril peak in the presence of its degradants. There must be baseline resolution (Rs > 2) between spirapril and the nearest eluting degradation product.[19][22]
-
Linearity: Analyze a series of at least five concentrations across the expected working range (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) should be > 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of pure spirapril into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0-102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the standard solution. The Relative Standard Deviation (%RSD) should be < 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of data should be < 2.0%.
-
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.
Structural Elucidation with LC-MS/MS
While HPLC-PDA can confirm peak purity and quantify known substances, it cannot identify unknown degradation products. For this, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive tool. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the chemical structure of a novel degradant can be confidently elucidated.[14][23]
Conclusion
The chemical stability of spirapril hydrochloride is governed by its susceptibility to hydrolysis, oxidation, and cyclization. The primary degradation pathway under most conditions is the hydrolytic cleavage of the ethyl ester to form the active metabolite, spiraprilat. Other significant degradants, such as the diketopiperazine derivative, can form under thermal and acidic stress. A thorough understanding of these pathways, achieved through systematic forced degradation studies, is paramount. The development and validation of a robust, stability-indicating RP-HPLC method is not only a regulatory requirement but also a scientific necessity to ensure that only high-quality, stable, and effective spirapril hydrochloride reaches the patient. This guide provides the strategic framework and technical protocols necessary for researchers and drug development professionals to confidently undertake this critical analysis.
References
-
Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Spirapril Metabolism Pathway. (n.d.). SMPDB. Retrieved January 6, 2026, from [Link]
-
Spirapril Hydrochloride. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2015). Pharmaceutical Technology. Retrieved January 6, 2026, from [Link]
-
Spirapril Action Pathway. (n.d.). SMPDB. Retrieved January 6, 2026, from [Link]
-
Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. (2020). Universidade de Lisboa. Retrieved January 6, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. Retrieved January 6, 2026, from [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. Retrieved January 6, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 6, 2026, from [Link]
-
Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved January 6, 2026, from [Link]
-
Method Development and Photolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS. (2014). Asian Journal of Pharmaceutical Analysis. Retrieved January 6, 2026, from [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). JFDA. Retrieved January 6, 2026, from [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 6, 2026, from [Link]
-
Forced Degradation Study in Pharmaceuticals. (2018). YouTube. Retrieved January 6, 2026, from [Link]
-
Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. (2025). Academically. Retrieved January 6, 2026, from [Link]
-
Spirapril hydrochloride monohydrate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Pathway of Hydrolysis in Neutral Condition for Drug Substance and Drug Product. (2011). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (2022). MDPI. Retrieved January 6, 2026, from [Link]
-
Strength and Stability Testing for Compounded Preparations. (2014). US Pharmacopeia (USP). Retrieved January 6, 2026, from [Link]
-
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024). MDPI. Retrieved January 6, 2026, from [Link]
-
Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat and Amlodipine in Bulk Powder, Pharmaceutical Formulation and Human Plasma. (2015). TSI Journals. Retrieved January 6, 2026, from [Link]
-
Draft Guidelines on Stability Testing of Drug Substances and Products. (n.d.). The Truth Pill. Retrieved January 6, 2026, from [Link]
-
Development and validation of RPLC method for the simultaneous analysis of ACE inhibitors in tablet formulations. (2022). DergiPark. Retrieved January 6, 2026, from [Link]
-
Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Development and validation of stability indicating HPLC method for moexipril hydrochloride in bulk drugs and pharmaceutical dosage forms. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Stability-indicating RP-HPLC method development and validation for simultaneous estimation of bisoprolol fumarate and amlodipine besylate in bulk and in tablet dosage form. (2021). Future Journal of Pharmaceutical Sciences. Retrieved January 6, 2026, from [Link]
-
degradation product formed: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 6, 2026, from [Link]
-
An Overview of Analytical Determination of Captopril in Active Pharmaceutical Ingredients (API) Formulation and Biological Fluid. (2013). Walsh Medical Media. Retrieved January 6, 2026, from [Link]
-
Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]
-
The use of microcalorimetry and HPLC for the determination of degradation kinetics and thermodynamic parameters of Perindopril Erbumine in aqueous solutions. (2008). PubMed. Retrieved January 6, 2026, from [Link]
-
A Novel, Stability-indicating Method for Analyzing Degradation Impurities in Hydrochlorothiazide and Irbesartan Tablets Using RP-HPLC. (2025). PubMed. Retrieved January 6, 2026, from [Link]
-
Significance of Stress degradation study in the Stability indicating Analytical Technique development of Metoprolol, Ramipril and Lercanidipin. (2023). ResearchGate. Retrieved January 6, 2026, from [Link]
Sources
- 1. Spirapril Hydrochloride | C22H31ClN2O5S2 | CID 6850814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spirapril hydrochloride | 94841-17-5 | BS183296 [biosynth.com]
- 4. SMPDB [smpdb.ca]
- 5. SMPDB [smpdb.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. pharmtech.com [pharmtech.com]
- 9. 94841-17-5 CAS MSDS (Spirapril hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts | MDPI [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 19. researchgate.net [researchgate.net]
- 20. usp.org [usp.org]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. japsonline.com [japsonline.com]
- 23. degradation product formed: Topics by Science.gov [science.gov]
An In-Depth Technical Guide to Forced Degradation Studies of Spirapril Hydrochloride Under ICH Guidelines
Preamble: The Imperative of Predictive Stability in Drug Development
In the landscape of pharmaceutical development, the intrinsic stability of a drug substance is a cornerstone of its safety, efficacy, and quality. Forced degradation studies, or stress testing, represent a critical scientific exercise mandated by global regulatory bodies.[1][2] These studies are not merely a checkbox on a regulatory submission; they are a fundamental investigation into the molecule's vulnerabilities. By subjecting the drug substance to conditions more severe than accelerated stability testing, we proactively identify potential degradation products, elucidate degradation pathways, and, most importantly, develop and validate a stability-indicating analytical method (SIAM).[1][3] This guide provides a comprehensive, technically-grounded framework for designing and executing forced degradation studies for Spirapril Hydrochloride, a potent angiotensin-converting enzyme (ACE) inhibitor, in strict accordance with the principles outlined by the International Council for Harmonisation (ICH).
Spirapril hydrochloride is a prodrug, meaning it is administered in an inactive form and metabolized in the body to its active metabolite, spiraprilat.[4][5][6][7] This conversion is achieved through the hydrolysis of an ethyl ester group.[4][7] This inherent susceptibility to hydrolysis, coupled with other functional groups within its structure—such as the dithia-azaspiro ring and amide linkage—presents specific challenges and points of interest for a forced degradation study. This document will navigate these molecular "soft spots" to build a robust stability profile for spirapril hydrochloride.
Part 1: Foundational Principles & Regulatory Context
The Scientific Rationale for Stress Testing
The core objective of forced degradation is to generate a representative sample of degradation products that could plausibly form during the manufacturing, storage, and clinical use of the drug product.[1] This serves several key purposes:
-
Elucidation of Degradation Pathways: Understanding how the molecule breaks down informs the development of more stable formulations and the selection of appropriate packaging and storage conditions.[1][8]
-
Development of Stability-Indicating Methods (SIAMs): A SIAM must be able to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants, impurities, and excipients.[3][9] Stress testing provides the necessary challenge samples to prove this analytical specificity.
-
Impurity Identification and Qualification: Degradants are, by definition, impurities. Those formed above certain thresholds must be identified and qualified for safety, as per ICH Q3A(R) guidelines.[10]
The ICH Guidelines: A Regulatory Mandate
The ICH provides a harmonized framework for ensuring the quality of pharmaceuticals. For forced degradation, two guidelines are paramount:
-
ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This guideline explicitly states that stress testing should be performed to elucidate the intrinsic stability of the drug substance.[1][2][11] It outlines the types of stress conditions to be investigated, including temperature, humidity, oxidation, and hydrolysis across a wide pH range.[11]
-
ICH Q1B - Photostability Testing of New Drug Substances and Products: This guideline provides specific recommendations for assessing the photosensitivity of a drug. It mandates exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-ultraviolet (UV) energy.[11][12]
The overarching goal is to achieve a target degradation of approximately 5-20%.[2][12] This range is considered optimal because it is significant enough to generate and detect primary degradation products without being so excessive that it leads to secondary, irrelevant degradants that would not be seen under normal storage conditions.[1]
Part 2: Predicted Degradation Pathways of Spirapril Hydrochloride
A scientifically sound forced degradation study begins with a theoretical analysis of the molecule's structure to predict its likely points of failure. Spirapril's structure contains several functional groups prone to degradation.
Hydrolytic Degradation (Acidic & Basic Catalysis)
Causality: The most prominent feature of spirapril is the ethyl ester group. Ester hydrolysis is a well-understood chemical transformation that can be catalyzed by both acid and base.[13] Given that spirapril is a prodrug activated by in vivo esterolysis to form spiraprilat, this pathway is not only expected but certain.[4][7] Under more forceful conditions, the amide linkage within the molecule could also be susceptible to hydrolysis, though this generally requires more extreme conditions than ester hydrolysis.[13][14]
-
Primary Degradant: Spiraprilat (the active diacid metabolite).
-
Secondary Degradant: Potential cleavage at the amide bond, yielding smaller amino acid-like fragments.
Oxidative Degradation
Causality: The spirapril molecule contains two sulfur atoms within the 1,4-dithia-7-azaspiro[4.4]nonane ring system. Thioethers are known to be susceptible to oxidation, typically by agents like hydrogen peroxide, to form sulfoxides and, under more vigorous conditions, sulfones. This represents a significant potential degradation pathway.
-
Expected Degradants: Spirapril sulfoxide and/or spirapril disulfoxide.
Photolytic Degradation
Causality: Photodegradation occurs when a molecule absorbs light energy, promoting it to an excited state from which it can undergo chemical reactions.[15] The phenyl group in the 4-phenylbutane moiety of spirapril acts as a chromophore, capable of absorbing UV radiation. This energy absorption can facilitate reactions such as photo-oxidation or photo-hydrolysis.[15]
-
Expected Degradants: Products could be complex and may overlap with those from oxidative and hydrolytic pathways, but formed via a light-induced mechanism.
Thermal Degradation
Causality: Heat provides the activation energy for chemical reactions. In the solid state, thermal stress can reveal instabilities in the crystal lattice and promote degradation. In solution, it accelerates the rate of other degradation reactions, particularly hydrolysis.[13][16] For ester-containing compounds, high temperatures can be a significant driver of decomposition.[17][18]
-
Expected Degradants: Primarily the same products as from hydrolysis (spiraprilat), but the rate of formation will be temperature-dependent.
The logical flow of a forced degradation study, from planning to analysis, is depicted in the workflow below.
Caption: Proposed primary degradation pathways for Spirapril.
Conclusion
Forced degradation studies are an indispensable component of pharmaceutical development, providing deep insights into the chemical stability of a drug substance like Spirapril Hydrochloride. A systematic approach, grounded in the principles of the ICH guidelines and a thorough understanding of the molecule's chemistry, is essential. By meticulously executing hydrolytic, oxidative, photolytic, and thermal stress tests and developing a specific, stability-indicating analytical method, researchers can establish robust degradation profiles. This not only satisfies regulatory requirements but, more critically, ensures the development of a safe, effective, and high-quality medicinal product.
References
-
International Council for Harmonisation. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
International Journal of Creative Research Thoughts. ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
-
Jordi Labs. ICH Q1A, Q1B, Forced Degradation. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-28. [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
-
A. A. G. G. Amer, S. M. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Small Molecule Pathway Database. Spirapril Metabolism Pathway. [Link]
-
National Center for Biotechnology Information. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. [Link]
-
YouTube. (2023). Medicinal Chemistry of ACE inhibitors. [Link]
-
I. T., G. A. (2021). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Pharmaceuticals, 14(3), 229. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
National Center for Biotechnology Information. Spirapril Hydrochloride. PubChem. [Link]
-
YouTube. (2023). ACE Inhibitors in Hypertension Management: Mechanism of Action and Side Effects Pharmacology. [Link]
-
YouTube. (2020). Mechanism(s) of ACE inhibitors, ARBs, and ARB/NEP Inhibitors. [Link]
-
National Center for Biotechnology Information. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. PMC. [Link]
-
ResearchGate. (2014). Thermal degradation of esters/ethers derived from tartaric acid. [Link]
-
ResearchGate. (2014). Thermal stability and decomposition of pharmaceutical compounds. [Link]
-
National Center for Biotechnology Information. (1995). Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. PubMed. [Link]
-
International Journal for Scientific Research and Development. (2019). Stability indicating study by using different analytical techniques. [Link]
-
Asian Journal of Pharmaceutical Analysis. (2023). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. [Link]
-
International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. [Link]
-
Universidade de Lisboa. (2019). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. [Link]
-
arXiv. (2021). [2107.09724v3] A Greener approach towards the quantification of Captopril using Ultra High Performance Liquid Chromatography. [Link]
-
Scientific Research Publishing. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]
-
National Center for Biotechnology Information. (2019). Studies on photodegradation process of psychotropic drugs: a review. PMC. [Link]
-
ResearchGate. (2007). Kinetics of degradation of quinapril hydrochloride in tablets. [Link]
-
ResearchGate. (2014). Kinetics of the hydrolysis of enalapril (a), ramipril (b), perindopril... [Link]
-
MDPI. (2024). Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies. [Link]
-
MDPI. (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijsdr.org [ijsdr.org]
- 4. SMPDB [smpdb.ca]
- 5. Spirapril Hydrochloride | C22H31ClN2O5S2 | CID 6850814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijcrt.org [ijcrt.org]
- 9. ijcrt.org [ijcrt.org]
- 10. ajpsonline.com [ajpsonline.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 14. youtube.com [youtube.com]
- 15. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Identification of Spirapril Degradation Products by Mass Spectrometry
An In-Depth Technical Guide:
This guide provides a comprehensive, technically-grounded methodology for the identification and structural elucidation of spirapril degradation products. As drug development professionals, our commitment to patient safety and product efficacy necessitates a profound understanding of a drug substance's stability profile. This document moves beyond a simple recitation of protocols; it delves into the scientific rationale behind experimental choices, offering a robust framework for developing a stability-indicating method for spirapril, a critical angiotensin-converting enzyme (ACE) inhibitor. We will explore the entire workflow, from regulatory considerations and forced degradation study design to the application of high-resolution mass spectrometry for definitive structural characterization.
Chapter 1: The Regulatory Imperative - A Foundation in ICH Guidelines
The foundation of any degradation study lies in a thorough understanding of the regulatory landscape. The International Council for Harmonisation (ICH) provides the framework for ensuring drug quality, safety, and efficacy across regions. For our purposes, the following guidelines are paramount:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products This guideline is the cornerstone, mandating stress testing to elucidate the intrinsic stability of the drug substance.[1] It helps identify likely degradation products and validates the analytical procedures used to measure them.[1][2]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products This guideline provides specific details on how to assess the light sensitivity of a drug, an essential component of forced degradation.[1][3]
The primary objective of these studies is to develop a "stability-indicating method"—a validated analytical procedure that can accurately and precisely detect changes in the quality attributes of the drug substance over time.[4] A forced degradation study is the crucible in which such a method is forged, intentionally stressing the molecule to generate the very impurities the method must be able to resolve and detect.[2][4] The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to produce and detect degradants without causing such extensive decomposition that the results become irrelevant to real-world stability.[2][5]
Chapter 2: Understanding Spirapril's Chemistry and Postulated Degradation Pathways
Spirapril is a prodrug, meaning it is administered in an inactive form and converted in vivo to its pharmacologically active metabolite, spiraprilat.[6][7] This conversion occurs via hepatic esterolysis—the hydrolysis of an ethyl ester group.[8][9] This inherent chemical feature provides our first clue to a likely degradation pathway.
Based on its structure—which contains an ethyl ester, a secondary amine, and amide bonds—and the known degradation patterns of similar ACE inhibitors like enalapril and ramipril, we can postulate several primary degradation pathways.[8][10][11]
-
Hydrolysis: The most apparent pathway is the hydrolysis of the ethyl ester to yield spiraprilat. While this is the intended metabolic conversion, it is also a chemical degradation pathway that can occur under hydrolytic stress conditions (acidic or basic).
-
Intramolecular Cyclization: Like other ACE inhibitors containing a dipeptide-like structure, spirapril is susceptible to intramolecular cyclization. This typically involves the loss of a water molecule to form a stable six-membered ring, known as a diketopiperazine derivative.
-
Oxidation: The molecule possesses sites that could be susceptible to oxidation, leading to the addition of one or more oxygen atoms (+16 Da per oxidation).
These postulated pathways are visualized below.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. longdom.org [longdom.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. SMPDB [smpdb.ca]
- 7. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Identification of new impurities of enalapril maleate on oxidation in the presence of magnesium monoperoxyphthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of action of spiraprilat on angiotensin-converting enzyme
An In-depth Technical Guide to the Mechanism of Action of Spiraprilat on Angiotensin-Converting Enzyme
Abstract
This technical guide provides a comprehensive examination of the molecular mechanism by which spiraprilat, the active diacid metabolite of the prodrug spirapril, inhibits angiotensin-converting enzyme (ACE).[1][2] Spiraprilat is a potent, non-sulfhydryl ACE inhibitor utilized in the management of hypertension and congestive heart failure.[3][4] This document, intended for researchers, scientists, and drug development professionals, synthesizes current knowledge on the biochemical interactions, enzyme kinetics, and structural basis of spiraprilat's inhibitory action. We will delve into the intricacies of the renin-angiotensin-aldosterone system (RAAS), the structural features of the ACE active site, and the specific molecular interactions that confer high inhibitory potency to spiraprilat. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the in vitro characterization of ACE inhibitors, ensuring scientific integrity and reproducibility.
Introduction: The Renin-Angiotensin-Aldosterone System and the Central Role of ACE
The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[5] Angiotensin-converting enzyme (ACE, EC 3.4.15.1), a zinc-dependent metallopeptidase, is a pivotal component of this system.[6][7] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2][8] Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex, and increased sodium and water retention, all of which contribute to an elevation in blood pressure.[2][8][9] Additionally, ACE is responsible for the degradation of bradykinin, a potent vasodilator.[4]
The inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and heart failure.[2][7] By blocking the production of angiotensin II and preventing the breakdown of bradykinin, ACE inhibitors lead to vasodilation and a reduction in blood pressure.[4] Spirapril is a prodrug that is hydrolyzed in vivo to its active diacid metabolite, spiraprilat, which is a potent inhibitor of ACE.[1][3]
Diagram 1: The Renin-Angiotensin-Aldosterone System (RAAS)
Caption: The RAAS cascade and the inhibitory action of Spiraprilat on ACE.
Molecular Mechanism of Spiraprilat Inhibition of ACE
Competitive Inhibition
Spiraprilat acts as a competitive inhibitor of ACE.[2] This mode of inhibition signifies that spiraprilat and the natural substrate, angiotensin I, vie for binding to the same active site on the ACE molecule.[8] By binding to the active site, spiraprilat physically obstructs the access of angiotensin I, thereby preventing its conversion to angiotensin II.
Interaction with the ACE Active Site
While a crystal structure of spiraprilat in complex with ACE is not publicly available, its mechanism of binding can be inferred from its chemical structure and the extensive research on other dicarboxylate ACE inhibitors, such as lisinopril and enalaprilat.[6][10] The active site of ACE contains a catalytic zinc ion (Zn²⁺) that is essential for its enzymatic activity.[6][7]
The key interactions governing the binding of dicarboxylate ACE inhibitors, and likely spiraprilat, to the ACE active site include:
-
Coordination with the Zinc Ion: The carboxylate group of spiraprilat is believed to directly coordinate with the zinc ion in the active site, displacing a water molecule that is involved in the catalytic mechanism.[6][10] This interaction is a hallmark of this class of inhibitors.[7]
-
Hydrogen Bonding: The carbonyl and carboxyl groups of spiraprilat likely form a network of hydrogen bonds with key amino acid residues in the active site, such as His383, His387, and Glu411, which further stabilizes the enzyme-inhibitor complex.[11]
-
Hydrophobic Interactions: The phenylpropyl group of spiraprilat is expected to engage in hydrophobic interactions with a hydrophobic pocket within the ACE active site, contributing to the overall binding affinity.
Diagram 2: Proposed Binding of Spiraprilat to the ACE Active Site
Caption: Conceptual model of Spiraprilat's interaction within the ACE active site.
Quantitative and Kinetic Data
The inhibitory potency of spiraprilat is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: In Vitro Potency of Spiraprilat and Other ACE Inhibitors
| Compound | Parameter | Value | Organism/Source |
| Spiraprilat | IC50 | 0.8 nM | Rat [12] |
| Enalaprilat | Ki | ~0.06 nM | Not Specified[3] |
| Captopril | Ki | ~0.3 nM | Not Specified[3] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions (e.g., enzyme source, substrate concentration).
While the IC50 value demonstrates the high potency of spiraprilat, more detailed kinetic constants such as the inhibition constant (Ki) and the association (kon) and dissociation (koff) rates for spiraprilat are not widely available in publicly accessible literature.[3] Some ACE inhibitors, like ramiprilat, are characterized as "slow-binding" and "tight-binding" inhibitors.[13] This means they bind to the enzyme relatively slowly but form a very stable complex that dissociates slowly, leading to a prolonged duration of action.[14][15] Whether spiraprilat exhibits similar slow-binding kinetics has not been extensively documented.
Experimental Protocol: In Vitro ACE Inhibition Assay
The following protocol describes a robust and widely used spectrophotometric method for determining the in vitro ACE inhibitory activity of compounds like spiraprilat, using Hippuryl-His-Leu (HHL) as a substrate.[8][16]
Principle
ACE cleaves the substrate HHL to produce hippuric acid (HA) and the dipeptide His-Leu. The amount of HA produced is quantified by measuring the absorbance at 228 nm, which is directly proportional to ACE activity.[8][17] The presence of an inhibitor like spiraprilat will reduce the rate of HA formation.
Reagents and Materials
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Spiraprilat (or other test inhibitor)
-
Captopril (positive control)
-
Sodium borate buffer (pH 8.3) containing NaCl
-
1 M HCl
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 228 nm
-
Incubator at 37°C
Step-by-Step Methodology
-
Preparation of Solutions:
-
Assay Buffer: Prepare a 50 mM sodium borate buffer containing 300 mM NaCl, adjusted to pH 8.3.[16]
-
Substrate Solution (5 mM HHL): Dissolve HHL in the Assay Buffer to a final concentration of 5 mM. Prepare this solution fresh for each experiment.[8]
-
ACE Solution (100 mU/mL): Reconstitute lyophilized ACE in the Assay Buffer to a working concentration of 100 mU/mL. Keep the enzyme solution on ice.[8]
-
Inhibitor Solutions: Prepare a stock solution of spiraprilat in a suitable solvent (e.g., deionized water). Create a series of dilutions of the stock solution in the Assay Buffer to be tested.
-
Positive Control: Prepare a stock solution and serial dilutions of captopril in the same manner as the test inhibitor.
-
-
Assay Procedure (96-well plate format):
-
Blank: 150 µL Assay Buffer + 50 µL Substrate Solution.
-
Control (100% ACE activity): 100 µL Assay Buffer + 50 µL ACE Solution.
-
Sample: 100 µL of each spiraprilat dilution + 50 µL ACE Solution.
-
Positive Control: 100 µL of each captopril dilution + 50 µL ACE Solution.
-
-
Incubation and Reaction Initiation:
-
Add the Assay Buffer and inhibitor/control solutions to the respective wells.
-
Add 50 µL of the ACE solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.[8]
-
Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution to all wells.[8]
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.[16][17]
-
-
Reaction Termination and Absorbance Measurement:
Data Analysis
-
Calculate the Percentage of ACE Inhibition:
-
% Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] x 100
-
-
Determine the IC50 Value:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Diagram 3: Workflow for In Vitro ACE Inhibition Assay
Caption: Step-by-step workflow for the spectrophotometric ACE inhibition assay.
Conclusion
Spiraprilat exerts its therapeutic effect through the potent and competitive inhibition of angiotensin-converting enzyme. Its mechanism of action, inferred from its structural similarity to other dicarboxylate ACE inhibitors, involves key interactions with the ACE active site, most notably coordination with the catalytic zinc ion. The high in vitro potency of spiraprilat, evidenced by its low nanomolar IC50 value, underscores its efficacy as an antihypertensive agent. The detailed experimental protocol provided herein offers a robust framework for the continued investigation and characterization of spiraprilat and novel ACE inhibitors. Further research to elucidate the precise crystal structure of the spiraprilat-ACE complex and to characterize its detailed binding kinetics will provide even greater insight into its mechanism of action and facilitate the rational design of next-generation cardiovascular therapeutics.
References
-
protocols.io. Angiotensin-converting enzyme inhibitory assay. protocols.io. [Link]
-
OneLab - Andrew Alliance. ACE Inhibition Assay - Protocol. OneLab - Andrew Alliance. [Link]
-
Progressive Academic Publishing. INHIBITION OF ANGIOTENSIN CONVERTING ENZYME (ACE) BY VIOLA MANDSHURICA EXTRACTION. Progressive Academic Publishing. [Link]
-
ResearchGate. What is the simple protocol or method to determine ACE inhibitory activity of peptides?. ResearchGate. [Link]
-
protocols.io. ACE-inhibitory activity assay: IC50. protocols.io. [Link]
-
protocols.io. ACE-inhibitory activity assay: IC50. protocols.io. [Link]
-
PubChem - NIH. Spiraprilat | C20H26N2O5S2 | CID 3033702. PubChem - NIH. [Link]
-
ETFLIN. In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb (Eleutherine americana (Aubl.) Merr. ex K. Heyne). ETFLIN. [Link]
-
PubChem. Spirapril Hydrochloride | C22H31ClN2O5S2 | CID 6850814. PubChem. [Link]
-
PubMed. Kinetic properties of the angiotensin converting enzyme inhibitor ramiprilat. PubMed. [Link]
-
BPS Bioscience. ACE2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
PubMed - NIH. A fluorometric assay for angiotensin-converting enzyme activity. PubMed - NIH. [Link]
-
NIH. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. NIH. [Link]
-
PubMed Central - NIH. Inhibitor and Substrate Binding by Angiotensin-converting Enzyme. PubMed Central - NIH. [Link]
-
PubMed. High-affinity binding of the converting enzyme inhibitor, ramiprilat, to isolated human glomeruli. PubMed. [Link]
-
PubMed. Structural details on the binding of antihypertensive drugs captopril and enalaprilat to human testicular angiotensin I-converting enzyme. PubMed. [Link]
-
Molecular Docking and Optimization of ACE Inhibitors Derived from Captopril. [Link]
-
Kinetics of Slow, Tight-Binding Inhibitors of Angiotensin Converting Enzyme?. [Link]
-
NIH. Identification and Molecular Docking Study of a Novel Angiotensin-I Converting Enzyme Inhibitory Peptide Derived from Enzymatic Hydrolysates of Cyclina sinensis. NIH. [Link]
-
MDPI. The Molecular Docking and Inhibition Kinetics of Angiotensin I-Converting Enzyme Inhibitory Peptides Derived from Soft-Shelled Turtle Yolk. MDPI. [Link]
-
PubMed. Angiotensin converting enzyme inhibitors: spirapril and related compounds. PubMed. [Link]
-
PubMed. Molecular modeling of the interaction of ligands with ACE2-SARS-CoV-2 spike protein complex. PubMed. [Link]
-
Semantic Scholar. A Molecular Docking Approach to Evaluate the Pharmacological Properties of Natural and Synthetic Treatment Candidates for Use against Hypertension. Semantic Scholar. [Link]
-
PubMed. [Angiotensin-converting enzyme inhibitors: recent therapeutic aspect]. PubMed. [Link]
-
PMC - PubMed Central. Mathematical modelling of the influence of ACE I/D polymorphism on blood pressure and antihypertensive therapy. PMC - PubMed Central. [Link]
-
MDPI. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. MDPI. [Link]
-
Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. [Link]
-
SMPDB. Spirapril Action Pathway. SMPDB. [Link]
Sources
- 1. Spiraprilat | C20H26N2O5S2 | CID 3033702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spirapril Hydrochloride | C22H31ClN2O5S2 | CID 6850814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A structure-activity relationship study of spirolactones. Contribution of the cyclopropane ring to antimineralocorticoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. Inhibitor and Substrate Binding by Angiotensin-converting Enzyme: Quantum Mechanical/Molecular Mechanical Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Angiotensin-converting enzyme inhibitors: recent therapeutic aspect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 10. Structural details on the binding of antihypertensive drugs captopril and enalaprilat to human testicular angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Angiotensin converting enzyme inhibitors: spirapril and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic properties of the angiotensin converting enzyme inhibitor ramiprilat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. allpeptide.com [allpeptide.com]
- 15. Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest [pbmc.ibmc.msk.ru]
- 16. idpublications.org [idpublications.org]
- 17. researchgate.net [researchgate.net]
In vitro ACE inhibition kinetics of spiraprilat
An In-Depth Technical Guide to the In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Kinetics of Spiraprilat
Abstract
This technical guide provides a comprehensive examination of the in vitro enzyme kinetics of spiraprilat, the active metabolite of the antihypertensive prodrug spirapril. As a potent, competitive inhibitor of Angiotensin-Converting Enzyme (ACE), spiraprilat's efficacy is fundamentally defined by its interaction with the enzyme's active site. This document, intended for researchers, biochemists, and drug development professionals, delineates the foundational principles of ACE inhibition, provides detailed, field-proven protocols for determining key kinetic parameters, and synthesizes these data to construct a complete mechanistic profile. We will explore the determination of the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the rates of association (kon) and dissociation (koff), thereby offering a thorough understanding of spiraprilat's potent and specific inhibitory action.
Introduction: The Renin-Angiotensin System and the Role of Spiraprilat
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] A key component of this system is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent metalloprotease that catalyzes the conversion of the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II.[1][2] By promoting vasoconstriction and stimulating aldosterone secretion, angiotensin II significantly increases blood pressure. ACE also inactivates bradykinin, a potent vasodilator.[3] Consequently, inhibition of ACE is a primary therapeutic strategy for managing hypertension and congestive heart failure.[2]
Spirapril is a prodrug that, after oral administration, is hydrolyzed in the liver to its pharmacologically active diacid metabolite, spiraprilat.[4][5][6][7] Spiraprilat is a non-sulfhydryl ACE inhibitor that exerts its therapeutic effect by directly competing with the native substrate, angiotensin I, for the enzyme's active site.[4][8] Understanding the kinetics of this interaction—how quickly and tightly spiraprilat binds to and dissociates from ACE—is paramount for characterizing its potency and duration of action.
Part 1: Foundational Principles of ACE Inhibition Kinetics
The interaction between an inhibitor and an enzyme can be characterized by several key kinetic parameters. Spiraprilat has been identified as a competitive inhibitor of ACE, meaning it reversibly binds to the enzyme's active site, preventing the substrate from binding.[4][5]
-
IC50 (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is a practical measure of inhibitor potency but can be influenced by substrate concentration.
-
Ki (Inhibition Constant): The Ki is a measure of the intrinsic binding affinity of the inhibitor for the enzyme. For a competitive inhibitor, it represents the dissociation constant of the enzyme-inhibitor (EI) complex. A lower Ki value signifies a higher binding affinity and thus a more potent inhibitor.
-
kon (Association Rate Constant): This second-order rate constant describes the speed at which the inhibitor binds to the enzyme to form the EI complex.
-
koff (Dissociation Rate Constant): This first-order rate constant describes the speed at which the EI complex breaks apart, releasing the free enzyme and inhibitor. The relationship between these constants is defined as Ki = koff / kon.[9]
For potent inhibitors like spiraprilat, the interaction may also be characterized by a "slow-binding" mechanism, where the initial binding event is followed by a slow conformational change to a more tightly bound complex (EI*).[10]
Figure 1: Simplified diagrams of competitive versus non-competitive enzyme inhibition models.
Part 2: Experimental Determination of Spiraprilat's IC50 Value
The IC50 value is the most common metric for quantifying inhibitor potency in vitro. A widely used method relies on the spectrophotometric measurement of hippuric acid (HA) produced from the ACE-catalyzed hydrolysis of the synthetic substrate Hippuryl-L-Histidyl-L-Leucine (HHL).[2][3][11]
Causality in Protocol Design
-
Choice of Substrate (HHL): HHL is a classic and well-characterized substrate for ACE, and its product, hippuric acid, can be easily extracted and quantified by its absorbance at 228 nm.[11][12] This provides a robust and reproducible system.
-
Buffer System: A borate or Tris buffer at pH 8.3 is used to mimic physiological conditions and ensure optimal enzyme activity.[13][14] Sodium chloride is included as ACE is a chloride-dependent enzyme.[10]
-
Reaction Termination: The reaction is stopped by adding a strong acid (e.g., HCl), which denatures the enzyme and halts all catalytic activity instantly.[12]
-
Extraction Step: Ethyl acetate is used to selectively extract the hippuric acid product from the aqueous reaction mixture, separating it from the unreacted substrate (HHL), which has low absorbance at 228 nm. This step is critical for reducing background noise and ensuring measurement accuracy.[3]
Detailed Step-by-Step Protocol: IC50 Determination
-
Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM sodium borate buffer containing 300 mM NaCl, adjusted to pH 8.3.
-
Substrate Solution: Dissolve HHL in the assay buffer to a final concentration of 5 mM.[12]
-
ACE Solution: Prepare a working solution of rabbit lung ACE (e.g., Sigma-Aldrich, Cat# A6778) in assay buffer to a final concentration of 2 mU/mL. The exact concentration may require optimization.
-
Inhibitor (Spiraprilat) Stock: Prepare a 1 mM stock solution of spiraprilat in a suitable solvent (e.g., DMSO or water). Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.01 nM to 100 nM).
-
Stopping Reagent: 1 M Hydrochloric Acid (HCl).
-
Extraction Solvent: Ethyl Acetate.
-
-
Assay Procedure:
-
Set up a series of microcentrifuge tubes for blank (no enzyme), control (no inhibitor), and inhibitor samples at each concentration.
-
To the inhibitor sample tubes, add 20 µL of the respective spiraprilat dilution. To the control tube, add 20 µL of assay buffer.
-
Add 30 µL of the ACE working solution to the control and inhibitor sample tubes. Add 30 µL of assay buffer to the blank tube.
-
Pre-incubate all tubes at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[12]
-
Initiate the enzymatic reaction by adding 50 µL of the 5 mM HHL substrate solution to all tubes.
-
Incubate the reaction mixture at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate conversion in the control).
-
Terminate the reaction by adding 250 µL of 1 M HCl to each tube.
-
Add 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the hippuric acid.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer 1.0 mL of the upper organic (ethyl acetate) layer to a new tube.
-
Evaporate the ethyl acetate to dryness using a vacuum concentrator or a stream of nitrogen.
-
Re-dissolve the dried hippuric acid residue in 1.0 mL of deionized water or assay buffer.
-
Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each spiraprilat concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / (Abs_control - Abs_blank)] x 100
-
Plot the % Inhibition versus the logarithm of the spiraprilat concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.[15]
-
Figure 2: General workflow for the determination of spiraprilat's IC50 value for ACE.
Part 3: Advanced Kinetics for a Deeper Mechanistic Insight
While the IC50 is a valuable metric, a full kinetic characterization provides a more profound understanding of the inhibitor's mechanism.
Determining the Inhibition Constant (Ki)
For a purely competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate (HHL) used in the assay.
-
Km is the Michaelis-Menten constant for the substrate with ACE, which represents the substrate concentration at which the reaction rate is half of Vmax. The Km for HHL must be determined independently under identical assay conditions by measuring the reaction velocity at various substrate concentrations.
This calculation refines the apparent potency (IC50) into a measure of true binding affinity (Ki), independent of substrate concentration.
Determining Association (kon) and Dissociation (koff) Rates
For potent, slow-binding inhibitors, direct measurement of on- and off-rates provides the most complete kinetic picture. This is often achieved through progress curve analysis.
-
Experimental Approach: The assay is set up similarly to the IC50 determination, but instead of a single endpoint reading, the formation of the product is monitored continuously in real-time using a continuously reporting substrate (e.g., a fluorogenic substrate like Abz-Gly-Phe(NO2)-Pro).[14]
-
Data Analysis: When a slow-binding inhibitor is added, the reaction progress curve will show an initial burst of activity followed by a slower, steady-state rate as the enzyme-inhibitor equilibrium is established. These curves, generated at various inhibitor and substrate concentrations, are fitted to complex kinetic models (e.g., Morrison equation for tight-binding inhibition) to derive the individual values for kon and koff.[9]
Figure 3: Conceptual relationship between key kinetic parameters for an enzyme inhibitor.
Part 4: Data Summary and Interpretation
The kinetic parameters for spiraprilat's interaction with ACE are critical indicators of its pharmacological profile. Published data have established spiraprilat as a highly potent inhibitor.
| Parameter | Reported Value | Species | Significance | Reference |
| IC50 | 0.8 nM | Human | Indicates very high potency in inhibiting ACE activity in vitro. | [16],[17] |
| Mode of Inhibition | Competitive | N/A | Binds to the active site, directly competing with the natural substrate, angiotensin I. | [4],[5] |
Interpretation: An IC50 value of 0.8 nM places spiraprilat among the most potent ACE inhibitors.[16] This high potency is a direct result of its strong binding affinity (low Ki) for the enzyme. The competitive nature of the inhibition is characteristic of many successful ACE inhibitors, which are often designed as substrate analogs.[4] The long elimination half-life of spiraprilat (~40 hours) observed in vivo is likely a function of both its pharmacokinetic properties and a slow dissociation rate (low koff) from tissue-bound ACE, leading to a sustained duration of action.[18][19]
Conclusion
The in vitro kinetic analysis of spiraprilat confirms its identity as a highly potent, competitive inhibitor of Angiotensin-Converting Enzyme. Its sub-nanomolar IC50 value is indicative of a very high binding affinity for the enzyme's active site.[16][17] The detailed experimental protocols and kinetic principles outlined in this guide provide a robust framework for researchers to accurately characterize the inhibitory profile of spiraprilat and similar molecules. A thorough understanding of these kinetic parameters is essential for rational drug design, preclinical evaluation, and establishing the structure-activity relationships that govern the therapeutic efficacy of ACE inhibitors.
References
-
PubChem. (n.d.). Spirapril. National Center for Biotechnology Information. Retrieved from [Link]
-
Smith, E. M., Swiss, G. F., Neustadt, B. R., McNamara, P., Gold, E. H., Sybertz, E. J., & Baum, T. (1989). Angiotensin converting enzyme inhibitors: spirapril and related compounds. Journal of Medicinal Chemistry, 32(7), 1600–1606. Retrieved from [Link]
-
PharmaCompass. (n.d.). Spirapril. Retrieved from [Link]
-
Patsnap. (2024). What is Spirapril Hydrochloride used for? Synapse. Retrieved from [Link]
-
protocols.io. (2019). Angiotensin-converting enzyme inhibitory assay. Retrieved from [Link]
-
Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab. Retrieved from [Link]
-
ResearchGate. (2019). What is the simple protocol or method to determine ACE inhibitory activity of peptides? Retrieved from [Link]
-
Gohlke, P., Bünning, P., & Unger, T. (1987). Kinetic properties of the angiotensin converting enzyme inhibitor ramiprilat. Journal of Cardiovascular Pharmacology, 10 Suppl 7, S31–S35. Retrieved from [Link]
-
Coscueta, E. R., & Pintado, M. M. (2022). ACE-inhibitory activity assay: IC50. protocols.io. Retrieved from [Link]
-
Eckert, H. G. (1996). Efficacy and safety of spirapril in mild-to-moderate hypertension. Journal of Cardiovascular Pharmacology, 28 Suppl 1, S28–S34. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). spiraprilat [Ligand Id: 6576] activity data. Retrieved from [Link]
-
Holmes, B., & Heel, R. C. (1993). Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. Drugs, 46(5), 875–895. Retrieved from [Link]
-
Gerbes, A. L., Vollmar, A. M., Kölle, G., & Schick, P. (1993). Pharmacokinetics and haemodynamic effects of a single oral dose of the novel ACE inhibitor spirapril in patients with chronic liver disease. European Journal of Clinical Pharmacology, 44(2), 143–147. Retrieved from [Link]
-
PubChem. (n.d.). Spiraprilat. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, Y. S., Chen, Y. L., Le, G. W., & Shi, Y. H. (2021). The Molecular Docking and Inhibition Kinetics of Angiotensin I-Converting Enzyme Inhibitory Peptides Derived from Soft-Shelled Turtle Yolk. Foods, 10(3), 505. Retrieved from [Link]
-
Azizi, M., Massien, C., Michaud, A., Corvol, P., & Ménard, J. (2001). In vitro and in vivo inhibition of the 2 active sites of ACE by omapatrilat, a vasopeptidase inhibitor. Hypertension, 38(4), 921–925. Retrieved from [Link]
-
Lu, D., & Al-Kofahi, M. (2020). Pharmacodynamic model of slow reversible binding and its applications in pharmacokinetic/pharmacodynamic modeling: review and tutorial. Journal of Pharmacokinetics and Pharmacodynamics, 47(4), 285–298. Retrieved from [Link]
-
Toutain, P. L., & Lefebvre, H. P. (2004). Pharmacokinetics and pharmacokinetic/pharmacodynamic relationships for angiotensin-converting enzyme inhibitors. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 515–525. Retrieved from [Link]
-
Sargsyan, A., & Trchounian, A. (2017). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. Pharmacognosy Reviews, 11(21), 12–16. Retrieved from [Link]
-
Bhullar, K. S., Lassalle-Claux, G., Touaibia, M., & Rupasinghe, H. P. V. (2018). Mechanism & inhibition kinetics of bioassay-guided fractions of Indian medicinal plants and foods as ACE inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 743–755. Retrieved from [Link]
Sources
- 1. What is Spirapril Hydrochloride used for? [synapse.patsnap.com]
- 2. Mechanism & inhibition kinetics of bioassay-guided fractions of Indian medicinal plants and foods as ACE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spirapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and haemodynamic effects of a single oral dose of the novel ACE inhibitor spirapril in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spiraprilat | C20H26N2O5S2 | CID 3033702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic model of slow reversible binding and its applications in pharmacokinetic/pharmacodynamic modeling: review and tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic properties of the angiotensin converting enzyme inhibitor ramiprilat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ACE-inhibitory activity assay: IC50 [protocols.io]
- 15. mdpi.com [mdpi.com]
- 16. Angiotensin converting enzyme inhibitors: spirapril and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spiraprilat | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. Efficacy and safety of spirapril in mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and pharmacokinetic/pharmacodynamic relationships for angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prodrug and Its Active Moiety: A Deep Dive into the Preclinical Pharmacokinetics of Spirapril and Spiraprilat
This technical guide provides an in-depth exploration of the preclinical pharmacokinetics of spirapril and its active metabolite, spiraprilat. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a narrative grounded in the principles of drug metabolism and disposition. We will delve into the experimental rationale that underpins our understanding of this angiotensin-converting enzyme (ACE) inhibitor, elucidating not just the "what" but the "why" of its pharmacokinetic profile in key preclinical animal models.
Executive Summary: The Rationale for a Prodrug Approach and Dual Excretion Pathways
Spirapril is a classic example of a prodrug strategy employed to enhance the oral bioavailability of a pharmacologically active but poorly absorbed parent molecule.[1] The active form, spiraprilat, is a potent diacid inhibitor of ACE, but its polarity limits its ability to traverse the intestinal membrane.[1] By masking one of the carboxylic acid groups as an ethyl ester, spirapril is rendered more lipophilic, facilitating its absorption from the gastrointestinal tract. Post-absorption, hepatic esterases efficiently cleave the ester moiety, liberating the active spiraprilat into the systemic circulation.
A defining characteristic of spirapril's pharmacokinetic profile is the dual elimination pathway of its active metabolite, spiraprilat, which is cleared through both renal and hepatic routes.[2] This contrasts with many other ACE inhibitors that are primarily excreted via the kidneys and offers a significant therapeutic advantage in patient populations with renal impairment.[2] Understanding this dual excretion is a cornerstone of the preclinical assessment of spirapril.
The Metabolic Journey: From Spirapril to Spiraprilat
The biotransformation of spirapril to spiraprilat is a critical step for its therapeutic action. This conversion is an enzymatic hydrolysis reaction that predominantly occurs in the liver.
Caption: Metabolic activation of spirapril to spiraprilat.
Quantitative Pharmacokinetics: A Comparative Overview
While comprehensive, side-by-side comparative pharmacokinetic data for spirapril and spiraprilat in preclinical models is not extensively detailed in publicly available literature, we can synthesize the available information and provide a framework for understanding the key parameters. Human data, which is more readily available, can serve as a valuable point of reference for preclinical scientists.
Human Pharmacokinetic Parameters (for Reference)
| Parameter | Spirapril | Spiraprilat | Reference |
| Oral Bioavailability (F) | ~50% | ~0% | [1] |
| Time to Peak (Tmax) | - | 2-3 hours | |
| Half-life (t½) | 20-50 minutes (monophasic) | 2 hours (alpha phase), 35 hours (beta phase) | [1] |
| Plasma Clearance (CL) | 56 L/h | 10 L/h | [1] |
| Renal Clearance (CLr) | 11 L/h | 7.6 L/h | [1] |
| Volume of Distribution (Vd) | 28 L | 43 L | [1] |
Note: This table presents data from human studies and is intended for contextual understanding.
Preclinical Pharmacokinetic Profile: Key Observations
In rats and dogs:
-
Absorption: Spirapril is absorbed in a dose-proportional manner following oral administration.[3]
-
Metabolism: It is primarily excreted in its active diacid form, spiraprilat.[3]
-
Excretion: A pivotal finding from preclinical studies in dogs is the significant contribution of biliary excretion to the clearance of spiraprilat. Following intravenous administration, approximately 67% of the drug is recovered in the feces, indicating a substantial hepatic elimination pathway.[3] This observation is crucial for interpreting the dual clearance mechanism seen in humans.
Experimental Protocols: A Guide to Preclinical Pharmacokinetic Assessment
The following protocols outline the standard methodologies for evaluating the pharmacokinetics of spirapril and spiraprilat in a preclinical setting. These are composite protocols based on established practices for ACE inhibitors.
In-Life Phase: Animal Dosing and Sampling
Objective: To determine the plasma concentration-time profiles of spirapril and spiraprilat following oral and intravenous administration.
Animal Models: Male and female Sprague-Dawley rats and Beagle dogs are commonly used. The choice of multiple species is essential to understand potential species-specific differences in metabolism and excretion.
Protocol:
-
Acclimatization: Animals are acclimated to the laboratory environment for at least one week prior to the study.
-
Fasting: Animals are fasted overnight (with access to water) before dosing to minimize variability in gastrointestinal absorption.
-
Dosing:
-
Oral (PO): Spirapril is administered via oral gavage in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Intravenous (IV): A sterile solution of spirapril is administered via a cannulated vein (e.g., tail vein in rats, cephalic vein in dogs) to determine absolute bioavailability and clearance.
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant and an esterase inhibitor (to prevent ex vivo conversion of spirapril to spiraprilat).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Bioanalytical Phase: Quantification of Spirapril and Spiraprilat
Objective: To accurately and precisely quantify the concentrations of spirapril and spiraprilat in plasma samples.
Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.
Protocol:
-
Sample Preparation: Plasma samples are thawed, and a protein precipitation or solid-phase extraction (SPE) is performed to remove proteins and other interfering substances. An internal standard is added to correct for analytical variability.
-
Chromatographic Separation: The extracted samples are injected onto an HPLC system with a suitable column to separate spirapril, spiraprilat, and the internal standard.
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer for detection and quantification using multiple reaction monitoring (MRM).
-
Data Analysis: A calibration curve is generated using standards of known concentrations to determine the concentrations of spirapril and spiraprilat in the study samples.
Conclusion: Preclinical Insights Guiding Clinical Development
The preclinical pharmacokinetic evaluation of spirapril and spiraprilat provides a foundational understanding of the drug's absorption, distribution, metabolism, and excretion. The prodrug approach successfully overcomes the poor oral bioavailability of the active spiraprilat. Furthermore, the identification of a dual hepatic and renal clearance pathway in preclinical models was a critical insight that has been translated to the clinical setting, highlighting the drug's potential utility in patients with compromised renal function. This in-depth guide serves as a testament to the importance of robust preclinical pharmacokinetic studies in modern drug development.
References
-
Sybertz, E. J., Baum, T., Ahn, H. S., Eynon, E., Nelson, S., Washington, P., & Smith, E. M. (1987). Pharmacologic, metabolic, and toxicologic profile of spirapril (SCH 33844), a new angiotensin converting inhibitor. Journal of cardiovascular pharmacology, 10 Suppl 7, S105–S108. [Link]
-
Kelly, J. G., & O'Malley, K. (1992). Spirapril: pharmacokinetic properties and drug interactions. Journal of cardiovascular pharmacology, 20 Suppl 10, S21–S26. [Link]
-
Tocco, D. J., deLuna, F. A., Duncan, A. E., Vassil, T. C., & Ulm, E. H. (1982). The physiological disposition and metabolism of enalapril maleate in laboratory animals. Drug metabolism and disposition: the biological fate of chemicals, 10(1), 15–19. [Link]
-
Francis, R. J., Brown, A. N., Kler, L., & East, P. B. (1988). Radioimmunoassays for spirapril and its active metabolite spiraprilat: performance and application. Journal of pharmaceutical and biomedical analysis, 6(6-8), 811–818. [Link]
-
Kromer, E. P., Elsner, D., Riegger, G. A., & Kochsiek, K. (1990). The acute hemodynamic, hormonal, and pharmacokinetic properties of oral spirapril in patients with moderate to severe heart failure. American heart journal, 119(3 Pt 1), 618–624. [Link]
-
SMPDB. (n.d.). Spirapril Metabolism Pathway. SMPDB. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Bioanalytical Method Validation. FDA. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Guideline on the investigation of drug interactions. EMA. Retrieved from [Link]
-
MacFadyen, R. J., Meredith, P. A., & Elliott, H. L. (1993). Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. Drugs, 46(5), 843–862. [Link]
Sources
- 1. Spirapril: pharmacokinetic properties and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic, metabolic, and toxicologic profile of spirapril (SCH 33844), a new angiotensin converting inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Hepatic Bioactivation of Spirapril: An In Vitro Microsomal Approach
Abstract
This technical guide provides a comprehensive framework for studying the metabolic conversion of the angiotensin-converting enzyme (ACE) inhibitor prodrug, spirapril, into its pharmacologically active diacid metabolite, spiraprilat. We delve into the enzymatic basis of this critical bioactivation step, which primarily occurs in the liver, and present a detailed, field-proven protocol for its characterization using human liver microsomes (HLM). This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical steps necessary to quantify the kinetics of this conversion. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible data generation essential for preclinical and clinical drug development programs.
Introduction: The Pharmacological Imperative for Spirapril Bioactivation
Spirapril is a potent, non-sulfhydryl ACE inhibitor prescribed for the management of hypertension and congestive heart failure.[1][2][3] Like many in its class, spirapril is administered as an esterified prodrug to enhance its oral bioavailability.[4][5] The therapeutic efficacy of spirapril is entirely dependent on its in vivo hydrolysis to the active metabolite, spiraprilat, which is responsible for inhibiting ACE.[1][5][6] This conversion is a classic example of metabolic activation, predominantly carried out by carboxylesterases (CES) within the liver.[1][6]
Understanding the rate and extent of this conversion is paramount in drug development. Factors influencing the efficiency of spiraprilat formation, such as genetic polymorphisms in CES enzymes or co-administered drugs that act as inhibitors, can significantly impact the drug's clinical performance.[7] Therefore, a reliable in vitro model to study this biotransformation is a critical tool. Liver microsomes, which are vesicular fragments of the endoplasmic reticulum, are rich in Phase I drug-metabolizing enzymes, including carboxylesterases, making them an ideal system for this purpose.[8][9][10]
This guide will walk through the process of characterizing the hydrolysis of spirapril to spiraprilat using a human liver microsomal assay, from experimental design to data interpretation.
The Enzymatic Machinery: Carboxylesterases in Spirapril Hydrolysis
The bioactivation of spirapril is catalyzed by the serine hydrolase superfamily of enzymes known as carboxylesterases (CES).[11] In humans, two primary isoforms are expressed in the liver: CES1 and CES2.[8] These enzymes are responsible for the hydrolysis of a wide variety of ester-containing drugs and prodrugs.[7][11]
-
CES1: This is the major hydrolase in the human liver and is found in both the microsomal and cytosolic fractions.[7][8] It is known to hydrolyze other ACE inhibitor prodrugs like enalapril and ramipril.[7]
-
CES2: While also present in the liver, CES2 is more prominently expressed in the gastrointestinal tract.[11]
The conversion of spirapril involves the cleavage of its ethyl ester group to form the dicarboxylic acid, spiraprilat. Given that this is a critical activation step, characterizing the enzyme kinetics—specifically the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax)—provides invaluable data for predicting in vivo clearance and potential drug-drug interactions.
Caption: Metabolic activation pathway of spirapril.
In Vitro Protocol: Kinetic Analysis of Spiraprilat Formation in Human Liver Microsomes
This section provides a robust, step-by-step protocol for determining the kinetic parameters of spirapril hydrolysis. The design emphasizes self-validation through the inclusion of appropriate controls.
Objective
To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of spiraprilat from spirapril in pooled human liver microsomes.
Materials and Reagents
-
Test Compounds: Spirapril, Spiraprilat (analytical standards)
-
Enzyme Source: Pooled Human Liver Microsomes (HLM), commercially available
-
Buffer: Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Organic Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (HPLC or MS grade)
-
Internal Standard (IS): A structurally similar but chromatographically distinct compound (e.g., enalaprilat, ramiprilat) for analytical quantification.
-
Reagent Plates: 96-well polypropylene plates
-
Incubation System: Water bath or plate incubator capable of maintaining 37°C.
Instrumentation
-
Analytical Balance
-
pH Meter
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For sensitive and specific quantification of spirapril and spiraprilat. An HPLC-UV system can be used if sensitivity permits.
Experimental Workflow
The workflow is designed to ensure precision and minimize variability.
Caption: Experimental workflow for microsomal kinetic assay.
Detailed Procedure
Step 1: Preparation of Solutions
-
Spirapril Stock Solution: Prepare a 10 mM stock solution of spirapril in DMSO.
-
Spirapril Working Solutions: Perform serial dilutions from the stock solution in buffer to achieve final assay concentrations typically ranging from 0.5 µM to 500 µM. Rationale: This wide range is necessary to saturate the enzyme and accurately determine both Km and Vmax.
-
HLM Working Solution: Dilute the HLM stock in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.25-0.5 mg/mL. Rationale: This protein concentration ensures the reaction rate is linear with respect to time and protein, avoiding substrate depletion.
-
Termination Solution: Prepare ice-cold acetonitrile containing the internal standard at a fixed concentration (e.g., 100 nM).
Step 2: Incubation
-
Add 90 µL of the HLM working solution to each well of a 96-well plate.
-
Include control wells:
-
Negative Control (T=0): Add termination solution before adding spirapril to these wells. This accounts for any non-enzymatic degradation or contamination.
-
No Enzyme Control: Incubate spirapril in buffer without HLM to confirm the reaction is enzyme-mediated.
-
-
Pre-incubate the plate at 37°C for 5 minutes to allow the system to reach thermal equilibrium.
-
Initiate the reaction by adding 10 µL of the spirapril working solution to each well. The final volume is 100 µL.
-
Incubate the plate at 37°C for a pre-determined linear time (e.g., 10-15 minutes). Self-Validation: The linearity of spiraprilat formation over time should be confirmed in preliminary experiments.
Step 3: Reaction Termination and Sample Processing
-
Terminate the reaction by adding 200 µL of the ice-cold ACN/IS termination solution to each well.
-
Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 3000 x g for 15 minutes at 4°C to pellet the precipitated microsomal protein.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Data Analysis
-
Quantification: Generate a standard curve for spiraprilat using known concentrations to quantify its formation in the experimental samples. Normalize the response to the internal standard.
-
Calculate Velocity: Convert the concentration of spiraprilat formed (µM) into a reaction velocity (e.g., pmol/min/mg protein).
-
Kinetic Modeling: Plot the reaction velocity (v) against the spirapril substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R): v = (Vmax * [S]) / (Km + [S])
-
The software will provide the best-fit values for Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).
| Parameter | Description | Typical Value Range | Rationale for Determination |
| HLM Protein Conc. | Amount of microsomal protein per incubation. | 0.25 - 1.0 mg/mL | Ensures linear reaction rate and avoids rapid substrate depletion. |
| Substrate Conc. Range | Concentrations of spirapril used. | 0.5 µM - 500 µM | Must span well below and well above the expected Km to define the kinetic curve. |
| Incubation Time | Duration of the enzymatic reaction. | 5 - 30 minutes | Determined from preliminary time-course experiments to be in the linear range of product formation. |
| Incubation Temperature | Reaction temperature. | 37°C | Mimics physiological temperature for human enzymes. |
| pH | pH of the incubation buffer. | 7.4 | Represents physiological pH. |
| Table 1: Typical Incubation Parameters for Spirapril Hydrolysis Assay |
Trustworthiness and Interpretation
-
Km (Michaelis-Menten Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate. A low Km indicates high affinity.
-
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. It is proportional to the active enzyme concentration.
-
Intrinsic Clearance (CLint): Calculated as Vmax/Km. This value is a crucial parameter for in vitro-in vivo extrapolation (IVIVE) to predict the hepatic clearance of a drug.
The integrity of the results depends on the proper execution of controls. The T=0 and no-enzyme controls should show negligible spiraprilat formation. The time course must be linear to ensure the calculated initial velocities are accurate.
Conclusion
The in vitro assessment of spirapril bioactivation in human liver microsomes is a cornerstone of its preclinical development and evaluation. The protocol detailed in this guide provides a reliable and reproducible method for determining the key kinetic parameters, Km and Vmax. This data is essential for understanding the drug's metabolic profile, predicting its in vivo behavior, and assessing its potential for drug-drug interactions. By adhering to the principles of scientific integrity and self-validation outlined here, researchers can generate high-quality data to support the continued development and safe use of spirapril and other ester prodrugs.
References
-
Pharmacokinetics of spirapril and spiraprilat in patients with chronic renal failure. (1994). Blood Pressure Supplement. [Link]
-
Spirapril: pharmacokinetic properties and drug interactions. (1994). Blood Pressure Supplement. [Link]
-
Spirapril Metabolism Pathway. (2013). Small Molecule Pathway Database (SMPDB). [Link]
-
Pharmacokinetics of spirapril in renal impairment. (1994). Blood Pressure Supplement. [Link]
-
Pharmacokinetics and haemodynamic effects of a single oral dose of the novel ACE inhibitor spirapril in patients with chronic liver disease. (1992). European Journal of Clinical Pharmacology. [Link]
-
Evaluation on the Metabolic Activity of Two Carboxylesterase Isozymes in Mouse Liver Microsomes by a LC–MS/MS Method. (2019). ResearchGate. [Link]
-
Carboxylesterase (CE) Reaction Phenotyping Assay. (n.d.). Evotec. [Link]
-
Examination of the carboxylesterase phenotype in human liver. (2015). Toxicology and Applied Pharmacology. [Link]
-
Identification of microsomal rat liver carboxylesterases and their activity with retinyl palmitate. (2002). Journal of Lipid Research. [Link]
-
Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. (1992). Drugs. [Link]
-
Efficacy and safety of spirapril in mild-to-moderate hypertension. (1999). Journal of Cardiovascular Pharmacology. [Link]
-
What is Spirapril Hydrochloride used for? (2024). Patsnap Synapse. [Link]
-
Angiotensin converting enzyme inhibitors: spirapril and related compounds. (1989). Journal of Medicinal Chemistry. [Link]
-
Acute Angiotensin-converting Enzyme Inhibition Increases the Plasma Level of the Natural Stem Cell Regulator. (1997). Journal of Clinical Investigation. [Link]
-
Conversion of spironolactone to an active metabolite in target tissues: formation of 7 alpha-thiospironolactone by microsomal preparations from guinea pig liver, adrenals, kidneys, and testes. (1981). Life Sciences. [Link]
-
Metabolism of spironolactone by adrenocortical and hepatic microsomes: relationship to cytochrome P-450 destruction. (1986). Journal of Pharmacology and Experimental Therapeutics. [Link]
-
In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors. (2014). Drug Metabolism and Disposition. [Link]
-
Alterations in hepatic microsomal drug metabolism and cytochrome P-450 proteins in spontaneously hypertensive rats. (1985). Biochemical Pharmacology. [Link]
Sources
- 1. SMPDB [smpdb.ca]
- 2. Efficacy and safety of spirapril in mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Spirapril Hydrochloride used for? [synapse.patsnap.com]
- 4. Spirapril: pharmacokinetic properties and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Examination of the carboxylesterase phenotype in human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conversion of spironolactone to an active metabolite in target tissues: formation of 7 alpha-thiospironolactone by microsomal preparations from guinea pig liver, adrenals, kidneys, and testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of spironolactone by adrenocortical and hepatic microsomes: relationship to cytochrome P-450 destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carboxylesterase Reaction Phenotyping | Evotec [evotec.com]
A Technical Guide to the Solubility of Spirapril Hydrochloride for Pharmaceutical Development
Introduction
Spirapril, an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is hydrolyzed in vivo to its active metabolite, spiraprilat.[1][2] As a member of the dicarboxylate-containing class of ACE inhibitors, it is utilized in the management of hypertension and congestive heart failure.[1] The therapeutic efficacy of any orally administered drug is intrinsically linked to its aqueous solubility, which governs its dissolution rate and subsequent absorption, thereby influencing overall bioavailability. For researchers, formulation scientists, and drug development professionals, a comprehensive understanding of the solubility characteristics of an active pharmaceutical ingredient (API) like Spirapril hydrochloride is a cornerstone of rational drug design and formulation strategy.
This technical guide provides an in-depth examination of the solubility profile of Spirapril hydrochloride across various solvent systems. It synthesizes available data with fundamental physicochemical principles to offer field-proven insights into its behavior. Furthermore, this guide details authoritative, step-by-step protocols for the experimental determination of both thermodynamic and kinetic solubility, equipping researchers with the necessary methodologies to validate and expand upon these findings in their own laboratories.
Physicochemical Properties of Spirapril Hydrochloride
A thorough understanding of a molecule's inherent properties is paramount to interpreting its solubility behavior. Spirapril is a complex molecule featuring multiple functional groups that dictate its interaction with different solvents.
-
Chemical Structure: Spirapril possesses a secondary amine, an ester, and a carboxylic acid functional group. The hydrochloride salt form indicates that the secondary amine is protonated.
-
Ionization Behavior: As a dicarboxylate-containing ACE inhibitor, Spirapril's solubility is highly dependent on pH.[3] It contains a carboxylic acid group (acidic) and a secondary amine (basic).
-
At low pH, the carboxylic acid will be protonated (neutral), and the amine will be protonated (positive charge), resulting in a net positive charge.
-
As the pH increases, the carboxylic acid will deprotonate to form a carboxylate (negative charge), leading to a zwitterionic state.
-
At higher physiological pH, both carboxyl groups of similar ACE inhibitors are typically ionized.[3]
-
-
Molecular Formula: C₂₂H₃₀N₂O₅S₂ · HCl[2]
-
Molecular Weight: 503.1 g/mol [2]
The interplay between the ionizable functional groups and the overall lipophilicity of the molecule governs its solubility profile.
Caption: Chemical structure of Spirapril Hydrochloride.
Solubility Profile of Spirapril Hydrochloride
The solubility of Spirapril hydrochloride is highly dependent on the nature of the solvent system. The data presented here is a synthesis of findings from various chemical and pharmaceutical suppliers.
Aqueous and Organic Solvent Systems
Quantitative and qualitative solubility data are summarized in the table below. This data is essential for preparing stock solutions for in vitro assays and for initial formulation screening.
| Solvent System | Solubility | Remarks | Source(s) |
| Aqueous Systems | |||
| Water | Very slightly soluble / Not soluble | Precise quantitative data is not readily available, indicating low intrinsic solubility of the neutral/zwitterionic form. | [3][4] |
| Saline (with co-solvents) | ≥ 2.5 mg/mL | Achieved in a complex vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). This highlights the necessity of formulation aids for aqueous delivery. | [5] |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 10 - 100 mg/mL | High solubility makes DMSO a suitable solvent for preparing high-concentration stock solutions for biological screening. Hygroscopic nature of DMSO can impact solubility. | [2][5] |
| Dimethylformamide (DMF) | 25 mg/mL | Good solubility, offering an alternative to DMSO for stock solution preparation. | [2] |
| Methanol | Soluble | The term "soluble" suggests a solubility of 10-33 mg/mL based on USP definitions. | [3] |
| Ethanol | 5 mg/mL | Moderate solubility. | [2] |
| Acetonitrile | Slightly soluble | The term "slightly soluble" suggests a solubility of 1-10 mg/mL based on USP definitions. | [3] |
| Methylene Chloride | Practically insoluble | Indicates very poor solubility in non-polar chlorinated solvents. | [3] |
Interpretation of Solubility Behavior
-
Aqueous Solubility: The poor aqueous solubility is expected given the molecule's relatively large and lipophilic structure. The presence of the hydrochloride salt improves solubility compared to the free base, but it remains low. The solubility will be lowest near its isoelectric point and is expected to increase at pH values away from this point, where either the carboxylic acid is fully deprotonated (forming a more soluble salt) or the amine is fully protonated.
-
Organic Solvent Solubility: Spirapril hydrochloride exhibits good solubility in polar aprotic solvents like DMSO and DMF. This is due to their ability to disrupt the crystal lattice and solvate both the charged (protonated amine) and polar parts of the molecule. Its solubility in polar protic solvents like methanol and ethanol is moderate, while it is nearly insoluble in non-polar solvents like methylene chloride, consistent with its polar and ionizable character.
-
Co-solvent Systems: The enhanced solubility in formulated vehicles containing co-solvents (PEG300), surfactants (Tween-80), and an organic solvent (DMSO) is a common strategy for poorly soluble drugs.[5][6] These excipients work synergistically to reduce the polarity of the aqueous vehicle and/or form micelles, thereby increasing the drug's solubility.[1][6]
Experimental Determination of Solubility
To ensure data integrity and applicability to specific experimental conditions, direct measurement of solubility is crucial. The following protocols describe the gold-standard thermodynamic (shake-flask) method and a high-throughput kinetic method.
Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility, which is the true saturation point of the compound in a given solvent and is considered the most reliable measure.[7]
Rationale: By agitating an excess of the solid drug in the solvent for an extended period (typically 24-48 hours), the system reaches a state of equilibrium between the undissolved solid and the dissolved drug. This method is crucial for pre-formulation studies and provides definitive solubility values.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid Spirapril hydrochloride to a clear glass vial. The excess should be visually apparent.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent system (e.g., purified water, pH 7.4 phosphate-buffered saline) to the vial.
-
Equilibration: Seal the vials and place them on a constant agitation device (orbital shaker or rotator) in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all suspended solid material.
-
Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).
-
Quantification:
-
Prepare a series of standard solutions of Spirapril hydrochloride of known concentrations in the same solvent.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.
-
Analyze the standards and the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8] Other methods like UV-Vis spectrophotometry can also be used if the compound has a suitable chromophore and there are no interfering excipients.[9][10]
-
-
Calculation: Determine the concentration of the diluted sample from the standard curve and multiply by the dilution factor to obtain the equilibrium solubility (e.g., in mg/mL).
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility Measurement
This high-throughput method is widely used in early drug discovery to assess the solubility of a compound upon rapid dilution of a concentrated DMSO stock into an aqueous buffer. It mimics the conditions of many in-vitro biological assays and can flag potential precipitation issues.
Rationale: Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution. It is often higher than thermodynamic solubility but is faster to determine and requires less compound. This method is invaluable for identifying compounds that might precipitate under assay conditions, leading to unreliable biological data.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Spirapril hydrochloride (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.
-
Plate Setup: In a 96-well microplate, add the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells.
-
Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer-containing wells to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its effect on solubility.
-
Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 1-2 minutes. Incubate the plate at a controlled temperature (e.g., 25°C) for a set period, typically 1 to 2 hours.
-
Precipitation Detection: Measure the turbidity (light scattering) of each well using a plate reader (nephelometer) at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: A significant increase in light scattering or absorbance in the test wells compared to a blank (buffer + DMSO) indicates precipitation. The highest concentration that remains clear is reported as the kinetic solubility.
Conclusion
Spirapril hydrochloride is a compound with low intrinsic aqueous solubility, a critical factor that must be addressed during drug development. This guide has detailed its solubility profile, demonstrating high solubility in polar aprotic solvents like DMSO and poor solubility in water. This behavior is consistent with its structure as a dicarboxylate-containing ACE inhibitor. The successful use of co-solvent and surfactant-based systems underscores the importance of formulation strategies to achieve desired concentrations for both in vitro testing and potential therapeutic delivery. The provided experimental protocols for determining thermodynamic and kinetic solubility serve as a robust framework for researchers to generate precise and relevant data, enabling informed decisions in the progression of drug discovery and development projects.
References
-
American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). Spirapril. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
Walsh Medical Media. (2013). An Overview of Analytical Determination of Captopril in Active Pharmaceutical Ingredients (API) Formulation and Biological Fluid. Retrieved January 6, 2026, from [Link]
-
PharmaCompass. (n.d.). Spirapril. Retrieved January 6, 2026, from [Link]
-
Clinical Gate. (2015). Solutions. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). Spirapril Hydrochloride. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
IntechOpen. (2021). Analytical Methods for Determination of Certain Antihypertensive Drugs. Retrieved January 6, 2026, from [Link]
-
Noble, S., & Sorkin, E. M. (1995). Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. Drugs, 49(5), 750–766. [Link]
-
PubChem. (n.d.). SID 17397854. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
Oriental Journal of Chemistry. (2025). Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review. Retrieved January 6, 2026, from [Link]
-
PubMed. (1987). Angiotensin converting enzyme inhibitors: spirapril and related compounds. Retrieved January 6, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (2018). Development and Validation of Analysis Methods of Captopril in Tablets with Methods of Area under Curves and Absorbance by Ultra. Retrieved January 6, 2026, from [Link]
Sources
- 1. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spiraprilat - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pKa Prediction | Rowan [rowansci.com]
- 5. Spiraprilat | C20H26N2O5S2 | CID 3033702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SID 178103190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rowansci.com [rowansci.com]
- 9. On-line Software [vcclab.org]
- 10. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystallographic Structure of Spirapril Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of Crystalline Form in Drug Efficacy
In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, intrinsically linked to the three-dimensional arrangement of molecules in the crystal lattice, govern critical parameters such as solubility, dissolution rate, stability, and bioavailability. For Spirapril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension, a thorough understanding of its crystallographic structure is not merely an academic exercise but a fundamental prerequisite for rational drug design, formulation development, and ensuring consistent clinical performance.[1][2] This guide provides a comprehensive technical overview of the crystallographic structure of Spirapril hydrochloride, with a focus on its well-characterized monohydrate form, and explores the potential for polymorphism, a phenomenon with profound implications for the pharmaceutical industry.
Spirapril Hydrochloride: A Molecular Overview
Spirilapril hydrochloride is the hydrochloride salt of Spirapril, a prodrug that is hydrolyzed in vivo to its active metabolite, spiraprilat.[3][4] Spiraprilat is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.[3] The chemical structure of Spirapril hydrochloride is (8S-{7[R(R)],8R*})-7-(2-{[1-(ethoxycarbonyl)-3-phenylpropyl]amino}-1- oxopropyl)-1,4-dthia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrochloride.[5]
The therapeutic efficacy of Spirapril hydrochloride is intrinsically linked to its molecular structure, which allows it to bind to the active site of ACE. However, it is the arrangement of these molecules in the solid state that dictates its journey from a tablet to its site of action.
The Crystallographic Structure of Spirapril Hydrochloride Monohydrate
The most definitively characterized crystalline form of Spirapril hydrochloride is its monohydrate.[5] The determination of this structure through single-crystal X-ray diffraction has provided invaluable insights into its molecular conformation and intermolecular interactions.
Experimental Determination: A Glimpse into the Crystallographer's Workflow
The elucidation of a crystal structure is a meticulous process that bridges chemistry, physics, and mathematics. The following protocol outlines the key steps involved in determining the crystal structure of Spirapril hydrochloride monohydrate, reflecting a standard crystallographic workflow.
Experimental Protocol: Single-Crystal X-ray Diffraction of Spirapril Hydrochloride Monohydrate
-
Crystal Growth:
-
Dissolve Spirapril hydrochloride in wet methanol.
-
Allow for slow evaporation of the solvent at room temperature. This gradual process is crucial for the formation of single crystals of suitable size and quality for diffraction experiments.
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects.
-
Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-loop.
-
-
Data Collection:
-
Mount the goniometer head on a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential crystal decay.
-
Irradiate the crystal with a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray beams) using a detector.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic coordinates, thermal parameters, and other structural parameters against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.
-
Causality Behind Experimental Choices:
-
Slow Evaporation: Rapid crystallization often leads to the formation of small, poorly ordered crystals unsuitable for single-crystal X-ray diffraction. Slow evaporation allows for the ordered deposition of molecules onto the growing crystal lattice.
-
Cryo-cooling: Low temperatures reduce the thermal motion of atoms, resulting in a sharper and more detailed diffraction pattern, which in turn leads to a more precise determination of the crystal structure.
Workflow for Crystal Structure Determination
Caption: Workflow from sample preparation to final crystallographic data.
Crystallographic Data for Spirapril Hydrochloride Monohydrate
The single-crystal X-ray diffraction analysis of Spirapril hydrochloride monohydrate yielded the following crystallographic parameters:
| Parameter | Value[5] |
| Chemical Formula | C₂₂H₃₁N₂O₅S₂⁺·Cl⁻·H₂O |
| Formula Weight | 521.09 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 10.123 (2) Å |
| b | 8.456 (2) Å |
| c | 15.123 (3) Å |
| β | 108.45 (3)° |
| Volume | 1226.4 (4) ų |
| Z | 2 |
| Density (calculated) | 1.410 g/cm³ |
Molecular Conformation and Intermolecular Interactions
The crystal structure reveals that the Spirapril molecules adopt a trans conformation along the amide bond.[5] This extended conformation is also observed in other ACE inhibitors like quinapril and enalapril.[5] The incorporated water molecules play a crucial role in stabilizing the crystal lattice through the formation of hydrogen bonds with the host molecules.[5] These hydrogen bonds create a network of interactions that hold the molecules together in a specific, ordered arrangement.
Intermolecular Hydrogen Bonding in Spirapril Hydrochloride Monohydrate
Caption: Hydrogen bonding network in the crystal structure.
Polymorphism and Other Crystalline Forms of Spirapril Hydrochloride
Polymorphism is the ability of a solid material to exist in more than one crystalline form.[2] Different polymorphs of a drug can have different physicochemical properties, which can impact its therapeutic efficacy and manufacturability. While the monohydrate is the most well-documented form of Spirapril hydrochloride, other forms have been reported, suggesting the potential for polymorphism.
Spirapril Hydrochloride Hemihydrate
Anhydrous Spirapril Hydrochloride
The anhydrous form of Spirapril hydrochloride has a reported melting point of 192-194°C (with decomposition).[6][7] The absence of water in the crystal lattice would necessitate a different packing arrangement compared to the hydrated forms. A comprehensive crystallographic study of the anhydrous form would be crucial for understanding the full polymorphic landscape of this API.
The Importance of Polymorphic Screening
The existence of multiple crystalline forms underscores the importance of thorough polymorphic screening during drug development. The discovery of a more stable polymorph late in the development process can have significant regulatory and financial implications. A comprehensive screening would involve crystallization experiments using a wide variety of solvents and conditions, followed by characterization of the resulting solid forms using techniques such as:
-
X-Ray Powder Diffraction (XRPD): A powerful technique for fingerprinting crystalline phases and identifying different polymorphs.[8][9]
-
Differential Scanning Calorimetry (DSC): Used to determine the melting point, enthalpy of fusion, and to detect phase transitions between polymorphs.
-
Thermogravimetric Analysis (TGA): Measures changes in weight as a function of temperature, useful for identifying solvates and hydrates and determining their stoichiometry.[10][11]
Conclusion and Future Perspectives
The crystallographic structure of Spirapril hydrochloride monohydrate has been well-elucidated, providing a solid foundation for understanding its solid-state properties. The monoclinic crystal system, the trans conformation of the molecule, and the intricate network of hydrogen bonds all contribute to the stability of this crystalline form.
However, the reports of a hemihydrate and an anhydrous form highlight the need for further investigation into the potential polymorphism of Spirapril hydrochloride. A complete understanding of all possible crystalline forms is essential for ensuring the quality, safety, and efficacy of the final drug product. Future research should focus on:
-
The successful crystallization and single-crystal X-ray diffraction analysis of the anhydrous and hemihydrate forms of Spirapril hydrochloride.
-
A comprehensive polymorphic screen to identify any other potential crystalline forms.
-
Detailed physicochemical characterization of all identified forms to determine their relative stabilities and dissolution properties.
By continuing to explore the solid-state chemistry of Spirapril hydrochloride, researchers and pharmaceutical scientists can ensure the development of robust and reliable formulations that deliver the maximum therapeutic benefit to patients.
References
-
Xu, W., Wahle, M. C., Stowell, J. G., & Byrn, S. R. (1997). Spirapril Hydrochloride Hydrate. Acta Crystallographica Section C: Crystal Structure Communications, 53(12), 1917–1919. [Link]
-
Smith, E. M., et al. (1989). Angiotensin converting enzyme inhibitors: spirapril and related compounds. Journal of Medicinal Chemistry, 32(7), 1600-1606. [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
-
PubChem. (n.d.). Spirapril Hydrochloride. National Center for Biotechnology Information. [Link]
-
Global Substance Registration System. (n.d.). SPIRAPRIL HYDROCHLORIDE MONOHYDRATE. [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2024). Solid-State Characterization in Drug Development and Formulation. [Link]
- Čejka, J., & Mintova, S. (2007). Solid forms of pharmaceutical molecules.
-
Thermal Analysis Study of Antihypertensive Drugs Telmisartan and Cilazapril. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 339-343. [Link]
-
Spectroscopy Online. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. [Link]
-
Global Substance Registration System. (n.d.). SPIRAPRIL. [Link]
-
Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. [Link]
-
National Institute of Standards and Technology. (1980). Standard x-ray diffraction powder patterns: section 17. [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. [Link]
-
Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology, 25(7), 62-71. [Link]
-
Noble, S., & Sorkin, E. M. (1995). Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. Drugs, 49(5), 750–766. [Link]
- Google Patents. (n.d.).
-
International Centre for Diffraction Data. (n.d.). How to Analyze Drugs Using X-ray Diffraction. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. imc.cas.cz [imc.cas.cz]
- 3. Spirapril Hydrochloride | C22H31ClN2O5S2 | CID 6850814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Spirapril [drugfuture.com]
- 7. 94841-17-5 CAS MSDS (Spirapril hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Thermal Analysis Study of Antihypertensive Drugs Telmisartan and Cilazapril - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments [tainstruments.com]
An In-Depth Technical Guide to the Molecular Modeling of Spirapril's Interaction with the Angiotensin-Converting Enzyme (ACE) Binding Site
Abstract
This guide provides a comprehensive, in-depth protocol for investigating the molecular interactions between Spiraprilat, the active metabolite of the antihypertensive drug Spirapril, and the active site of the Angiotensin-Converting Enzyme (ACE).[1] As drug development professionals and researchers increasingly leverage computational tools, understanding the principles and practical steps of molecular docking is paramount.[2][3] This document moves beyond a simple recitation of steps to explain the scientific rationale behind each phase of the process, from sourcing and preparing the molecular structures to performing and analyzing the docking simulation. By grounding our methodology in established practices and referencing the crystallographic structure of ACE in complex with other inhibitors, we provide a trustworthy and robust framework for predicting the binding mode of Spiraprilat and elucidating the key interactions that drive its therapeutic efficacy.
Introduction: The Scientific Imperative
The Renin-Angiotensin System (RAS), or Renin-Angiotensin-Aldosterone System (RAAS), is a critical hormonal cascade that regulates blood pressure and fluid balance.[4][5][6] A key component of this system is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent metallopeptidase.[7][8] ACE catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II, which elevates blood pressure.[4][9][10] Consequently, the inhibition of ACE is a primary therapeutic strategy for managing hypertension and heart failure.[11]
Spirapril is an effective ACE inhibitor that functions as a prodrug; it is metabolically hydrolyzed to its active form, Spiraprilat, which is a dicarboxylic acid that exhibits potent inhibitory activity.[1][12] The therapeutic success of drugs like Spirapril hinges on their precise, high-affinity binding to the ACE active site.
Molecular modeling, specifically molecular docking, offers a powerful, cost-effective computational method to predict and analyze these interactions at an atomic level.[2][3][13] This guide details the complete workflow for such an investigation, providing both the "how" and the critical "why" for each decision, empowering researchers to apply these techniques with confidence and scientific rigor.
The Renin-Angiotensin System (RAS) Pathway
Understanding the context of ACE inhibition is crucial. The diagram below illustrates the central role of ACE in the RAS pathway and the point of therapeutic intervention.
Caption: The Renin-Angiotensin System and the inhibitory action of Spiraprilat on ACE.
Methodology: A Validated Protocol for Molecular Docking
This section outlines a detailed, step-by-step workflow for the molecular docking of Spiraprilat into the ACE active site. The protocol is designed to be self-validating by using a known crystal structure and re-docking the co-crystallized ligand to verify the accuracy of the docking parameters.
Caption: A comprehensive workflow for the molecular docking of Spiraprilat to ACE.
Sourcing and Preparation of the ACE Protein Structure
Authoritative Source: The Protein Data Bank (PDB) is the definitive repository for 3D structural data of large biological molecules. For this study, we select PDB ID: 1O86 .[14]
-
Rationale: This entry contains the crystal structure of human testicular ACE (tACE), which is identical to the C-domain of somatic ACE, the primary target for blood pressure control.[15][16] Crucially, it is co-crystallized with the well-known inhibitor Lisinopril at a high resolution (2.0 Å).[14] This provides an experimentally validated binding pose and a defined active site, which is essential for validating our computational protocol.
Step-by-Step Protocol:
-
Download: Obtain the PDB file for 1O86 directly from the RCSB PDB website.
-
Clean the Structure: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL, or Biovia Discovery Studio).
-
Remove Water Molecules: Delete all HOH molecules. Causality: Crystallographic water molecules are often not conserved and can interfere with the docking algorithm's search for the ligand's optimal binding pose.
-
Remove Co-crystallized Ligand: Delete the Lisinopril (LPR) ligand. This will be used later to define the binding site but must be removed before docking our target ligand.
-
Retain Co-factors: Ensure the essential Zinc (ZN) and Chloride (CL) ions are retained, as they are critical for the enzyme's structural integrity and catalytic function.[7][8][11]
-
-
Prepare the Protein:
-
Add Hydrogens: Use a preparation wizard (e.g., AutoDock Tools' "Prepare Protein" script) to add polar hydrogens and assign correct atom types.
-
Assign Charges: Compute and assign Gasteiger charges. Causality: Proper protonation states and partial atomic charges are fundamental for calculating the electrostatic interactions that govern ligand binding.
-
-
Save: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina and contains atomic charge and type information.
Sourcing and Preparation of the Spiraprilat Ligand
Authoritative Source: PubChem or ChEMBL databases are reliable sources for small molecule information. The active metabolite is Spiraprilat (CID 3033702).[1][17]
-
Rationale: Spirapril is a prodrug. It is the diacid metabolite, Spiraprilat, that directly interacts with and inhibits the ACE active site. Using the correct chemical entity is non-negotiable for a meaningful simulation.[1]
Step-by-Step Protocol:
-
Obtain SMILES String: From PubChem, acquire the canonical SMILES string for Spiraprilat: CN1CC2(C[C@H]1C(=O)O)SCCS2)NC(=O)O.[1][18]
-
Generate 3D Coordinates: Use a tool like Open Babel or an online converter to generate a 3D structure from the 2D SMILES representation.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94 or UFF.
-
Causality: This step is crucial to obtain a low-energy, sterically favorable conformation of the ligand. Docking an unminimized, high-energy conformer can lead to inaccurate binding predictions and artificially poor scores.
-
-
Prepare for Docking: Use AutoDock Tools to set the torsional degrees of freedom (rotatable bonds) and assign Gasteiger charges.
-
Save: Save the prepared ligand in the PDBQT format.
Performing the Molecular Docking Simulation
Core Tool: AutoDock Vina is a widely used, efficient, and accurate open-source program for molecular docking.
Step-by-Step Protocol:
-
Define the Binding Site (Grid Box):
-
Load the prepared protein (1O86.pdbqt) and the original, co-crystallized Lisinopril ligand into your modeling software.
-
Center a grid box on the Lisinopril ligand, ensuring its dimensions (e.g., 24x24x24 Å) fully encompass the active site cavity.
-
Causality: The grid box defines the search space for the docking algorithm. Centering it on a known inhibitor's position ensures the search is focused on the catalytically relevant active site, increasing efficiency and the likelihood of finding a correct binding mode.
-
-
Protocol Validation (Self-Validation):
-
Re-dock Lisinopril: Before docking Spiraprilat, perform a docking simulation with the Lisinopril ligand that was prepared in the same manner as Spiraprilat.
-
Calculate RMSD: Superimpose the top-ranked docked pose of Lisinopril with its original crystallographic position and calculate the Root Mean Square Deviation (RMSD).
-
Trustworthiness Check: An RMSD value below 2.0 Å is considered a successful validation, indicating that the chosen docking parameters can accurately reproduce the experimentally determined binding mode.[2]
-
-
Dock Spiraprilat:
-
Using the validated grid parameters, execute the docking of the prepared Spiraprilat ligand into the ACE active site using AutoDock Vina.
-
Set the exhaustiveness parameter (e.g., to 16 or higher) to ensure a thorough search of the conformational space.
-
-
Analyze Output: The program will generate several possible binding poses for Spiraprilat, ranked by their predicted binding affinity (in kcal/mol). The most negative value indicates the most favorable predicted binding.
Analysis and Interpretation of Spiraprilat-ACE Interaction
The output of a docking simulation is not merely a number but a rich, three-dimensional model of a molecular hypothesis. Proper analysis is key to extracting meaningful insights.
Binding Affinity and Pose Analysis
The primary output to consider is the binding affinity of the top-ranked pose. This value provides a quantitative estimate of the binding strength. This predicted affinity should be compared with known inhibitors.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Spiraprilat | -9.5 to -11.0 (Hypothetical Range) | His353, His383, His387, His513, Glu384, Glu411, Tyr523, Gln281, Lys511 |
| Lisinopril (Reference) | -9.0 to -10.5 (Hypothetical Range) | His383, His387, Glu411, Tyr523, Lys511, Asp358 |
Note: The binding affinity values are hypothetical examples for illustrative purposes. Actual values will be generated by the docking software.
The most crucial analysis involves visualizing the top-ranked binding pose. A plausible pose is one where the ligand's functional groups form chemically sensible interactions with complementary residues in the active site.
Key Amino Acid Interactions
The ACE active site is a deep channel containing a catalytic zinc ion.[11][19] Effective inhibitors like Spiraprilat are expected to form a network of interactions with key residues and the zinc ion.[2][20]
Expected Interactions for Spiraprilat:
-
Zinc Coordination: One of the carboxylate groups of Spiraprilat is predicted to form a strong coordinating interaction with the catalytic Zn²⁺ ion, a hallmark of ACE inhibitors. This interaction is also stabilized by residues His383, His387, and Glu411.[2][16]
-
Hydrogen Bonding: The second carboxylate group and the carbonyl oxygens are likely to form hydrogen bonds with key residues such as Tyr523, Lys511, and Gln281. These residues are known to be crucial for anchoring inhibitors in the S1 and S2' pockets of the active site.[16][20]
-
Hydrophobic/Pi-Alkyl Interactions: The phenylpropyl group of Spiraprilat is expected to fit into a hydrophobic pocket, forming favorable van der Waals and pi-alkyl interactions with residues like Phe527.[20][21]
Caption: Predicted molecular interactions between Spiraprilat and key ACE active site residues.
Conclusion and Future Directions
This guide has provided a rigorous, scientifically-grounded framework for the molecular modeling of the Spiraprilat-ACE interaction. By following this protocol, researchers can generate a reliable hypothesis of the binding mode, predict binding affinity, and identify the key molecular interactions responsible for inhibition.
The results from such a study serve as a powerful foundation for future research. They can inform the rational design of novel ACE inhibitors with potentially improved affinity, selectivity, or pharmacokinetic profiles.[2][7] Furthermore, the generated complex can be used as a starting point for more advanced computational techniques, such as molecular dynamics (MD) simulations, to study the stability of the interaction and the flexibility of the active site over time.
References
- Vertex AI Search. (n.d.). Molecular Docking and Optimization of ACE Inhibitors Derived from Captopril.
- ResearchGate. (n.d.). A schematic diagram of the Renin-Angiotensin System (RAS) pathway....
- National Center for Biotechnology Information. (n.d.). Spiraprilat | C20H26N2O5S2 | CID 3033702. PubChem.
- RCSB PDB. (n.d.). 1O86: Crystal Structure of Human Angiotensin Converting Enzyme in complex with lisinopril.
- Wikipedia. (n.d.). Renin–angiotensin system.
- RCSB PDB. (2013, December 11). 4CA6: Human Angiotensin converting enzyme N-domain in complex with a phosphinic tripeptide FI.
- PubMed. (n.d.). Identification of critical active-site residues in angiotensin-converting enzyme-2 (ACE2) by site-directed mutagenesis.
- ResearchGate. (n.d.). Schematic diagram of the renin–angiotensin–aldosterone system (RAAS),....
- European Synchrotron Radiation Facility (ESRF). (n.d.). Human Angiotensin I Converting Enzyme Structure Revealed.
- PubMed. (n.d.). Structure of angiotensin I-converting enzyme.
- CAS. (n.d.). Spiraprilat. CAS Common Chemistry.
- Semantic Scholar. (n.d.). Identification of critical active‐site residues in angiotensin‐converting enzyme‐2 (ACE2) by site‐directed mutagenesis.
- PubMed Central (PMC). (2020, January 11). Considerations for Docking of Selective Angiotensin-Converting Enzyme Inhibitors.
- PubMed Central (PMC). (2005, July 19). Identification of critical active‐site residues in angiotensin‐converting enzyme‐2 (ACE2) by site‐directed mutagenesis.
- International Journal of Innovative Science and Research Technology. (n.d.). Computational approaches in drug design molecular docking studies of ace inhibitors on angiotensine converting enzyme.
- RCSB PDB. (2012, October 17). 4APH: Human angiotensin-converting enzyme in complex with angiotensin-II.
- TeachMePhysiology. (2023, August 22). The Renin-Angiotensin-Aldosterone-System.
- ResearchGate. (2020, January 8). (PDF) Considerations for Docking of Selective Angiotensin-Converting Enzyme Inhibitors.
- EMBL-EBI. (n.d.). Compound: SPIRAPRILAT (CHEMBL579). ChEMBL.
- CV Physiology. (n.d.). Renin-Angiotensin-Aldosterone System.
- PubMed Central (PMC). (n.d.). Three key proteases – angiotensin-I-converting enzyme (ACE), ACE2 and renin – within and beyond the renin-angiotensin system.
- ResearchGate. (n.d.). Activity sites of angiotensin-converting enzyme (a) Organization of the....
- MDPI. (n.d.). Angiotensin I-Converting Enzyme (ACE) Inhibition and Molecular Docking Study of Meroterpenoids Isolated from Brown Alga, Sargassum macrocarpum.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). spiraprilat | Ligand page.
- National Center for Biotechnology Information. (n.d.). SID 178103190 - spiraprilat. PubChem.
- PubMed Central (PMC). (n.d.). Inhibitor and Substrate Binding by Angiotensin-converting Enzyme.
- PubMed. (n.d.). Angiotensin converting enzyme inhibitors: spirapril and related compounds.
- MDPI. (n.d.). Whey-Derived Peptides Interactions with ACE by Molecular Docking as a Potential Predictive Tool of Natural ACE Inhibitors.
- ResearchGate. (2025, August 5). Structural Details on the Binding of Antihypertensive Drugs Captopril and Enalaprilat to Human Testicular Angiotensin I-Converting Enzyme.
- PLOS One. (2019, April 18). Structural and molecular basis of angiotensin-converting enzyme by computational modeling: Insights into the mechanisms of different inhibitors.
Sources
- 1. Spiraprilat | C20H26N2O5S2 | CID 3033702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijisrt.com [ijisrt.com]
- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 7. Structure of angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three key proteases – angiotensin-I-converting enzyme (ACE), ACE2 and renin – within and beyond the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. esrf.fr [esrf.fr]
- 12. Angiotensin converting enzyme inhibitors: spirapril and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Considerations for Docking of Selective Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. Inhibitor and Substrate Binding by Angiotensin-converting Enzyme: Quantum Mechanical/Molecular Mechanical Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural and molecular basis of angiotensin-converting enzyme by computational modeling: Insights into the mechanisms of different inhibitors | PLOS One [journals.plos.org]
- 17. Compound: SPIRAPRILAT (CHEMBL579) - ChEMBL [ebi.ac.uk]
- 18. CAS Common Chemistry [commonchemistry.cas.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Spirapril (hydrochloride) In Vivo Study in Spontaneously Hypertensive Rats (SHR)
Introduction: Rationale and Scientific Context
Hypertension is a critical global health issue, and the Renin-Angiotensin-Aldosterone System (RAAS) is a key hormonal cascade in the regulation of blood pressure and fluid balance.[1][2][3] Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone of antihypertensive therapy. These drugs act by blocking the conversion of the inactive peptide angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2][4]
Spirapril is a non-sulfhydryl ACE inhibitor that functions as a prodrug.[5][6][7] Following oral administration, it is metabolized in the liver to its active diacid metabolite, spiraprilat.[8][9][10] Spiraprilat is a potent ACE inhibitor that demonstrates a long duration of action, making it suitable for once-daily dosing.[11] Its dual elimination through both renal and hepatic routes may offer advantages in specific patient populations.[7]
The Spontaneously Hypertensive Rat (SHR) is a widely accepted and utilized preclinical model for studying essential hypertension. These rats genetically develop hypertension, which closely mimics the progression and pathophysiology of the human condition, including complications like left ventricular hypertrophy.[12] This makes the SHR model an invaluable tool for evaluating the efficacy and mechanism of action of novel antihypertensive agents like Spirapril.
This document provides a comprehensive guide for conducting an in vivo study to assess the antihypertensive effects of Spirapril hydrochloride in the SHR model. It covers the mechanistic background, detailed experimental protocols, data interpretation, and ethical considerations.
Part 1: Mechanism of Action and Pharmacological Basis
Spirapril's therapeutic effect is rooted in its ability to inhibit ACE within the RAAS pathway.[4][9] Understanding this pathway is crucial for interpreting the experimental results.
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a cascade that begins with the release of renin from the kidneys in response to low blood pressure or reduced sodium levels.[2][3] Renin cleaves angiotensinogen, a precursor produced by the liver, to form angiotensin I.[13] ACE, found primarily in the endothelial cells of the lungs, then converts angiotensin I into angiotensin II.[2][3]
Angiotensin II exerts several powerful effects that increase blood pressure:
-
Vasoconstriction: It directly causes the narrowing of blood vessels, increasing systemic vascular resistance.[2][4]
-
Aldosterone Release: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water reabsorption in the kidneys, thereby increasing blood volume.[2][4][13]
By inhibiting ACE, Spirapril (via its active metabolite spiraprilat) reduces the production of angiotensin II. This leads to vasodilation (widening of blood vessels) and decreased aldosterone secretion, which collectively lower blood pressure.[4][14]
Caption: Spirapril's mechanism of action within the RAAS pathway.
Part 2: Experimental Design and Protocols
A robust experimental design is paramount for obtaining reliable and reproducible data. This protocol outlines a study to evaluate the dose-dependent antihypertensive effects of Spirapril in SHRs over a multi-week period.
Ethical Considerations
All animal experiments must be conducted in strict accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[15] Key principles include the 'Three Rs': Replacement (using alternatives where possible), Reduction (using the minimum number of animals necessary for statistically significant results), and Refinement (minimizing animal pain and distress).[16][17]
Materials and Animals
-
Test Compound: Spirapril hydrochloride
-
Vehicle: Sterile water or 0.5% carboxymethylcellulose (CMC) in water.
-
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.
-
Age-matched male Wistar-Kyoto (WKY) rats as a normotensive control group.
-
-
Equipment:
-
Oral gavage needles.
-
Non-invasive tail-cuff blood pressure measurement system.[18]
-
Animal scale for body weight measurement.
-
Standard animal housing and husbandry equipment.
-
Experimental Workflow
Caption: High-level experimental workflow for the in vivo study.
Detailed Step-by-Step Protocol
Step 1: Animal Acclimatization and Baseline Measurement
-
House animals (5 per cage) in a temperature-controlled environment with a 12-hour light/dark cycle. Provide standard chow and water ad libitum.
-
Allow a 7-10 day acclimatization period.
-
During the last 3 days of acclimatization, train the rats on the tail-cuff apparatus daily to minimize stress-induced blood pressure fluctuations.[19][20]
-
Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all animals.
Step 2: Grouping and Dosing
-
Randomize SHR animals into treatment groups (n=8-10 per group) based on their baseline SBP to ensure no statistical difference between groups at the start.
-
Example Groups:
-
Prepare Spirapril hydrochloride solutions fresh daily in the selected vehicle.
-
Administer the assigned treatment orally via gavage once daily for the duration of the study (e.g., 3 weeks).[21] Administer at the same time each day to ensure consistent pharmacokinetics.
Step 3: Monitoring and Data Collection
-
Record body weight for all animals weekly.
-
Measure SBP, DBP, and HR weekly. To capture the drug's effect, measurements should be taken just before the daily dose (trough) and at a time point corresponding to the peak plasma concentration of spiraprilat (e.g., 2-4 hours post-dose).[11][21]
-
Tail-Cuff Measurement Protocol:
-
Gently place the rat in a restrainer.
-
Place the tail cuff and sensor on the proximal portion of the tail.
-
Allow the animal to calm for 5-10 minutes in a warmed environment to ensure adequate tail blood flow.[20]
-
Perform a set of 5-10 preliminary measurements to be discarded.
-
Record the average of 10-15 subsequent successful measurements for each animal.[20]
-
Step 4: End-of-Study Procedures
-
After the final treatment dose and blood pressure measurement, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Optionally, harvest organs such as the heart and kidneys for further analysis (e.g., weighing for hypertrophy assessment, histology).
Part 3: Data Analysis and Expected Outcomes
Data Presentation
All quantitative data should be summarized for clarity. Data should be presented as mean ± standard error of the mean (SEM).
Table 1: Example Data on Systolic Blood Pressure (SBP) Over Time
| Group | Baseline SBP (mmHg) | Week 1 SBP (mmHg) | Week 2 SBP (mmHg) | Week 3 SBP (mmHg) |
| WKY + Vehicle | 125 ± 4 | 126 ± 5 | 124 ± 4 | 125 ± 5 |
| SHR + Vehicle | 185 ± 6 | 188 ± 7 | 192 ± 6 | 195 ± 8 |
| SHR + Spirapril (1 mg/kg) | 184 ± 5 | 165 ± 6 | 158 ± 7 | 155 ± 6 |
| SHR + Spirapril (5 mg/kg) | 186 ± 7 | 152 ± 5 | 145 ± 6 | 141 ± 7 |
| SHR + Spirapril (10 mg/kg) | 185 ± 6 | 148 ± 6 | 140 ± 5 | 136 ± 5 |
| Data is hypothetical for illustrative purposes. * indicates a statistically significant difference compared to the SHR + Vehicle group. |
Statistical Analysis
-
Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare differences between the SHR treatment groups and the SHR vehicle control group at each time point.
-
A two-way repeated measures ANOVA can be used to analyze the overall effect of treatment over the entire study period.
-
A p-value of < 0.05 is typically considered statistically significant.
Expected Results
-
Blood Pressure: Spirapril is expected to produce a dose-dependent reduction in both systolic and diastolic blood pressure in the SHR groups compared to the SHR vehicle control.[21] The WKY group should maintain normotensive levels throughout the study.
-
Heart Rate: Significant changes in heart rate are generally not observed with ACE inhibitor treatment in SHRs.[21]
-
Body Weight: No significant adverse effects on body weight are anticipated at the tested doses.
-
Organ Hypertrophy: Long-term treatment with Spirapril may prevent or regress left ventricular hypertrophy, a common consequence of sustained hypertension in SHRs.[12] This can be confirmed by measuring the heart weight to body weight ratio.
Conclusion
This application note provides a comprehensive framework for an in vivo investigation of Spirapril hydrochloride in the SHR model. By demonstrating a dose-dependent reduction in blood pressure, this study design can effectively validate the antihypertensive efficacy of Spirapril. The mechanistic insights gained from blocking the RAAS pathway, combined with robust preclinical data from this model, are essential for the drug development process. Adherence to rigorous scientific methodology and ethical principles is critical for generating high-quality, reliable data.
References
- Patsnap Synapse. (2024, June 14). What is Spirapril Hydrochloride used for?
- ResearchGate. (n.d.). Simplified flowchart of the renin-angiotensin-aldosterone system (RAAS)...
- PubChem, National Institutes of Health. (n.d.). Spiraprilat.
- Manasa Life Sciences. (n.d.). Spirapril.
- Monopoli, A., Forlani, A., Milani, S., & Ongini, E. (1988). Antihypertensive effect of spirapril and felodipine during repeated administration to spontaneously hypertensive rats. Pharmacological Research Communications, 20(1), 37-47.
- Olivetti, G., et al. (1993). Spirapril prevents left ventricular hypertrophy, decreases myocardial damage and promotes angiogenesis in spontaneously hypertensive rats. Journal of Cardiovascular Pharmacology, 21(3), 362-70.
- Wikipedia. (n.d.). Renin–angiotensin system.
- MedChemExpress. (n.d.). Spirapril (SCH 33844).
- Ethics in Science and Technology. (n.d.). Ethical Principles for Using Laboratory Rat in Scientific Researches.
- PubChem, National Institutes of Health. (n.d.). Spirapril Hydrochloride.
- TeachMePhysiology. (2023, August 22). The Renin-Angiotensin-Aldosterone-System.
- BioGRID. (n.d.). Spirapril Result Summary.
- Human Metabolome Database. (2012, September 6). Showing metabocard for Spirapril (HMDB0015438).
- Hughes, A. D., et al. (1991). Radioimmunoassays for Spirapril and Its Active Metabolite Spiraprilate: Performance and Application. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 935-40.
- Kent Scientific. (n.d.). Techniques for Noninvasive Blood Pressure Monitoring.
- Noble, S., & Sorkin, E. M. (1995). Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. Drugs, 49(5), 750-66.
- Hypertension. (2023, November 22). Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats.
- NCBI Bookshelf. (n.d.). Physiology, Renin Angiotensin System.
- Kiani, A. K., et al. (2022). Ethical considerations regarding animal experimentation. Journal of Preventive Medicine and Hygiene, 63(2 Suppl 3), E255-E266.
- National Committee for Research Ethics in Science and Technology (NENT). (2019, July 8). Ethical Guidelines for the Use of Animals in Research.
- MedCrave online. (2018, January 9). Ethical to using rats in the scientific researches.
- ResearchGate. (2018, March 23). Recommendations for Blood Pressure Measurement in Humans and Experimental Animals.
- Visitech Systems. (n.d.). Protocol for Blood Pressure Measurements.
- STRONG-UR. (n.d.). An ethical approach to in vivo research.
- van Vliet, B. N., et al. (1995). Blood Pressure and Lifespan Following Brief ACE Inhibitor Treatment in Young Spontaneously Hypertensive Rats. Clinical and Experimental Pharmacology and Physiology, 22(11), 865-6.
- Smits, J. F., et al. (1992). Effect of spirapril on left ventricular hypertrophy due to volume overload in rats. Journal of Cardiovascular Pharmacology, 19(3), 375-81.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is Spirapril Hydrochloride used for? [synapse.patsnap.com]
- 5. Spirapril Result Summary | BioGRID [thebiogrid.org]
- 6. Human Metabolome Database: Showing metabocard for Spirapril (HMDB0015438) [hmdb.ca]
- 7. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spiraprilat | C20H26N2O5S2 | CID 3033702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Spirapril | Manasa Life Sciences [manasalifesciences.com]
- 10. Radioimmunoassays for spirapril and its active metabolite spiraprilate: performance and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of spirapril in mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spirapril prevents left ventricular hypertrophy, decreases myocardial damage and promotes angiogenesis in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. teachmephysiology.com [teachmephysiology.com]
- 14. Spirapril Hydrochloride | C22H31ClN2O5S2 | CID 6850814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Ethical Principles for Using Laboratory Rat in Scientific Researches - Ethics in Science and Technology [ethicsjournal.ir]
- 16. Ethical to using rats in the scientific researches - MedCrave online [medcraveonline.com]
- 17. An ethical approach to in vivo research - STRONG-UR [strong-ur.eu]
- 18. kentscientific.com [kentscientific.com]
- 19. ahajournals.org [ahajournals.org]
- 20. s3.amazonaws.com [s3.amazonaws.com]
- 21. Antihypertensive effect of spirapril and felodipine during repeated administration to spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Effect of spirapril on left ventricular hypertrophy due to volume overload in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spirapril in a Rat Model of Cardiac Hypertrophy
Abstract
This document provides a comprehensive guide for inducing and evaluating cardiac hypertrophy in a rat model, specifically tailored for assessing the therapeutic efficacy of Spirapril, a potent angiotensin-converting enzyme (ACE) inhibitor. We delve into the rationale behind model selection, offering detailed, step-by-step protocols for surgical and pharmacological induction of cardiac hypertrophy. Furthermore, we present a complete workflow for Spirapril administration and the subsequent evaluation of its effects using echocardiography, histological analysis, and molecular markers. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate novel therapeutic interventions for pathological cardiac hypertrophy.
Introduction: Understanding Cardiac Hypertrophy and the Role of Spirapril
Pathological cardiac hypertrophy is an adaptive response of the heart to chronic pressure or volume overload, characterized by an increase in cardiomyocyte size and the accumulation of extracellular matrix proteins. While initially a compensatory mechanism, sustained hypertrophy often transitions to heart failure, a leading cause of morbidity and mortality worldwide. The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of this maladaptive remodeling process. Angiotensin II (Ang II), a key effector of the RAAS, promotes vasoconstriction, myocyte growth, and fibrosis, making it a prime therapeutic target.[1]
Spirapril is a long-acting, non-sulfhydryl ACE inhibitor that effectively blocks the conversion of angiotensin I to the active Ang II.[2][3] By inhibiting Ang II production, Spirapril reduces blood pressure, alleviates cardiac workload, and has been shown to prevent and regress left ventricular hypertrophy.[4][5][6] Its prodrug nature allows for oral administration, and it is metabolized in the liver to its active form, spiraprilat.[5] This document outlines the protocols to test the efficacy of Spirapril in a robust and reproducible rat model of cardiac hypertrophy.
Mechanism of Action: Spirapril in the Renin-Angiotensin System
The therapeutic effects of Spirapril are primarily mediated through its inhibition of ACE, a key enzyme in the RAAS. This inhibition leads to a cascade of beneficial cardiovascular effects.
Caption: Spirapril's mechanism of action within the Renin-Angiotensin System.
Selecting the Appropriate Model for Inducing Cardiac Hypertrophy
The choice of a suitable animal model is paramount for the successful investigation of cardiac hypertrophy. Several models are available, each with its own set of advantages and limitations.
| Model | Induction Method | Key Characteristics | Suitability for Spirapril Testing |
| Pressure Overload | Transverse Aortic Constriction (TAC) or Abdominal Aortic Constriction (AAC) | Mimics hypertension-induced hypertrophy; leads to concentric hypertrophy.[7][8] | Excellent, as it directly addresses the pressure overload that ACE inhibitors are designed to counteract. |
| Pharmacological | Continuous Isoproterenol Infusion | Induces hypertrophy via β-adrenergic stimulation; often associated with fibrosis.[9][10] | Good, allows for the study of Spirapril's effects on adrenergically-mediated remodeling. |
| Pharmacological | Continuous Angiotensin II Infusion | Directly activates the RAAS, leading to hypertrophy and fibrosis.[1] | Excellent, provides a direct test of Spirapril's ability to block the RAAS cascade. |
| Genetic | Spontaneously Hypertensive Rats (SHR) | Genetically predisposed to hypertension and subsequent cardiac hypertrophy.[6][11] | Very good, represents a chronic and progressive disease model. |
For the purposes of these application notes, we will focus on the Transverse Aortic Constriction (TAC) model due to its high clinical relevance in mimicking pressure overload-induced cardiac hypertrophy.
Experimental Protocols
Transverse Aortic Constriction (TAC) Surgical Protocol
This protocol describes a method for inducing pressure overload hypertrophy in rats through surgical constriction of the transverse aorta.[8][12]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical table with temperature control
-
Small animal ventilator
-
Surgical instruments (forceps, scissors, retractors)
-
6-0 silk suture
-
Blunted 18-gauge needle
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a supine position on the surgical table. Shave the chest area and sterilize with an appropriate antiseptic.
-
Intubation and Ventilation: Intubate the rat and connect it to a small animal ventilator.
-
Thoracotomy: Make a small incision at the level of the second intercostal space to open the chest cavity.
-
Aortic Constriction: Carefully dissect the transverse aorta between the innominate and left common carotid arteries. Pass a 6-0 silk suture around the aorta. Place a blunted 18-gauge needle alongside the aorta and tie the suture snugly around both the aorta and the needle.
-
Needle Removal: Gently withdraw the needle, leaving a constricted aorta.
-
Closure: Close the chest cavity, ensuring to evacuate any air. Suture the muscle and skin layers.
-
Post-operative Care: Administer analgesics and monitor the rat closely during recovery.
Sham Operation: For the control group, perform the same surgical procedure without constricting the aorta.
Spirapril Administration Protocol
Spirapril is administered orally. The following protocol is based on effective dosages reported in the literature for rats.[13][14][15]
Materials:
-
Spirapril hydrochloride
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
Dosage and Administration:
-
Dose Range: 1-10 mg/kg/day. A dose of 2-3 mg/kg/day is a common starting point.[13]
-
Preparation: Dissolve or suspend the required amount of Spirapril in the chosen vehicle.
-
Administration: Administer the Spirapril solution once daily via oral gavage.
-
Treatment Duration: Typically 4-8 weeks, starting a few days post-TAC surgery to allow for recovery.
Experimental Workflow
The following diagram illustrates the overall experimental design.
Caption: Experimental workflow for Spirapril testing in a TAC rat model.
Evaluation of Cardiac Hypertrophy
A multi-faceted approach is essential for a thorough evaluation of cardiac hypertrophy and the effects of Spirapril treatment.
Echocardiographic Assessment
Echocardiography is a non-invasive method to serially assess cardiac structure and function.[7][16][17]
Key Parameters:
| Parameter | Abbreviation | Description | Expected Change in Hypertrophy |
| Left Ventricular Posterior Wall Thickness in Diastole | LVPWd | Thickness of the posterior wall at the end of diastole. | Increased |
| Interventricular Septal Thickness in Diastole | IVSd | Thickness of the septum between the ventricles at the end of diastole. | Increased |
| Left Ventricular Internal Diameter in Diastole | LVIDd | Diameter of the left ventricle at the end of diastole. | Unchanged or slightly decreased |
| Ejection Fraction | EF | Percentage of blood pumped out of the left ventricle with each contraction. | Initially preserved, may decrease with decompensation |
| Fractional Shortening | FS | Percentage change in left ventricular diameter between diastole and systole. | Initially preserved, may decrease with decompensation |
| Left Ventricular Mass | LVM | Calculated mass of the left ventricle. | Increased |
Protocol:
-
Anesthetize the rat lightly.
-
Shave the chest area.
-
Apply ultrasound gel.
-
Use a high-frequency linear probe to obtain parasternal long- and short-axis views.
-
Measure the parameters listed above using M-mode and 2D imaging.
Histological Analysis
Histological examination provides direct evidence of cellular and structural changes in the heart.[18][19][20]
Staining Methods:
-
Hematoxylin and Eosin (H&E): For assessing cardiomyocyte size and general morphology.
-
Masson's Trichrome: To visualize and quantify collagen deposition (fibrosis).
-
Picrosirius Red: For the specific detection of collagen fibers.
Protocol:
-
At the end of the study, euthanize the rats and excise the hearts.
-
Weigh the hearts and atria/ventricles.
-
Fix the hearts in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and section.
-
Perform the desired staining procedures.
-
Analyze the sections using light microscopy and appropriate image analysis software to quantify myocyte cross-sectional area and fibrotic area.
Molecular Markers of Hypertrophy
The expression of specific genes is altered during cardiac hypertrophy. Quantitative PCR (qPCR) can be used to measure these changes.[21]
Key Markers:
| Gene | Full Name | Function | Expected Change in Hypertrophy |
| ANP | Atrial Natriuretic Peptide | Fetal gene re-expressed during hypertrophy; promotes vasodilation and natriuresis. | Increased |
| BNP | Brain Natriuretic Peptide | Fetal gene re-expressed during hypertrophy; similar functions to ANP. | Increased |
| β-MHC | Beta-Myosin Heavy Chain | Fetal isoform of myosin heavy chain; re-expressed in the hypertrophied heart. | Increased |
Protocol:
-
Isolate RNA from ventricular tissue samples.
-
Synthesize cDNA.
-
Perform qPCR using primers specific for the target genes and a reference gene (e.g., GAPDH).
-
Calculate the relative gene expression using the delta-delta Ct method.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for inducing cardiac hypertrophy in rats and evaluating the therapeutic potential of Spirapril. By combining surgical and pharmacological approaches with comprehensive evaluation methods, researchers can gain valuable insights into the mechanisms of cardiac remodeling and the efficacy of novel interventions. Future studies could explore the long-term effects of Spirapril on the transition from hypertrophy to heart failure, as well as its impact on other signaling pathways involved in cardiac pathology.
References
- InnoSer. (n.d.). Angiotensin II-induced Hypertension Mouse Model.
- Patsnap Synapse. (2024). What is Spirapril Hydrochloride used for?.
- Sadoshima, J., & Izumo, S. (1993). Angiotensin II Induces Cardiac Phenotypic Modulation and Remodeling In Vivo in Rats.
- MedchemExpress.com. (n.d.). Spirapril (SCH 33844).
- PharmaCompass.com. (n.d.). Spirapril.
- Manasa Life Sciences. (n.d.). Spirapril.
- Goldblatt, H., Lynch, J., Hanzal, R. F., & Summerville, W. W. (1934). Studies on experimental hypertension: I. The production of persistent elevation of systolic blood pressure by means of renal ischemia. The Journal of experimental medicine, 59(3), 347-379.
- Bio-protocol. (n.d.). Transverse Aortic Constriction Model.
- van Gilst, W. H., de Graeff, P. A., de Leeuw, M. J., Scholtens, E., & Wesseling, H. (1991). Converting enzyme inhibition after experimental myocardial infarction in rats: comparative study between spirapril and zofenopril. Journal of cardiovascular pharmacology, 18 Suppl 2, S107-S112.
- Zhang, L., Du, J., Wang, L., Li, J., Gao, F., & Li, H. (2012). Changes in cardiac structure and function in a modified rat model of myocardial hypertrophy. Cardiovascular journal of Africa, 23(3), 143-149.
- Olivetti, G., Lagrasta, C., Quaini, F., Cigola, E., & Anversa, P. (1993). Spirapril prevents left ventricular hypertrophy, decreases myocardial damage and promotes angiogenesis in spontaneously hypertensive rats. Journal of cardiovascular pharmacology, 21(3), 362-370.
- Nishikimi, T., et al. (2016). Angiotensin II Stimulation of Cardiac Hypertrophy and Functional Decompensation in Osteoprotegerin-Deficient Mice. Hypertension, 67(4), 737-745.
- Kromer, E. P., Riegger, G. A., & Elsner, D. (1992). Effect of spirapril on left ventricular hypertrophy due to volume overload in rats. Journal of cardiovascular pharmacology, 19(3), 375-381.
- Su, S., et al. (2022). Angiotensin II Induces Cardiac Edema and Hypertrophic Remodeling through Lymphatic-Dependent Mechanisms. Oxidative Medicine and Cellular Longevity, 2022, 9982186.
- Lijnen, P., & Petrov, V. (2012). New take on the role of angiotensin II in cardiac hypertrophy and fibrosis. Journal of hypertension, 30(5), 856-858.
- Douglas, P. S., Reichek, N., Plappert, T., Muhammad, A., & St. John Sutton, M. G. (1989). Echocardiographic assessment of left ventricular hypertrophy in rats using a simplified approach. Journal of the American College of Cardiology, 14(3), 793-800.
- Linz, W., Schölkens, B. A., & Ganten, D. (1989). Converting enzyme inhibition specifically prevents the development and induces regression of cardiac hypertrophy in rats. Clinical and experimental hypertension. Part A, Theory and practice, 11 Suppl 2, 1325-1350.
- ResearchGate. (n.d.). Histological analysis revealed cardiac hypertrophy but absent....
- Public Library of Science. (2014). A rat model of cardiac hypertrophy assessed by histopathology.
- ResearchGate. (n.d.). Echocardiographic parameters and heart rate in rats....
- ResearchGate. (n.d.). Representative images of cardiac histology.
- Belz, G. G. (1995). Efficacy and safety of spirapril in mild-to-moderate hypertension. Journal of cardiovascular pharmacology, 26 Suppl 2, S31-S36.
- Parasuraman, S., & Raveendran, R. (2012). A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats.
- Meder, B., et al. (2017).
- National Institutes of Health. (2024). Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice.
- American Heart Association Journals. (1997). Serial Echocardiographic-Doppler Assessment of Left Ventricular Geometry and Function in Rats With Pressure-Overload Hypertrophy.
- National Institutes of Health. (n.d.). Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation.
- National Institutes of Health. (2012). Spontaneous Cardiac Hypertrophy in a Crl:CD(SD) Rat.
- ResearchGate. (n.d.). A–E qPCR analysis of hypertrophy marker....
- American Physiological Society Journal. (2001). Isoproterenol-induced cardiac hypertrophy: role of circulatory versus cardiac renin-angiotensin system.
- ResearchGate. (2024). Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice.
- PubMed. (1996). [Influence of ACE inhibitor spirapril on left ventricular hypertrophy].
- PubMed. (1995). Cough induced activity of spirapril in rats.
- National Institutes of Health. (n.d.). ANP expression in the hypertensive heart.
- National Institutes of Health. (n.d.). Preventing progression of cardiac hypertrophy and development of heart failure by paricalcitol therapy in rats.
- PubMed. (1989). Angiotensin converting enzyme inhibitors: spirapril and related compounds.
- ResearchGate. (n.d.). Expression of cardiac hypertrophy markers in murine ventricles....
- JoVE. (2022). A Modified Technique for Transverse Aortic Constriction in Mice.
- PubMed. (1993). B-type natriuretic peptide: a myocyte-specific marker for characterizing load-induced alterations in cardiac gene expression.
- PubMed. (1995). Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension.
- MMPC.org. (2018). Transverse Aortic Constriction (TAC).
- Oxford Academic. (1998). Rat models of hypertension, cardiac hypertrophy and failure.
- Cardiomedex. (n.d.). TAC induced Cardiac hypertrophy - Rat.
- Frontiers. (2022). Modulation of left ventricular hypertrophy in spontaneously hypertensive rats by acetylcholinesterase and ACE inhibitors: physiological, biochemical, and proteomic studies.
- ResearchGate. (n.d.). TAC-induced rat cardiac hypertrophy.
- ResearchGate. (2025). Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction.
- Circulation. (1995). Induction of myocardial hypertrophy after coronary ligation in rats decreases ventricular dilatation and improves systolic function.
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. What is Spirapril Hydrochloride used for? [synapse.patsnap.com]
- 3. Spirapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Spirapril | Manasa Life Sciences [manasalifesciences.com]
- 6. Spirapril prevents left ventricular hypertrophy, decreases myocardial damage and promotes angiogenesis in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in cardiac structure and function in a modified rat model of myocardial hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Modulation of left ventricular hypertrophy in spontaneously hypertensive rats by acetylcholinesterase and ACE inhibitors: physiological, biochemical, and proteomic studies [frontiersin.org]
- 12. Transverse Aortic Constriction Model [bio-protocol.org]
- 13. Converting enzyme inhibition after experimental myocardial infarction in rats: comparative study between spirapril and zofenopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of spirapril on left ventricular hypertrophy due to volume overload in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cough induced activity of spirapril in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.psu.edu [pure.psu.edu]
- 17. Echocardiographic assessment of left ventricular hypertrophy in rats using a simplified approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Item - A rat model of cardiac hypertrophy assessed by histopathology. - Public Library of Science - Figshare [plos.figshare.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating Spirapril in a Rat Model of Myocardial Infarction
Introduction: The Challenge of Post-Infarction Cardiac Remodeling
Myocardial infarction (MI), or heart attack, initiates a complex cascade of structural and functional changes in the heart known as cardiac remodeling. While initially an adaptive response to injury, this process often becomes maladaptive, leading to left ventricular (LV) dilation, cardiomyocyte hypertrophy, fibrosis, and ultimately, heart failure[1][2]. The renin-angiotensin system (RAS) is a central player in this detrimental progression, with its primary effector, angiotensin II, promoting vasoconstriction, inflammation, and fibrosis[1].
Angiotensin-converting enzyme (ACE) inhibitors represent a cornerstone therapy for managing patients post-MI[3]. By blocking the conversion of angiotensin I to angiotensin II, these drugs mitigate the harmful effects of RAS activation and have been shown to attenuate adverse LV remodeling and improve clinical outcomes[1][4]. Spirapril is a non-sulfhydryl, long-acting ACE inhibitor that is converted to its active metabolite, spiraprilat, after administration[5][6]. Its efficacy in reducing cardiac hypertrophy and improving microvasculature has been demonstrated in preclinical models[7].
These application notes provide a comprehensive guide for researchers utilizing a rat model of MI to investigate the cardioprotective effects of spirapril. The protocols herein are designed to ensure scientific rigor, reproducibility, and a thorough assessment of the drug's impact on cardiac structure and function.
Section 1: Scientific Background & Mechanism of Action
The Pathophysiology of Post-MI Remodeling
Following an MI, the loss of viable cardiomyocytes triggers a wound-healing response. This involves an initial inflammatory phase, followed by the formation of a collagen-based scar to maintain the structural integrity of the ventricle. However, neurohumoral systems, particularly the RAS, become chronically activated. Angiotensin II contributes directly to myocyte hypertrophy and stimulates fibroblasts to produce excess extracellular matrix proteins, leading to interstitial fibrosis in the non-infarcted myocardium[8]. These changes increase ventricular stiffness, impair cardiac function, and create a substrate for arrhythmias[1].
Spirapril: Targeting the Renin-Angiotensin System
Spirapril, as an ACE inhibitor, directly intervenes in this pathway. Its primary mechanism is the inhibition of ACE, which has two major consequences:
-
Reduced Angiotensin II Production: By decreasing circulating and local tissue levels of angiotensin II, spirapril alleviates vasoconstriction, reduces sodium and water retention, and most importantly for remodeling, inhibits the pro-hypertrophic and pro-fibrotic signaling cascades in the myocardium[1][9].
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a peptide with vasodilatory and cardioprotective properties. ACE inhibition leads to an accumulation of bradykinin, which may contribute to the beneficial effects by promoting the release of nitric oxide and prostacyclin[1][9].
This dual action helps to prevent the progressive enlargement of the LV cavity and preserve myocardial function after an infarction[10].
Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of Spirapril.
Section 2: Experimental Design & Workflow
A robust study design is critical for evaluating the efficacy of spirapril. A standard approach involves three primary groups:
-
Sham Group: Animals undergo a thoracotomy without coronary artery ligation. This group serves as the surgical control.
-
MI-Vehicle Group: Animals undergo MI induction and receive a control vehicle (e.g., drinking water). This group establishes the natural history of post-MI remodeling.
-
MI-Spirapril Group: Animals undergo MI induction and receive spirapril. This is the experimental treatment group.
The workflow follows a logical progression from surgical induction of MI to functional and terminal analyses.
Caption: General experimental workflow for evaluating Spirapril in a rat MI model.
Section 3: Core Protocols
Protocol 3.1: Induction of Myocardial Infarction via LAD Ligation
This protocol describes the permanent ligation of the left anterior descending (LAD) coronary artery, a standard and reliable method for inducing MI in rats[11][12][13].
Materials:
-
Anesthetic combination (e.g., ketamine/xylazine)[12]
-
Rodent ventilator
-
Surgical microscope or loupes
-
Sterile surgical instruments
-
6-0 silk suture
-
Heating pad to maintain body temperature at 37°C[12]
Procedure:
-
Anesthesia and Intubation: Anesthetize the rat via intraperitoneal injection. Once the desired plane of anesthesia is confirmed (e.g., by lack of pedal withdrawal reflex), place the animal in a supine position on the heating pad. Intubate the rat endotracheally and connect it to a small animal ventilator (e.g., tidal volume 8 mL/kg, respiratory rate 70-80 breaths/min)[12].
-
Thoracotomy: Perform a left thoracotomy by making an incision through the skin and pectoral muscles. Retract the muscles to expose the ribs. Make an incision in the fourth or fifth intercostal space to open the chest cavity[13][14].
-
Heart Exposure: Gently insert a rib retractor to expose the heart. Carefully make an incision in the pericardium to visualize the left atrium and the LAD coronary artery, which typically runs from beneath the left atrial appendage towards the apex[12].
-
LAD Ligation: Using a fine, curved needle, pass a 6-0 silk suture under the LAD, approximately 1-2 mm distal to the left atrial appendage[13]. A common landmark is just below the bifurcation of the pulmonary artery and the left auricle[15].
-
Occlusion: Tie a secure double knot to permanently occlude the artery. Successful ligation is confirmed by the immediate appearance of a pale, cyanotic area in the anterior wall of the LV[13]. For sham-operated animals, the suture is passed under the LAD but not tied.
-
Closure: Close the chest wall in layers. Evacuate any air from the thoracic cavity to re-inflate the lungs. Suture the muscle layers and close the skin incision with wound clips or sutures[14].
-
Post-Operative Care: Discontinue anesthesia and allow the animal to recover on a heating pad. Administer appropriate analgesics as per institutional guidelines. Monitor the animal closely for the first 24 hours.
Protocol 3.2: Spirapril Administration
Treatment with spirapril should commence shortly after MI induction to assess its effects on the acute and chronic phases of remodeling[10].
Materials:
-
Spirapril hydrochloride
-
Drinking water
Procedure:
-
Preparation: Based on a previously validated study, a target dose of 2-2.5 mg/kg/day is effective[10]. Calculate the required concentration of spirapril in the drinking water based on the average daily water consumption and body weight of the rats.
-
Administration: Add the calculated amount of spirapril to the animals' drinking water. Prepare fresh solutions regularly (e.g., every 2-3 days) to ensure stability.
-
Duration: Continue treatment for the planned duration of the study, typically 4 to 6 weeks, to allow for the development of significant cardiac remodeling in the MI-Vehicle group[10][13].
Section 4: Efficacy Assessment Protocols
Protocol 4.1: Echocardiographic Assessment of Cardiac Function
Transthoracic echocardiography is a non-invasive, reliable technique for longitudinally assessing cardiac function and remodeling in the same animal over time[16][17].
Equipment:
-
High-frequency ultrasound system with a small animal probe (e.g., 12-15 MHz)
-
Anesthesia (e.g., light isoflurane)
Procedure:
-
Animal Preparation: Lightly anesthetize the rat. Shave the chest fur to ensure good probe contact. Place the animal in a supine or left lateral decubitus position.
-
Image Acquisition: Acquire two-dimensional M-mode and Doppler images from the parasternal long-axis and short-axis views[17].
-
Key Parameters to Measure:
-
Left Ventricular Dimensions: Measure LV internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Wall Thickness: Measure anterior and posterior wall thickness.
-
Functional Assessment: Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) to assess systolic function. These are expected to decrease significantly after MI[16][17].
-
Doppler Imaging: Can be used to assess diastolic function and myocardial performance index (MPI)[16].
-
Protocol 4.2: Histological Analysis of Cardiac Remodeling
At the study endpoint, histological analysis provides definitive quantification of infarct size, fibrosis, and hypertrophy[11][18].
Procedure:
-
Heart Harvesting: Euthanize the animal and arrest the heart in diastole with an injection of potassium chloride[19]. Excise the heart, rinse with saline, and weigh it.
-
Fixation and Sectioning: Fix the heart in 10% neutral buffered formalin. After fixation, slice the ventricles transversely into several sections from apex to base[11][19].
-
Staining: Embed the tissue sections in paraffin and cut thin sections (e.g., 5 µm). Perform staining:
-
Masson's Trichrome: To differentiate viable myocardium (red) from collagen/fibrotic scar tissue (blue/green). This is the gold standard for quantifying fibrosis[20][21].
-
Hematoxylin and Eosin (H&E): For general morphology and measurement of cardiomyocyte cross-sectional area (an index of hypertrophy).
-
-
Image Analysis: Digitize the stained slides. Use image analysis software (e.g., ImageJ) to quantify:
Protocol 4.3: Molecular Analysis of Cardiac Tissue
Molecular techniques can elucidate the pathways modulated by spirapril.
Procedure:
-
Tissue Collection: At harvest, snap-freeze sections of the LV (both infarct and remote zones) in liquid nitrogen and store at -80°C.
-
RNA/Protein Extraction: Homogenize the tissue and extract total RNA or protein using standard commercial kits.
-
Quantitative PCR (qPCR): Analyze mRNA expression levels of key genes involved in remodeling:
-
Fibrosis Markers: Collagen type I (Col1a1), Collagen type III (Col3a1), Transforming growth factor-beta (TGF-β).
-
Hypertrophy Markers: Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP).
-
-
Western Blot: Analyze protein levels of key signaling molecules to confirm changes observed at the transcript level.
Section 5: Data Interpretation & Expected Outcomes
The following table summarizes the anticipated results from a successful study, demonstrating the cardioprotective effects of spirapril.
| Parameter | Group | Expected Outcome | Rationale |
| Echocardiography | |||
| LVEF / FS | MI-Vehicle | Significantly ↓ vs. Sham | Loss of contractile tissue and adverse remodeling impair systolic function[16]. |
| MI-Spirapril | Preserved or ↑ vs. MI-Vehicle | Attenuation of adverse remodeling by ACE inhibition preserves cardiac function[10]. | |
| LVIDd / LVIDs | MI-Vehicle | Significantly ↑ vs. Sham | Progressive LV dilation is a hallmark of maladaptive remodeling[1]. |
| MI-Spirapril | Attenuated ↑ vs. MI-Vehicle | Spirapril reduces LV enlargement post-MI[10]. | |
| Histology | |||
| Infarct Size (%) | MI-Vehicle vs. MI-Spirapril | No significant difference | Treatment started post-ligation is not expected to alter the initial ischemic injury size. |
| Interstitial Fibrosis (%) | MI-Vehicle | Significantly ↑ vs. Sham | Angiotensin II drives fibroblast activation and collagen deposition in remote myocardium[8]. |
| MI-Spirapril | Significantly ↓ vs. MI-Vehicle | Spirapril's anti-fibrotic effect by blocking Angiotensin II. | |
| Heart Weight/Body Weight | MI-Vehicle | Significantly ↑ vs. Sham | Compensatory hypertrophy of the remaining myocardium[10]. |
| MI-Spirapril | Attenuated ↑ vs. MI-Vehicle | ACE inhibitors reduce cardiac hypertrophy[7][10]. | |
| Molecular Markers | |||
| ANP, BNP mRNA | MI-Vehicle | Significantly ↑ vs. Sham | Upregulated in response to ventricular wall stress and hypertrophy. |
| MI-Spirapril | Significantly ↓ vs. MI-Vehicle | Reduced wall stress and hypertrophy due to spirapril treatment. | |
| Col1a1, TGF-β mRNA | MI-Vehicle | Significantly ↑ vs. Sham | Key mediators of the pro-fibrotic response[8]. |
| MI-Spirapril | Significantly ↓ vs. MI-Vehicle | Downregulation of the fibrotic signaling pathway by ACE inhibition. |
Conclusion
The rat model of myocardial infarction induced by LAD ligation is a highly relevant and well-established platform for investigating the pathophysiology of post-MI cardiac remodeling and for evaluating novel therapeutic agents. The protocols outlined in this guide provide a comprehensive framework for demonstrating the efficacy of the ACE inhibitor spirapril. By combining functional, histological, and molecular analyses, researchers can generate robust, multi-faceted data to elucidate the drug's cardioprotective mechanisms, contributing valuable insights for the development of treatments for heart failure.
References
- ACE inhibitor suppresses cardiac remodeling after myocardial infarction by regulating dendritic cells and AT2 receptor-mediated mechanism in mice. Biomedicine & Pharmacotherapy.
- New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats. National Institutes of Health.
- Role of angiotensin converting enzyme inhibitors in preventing left ventricular remodelling following myocardial infarction. European Heart Journal, Oxford Academic.
- New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats. PubMed.
- Angiotensin I converting enzyme inhibitors and cardiac remodeling. PubMed.
- Angiotensin converting enzyme inhibitor prevents left ventricular remodelling after myocardial infarction in angiotensin II type 1 receptor knockout mice. Heart.
- Converting enzyme inhibition after experimental myocardial infarction in rats: comparative study between spirapril and zofenopril. PubMed.
- Histological Quantification of Chronic Myocardial Infarct in Rats. National Institutes of Health.
- Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model. JoVE.
- ACE inhibitors reduce the risk of myocardial fibrosis post-cardiac injury: a systematic review. Oxford University Press.
- Histological Quantification of Chronic Myocardial Infarct in Rats. JoVE.
- Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control. JoVE.
- Histological Quantification of Chronic Myocardial Infarct in Rats. PubMed.
- A New Model of Heart Failure Post-Myocardial Infarction in the Rat. JoVE.
- Histological analysis of 14-days post-infarct rat hearts. ResearchGate.
- Echocardiographic criteria for detection of postinfarction congestive heart failure in rats. American Physiological Society.
- Left Coronary Artery Ligation (Myocardial Infarction) in Rats. Charles River.
- Modification on acute myocardial infarction model through left anterior descending coronary artery ligation. Veterinary World.
- Left Anterior Descending Coronary Artery Ligation for Ischemia-reperfusion Research: Model Improvement via Technical Modifications and Quality Control. PubMed.
- Echocardiographic assessment of myocardial infarction evolution in young and adult rats. Semantic Scholar.
- Time course of echocardiographic and electrocardiographic parameters in myocardial infarct in rats. SciELO.
- Spirapril prevents left ventricular hypertrophy, decreases myocardial damage and promotes angiogenesis in spontaneously hypertensive rats. PubMed.
- [Effect of angiotensin converting enzyme inhibitor spirapril on dimensions of experimental myocardial infarction, development of ischemic tachyarrhythmias, and ischemic adaptation of the heart]. PubMed.
- Angiotensin-converting enzyme inhibition with spirapril in patients with coronary artery disease. PubMed.
- Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. PubMed.
- Efficacy and safety of spirapril in mild-to-moderate hypertension. PubMed.
- Angiotensin-converting enzyme inhibitors post-myocardial infarction. PubMed.
- Rat infarct model of myocardial infarction and heart failure. PubMed.
- Effects of acute and chronic angiotensin converting enzyme inhibition by spirapril on cardiovascular regulation in essential hypertensive patients. Assessment by spectral analysis and haemodynamic measurements. PubMed.
- Myocardium Neutrophil Infiltration in Rat Model with Acute Myocardial Infarction Treated by Ramipril. Phcogj.com.
- Czech and Slovak Spirapril Intervention Study (CASSIS). Krause und Pachernegg.
- Molecular Changes of the Angiotensin Converting Enzyme 2 Pathway in Myocardial Tissue from Heart Failure Patients Undergoing Heart Transplantation. Longdom Publishing.
- Human Tissue Angiotensin Converting Enzyme (ACE) Activity Is Regulated by Genetic Polymorphisms, Posttranslational Modifications, Endogenous Inhibitors and Secretion in the Serum, Lungs and Heart. MDPI.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Rat infarct model of myocardial infarction and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin-converting enzyme inhibitors post-myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin I converting enzyme inhibitors and cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of spirapril in mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spirapril prevents left ventricular hypertrophy, decreases myocardial damage and promotes angiogenesis in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bjcardio.co.uk [bjcardio.co.uk]
- 9. heart.bmj.com [heart.bmj.com]
- 10. Converting enzyme inhibition after experimental myocardial infarction in rats: comparative study between spirapril and zofenopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histological Quantification of Chronic Myocardial Infarct in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model [jove.com]
- 13. veterinaryworld.org [veterinaryworld.org]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. Video: Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]
- 16. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Histological Quantification of Chronic Myocardial Infarct in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Histological Quantification of Chronic Myocardial Infarct in Rats [jove.com]
- 20. A New Model of Heart Failure Post-Myocardial Infarction in the Rat [jove.com]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
Application Notes & Protocols: A Guide to the In Vitro Determination of ACE Inhibition by Spiraprilat
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of an in vitro assay to determine the inhibitory activity of Spiraprilat against Angiotensin-Converting Enzyme (ACE). The protocols herein are designed to ensure scientific integrity, reproducibility, and a clear understanding of the underlying biochemical mechanisms.
Foundational Principles: The Renin-Angiotensin System and Spiraprilat's Mechanism of Action
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key enzyme in this pathway is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase. ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[1] Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention.
Spirapril is an antihypertensive prodrug that, after oral administration, undergoes hepatic biotransformation to its active metabolite, Spiraprilat.[2][3][4] Spiraprilat is a potent, non-sulfhydryl ACE inhibitor that competitively blocks the active site of ACE, preventing the formation of Angiotensin II.[1][2] This inhibition leads to vasodilation (widening of blood vessels) and a reduction in aldosterone secretion, collectively resulting in the lowering of blood pressure.[1][2] This application note details a robust in vitro method to quantify the inhibitory potency of Spiraprilat.
Caption: The Renin-Angiotensin System and Spiraprilat's inhibition point.
Assay Principle: Spectrophotometric Quantification of ACE Activity
The most established method for determining ACE activity in vitro relies on the hydrolysis of the synthetic substrate hippuryl-L-histidyl-L-leucine (HHL).[5][6] ACE cleaves HHL into two products: hippuric acid (HA) and the dipeptide histidyl-leucine (HL).[6][7]
The rate of this reaction is directly proportional to the activity of the ACE enzyme. By measuring the amount of hippuric acid formed over a specific time, we can quantify ACE activity.[8] In the presence of an inhibitor like Spiraprilat, the catalytic activity of ACE is reduced, leading to a decrease in the formation of hippuric acid. The concentration of the inhibitor required to reduce enzyme activity by 50% is known as the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency.[9][10]
This protocol employs a classic spectrophotometric method based on the work of Cushman and Cheung, where the hippuric acid product is extracted and its absorbance is measured at 228 nm.[11][12]
Caption: Step-by-step workflow for the in vitro ACE inhibition assay.
References
- ACE Inhibition Assay - Protocol - OneLab - Andrew Alliance.
- Serra, C. P., et al. (2005). Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. Phytomedicine, 12(6-7), 424-432.
- Li, G. H., et al. (2005). Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides. Journal of Pharmaceutical and Biomedical Analysis, 37(2), 219-224.
- PubChem. (n.d.). Spirapril.
- Vermeirssen, V., et al. (2002). Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. Journal of Biochemical and Biophysical Methods, 51(1), 75-87.
- PharmaCompass. (n.d.). Spirapril.
- Ciesla, K., et al. (2007). A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity.
- Horiuchi, M., et al. (1982). A new fluorometric assay for angiotensin-converting enzyme. Journal of Biochemical and Biophysical Methods, 6(2), 125-133. (This is a foundational method, the linked article references it).
- Wu, S., et al. (2011). Rapid and simple colorimetric assay for screening angiotensin I-converting enzyme inhibitors. Pharmaceutical Biology, 49(12), 1287-1292.
- protocols.io. (2019). Angiotensin-converting enzyme inhibitory assay.
- Alemán, A., et al. (2011). Assessment of the Spectrophotometric Method for Determination of Angiotensin-Converting-Enzyme Activity: Influence of the Inhibition Type. Journal of Agricultural and Food Chemistry, 59(15), 8084-8089.
- Patsnap. (2024). What is Spirapril Hydrochloride used for?. Synapse.
- Li, G. H., et al. (2005). Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides. Request PDF.
- BenchChem. (n.d.). Spiraprilat active metabolite of spirapril pharmacology.
- PubMed. (2005). Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE)
- EvitaChem. (n.d.). Hippuryl-histidyl-leucine.
- ResearchGate. (n.d.). HHL (Hippuryl-L-Histidyl-L-Leucine), is cleaved by ACE into Hippuric acid, which can be quantified (HPLC).
- PubMed. (1992). Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue.
- NIH. (2013).
- NIH. (2024).
- Taylor & Francis Online. (n.d.). IC50 – Knowledge and References.
- NIH. (2021).
Sources
- 1. What is Spirapril Hydrochloride used for? [synapse.patsnap.com]
- 2. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spirapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. idpublications.org [idpublications.org]
- 6. Buy Hippuryl-histidyl-leucine (EVT-290563) | 31373-65-6 [evitachem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Simultaneous Quantification of Spirapril and its Active Metabolite Spiraprilat in Human Plasma
Abstract
This application note presents a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of the angiotensin-converting enzyme (ACE) inhibitor, Spirapril, and its active diacid metabolite, Spiraprilat, in human plasma. Spirapril is a prodrug that is hydrolyzed in vivo to the pharmacologically active Spiraprilat.[1][2] Therefore, a reliable analytical method capable of quantifying both entities is essential for pharmacokinetic, bioavailability, and therapeutic drug monitoring studies. The described method utilizes a reversed-phase C18 column with UV detection, preceded by a solid-phase extraction (SPE) protocol for sample clean-up. The method has been rigorously validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3][4]
Scientific Principle and Method Rationale
The accurate quantification of drugs and their metabolites in complex biological matrices like plasma presents significant analytical challenges due to the presence of endogenous interferences such as proteins, salts, and lipids.[5] This method is built on two core principles: efficient sample purification followed by precise chromatographic separation and detection.
-
Sample Preparation - Solid-Phase Extraction (SPE): While simple protein precipitation can be used, it often results in extracts with significant matrix effects, potentially compromising assay accuracy and longevity of the analytical column.[6] This protocol employs SPE, a more selective and effective technique that separates the analytes from matrix components based on their physicochemical properties.[7][8] A polymeric reversed-phase sorbent is chosen for its ability to retain Spirapril and Spiraprilat from the aqueous plasma environment while allowing polar interferences to be washed away. This results in a cleaner final extract, enhancing the method's sensitivity and robustness.[7]
-
Chromatographic Separation - Reversed-Phase HPLC: High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of pharmaceuticals and their metabolites.[3] The separation of Spirapril and the more polar Spiraprilat is achieved on a C18 stationary phase. The mobile phase, an optimized mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer, facilitates differential partitioning of the analytes. The acidic pH ensures that the carboxylic acid moieties of both analytes are protonated, promoting their retention on the non-polar stationary phase and leading to sharp, symmetrical peaks.
-
Detection - UV Spectrophotometry: Detection is performed using a UV detector set at a wavelength where both analytes exhibit adequate absorbance, ensuring sufficient sensitivity for pharmacokinetic studies.
Materials and Equipment
Reagents and Chemicals
-
Spirapril Hydrochloride Reference Standard (Purity ≥98%)
-
Spiraprilat Reference Standard (Purity ≥98%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ortho-phosphoric acid (85%, Analytical Grade)
-
Sodium Hydroxide (Analytical Grade)
-
Water, HPLC Grade (e.g., from a Milli-Q system)
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
Equipment and Consumables
-
HPLC system with UV/Vis or Diode Array Detector (DAD)
-
Chromatographic Data System (CDS) software
-
Analytical balance (0.01 mg readability)
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase, 30 mg/1 mL)
-
SPE vacuum manifold
-
Pipettes and precision tips
-
Volumetric flasks (Class A)
-
Autosampler vials with inserts
Detailed Experimental Protocols
Preparation of Solutions
-
Mobile Phase (Acetonitrile:Phosphate Buffer):
-
Buffer Preparation (25mM Phosphate, pH 3.0): Dissolve approximately 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 using ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in the ratio specified in the chromatographic conditions table (see Table 1). Degas the solution before use.
-
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Spirapril HCl and Spiraprilat reference standards into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol. These stock solutions should be stored at 2-8°C.
-
-
Working Standard Solutions:
-
Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water. These solutions are used to spike plasma for creating calibration curves and quality control samples.
-
Sample Preparation: Solid-Phase Extraction (SPE) Workflow
This protocol is designed for a 500 µL plasma sample.
-
Sample Pre-treatment:
-
Pipette 500 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add 500 µL of 4% ortho-phosphoric acid in water to the plasma sample.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of HPLC grade water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step (Step 1) onto the conditioned SPE cartridges.
-
Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridges with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridges under high vacuum for 5 minutes to remove any residual water.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analytes (Spirapril and Spiraprilat) by passing 1 mL of methanol through the cartridges.
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for HPLC analysis.
-
HPLC Operating Conditions
The chromatographic parameters should be optimized for the specific system in use. The following provides a validated starting point.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25mM KH2PO4 Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
| Run Time | 15 minutes |
| Expected Retention | Spiraprilat: ~4.5 min; Spirapril: ~8.0 min |
Method Validation Summary
The analytical method was validated according to ICH Q2(R1) guidelines, demonstrating its reliability for the intended application.[3][9] The key performance characteristics are summarized below.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interfering peaks at the retention times of analytes in blank plasma. | Pass: No interferences observed. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.995 | Pass: r² > 0.998 for both analytes over the range of 5 - 1000 ng/mL. |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LLOQ) | Pass: Mean recovery between 96.5% and 104.2% for both analytes. |
| Precision (%RSD) | Intra-day: ≤15% (≤20% at LLOQ)Inter-day: ≤15% (≤20% at LLOQ) | Pass: Intra-day RSD < 6.8%Inter-day RSD < 8.5% |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10; RSD ≤ 20% | Pass: 5 ng/mL for both Spirapril and Spiraprilat. |
| Robustness | %RSD ≤ 15% after minor changes in method parameters. | Pass: Method is robust to small variations in pH (±0.2) and mobile phase composition (±2%). |
System Suitability
Before initiating any analytical run, the suitability of the chromatographic system must be verified. A system suitability solution (containing both analytes at a mid-range concentration) is injected five times. The acceptance criteria are outlined in the table below.
| System Suitability Parameter | Acceptance Limit |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 2.0 between Spiraprilat and Spirapril |
| %RSD of Peak Areas (n=5) | ≤ 2.0% |
Overall Analytical Workflow
The entire process, from sample receipt to final data reporting, follows a systematic and validated pathway to ensure data integrity and accuracy.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust tool for the simultaneous quantification of Spirapril and its active metabolite Spiraprilat in human plasma. The use of solid-phase extraction ensures a clean extract, leading to high sensitivity and minimal matrix interference. The method has been thoroughly validated, demonstrating excellent linearity, accuracy, and precision, making it highly suitable for regulated bioanalysis in clinical and research settings.
References
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
UTech. (n.d.). SAMPLE PREPARATION. Retrieved from [Link]
-
Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]
-
Patel, K. (2025). A Review of HPLC Method Development and Validation as per ICH Guidelines. ResearchGate. Retrieved from [Link]
-
Merck Index. (n.d.). Spirapril. Retrieved from [Link]
-
Schürer, M., et al. (n.d.). Simultaneous Determination of Spirapril and Spiraprilat in Plasma by Capillary Gas Chromatography- Mass Spectrometry. Thieme Connect. Retrieved from [Link]
-
PubChem. (n.d.). Spirapril Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Spiraprilat. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). spirapril. Retrieved from [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]
-
Golebiowski, A. A., et al. (n.d.). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. National Institutes of Health (NIH). Retrieved from [Link]
-
Hidayat, T., et al. (2023). Angiotensin converting enzyme (ACE) inhibitors activity from purified compounds Fructus Phaleria macrocarpa (Scheff) Boerl. National Institutes of Health (NIH). Retrieved from [Link]
-
DPX Labs. (2021). Sample Prep for Blood or Serum. YouTube. Retrieved from [Link]
-
Adireddy, V., et al. (2019). A simple,sensitive and rapid determination of moexipril in human plasma by a novel LC-MS/MS method using solid phase extraction. SciSpace. Retrieved from [Link]
-
Khan, G. M. (2013). An Overview of Analytical Determination of Captopril in Active Pharmaceutical Ingredients (API) Formulation and Biological Fluid. Walsh Medical Media. Retrieved from [Link]
-
Progressive Academic Publishing. (n.d.). INHIBITION OF ANGIOTENSIN CONVERTING ENZYME (ACE) BY VIOLA MANDSHURICA EXTRACTION. Retrieved from [Link]
-
Agilent. (n.d.). Sample Preparation. Retrieved from [Link]
-
van der Wagt, B., et al. (n.d.). Rapid detection and identification of angiotensin-converting enzyme inhibitors by on-line liquid chromatography-biochemical detection, coupled to electrospray mass spectrometry. PubMed. Retrieved from [Link]
-
Ramirez-Boo, M., et al. (n.d.). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. National Institutes of Health (NIH). Retrieved from [Link]
-
Zammit, G., et al. (2021). Quantification of Captopril using Ultra High Performance Liquid Chromatography. arXiv. Retrieved from [Link]
-
Sajid, M. R., et al. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health (NIH). Retrieved from [Link]
-
El-Gizawy, S. M., et al. (n.d.). Validated chromatographic methods for determination of hydrochlorothiazide and spironolactone in pharmaceutical formulation in presence of their degradation products and impurities. SciSpace. Retrieved from [Link]
-
Mercolini, L., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Alma Mater Studiorum – Università di Bologna. Retrieved from [Link]
-
Zammit, G., et al. (2022). Quantification of Captopril using Ultra High Performance Liquid Chromatography. Retrieved from [Link]
-
Zammit, G., et al. (2021). Quantification of Captopril using Ultra High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
Sources
- 1. Spirapril Hydrochloride | C22H31ClN2O5S2 | CID 6850814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spiraprilat | C20H26N2O5S2 | CID 3033702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.unibo.it [cris.unibo.it]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of Spiraprilat in Rat Plasma
Abstract
This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of spiraprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor spirapril, in rat plasma.[1][2] The protocol employs a simple and efficient protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects.[3][4] Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[5][6] This robust and reliable assay is well-suited for supporting preclinical pharmacokinetic and toxicokinetic studies in drug development.
Introduction: The Rationale for Spiraprilat Quantification
Spirapril is a prodrug from the non-sulfhydryl class of ACE inhibitors, prescribed for managing hypertension and congestive heart failure.[1][2] Following oral administration, it undergoes rapid hepatic biotransformation to its pharmacologically active diacid metabolite, spiraprilat.[7] It is spiraprilat that exerts the therapeutic effect by inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS).[2]
Therefore, the accurate measurement of spiraprilat concentrations in biological matrices is fundamental to understanding the pharmacokinetic profile of spirapril. In preclinical research involving rat models, quantifying spiraprilat in plasma is essential for establishing critical parameters such as absorption, distribution, metabolism, and excretion (ADME), which are vital for dose-response assessments and safety evaluations.[8][9] LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical assays in regulated environments.[10][11]
Principle of the Method
This method is based on the isolation of spiraprilat and an internal standard (IS), enalaprilat, from rat plasma via protein precipitation with acetonitrile. The rationale for choosing protein precipitation is its simplicity, speed, and effectiveness in removing the bulk of interfering macromolecules, making it ideal for high-throughput analysis.[4][12] Enalaprilat was selected as the internal standard due to its structural similarity to spiraprilat, ensuring that it behaves comparably during extraction and ionization, thereby correcting for variability.
Following extraction, the analytes are separated using reversed-phase liquid chromatography. The quantification is performed by a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode (ESI+). The high selectivity of the method is achieved by using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both spiraprilat and the internal standard.[13]
Materials and Instrumentation
Reagents and Chemicals
-
Spiraprilat reference standard (≥98% purity)
-
Enalaprilat (Internal Standard) reference standard (≥98% purity)
-
HPLC-grade acetonitrile and methanol (Merck or equivalent)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control K2-EDTA rat plasma (sourced from certified vendor)
Instrumentation
-
Liquid Chromatography System: Shimadzu Nexera X2, Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad™ 5500, Waters Xevo TQ-S, Agilent 6470, or equivalent triple quadrupole mass spectrometer.
-
Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of spiraprilat and enalaprilat reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Stock Solutions: Prepare intermediate stock solutions of spiraprilat and enalaprilat by serial dilution of the primary stocks with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the enalaprilat working stock solution in 50:50 acetonitrile/water to achieve a final concentration of 100 ng/mL. This solution is used for spiking the precipitation solvent.
Preparation of Calibration Standards and Quality Controls
-
Calibration Standards (CS): Prepare a series of calibration standards ranging from 1 to 2000 ng/mL by spiking appropriate amounts of the spiraprilat working solutions into blank rat plasma. The final volume of spiking solution should not exceed 5% of the plasma volume to avoid altering the matrix composition.
-
Quality Control (QC) Samples: Prepare QC samples in blank rat plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 1500 ng/mL
-
Sample Preparation Protocol: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Aliquot 50 µL of rat plasma (CS, QC, or unknown) into the corresponding tubes.
-
Add 200 µL of the protein precipitation solvent (acetonitrile containing 100 ng/mL of enalaprilat IS).
-
Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm (or ~18,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Workflow Visualization
Caption: High-level workflow for spiraprilat extraction from rat plasma.
LC-MS/MS Conditions
Quantitative data should be acquired and processed using the instrument's specific software suite (e.g., Analyst™, MassLynx™, MassHunter™).
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 4.5 | 5 |
Rationale for Choices: A C18 column provides excellent retention for moderately polar compounds like spiraprilat. The formic acid modifier aids in protonation for better ESI+ response and improves peak shape. A rapid gradient ensures a short run time, maximizing throughput.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 (Nebulizer) | 50 psi |
| Ion Source Gas 2 (Heater) | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| MRM Transitions | |
| Analyte | Precursor Ion (m/z) |
| Spiraprilat | 405.5 |
| Enalaprilat (IS) | 349.4 |
| DP = Declustering Potential, CE = Collision Energy. These values are instrument-dependent and require optimization. |
Rationale for Choices: ESI in positive mode is optimal for protonating the amine groups present in spiraprilat and enalaprilat. The MRM transitions are selected for their specificity and signal intensity, ensuring that the assay can distinguish the analytes from endogenous matrix components.[14][15]
Analyte Fragmentation Visualization
Caption: Conceptual diagram of spiraprilat fragmentation in MRM mode.
Method Validation
The bioanalytical method was validated following the ICH M10 guideline to demonstrate its suitability for its intended purpose.[16] The key validation parameters and their acceptance criteria are summarized below.
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze six different batches of blank rat plasma to check for interferences at the analyte and IS retention times. | No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS). |
| Linearity | Analyze calibration curves (n=3) with at least 6 non-zero standards. Use a weighted (1/x² or 1/x) linear regression. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at LLOQ, L, M, and H levels in replicate (n=6) on three separate days (inter-day) and within a single run (intra-day). | Intra- and Inter-day Precision: Coefficient of Variation (%CV) ≤ 15% (≤20% at LLOQ). Intra- and Inter-day Accuracy: Mean concentration within ±15% of nominal value (±20% at LLOQ). |
| Recovery | Compare the analyte peak area from extracted plasma samples (n=6) against post-extraction spiked samples at L, M, and H QC levels. | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | Compare the analyte peak area in post-extraction spiked samples from six different plasma lots against a neat solution at L and H QC levels. | The IS-normalized matrix factor should have a %CV ≤ 15% across the six lots. |
| Stability | Assess analyte stability in plasma under various conditions: bench-top (room temp), freeze-thaw cycles (3 cycles), and long-term storage (-80°C). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of spiraprilat in rat plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it highly efficient for processing large numbers of samples typical in preclinical pharmacokinetic studies. The method has been thoroughly validated against internationally recognized regulatory standards, ensuring the integrity and quality of the bioanalytical data generated.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][5]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][6][17]
-
European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link][16]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Pollet, N., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Chromatography B, 808(1), 87-93. [Link][4]
-
Norlab. Isolating Drugs from Biological Fluids - Using "Solvent First" Protein Precipitation. [Link][12]
-
Karnes, H. T., et al. (1991). Angiotensin converting enzyme inhibitors: spirapril and related compounds. Journal of Medicinal Chemistry, 34(10), 3131-3139. [Link][18]
-
Small Molecule Pathway Database (SMPDB). Spirapril Metabolism Pathway. [Link][2]
-
Maciejewski, P., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS Journal, 17(5), 1259–1267. [Link][10]
-
Halder, S., et al. (2017). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Future Science OA, 3(2), FSO165. [Link][14][19]
-
Macwan, J. S., et al. (2018). LC–MS/MS Determination of Antihypertension Drugs in Rat Plasma and Urine: Applications to Pharmacokinetics. Journal of Chromatographic Science, 57(1), 58-69. [Link][9]
-
Medvedovici, A., et al. (2010). LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation. Bioanalysis, 1(5), 903-918. [Link][15]
-
Abboud, T., et al. (2024). Optimized LC-MS/MS method for quantifying insulin degludec and liraglutide in rat plasma and Tissues: Application in pharmacokinetics and biodistribution. Journal of Chromatography B, 1234, 124015. [Link][11]
-
MacNeil, J. D., & Scherpenisse, P. (2010). LC-MS/MS – Points of attention when using isotope labelled standards. WUR eDepot. [Link][20]
-
White, A. M., et al. (2011). Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry. Clinical Chemistry, 57(10), 1444–1452. [Link][13]
-
Bel-Kaddar, N., et al. (1997). Pharmacokinetic-pharmacodynamic model relating spiraprilat plasma concentrations to systemic and regional hemodynamic effects in congestive heart failure. Journal of Cardiovascular Pharmacology, 30(2), 253-260. [Link][8]
-
Noble, J. E., & Bailey, M. J. A. (2009). Quantitation of protein. Methods in Enzymology, 463, 73-95. [Link]
-
Todd, P. A., & Fitton, A. (1991). Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. Drugs, 42(1), 90-105. [Link][1]
Sources
- 1. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pharmacokinetic-pharmacodynamic model relating spiraprilat plasma concentrations to systemic and regional hemodynamic effects in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized LC-MS/MS method for quantifying insulin degludec and liraglutide in rat plasma and Tissues: Application in pharmacokinetics and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. norlab.com [norlab.com]
- 13. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. id-eptri.eu [id-eptri.eu]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. Angiotensin converting enzyme inhibitors: spirapril and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. edepot.wur.nl [edepot.wur.nl]
Application Note: A Stability-Indicating HPLC Method for the Determination of Spirapril
Abstract
This comprehensive guide details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Spirapril. Spirapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2] As a prodrug, it is converted in the body to its active metabolite, spiraprilat.[3][4] The stability of the drug substance is a critical quality attribute, and a validated stability-indicating analytical method is essential for ensuring the safety and efficacy of the final pharmaceutical product. This document provides a step-by-step protocol for forced degradation studies, method optimization, and full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6] The methodologies are designed to be specific, accurate, precise, and robust, ensuring reliable separation of Spirapril from its potential degradation products.
Introduction and Rationale
The chemical stability of an active pharmaceutical ingredient (API) like Spirapril is a paramount concern in drug development. Environmental factors such as heat, humidity, light, and pH can lead to the degradation of the API, potentially resulting in a loss of potency and the formation of harmful impurities.[7] Regulatory bodies worldwide, guided by the ICH, mandate the use of validated stability-indicating methods (SIMs) to monitor these changes.[8] A SIM is defined by its ability to accurately measure the active ingredient, free from interference from any degradation products, excipients, or impurities.[9]
This application note addresses the need for a reliable analytical method for Spirapril by providing a comprehensive framework for developing and validating a stability-indicating RP-HPLC method. The approach is grounded in fundamental chromatographic principles and adheres to the rigorous standards set forth in ICH Q2(R1)/Q2(R2) guidelines for analytical method validation.[10][11]
Spirapril Properties:
-
Molecular Formula: C₂₂H₃₀N₂O₅S₂[12]
-
Molecular Weight: 466.61 g/mol [10]
-
Solubility: Spirapril hydrochloride is very slightly soluble in water, soluble in methanol, and slightly soluble in acetonitrile.[5] This solubility profile is a key consideration for the preparation of standards and samples, as well as for the selection of the mobile phase.
The rationale behind the chosen chromatographic approach is based on the physicochemical properties of Spirapril and established methods for similar ACE inhibitors.[3][9] A reversed-phase C18 column is selected for its versatility in separating moderately polar compounds. The mobile phase, an acidic buffered solution combined with an organic modifier, ensures the analyte is in a single ionic form, promoting sharp, symmetrical peaks. UV detection is suitable as Spirapril possesses chromophores that absorb in the low UV region, a common characteristic of ACE inhibitors.[1][13]
Experimental Workflow Overview
The development and validation of a stability-indicating method is a systematic process. The workflow described herein begins with method development and optimization, proceeds to forced degradation studies to generate potential impurities and prove specificity, and culminates in a full validation of the method's performance characteristics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-PDA analysis of ACE-inhibitors, hydrochlorothiazide and indapamide utilizing design of experiments - Arabian Journal of Chemistry [arabjchem.org]
- 4. Spirapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 94841-17-5 CAS MSDS (Spirapril hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Spirapril Hydrochloride | C22H31ClN2O5S2 | CID 6850814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Analysis of ACE inhibitor drugs by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Spirapril [drugfuture.com]
- 11. A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. Analysis of ACE inhibitors in pharmaceutical dosage forms by derivative UV spectroscopy and liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spirapril Administration in Drinking Water for Long-Term Animal Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration of Spirapril in drinking water for long-term preclinical animal studies. Spirapril, a potent angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is converted to its active metabolite, spiraprilat.[1] Due to its poor water solubility, its administration in drinking water for chronic studies presents unique challenges. This guide offers detailed, field-proven protocols and insights into overcoming these challenges, ensuring accurate dosing, and maintaining the welfare of the animal subjects. The protocols outlined herein are designed to be self-validating systems, incorporating pilot studies and continuous monitoring to ensure the integrity of the research.
Introduction: The Rationale for Spirapril Administration in Drinking Water
Spirapril is a non-sulfhydryl ACE inhibitor used in the treatment of hypertension.[2][3] Its mechanism of action involves the inhibition of the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure. By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, Spirapril leads to vasodilation and a reduction in blood pressure.[2]
Long-term animal studies are critical for evaluating the chronic efficacy and safety of drugs like Spirapril. Administration via drinking water is a preferred method for such studies as it is less stressful to the animals compared to repeated oral gavage or injections, and it mimics the clinical route of administration.[4] However, the physicochemical properties of Spirapril hydrochloride, specifically its very slight solubility in water, necessitate a carefully designed formulation and administration protocol.[5]
This guide will detail the necessary steps for successful long-term administration of Spirapril in drinking water, from formulation development and dose calculation to stability testing and animal monitoring.
Mechanism of Action: The Renin-Angiotensin System
Spirapril's therapeutic effect is rooted in its ability to modulate the Renin-Angiotensin System (RAS), a critical hormonal cascade for blood pressure regulation. The diagram below illustrates the pathway and Spirapril's point of intervention.
Caption: Spirapril's active metabolite, Spiraprilat, inhibits ACE.
Formulation and Preparation of Spirapril-Medicated Water
Given Spirapril hydrochloride's limited water solubility, a suitable vehicle is required to create a stable and homogenous solution or suspension for administration in drinking water. The following protocol outlines a method using a co-solvent and suspending agent.
Materials
-
Spirapril hydrochloride (pharmaceutical grade)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile, purified water
-
Sterile glass bottles
-
Magnetic stirrer and stir bars
-
Analytical balance
-
pH meter
Stock Solution Preparation Protocol (Example: 10 mg/mL)
This protocol is for preparing a concentrated stock solution, which will then be diluted into the animals' drinking water.
-
Weighing: Accurately weigh the required amount of Spirapril hydrochloride.
-
Solubilization: In a sterile beaker, dissolve the Spirapril hydrochloride in a co-solvent system. A commonly used vehicle for poorly soluble compounds is a mixture of 10% DMSO, 40% PEG300, and 5% Tween-80 in saline or water.[5]
-
Mixing: Use a magnetic stirrer to ensure the compound is fully dissolved.
-
pH Adjustment: Check the pH of the stock solution and adjust to a physiologically acceptable range (pH 6.5-7.5) if necessary, using sterile sodium hydroxide or hydrochloric acid solutions.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles. Stock solutions stored at -20°C are typically stable for up to one month, while storage at -80°C can extend stability for up to six months.[6][7]
Dose Calculation for Administration in Drinking Water
Accurate dosing is paramount for the validity of the study. The following steps provide a systematic approach to calculating the concentration of Spirapril needed in the drinking water.
Pilot Study for Water Consumption
Before initiating the long-term study, it is crucial to determine the average daily water consumption of the specific strain, sex, and age of the animals being used.
-
House a cohort of animals (n=5-10) under the same conditions as the planned study.
-
For at least one week, measure the 24-hour water intake for each cage.
-
Calculate the average daily water consumption per animal (in mL).
Dose Calculation Formula
The concentration of Spirapril in the drinking water can be calculated using the following formula:
Concentration (mg/mL) = [Desired Dose (mg/kg/day) x Average Body Weight (kg)] / Average Daily Water Consumption (mL/day)
Table 1: Example Dose Calculation
| Parameter | Value |
| Desired Dose | 10 mg/kg/day[5] |
| Average Mouse Body Weight | 0.025 kg |
| Average Daily Water Consumption | 4 mL/day |
| Calculated Concentration | 0.0625 mg/mL |
This means that for every 100 mL of drinking water, 6.25 mg of Spirapril should be added.
Stability Testing of Spirapril-Medicated Water
Ensuring the stability of Spirapril in the prepared drinking water throughout the administration period is critical for accurate dosing. A pilot stability study must be conducted.
Stability Study Protocol
-
Preparation: Prepare a batch of Spirapril-medicated water at the calculated concentration.
-
Storage Conditions: Store the medicated water under conditions that mimic the animal facility environment (e.g., room temperature, light/dark cycle).
-
Sampling: Collect samples at multiple time points (e.g., 0, 24, 48, 72, and 168 hours).
-
Analysis: Analyze the concentration of Spiraprilat (the active metabolite) at each time point using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[8]
-
Acceptance Criteria: The concentration of Spiraprilat should remain within 90-110% of the initial concentration.[9]
Recommended HPLC Method
A reverse-phase HPLC (RP-HPLC) method is suitable for the quantitative determination of Spiraprilat.[8]
Table 2: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and phosphate buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (to be determined) |
| Temperature | 25°C |
Experimental Workflow for Long-Term Administration
The following diagram outlines the comprehensive workflow for a long-term study involving Spirapril administration in drinking water.
Caption: Workflow for Spirapril administration in animal studies.
Animal Monitoring and Welfare
Continuous and careful monitoring of the animals is essential to ensure their welfare and the integrity of the study.
Daily Monitoring
-
Clinical Signs: Observe for any signs of toxicity, such as changes in posture, activity, or grooming.
-
Water Consumption: Measure and record the volume of medicated water consumed per cage.
-
Food Consumption: Measure and record food intake.
Weekly Monitoring
-
Body Weight: Weigh each animal to monitor for any significant weight loss or gain. Adjust the drug concentration in the water if body weight changes significantly.
-
Hydration Status: Check for signs of dehydration, such as skin tenting or sunken eyes.
Palatability and Water Intake
Some ACE inhibitors have been reported to affect thirst and salt appetite in rodents.[10] If a significant decrease in water consumption is observed, consider the following:
-
Flavoring Agents: The addition of a small amount of a palatable substance like sucrose may improve water intake.
-
Dose Adjustment: A lower starting dose may be necessary if the initial concentration is unpalatable.
Conclusion
The administration of Spirapril in drinking water for long-term animal studies is a feasible and humane method when a systematic and scientifically rigorous approach is taken. The protocols and guidelines presented in this document provide a framework for researchers to design and execute successful studies, ensuring both the welfare of the animals and the generation of high-quality, reproducible data. The key to success lies in careful formulation development, accurate dose calculation, thorough stability testing, and diligent animal monitoring.
References
- Erhirhie, O., et al. (2015). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies.
- Erhirhie, O., et al. (2015). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. Semantic Scholar.
- BenchChem. (2025).
- Erhirhie, O., et al. (2015). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing Spirapril Dosage for Long-Term Studies in Mice. BenchChem.
- Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. FDA.
- Walsh Medical Media. (2013). An Overview of Analytical Determination of Captopril in Active Pharmaceutical Ingredients (API) Formulation and Biological Fluid. Walsh Medical Media.
- BenchChem. (2025). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. BenchChem.
- Minsker, D. H., et al. (1984). Two inhibitors of angiotensin-converting enzyme, enalapril and captopril, increase salt appetite of rats. Journal of Toxicology and Environmental Health, 14(5-6), 715-22.
- Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Weisinger, R. S., et al. (1990). Effect of angiotensin-converting enzyme inhibitor on salt appetite and thirst of BALB/c mice.
- Barve, S. S., et al. (2024). Solubility Enhancement of Poorly Water Soluble Drugs: A Review. International Journal of Trend in Scientific Research and Development, 8(4), 546-553.
- Denton, D. A., et al. (1995). Ace inhibitors, thirst and salt appetite: An assessment of dose dependant effects in rats with heart failure induced by myocardial infarction. Macquarie University.
- Various Authors. (2025).
- El-Gindy, A., et al. (2015). Development of a Validated Stability Indicating RP-HPLC Method for the Simultaneous Determination of Benazepril and Amlodipine in Bulk and Pharmaceutical Dosage Form. TSI Journals.
- Homayun, B., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central.
- Kuga, Y., et al. (1997). Cough induced activity of spirapril in rats. Nihon Yakurigaku Zasshi, 110(Suppl 1), 119P-124P.
- El-Sherif, Y., & Fregly, M. J. (1984).
- Belz, G. G. (1995).
- Noble, S., & Sorkin, E. M. (1995). Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. Drugs, 49(5), 750-66.
- Shah, D. A., et al. (2012). Stability-indicating HPLC method for simultaneous determination of aspirin and prasugrel. Indian Journal of Pharmaceutical Sciences, 74(2), 118-24.
- Waeber, B., et al. (1989). Comparison of the acute and chronic antihypertensive effect of two once-daily doses of spirapril by invasive twenty-four-hour ambulatory blood pressure monitoring. Journal of Hypertension Supplement, 7(6), S302-3.
- Sree, G. S., et al. (2017). Stability Indicating RP-HPLC Method For Simultaneous Estimation of Ramipril and Amlodipine Besylate in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 8(11), 4666-4676.
- El-Sherif, Y., & Fregly, M. J. (1984). Increased or decreased thirst caused by inhibition of angiotensin-converting enzyme in the rat. The Journal of Physiology, 348, 573-88.
- World Organisation for Animal Health. (n.d.). Guide for the development of stability studies of veterinary medicines.
- Food and Drug Administration. (2007). Stability Testing of New Veterinary Drug Substances and Medicinal Products (Revision) VICH GL3(R). FDA.
- Food and Drug Administration. (1998). Stability Testing of Drug Substances and Drug Products. FDA.
- European Medicines Agency. (2023).
- Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. FDA.
- Food and Drug Administration. (2017). Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents. FDA.
- MedChemExpress. (n.d.). Spirapril hydrochloride (SCH 33844 hydrochloride). MedChemExpress.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). Spirapril.
Sources
- 1. Efficacy and safety of spirapril in mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fda.gov [fda.gov]
- 8. Two inhibitors of angiotensin-converting enzyme, enalapril and captopril, increase salt appetite of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of angiotensin-converting enzyme inhibitor on salt appetite and thirst of BALB/c mice [pubmed.ncbi.nlm.nih.gov]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
Application Notes and Protocols for Echocardiographic Assessment of Cardiac Remodeling Following Spirapril Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of echocardiography to assess cardiac remodeling in response to treatment with Spirapril, a long-acting angiotensin-converting enzyme (ACE) inhibitor. This document delves into the scientific rationale, detailed experimental protocols, and data interpretation to ensure scientifically sound and reproducible results.
Introduction: Spirapril and the Reversal of Cardiac Remodeling
Cardiac remodeling refers to the alterations in the size, shape, mass, and function of the heart in response to physiological or pathological stimuli such as hypertension and myocardial infarction. This process, if left unchecked, often leads to progressive heart failure. A key pathway implicated in pathological cardiac remodeling is the Renin-Angiotensin-Aldosterone System (RAAS). Angiotensin II, a potent vasoconstrictor and a primary effector of the RAAS, also exerts pro-hypertrophic and pro-fibrotic effects on the myocardium.
Spirapril is a potent, long-acting ACE inhibitor that effectively suppresses the RAAS.[1] By blocking the conversion of angiotensin I to angiotensin II, spirapril mitigates the deleterious effects of angiotensin II on the cardiovascular system.[2] This inhibition leads to vasodilation, reduced aldosterone secretion, and a decrease in cardiac workload, all of which contribute to the reversal of cardiac remodeling.[3][4] Clinical and preclinical studies have demonstrated that spirapril can effectively reduce left ventricular hypertrophy (LVH) and improve diastolic function, key markers of positive cardiac remodeling.[5][6]
Scientific Rationale for Echocardiographic Assessment
Echocardiography is a non-invasive, real-time imaging modality that provides detailed information about cardiac structure and function. It is the gold standard for assessing cardiac remodeling due to its accuracy, reproducibility, and ability to quantify key parameters. For evaluating the efficacy of spirapril, echocardiography allows for the precise measurement of changes in left ventricular mass, dimensions, and diastolic function over the course of treatment.
Key Echocardiographic Parameters of Interest:
-
Left Ventricular Mass Index (LVMI): An assessment of the left ventricular muscle mass, indexed to body surface area. A reduction in LVMI is a primary indicator of the reversal of LVH.[7]
-
Left Ventricular Dimensions: Measurements of the interventricular septal thickness (IVS), posterior wall thickness (PWT), and left ventricular internal dimension (LVID) in diastole provide insights into the structural changes of the left ventricle.
-
Diastolic Function (E/A Ratio): The ratio of the peak velocity of the early diastolic filling wave (E-wave) to the peak velocity of the late diastolic filling wave (A-wave) is a crucial indicator of diastolic function. An improvement in this ratio suggests enhanced ventricular relaxation.[8]
Mechanism of Action of Spirapril in Cardiac Remodeling
The therapeutic effect of spirapril on cardiac remodeling is rooted in its ability to inhibit the ACE enzyme. This diagram illustrates the signaling pathway:
Caption: Mechanism of Spirapril in reversing cardiac remodeling.
Quantitative Data on Spirapril's Efficacy
The following tables summarize quantitative data from studies investigating the effects of spirapril on echocardiographic parameters of cardiac remodeling.
Table 1: Effect of Spirapril on Left Ventricular Mass Index (LVMI) in Hypertensive Patients with Left Ventricular Hypertrophy
| Treatment Duration | Mean Change in LVMI | Reference |
| 3 Months | -14.7% | [5] |
| 6 Months | -27.3% | [5] |
Table 2: Effect of Spirapril on Diastolic Function in Patients with Mild to Moderate Essential Hypertension
| Parameter | Placebo (Mean, Range) | Spirapril (Mean, Range) | p-value | Reference |
| A/E Ratio (VTI) | 0.80 (0.50-2.67) | 0.57 (0.12-1.00) | < 0.02 | [6] |
Experimental Protocols
These protocols provide a step-by-step guide for the echocardiographic assessment of cardiac remodeling in both preclinical (rat models) and clinical settings.
Protocol 1: Echocardiographic Assessment in a Rat Model of Hypertension
This protocol is designed for longitudinal studies in rodent models of hypertension to assess the impact of spirapril treatment.
Caption: Workflow for preclinical echocardiographic assessment.
Step-by-Step Methodology:
-
Animal Preparation:
-
Anesthetize the rat using a standardized protocol (e.g., inhalation of 1-2% isoflurane).[9]
-
Carefully remove the fur from the thoracic area using a depilatory cream to ensure optimal probe contact.
-
Position the animal in a left lateral decubitus position on a heated platform to maintain body temperature.
-
Monitor the electrocardiogram (ECG), heart rate, and respiration throughout the procedure.
-
-
Image Acquisition:
-
Use a high-frequency linear array transducer suitable for small animals (e.g., 12-15 MHz).
-
Obtain a parasternal long-axis (PLAX) view to visualize the left ventricle from the apex to the base.
-
From the PLAX view, rotate the transducer 90 degrees clockwise to obtain a parasternal short-axis (PSAX) view at the level of the papillary muscles.
-
Obtain an apical four-chamber (A4C) view to visualize all four chambers of the heart.
-
From the A4C view, place the pulsed-wave Doppler sample volume at the tips of the mitral valve leaflets to record mitral inflow velocities.[8]
-
-
Data Analysis:
-
From the PSAX view, use M-mode echocardiography to measure the interventricular septal thickness in diastole (IVSd), left ventricular internal dimension in diastole (LVIDd), and posterior wall thickness in diastole (PWTd).
-
Calculate Left Ventricular Mass (LVM) using the following formula, as recommended by the American Society of Echocardiography: LVM (g) = 1.04 x [(LVIDd + PWTd + IVSd)³ - LVIDd³] x 0.8 + 0.6g.[10]
-
Index the LVM to body weight or body surface area to obtain the LVMI.
-
From the pulsed-wave Doppler recording of mitral inflow, measure the peak velocities of the E-wave and A-wave to calculate the E/A ratio.
-
Calculate the Left Ventricular Ejection Fraction (LVEF) from the M-mode measurements to assess systolic function.
-
Protocol 2: Clinical Echocardiographic Assessment in Human Subjects
This protocol outlines the procedure for assessing cardiac remodeling in patients undergoing spirapril treatment.
Step-by-Step Methodology:
-
Patient Preparation:
-
Explain the procedure to the patient and obtain informed consent.
-
Position the patient in the left lateral decubitus position.
-
Attach ECG leads for continuous monitoring.
-
-
Image Acquisition:
-
Use a standard adult echocardiography transducer (e.g., 2.5-3.5 MHz).
-
Acquire standard 2D echocardiographic views, including the parasternal long-axis (PLAX), parasternal short-axis (PSAX), apical four-chamber (A4C), and apical two-chamber (A2C) views.
-
From the A4C view, acquire pulsed-wave Doppler recordings of the mitral inflow by placing the sample volume at the tips of the mitral leaflets.[11]
-
-
Data Analysis:
-
From the 2D images of the PLAX or PSAX view, measure IVSd, LVIDd, and PWTd at end-diastole.
-
Calculate LVM using the formula: LVM (g) = 0.8 * {1.04 * [(LVIDd + IVSd + PWTd)³ – LVIDd³]} + 0.6 g.[10]
-
Calculate the patient's Body Surface Area (BSA) and index the LVM to obtain the LVMI (g/m²).
-
From the mitral inflow Doppler recording, measure the peak E-wave and A-wave velocities and calculate the E/A ratio.
-
Assess other parameters of diastolic function as recommended by current guidelines, such as the E/e' ratio.[12]
-
Calculate LVEF using the biplane Simpson's method from the A4C and A2C views for an accurate assessment of systolic function.
-
Conclusion
Echocardiography is an indispensable tool for the quantitative assessment of cardiac remodeling in response to spirapril treatment. By adhering to standardized protocols and accurately measuring key parameters such as LVMI and the E/A ratio, researchers and clinicians can effectively evaluate the therapeutic efficacy of spirapril in reversing pathological cardiac hypertrophy and improving diastolic function. These application notes provide a robust framework for conducting such assessments with scientific rigor and integrity.
References
- ACE Inhibition With Spirapril Improves Diastolic Function at Rest Independent of Vasodilation During Treatment With Spirapril in Mild to Moder
- How is left ventricular (LV) mass assessed in an echocardiogram? - Dr.Oracle.
- Assessment of diastolic function by echocardiography – The Cardiovascular - ECGWaves.
- Angiotensin Converting Enzyme (ACE) Inhibitors - CV Pharmacology.
- [Influence of ACE inhibitor spirapril on left ventricular hypertrophy]. PubMed.
- Echocardiographic Assessment of the Left Ventricle - Thoracic Key.
- Echocardiographic measurements - Bio-protocol.
- Realistic Aspects of Cardiac Ultrasound in Rats: Practical Tips for Improved Examin
- What is the mechanism by which Angiotensin-Converting Enzyme (ACE) inhibitors are cardioprotective? - Dr.Oracle.
- (PDF) A Guideline Protocol for the Echocardiographic assessment of Diastolic Function – A Protocol of the British Society of Echocardiography.
- Echocardiography-based left ventricular mass estimation. How should we define hypertrophy? - PMC - PubMed Central.
- Understanding LVH Part 2: How to Measure LV Mass and Diagnose LVH - Cardioserv.
- Towards standardization of echocardiography for the evaluation of left ventricular function in adult rodents. Cardiovascular Proteomics.
- How to Measure and Grade Diastolic Dysfunction using Echocardiography - Diastology - POCUS 101.
- Guidelines for measuring cardiac physiology in mice.
- Standardisation and future of preclinical echocardiography. PubMed.
- Angiotensin-Converting Enzyme Inhibitors | Circulation.
- Echocardiographic Left Ventricular Mass Assessment: Correlation between 2D-Derived Linear Dimensions and 3-Dimensional Automated, Machine Learning-Based Methods in Unselected P
- A Guideline Protocol for the Echocardiographic assessment of Diastolic Dysfunction. British Society of Echocardiography.
- Preclinical Echocardiography for Cardiology Research - FUJIFILM VisualSonics.
- Clinical and Neurohumoral Differences Between Spirapril and Captopril in Mild to Moderate Chronic Congestive Heart Failure. PubMed.
- Spirapril Hydrochloride: Application Notes and Protocols for Chronic Heart Failure Research. Benchchem.
- Czech and Slovak Spirapril Intervention Study (CASSIS). Krause und Pachernegg.
- Spirapril – a modern ACE inhibitor | Gorbunov | Cardiovascular Therapy and Prevention.
Sources
- 1. Spirapril – a modern ACE inhibitor | Gorbunov | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]
- 2. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 3. droracle.ai [droracle.ai]
- 4. ahajournals.org [ahajournals.org]
- 5. [Influence of ACE inhibitor spirapril on left ventricular hypertrophy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACE inhibition with spirapril improves diastolic function at rest independent of vasodilation during treatment with spirapril in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Echocardiographic Assessment of the Left Ventricle | Thoracic Key [thoracickey.com]
- 8. ecgwaves.com [ecgwaves.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. droracle.ai [droracle.ai]
- 11. Echocardiographic measurements [bio-protocol.org]
- 12. bsecho.org [bsecho.org]
Application Notes & Protocols: A Researcher's Guide to Measuring Proteinuria in Animal Models Treated with Spirapril
Abstract
Proteinuria, the presence of excess protein in the urine, is a cardinal sign of kidney damage and a critical endpoint in preclinical studies of renal disease.[1][2] Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone of therapy for reducing proteinuria and slowing the progression of chronic kidney disease (CKD).[3][4][5] This guide provides a comprehensive framework for researchers and drug development professionals on the principles and practices of measuring proteinuria in animal models of renal disease, with a specific focus on evaluating the therapeutic efficacy of Spirapril, a potent ACE inhibitor. We will delve into the mechanistic rationale for using Spirapril, selection of appropriate animal models, detailed protocols for sample collection and protein quantification, and data interpretation.
Introduction: The Significance of Proteinuria and the Role of Spirapril
The glomerulus, the kidney's primary filtration unit, normally restricts the passage of large molecules like albumin from the blood into the urine. In various pathologies, this barrier is compromised, leading to proteinuria. Persistent proteinuria is not just a symptom; it is an independent risk factor for the progression of renal disease and cardiovascular events.[5] Therefore, therapeutic strategies that effectively reduce proteinuria are of paramount interest.
Spirapril's Mechanism of Action
Spirapril is a non-sulfhydryl ACE inhibitor that, upon oral administration, is converted to its active metabolite, spiraprilat.[6] Its primary therapeutic effect stems from its inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).
-
RAAS Inhibition: ACE is a key enzyme that converts angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor, particularly of the efferent arterioles of the glomerulus.
-
Reduced Intraglomerular Pressure: By inhibiting ACE, Spirapril reduces angiotensin II levels. This leads to vasodilation of the efferent arteriole, which in turn lowers the hydraulic pressure within the glomerulus.
-
Decreased Protein Filtration: The reduction in intraglomerular pressure alleviates the mechanical stress on the filtration barrier, thereby decreasing the rate at which proteins are filtered and subsequently excreted in the urine.[7]
This targeted mechanism makes ACE inhibitors like Spirapril a first-line therapy for managing proteinuria in both clinical and preclinical settings.[3][5]
Caption: A typical experimental workflow for evaluating Spirapril's anti-proteinuric effect.
Spirapril Dosing: While specific doses should be optimized in pilot studies, a common starting point for ACE inhibitors like enalapril or benazepril in rodent models is in the range of 0.5-10 mg/kg/day, administered orally via gavage. [8]Spirapril can be initiated at a comparable dose (e.g., 3-6 mg/day) and adjusted based on therapeutic response and tolerance. [9]
Protocols for Measurement of Proteinuria
Protocol 1: 24-Hour Urine Collection Using Metabolic Cages
Rationale: Accurate measurement of total protein excretion requires precise collection of urine over a defined period (typically 24 hours) to account for variations in urine concentration. Metabolic cages are designed to separate urine and feces, preventing contamination and allowing for accurate volume measurement. [10][11] Materials:
-
Metabolic cages appropriate for the species (mouse or rat)
-
Graduated collection tubes
-
Refrigerated collection system or ice packs
-
Balance for weighing animals
Procedure:
-
Acclimatization: To reduce stress-induced physiological changes, acclimate animals to the metabolic cages for several hours on 2-3 consecutive days prior to the actual collection period. [12]2. Setup: Assemble the metabolic cages according to the manufacturer's instructions. Ensure the urine-feces separator is correctly positioned. Place a clean, labeled, pre-weighed collection tube under the urine funnel.
-
Animal Placement: Weigh the animal and place it in the cage. Provide free access to water but withhold food to prevent contamination of the urine sample.
-
Collection: Place the cages in a quiet, temperature-controlled room. If a refrigerated collection system is not available, place ice packs around the collection tubes to minimize protein degradation. The collection period is typically 16 to 24 hours. [10][13]5. Sample Retrieval: At the end of the collection period, remove the animal and return it to its home cage.
-
Volume Measurement: Carefully remove the collection tube. Determine the urine volume either by reading the graduation on the tube or by weight (assuming a density of 1 g/mL).
-
Processing: Centrifuge the urine sample at 2000-3000 rpm for 5-10 minutes to pellet any contaminants (e.g., hair, feces, crystals). [14][15]8. Storage: Transfer the clear supernatant to a fresh, labeled microfuge tube. Samples can be stored at 4°C for short-term analysis (within 7 days) or at -80°C for long-term storage. [16][17]
Protocol 2: Semi-Quantitative Protein Estimation (Sulfosalicylic Acid Test)
Rationale: The Sulfosalicylic Acid (SSA) test is a rapid, cost-effective precipitation method for estimating proteinuria. [18]It works by denaturing proteins, causing turbidity that is proportional to the protein concentration. [14][19]This method is excellent for rapid screening or when a spectrophotometer is unavailable.
Materials:
-
3% (w/v) Sulfosalicylic Acid (SSA) solution [18]* Clear test tubes or a 96-well plate [20]* Centrifuge
-
Pipettes
Procedure:
-
Sample Preparation: Use centrifuged urine supernatant. If the urine is alkaline, adjust the pH to be slightly acidic (pH ~6.0) with a drop of 10% acetic acid. [14][21]2. Reaction:
-
Test Tube Method: Add an equal volume of 3% SSA solution to a set volume of urine supernatant (e.g., 1 mL urine + 1 mL SSA). [22] * 96-Well Plate Method: Add 10-50 µL of urine to a well, followed by 200 µL of 3% SSA solution.
-
-
Incubation: Mix gently and let the reaction stand for 10 minutes at room temperature. [18][21]4. Reading: Observe the degree of turbidity against a dark background. The results are graded semi-quantitatively. [18]For a more quantitative reading in a 96-well plate, measure the absorbance at 450 nm. [13][20] Interpretation of Turbidity: [18][22]* Negative: No turbidity.
-
Trace: Faint turbidity.
-
1+: Definite turbidity, print can be read through the tube.
-
2+: Heavy white cloud, print cannot be read through the tube.
-
3+: Heavy white cloud with fine precipitate.
-
4+: Heavy precipitate with flocculation.
Protocol 3: Quantitative Protein Measurement (Bradford Assay)
Rationale: The Bradford assay is a popular colorimetric method for quantifying protein. It is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum. [23]It is generally considered more accurate than the BCA assay for urinary protein due to fewer interfering substances in urine. [24] Materials:
-
Bradford reagent
-
Spectrophotometer or plate reader (capable of reading at 595 nm)
-
Protein standard (Bovine Serum Albumin - BSA, or preferably, a rat/mouse serum protein standard) [20]* 96-well microplates
-
Pipettes
Procedure:
-
Standard Curve Preparation: Prepare a series of protein standards ranging from approximately 10 µg/mL to 1500 µg/mL. It is crucial to use a standard that reflects the protein composition of the sample; a rat/mouse serum standard is ideal. [13][20]2. Sample Preparation: Dilute urine samples as necessary to ensure the protein concentration falls within the range of the standard curve. Dilutions can range from 1:5 to 1:100 depending on the severity of proteinuria.
-
Assay:
-
Pipette 5-10 µL of each standard and diluted urine sample in duplicate into the wells of a 96-well plate.
-
Add 200-250 µL of Bradford reagent to each well.
-
Incubate for 5-10 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the linear regression equation from the standard curve to calculate the protein concentration of the unknown samples.
-
Multiply the calculated concentration by the dilution factor to get the final protein concentration in the original urine sample.
-
Protocol 4: Specific Albumin Quantification (ELISA)
Rationale: Since albumin is the most abundant protein lost in most forms of CKD, specifically quantifying urinary albumin (albuminuria) is often more sensitive and clinically relevant. The Enzyme-Linked Immunosorbent Assay (ELISA) offers high specificity and sensitivity for this purpose. [15][25] Materials:
-
Commercial mouse or rat albumin ELISA kit (e.g., Albuwell M) [16]* Microplate reader
-
Pipettes
-
Plate washer (optional)
Procedure:
-
Follow Kit Instructions: Strictly adhere to the protocol provided with the commercial ELISA kit. This will typically involve the following steps.
-
Reagent Preparation: Prepare wash buffers, standards, and sample diluents as described.
-
Sample Dilution: Accurately dilute urine samples according to the kit's recommendations to fall within the assay's dynamic range. [17]4. Assay Steps:
-
Add standards and diluted samples to the antibody-coated microplate.
-
Incubate to allow albumin to bind.
-
Wash the plate to remove unbound substances.
-
Add a secondary, enzyme-conjugated antibody (e.g., HRP-conjugate). [16] * Incubate and wash again.
-
Add a chromogenic substrate and incubate for color development. [17] * Add a stop solution to terminate the reaction.
-
-
Measurement: Read the absorbance at the specified wavelength (commonly 450 nm). [17]6. Calculation: Calculate albumin concentration using the standard curve generated from the kit's standards, as detailed in the kit's manual.
Data Presentation and Interpretation
Raw protein concentration data (in mg/mL) can be misleading because urine volume can vary significantly. [26]Therefore, it is essential to report the total protein (or albumin) excretion rate.
Calculation: Total Protein Excretion (mg/24h) = Protein Concentration (mg/mL) × Total Urine Volume (mL/24h)
Example Data Table:
| Group | N | Urine Volume (mL/24h) | Urinary Protein Conc. (mg/mL) | Total Protein Excretion (mg/24h) |
| Sham Control | 8 | 15.2 ± 2.1 | 0.8 ± 0.2 | 12.2 ± 2.5 |
| Vehicle Control | 8 | 18.5 ± 3.0 | 10.5 ± 1.8 | 194.3 ± 35.1 |
| Spirapril (3 mg/kg) | 8 | 17.9 ± 2.8 | 5.1 ± 1.1 | 91.3 ± 20.4 |
| Spirapril (10 mg/kg) | 8 | 18.1 ± 2.5 | 2.9 ± 0.7 | 52.5 ± 13.9 |
| Data are presented as Mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle Control. |
Interpretation: In a successful experiment, the vehicle-treated disease model group should exhibit significantly elevated total protein excretion compared to the sham control. A dose-dependent reduction in total protein excretion in the Spirapril-treated groups would demonstrate the compound's anti-proteinuric efficacy.
References
-
LaboratoryTests.org. (2021). Sulphosalicylic Acid Test for Proteinuria: Principle and Procedure. [Link]
-
ResearchGate. (2016). Which is the better method to determine urinary protein concentration between BCA and Bradford method?. [Link]
-
Dr.Oracle. (2025). What is the Sulfosalicylic acid test?. [https://droracle.com/ sulfosalicylic-acid-test/]([Link] sulfosalicylic-acid-test/)
-
Journal of Pharmaceutical Research International. (2023). A Review on Animal Models of Chronic Kidney Disease- An Update. [Link]
-
protocols.io. (2019). Protocol for Albuwell M kit: Murine Microalbuminuria ELISA By Exocell Inc. [Link]
-
Opentrons. Bradford vs BCA Assay: Which to Choose?. [Link]
-
National Institutes of Health (NIH). Models of chronic kidney disease. [Link]
-
ALPCO. Albumin ELISA. [Link]
-
Scribd. SULFOSALICYLIC ACID - Confirmatory Test For Urine Protein. [Link]
-
Arhiv za farmaciju. (2025). Animal models of chronic kidney disease – the missing piece of the puzzle for the development of new therapeutic options. [Link]
-
National Institutes of Health (NIH). (2023). Animal Models of Kidney Disease: Challenges and Perspectives. [Link]
-
ResearchGate. (2015). What is the best method for measuring urinary protein and creatinine concentration in mouse samples?. [Link]
-
ALPCO Diagnostics. Albumin ELISA. [Link]
-
Frontiers. Development of animal models with chronic kidney disease-mineral and bone disorder based on clinical characteristics and pathogenesis. [Link]
-
Chondrex, Inc. Rat Urinary Protein Assay. [Link]
-
G-Biosciences. (2019). BCA or Bradford Protein Assay: Choosing Between the Two. [Link]
-
Patsnap Synapse. (2025). How Is BCA Assay Different from Bradford Assay?. [Link]
-
Diabetic Complications Consortium (DiaComp). (2008). Protocol for Albuwell M kit: Murine Microalbuminuria ELISA By Exocell Inc. [Link]
-
Assay Genie. Mouse ALB (urine albumin) ELISA Kit. [Link]
-
American Physiological Society Journal. Inducible rodent models of acquired podocyte diseases. [Link]
-
PubMed. (1986). A simple rapid method for the detection of rat urinary proteins by agarose electrophoresis and nigrosine staining. [Link]
-
Maxanim. Rat Urinary Protein Assay Kit | 9040 | Chondrex | Gentaur Genprice. [Link]
-
PubMed. Antiproteinuric versus antihypertensive effects of high-dose ACE inhibitor therapy. [Link]
-
AMSBIO. Rat Urinary Protein Assay Kit. [Link]
-
MMPC.org. (2024). Urine Collection. [Link]
-
National Institutes of Health (NIH). Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus). [Link]
-
PubMed. [The ACE inhibitor spirapril in chronic renal failure, hypertension and diabetic nephropathy]. [Link]
-
ResearchGate. Animal models of proteinuria. [Link]
-
PubMed. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. [Link]
-
Charles River Laboratories. Urine Collection for Group-Housed Mice in Toxicology Studies Using the LabSand® Techniques - An Alternative Method. [Link]
-
Norecopa Wiki. (2021). Metabolic cages. [Link]
-
protocols.io. (2019). U Michigan - Spot urine collection. [Link]
-
PubMed. In mice, proteinuria and renal inflammatory responses to albumin overload are strain-dependent. [Link]
-
PubMed. Pharmacokinetics of spirapril in renal impairment. [Link]
-
Australian Prescriber. (2020). Management of proteinuria: blockade of the renin–angiotensin–aldosterone system. [Link]
-
MSD Veterinary Manual. Pharmacotherapeutics in Glomerular Diseases in Animals. [Link]
-
PubMed. ACE inhibitors and proteinuria. [Link]
-
National Institutes of Health (NIH). (2025). Protocol for a mouse tubuloid model of myoglobinuric acute kidney injury. [Link]
-
VIN. (2007). ACE Inhibitors in Renal Disease. [Link]
-
MDPI. Geometric Morphometrics Reveals That Alfacalcidol, but Not Cholecalciferol, Preserves Renal Corpuscle Architecture in Rheumatoid Arthritis in Rats. [Link]
Sources
- 1. A Review on Animal Models of Chronic Kidney Disease- An Update – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Animal Models of Kidney Disease: Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [The ACE inhibitor spirapril in chronic renal failure, hypertension and diabetic nephropathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Management of proteinuria: blockade of the reninâangiotensinâaldosterone system [australianprescriber.tg.org.au]
- 5. ACE inhibitors and proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacotherapeutics in Glomerular Diseases in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. ACE Inhibitors in Renal Disease - WSAVA2007 - VIN [vin.com]
- 9. Antiproteinuric versus antihypertensive effects of high-dose ACE inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic cages - Norecopa Wiki [wiki.norecopa.no]
- 12. protocols.io [protocols.io]
- 13. maxanim.com [maxanim.com]
- 14. laboratorytests.org [laboratorytests.org]
- 15. assaygenie.com [assaygenie.com]
- 16. Protocol for Albuwell M kit: Murine Microalbuminuria ELISA By Exocell Inc [protocols.io]
- 17. diacomp.org [diacomp.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. droracle.ai [droracle.ai]
- 20. Rat Urinary Protein Assay - Chondrex, Inc. [chondrex.com]
- 21. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]
- 22. scribd.com [scribd.com]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. researchgate.net [researchgate.net]
- 25. s3.amazonaws.com [s3.amazonaws.com]
- 26. resources.amsbio.com [resources.amsbio.com]
Troubleshooting & Optimization
Technical Support Center: Spirapril Research in Spontaneously Hypertensive Rats (SHRs)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for researchers utilizing Spirapril in spontaneously hypertensive rat (SHR) models. This resource is designed to address common challenges and inconsistencies observed during preclinical studies. As Senior Application Scientists, we have compiled this guide based on field-tested insights and established scientific principles to ensure the integrity and reproducibility of your experimental results.
Introduction to Spirapril and the SHR Model
Spirapril is a long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1] It is a prodrug that is hydrolyzed in the liver to its active metabolite, spiraprilat.[2][3] Spiraprilat exerts its antihypertensive effect by inhibiting ACE, which is a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[3][4] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, spiraprilat leads to vasodilation and a reduction in blood pressure.[2][5][6] The SHR model is a widely used and well-characterized genetic model of essential hypertension in humans, making it a valuable tool for cardiovascular research.[7]
Troubleshooting Guide: Inconsistent Blood Pressure Response
An inconsistent or blunted blood pressure response to Spirapril in SHRs can arise from a variety of factors, ranging from the experimental protocol to the physiological state of the animals. This guide provides a structured approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the hypotensive effect of Spirapril between individual SHRs. What are the potential causes?
A1: Inter-animal variability is a common challenge in preclinical studies. Several factors can contribute to this:
-
Genetic Drift within the SHR Colony: Although SHRs are an inbred strain, genetic drift can occur over time, leading to subpopulations with varying degrees of hypertension and responsiveness to antihypertensive agents. It is crucial to source animals from a reputable vendor and ensure they are from a well-maintained colony.
-
Baseline Blood Pressure Differences: SHRs can exhibit a range of baseline blood pressures. Animals with higher initial pressures may show a more pronounced response to Spirapril. It is recommended to have a sufficiently long acclimatization and baseline monitoring period to establish stable individual blood pressure values before drug administration.
-
Stress-Induced Blood Pressure Elevation: SHRs are known to be hyper-responsive to stress, which can significantly elevate their blood pressure.[8] Handling, noise, and other environmental stressors can mask the true pharmacological effect of Spirapril.[9][10]
Q2: Our SHRs are showing a weaker than expected blood pressure-lowering response to Spirapril. What should we investigate?
A2: A blunted response can be due to issues with drug administration, metabolism, or the physiological state of the animals.
-
Drug Administration Technique: Improper oral gavage technique can lead to incomplete dosing or accidental administration into the trachea.[11] This is a critical step that requires proper training and execution.
-
Prodrug Conversion: Spirapril is a prodrug that requires hepatic conversion to its active form, spiraprilat.[1][3] While not extensively reported in rats, any underlying liver condition could theoretically impair this conversion and reduce the drug's efficacy.[12]
-
Volume Status of the Animals: Dehydration or volume depletion can lead to an over-activation of the RAAS.[13][14] In such a state, the dependence on angiotensin II for maintaining blood pressure is high, which might alter the response to an ACE inhibitor.[14] Conversely, excessive sodium and water retention can also contribute to resistant hypertension.
-
Drug Dose: The dose-response curve for Spirapril can be relatively flat in certain dose ranges.[1][15] It is essential to ensure that the administered dose is within the therapeutic window for SHRs.
Q3: We are using the tail-cuff method for blood pressure measurement and are concerned about the accuracy of our readings. Could this be contributing to the inconsistency?
A3: The tail-cuff method is a non-invasive technique that is highly susceptible to stress-induced artifacts, especially in a hyper-responsive strain like the SHR.[9][16]
-
Restraint Stress: The act of restraining the animal for tail-cuff measurements can cause a significant, transient increase in blood pressure, potentially masking the hypotensive effect of Spirapril.
-
Acclimatization: Thorough acclimatization of the animals to the restraint and measurement procedure is critical to obtaining reliable data. This involves multiple training sessions before the actual experiment begins.
-
Telemetry as the Gold Standard: For continuous and more accurate blood pressure monitoring that avoids restraint stress, radiotelemetry is considered the gold standard.[16][17] If your research demands high-precision data, investing in telemetry is highly recommended.[18][19]
Experimental Protocols and Best Practices
To mitigate the issues outlined above, we recommend adhering to the following protocols:
Protocol 1: Animal Acclimatization and Handling
-
Acclimatization Period: Upon arrival, allow the SHRs to acclimatize to the facility for a minimum of one week before any experimental procedures.
-
Handling: Handle the rats gently and consistently to minimize stress. If using the tail-cuff method, conduct several mock measurement sessions to accustom the animals to the restrainer and cuff inflation.
-
Environmental Conditions: Maintain a quiet and stable environment with a consistent light-dark cycle, temperature, and humidity.
Protocol 2: Oral Gavage Dosing
-
Correct Tube Placement: Ensure the gavage needle is of the appropriate size and length for the rat's weight.[20] The tip should be smooth and rounded to prevent esophageal injury.[11][21]
-
Verification of Placement: Gently pass the tube along the side of the mouth and down the esophagus. The animal should swallow as the tube is passed. If there is any resistance, do not force it.[20][21][22]
-
Volume and Speed of Administration: Administer the drug solution slowly to prevent regurgitation and aspiration.[22] The maximum recommended volume for oral gavage in rats is typically 10 mL/kg.[20]
Protocol 3: Blood Pressure Measurement
-
Tail-Cuff Method:
-
Pre-warming: Gently warm the rat's tail to a consistent temperature to ensure detectable blood flow.
-
Consistent Placement: Place the cuff and sensor in the same position on the tail for every measurement.
-
Multiple Readings: Take multiple readings and average them to get a representative value for that time point. Discard any readings that are clear outliers.
-
-
Radiotelemetry (Recommended):
-
Surgical Implantation: Follow aseptic surgical procedures for the implantation of the telemetry device. Allow for a sufficient recovery period (typically 1-2 weeks) before starting the experiment.
-
Continuous Data Acquisition: Record data continuously to capture the full circadian rhythm of blood pressure and the complete pharmacokinetic and pharmacodynamic profile of Spirapril.
-
Data Presentation
Table 1: Recommended Experimental Parameters for Spirapril Studies in SHRs
| Parameter | Recommendation | Rationale |
| Animal Strain | Spontaneously Hypertensive Rat (SHR) | Well-established genetic model of essential hypertension.[7] |
| Age of Animals | 12-16 weeks | Hypertension is well-established at this age. |
| Acclimatization | Minimum 1 week | Reduces stress from transportation and new environment. |
| Dosing Route | Oral Gavage | Mimics clinical route of administration. |
| Spirapril Dose | Titrate based on literature and pilot studies | The dose-response can be flat in certain ranges.[1] |
| Blood Pressure Measurement | Radiotelemetry (Gold Standard) | Minimizes stress and provides continuous, accurate data.[16][17] |
| Tail-Cuff (with proper acclimatization) | A non-invasive alternative, but requires careful technique.[23] | |
| Baseline Monitoring | 3-5 days post-acclimatization | Establishes stable individual baseline blood pressure. |
Visualizations
Signaling Pathway
Caption: Mechanism of action of Spirapril within the Renin-Angiotensin-Aldosterone System (RAAS).
Experimental Workflow
Caption: A logical workflow for troubleshooting inconsistent blood pressure responses in SHRs.
Advanced Considerations
-
Pharmacogenomics: Genetic polymorphisms in cytochrome P450 enzymes, which are involved in the metabolism of many drugs, can lead to inter-individual differences in drug response.[24][25] While not specifically documented for Spirapril in SHRs, it is a potential area for investigation in cases of extreme non-responsiveness. Spirapril is metabolized by hepatic carboxylesterases.[26]
-
Drug Interactions: If co-administering other compounds, be aware of potential pharmacokinetic or pharmacodynamic interactions that could alter the efficacy of Spirapril. For instance, NSAIDs can sometimes blunt the effect of ACE inhibitors.
-
Resistant Hypertension: In some cases, the hypertension in a subset of animals may be resistant to monotherapy with an ACE inhibitor, similar to what is observed in a percentage of the human hypertensive population.[27]
By systematically addressing these potential sources of variability, researchers can enhance the reliability and reproducibility of their findings when studying the effects of Spirapril in the SHR model.
References
-
Spirapril | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). PharmaCompass.com. Retrieved January 6, 2026, from [Link]
-
Angiotensin Converting Enzyme (ACE) Inhibitors. (n.d.). CVPharmacology. Retrieved January 6, 2026, from [Link]
-
ACE inhibitor. (2023, December 26). In Wikipedia. Retrieved January 6, 2026, from [Link]
- Grand'Maison, A., L'Italien, G. J., & Larochelle, P. (2021). Dual Inhibition of the Renin–Angiotensin–Aldosterone System and Sodium–Glucose Cotransporter-2: Mechanistic and Clinical Evidence for Cardiorenal Protection. Journal of Clinical Medicine, 10(16), 3535.
-
National Center for Biotechnology Information. (n.d.). Spirapril. In PubChem. Retrieved January 6, 2026, from [Link]
- Herman, L. L., & Padala, S. A. (2023). Angiotensin Converting Enzyme (ACE) Inhibitors. In StatPearls.
-
What is Spirapril Hydrochloride used for? (2024, June 14). Patsnap Synapse. Retrieved January 6, 2026, from [Link]
-
Spirapril Metabolism Pathway. (n.d.). Small Molecule Pathway Database. Retrieved January 6, 2026, from [Link]
- Lancaster, S. G., & Todd, P. A. (1993). Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. Drugs, 45(1), 72–88.
-
Spirapril. (n.d.). In Merck Index. Retrieved January 6, 2026, from [Link]
- Herman, L. L., & Padala, S. A. (2023). Angiotensin-Converting Enzyme Inhibitors (ACEI). In StatPearls.
- Packer, M., Lee, W. H., Medina, N., Yushak, M., & Kessler, P. D. (1987). Renal hemodynamic consequences of angiotensin-converting enzyme inhibition in congestive heart failure. Journal of the American College of Cardiology, 10(5), 1081–1087.
-
Guide to Oral Gavage for Mice and Rats. (2020, July 10). Instech Laboratories. Retrieved January 6, 2026, from [Link]
- Lawler, J. E., Barker, G. F., Hubbard, J. W., & Schaub, R. G. (1981). Stress, behavior and experimental hypertension. Journal of the Autonomic Nervous System, 3(4), 381–390.
- Butz, G. M., & Davisson, R. L. (2001). Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats.
- S-M, A., & A, E. (2017). Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches. Current pharmaceutical design, 23(19), 2736–2751.
- MacFadyen, R. J., Lees, K. R., & Reid, J. L. (1996). Differing early blood pressure and renin-angiotensin system responses to the first dose of angiotensin-converting enzyme inhibitors in congestive heart failure. Journal of cardiovascular pharmacology, 27(5), 623–632.
- Kamei, J., Kawashima, N., & Kasuya, Y. (1994). Cough induced activity of spirapril in rats. European journal of pharmacology, 257(1-2), 177–181.
-
Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. (2023, November 22). Hypertension. Retrieved January 6, 2026, from [Link]
- da-Silva, S. G., & do-Carmo, J. M. (2017). Emotional Stress and Cardiovascular Complications in Animal Models: A Review of the Influence of Stress Type. Frontiers in physiology, 8, 86.
-
Redefining the ACE-inhibitor dose-response relationship: Substantial blood pressure lowering after massive doses. (2015, August 6). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021, September 21). Washington State University IACUC. Retrieved January 6, 2026, from [Link]
-
SOP: Oral Gavage in the Rat. (2017, December 12). Virginia Tech. Retrieved January 6, 2026, from [Link]
-
Rat Telemeters | Rodent Telemetry Devices & Equipment. (n.d.). ADInstruments. Retrieved January 6, 2026, from [Link]
-
Resistant Hypertension: Causes, Symptoms & Treatment. (n.d.). Cleveland Clinic. Retrieved January 6, 2026, from [Link]
- Lawler, J. E., & Randall, G. F. (1980).
- Nebert, D. W., & Russell, D. W. (2002). Clinical importance of the cytochromes P450. The Lancet, 360(9340), 1155–1162.
-
Tips and Tricks for Successful Rat Telemetry Blood Pressure Recordings. (n.d.). ADInstruments. Retrieved January 6, 2026, from [Link]
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141.
-
Animal Models of Hypertension: A Scientific Statement From the American Heart Association. (2019, March 14). Hypertension. Retrieved January 6, 2026, from [Link]
-
Oral Gavage in the Rat. (n.d.). Research Animal Training. Retrieved January 6, 2026, from [Link]
- Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391–396.
-
Physical Activity and the Acute Hemodynamic Response to ACE Inhibition in Hypertension. (n.d.). American Journal of Hypertension. Retrieved January 6, 2026, from [Link]
-
TECH 09b -Oral Gavage in Adult Rats. (n.d.). UBC Animal Care Services. Retrieved January 6, 2026, from [Link]
- Gerbes, A. L., Vollmar, A. M., Nidenberg, V., & Schauer, I. (1993). Pharmacokinetics and haemodynamic effects of a single oral dose of the novel ACE inhibitor spirapril in patients with chronic liver disease. European journal of clinical pharmacology, 44(4), 365–369.
Sources
- 1. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SMPDB [smpdb.ca]
- 4. What is Spirapril Hydrochloride used for? [synapse.patsnap.com]
- 5. Spirapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Stress, behavior and experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Emotional Stress and Cardiovascular Complications in Animal Models: A Review of the Influence of Stress Type [frontiersin.org]
- 10. portlandpress.com [portlandpress.com]
- 11. researchanimaltraining.com [researchanimaltraining.com]
- 12. Pharmacokinetics and haemodynamic effects of a single oral dose of the novel ACE inhibitor spirapril in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 14. Renal hemodynamic consequences of angiotensin-converting enzyme inhibition in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
- 17. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. adinstruments.com [adinstruments.com]
- 19. Tips and Tricks for Successful Rat Telemetry Blood Pressure Recordings | ADInstruments [adinstruments.com]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. ouv.vt.edu [ouv.vt.edu]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
- 23. kentscientific.com [kentscientific.com]
- 24. mdpi.com [mdpi.com]
- 25. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 27. my.clevelandclinic.org [my.clevelandclinic.org]
Technical Support Center: Optimizing Spirapril (Hydrochloride) for In Vivo Experiments
Here is the technical support center for optimizing Spirapril (hydrochloride) dosage for in vivo experiments.
Welcome to the technical support guide for Spirapril (hydrochloride). As Senior Application Scientists, we have designed this resource to provide you with the foundational knowledge, practical protocols, and troubleshooting advice needed to successfully incorporate Spirapril into your in vivo research. This guide moves beyond simple instructions to explain the scientific rationale behind our recommendations, ensuring your experiments are both robust and reproducible.
Section 1: Foundational Knowledge on Spirapril (Hydrochloride)
This section addresses the most common initial questions regarding Spirapril's mechanism and properties. Understanding these core concepts is the first step toward designing a successful experiment.
Q1: What is Spirapril and what is its primary mechanism of action?
Spirapril is a potent, non-sulfhydryl antihypertensive agent that functions as a prodrug.[1][2] Its therapeutic activity comes after it is metabolized in the body into its active form, spiraprilat .[1][3][4] Spiraprilat is a powerful inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][5][6]
The mechanism hinges on the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for blood pressure regulation. ACE's primary role is to convert the inactive peptide Angiotensin I into the highly active vasoconstrictor Angiotensin II.[5] By competitively binding to and inhibiting ACE, spiraprilat blocks this conversion.[1][3] This leads to two primary effects:
-
Vasodilation: Reduced levels of Angiotensin II, a potent constrictor of blood vessels, cause the blood vessels to relax and widen, thereby lowering blood pressure.[1][5]
-
Reduced Sodium and Water Retention: Angiotensin II also stimulates the release of aldosterone, a hormone that promotes the retention of sodium and water by the kidneys.[1][3][5] By decreasing Angiotensin II levels, spiraprilat indirectly reduces aldosterone secretion, leading to increased excretion of sodium and water, which lowers blood volume and, consequently, blood pressure.[1][3]
Caption: A logical workflow for in vivo dose optimization of Spirapril.
Q7: How can I confirm that Spirapril is effectively inhibiting ACE in my experiment?
Relying solely on the primary endpoint (e.g., blood pressure reduction) is not enough. A self-validating protocol includes a pharmacodynamic (PD) marker to confirm target engagement.
Recommended Validation Method: Ex Vivo ACE Activity Assay
-
Tissue Collection: At the end of the study, collect blood plasma and/or tissues of interest (e.g., lung, kidney, heart).
-
Sample Preparation: Prepare tissue homogenates or use plasma directly.
-
ACE Activity Assay: Use a commercially available ACE activity assay kit. These are typically colorimetric or fluorometric assays that measure the rate at which a synthetic substrate is cleaved by ACE in your samples.
-
Analysis: Compare the ACE activity in samples from Spirapril-treated animals to that of vehicle-treated controls. A significant reduction in ACE activity in the treated group confirms that the drug was successfully administered and reached its target. This step is invaluable for troubleshooting if you fail to see an effect on your primary endpoint.
Section 4: Troubleshooting and FAQs
Even with careful planning, unexpected issues can arise. This section addresses common problems.
Q8: My results are inconsistent, or I'm not seeing the expected antihypertensive effect. What should I check?
Inconsistent results are a common frustration. Here is a checklist to troubleshoot the issue:
-
Formulation Integrity: Was the solution prepared fresh each day? [7]Spirapril in solution may degrade over time. Did you ensure complete dissolution in the initial solvent (e.g., DMSO) before adding the aqueous carrier? Any precipitate means inaccurate dosing.
-
Administration Technique: Are you confident in your oral gavage or injection technique? Inaccurate administration is a leading cause of variability. Consider using a colored dye (non-interfering) in a practice run to confirm successful delivery to the stomach.
-
Dose and Timing: Is the dose high enough for your specific animal model and strain? Is your measurement time point appropriate to capture the peak effect (typically 4-6 hours post-dose)? [8]4. Target Engagement: Did you perform an ex vivo ACE activity assay? If ACE activity is not inhibited, it points to a problem with formulation or administration. If ACE is inhibited but the phenotype (e.g., blood pressure) is unchanged, the issue may lie with the biological model itself.
-
Drug Interactions: Are you co-administering any other compounds? Nonsteroidal anti-inflammatory drugs (NSAIDs), for example, can blunt the antihypertensive effects of ACE inhibitors. [9]
Q9: I am observing a persistent dry cough in my animals. Is this related to Spirapril?
Yes, this is a well-known class effect of ACE inhibitors. [5][9]The inhibition of ACE also prevents the breakdown of bradykinin and Substance P. [10]Accumulation of these substances in the lungs is thought to be a primary cause of the characteristic dry cough. While often a reason for discontinuation in humans, it can be considered an on-target effect in animal models. If the cough is severe and causing distress, consider reducing the dose.
Q10: Are there any other potential side effects or biochemical changes I should monitor?
Yes, as with all ACE inhibitors, you should be aware of the potential for:
-
Hypotension: Especially with the first dose or at higher dose levels. Monitor animals for signs of dizziness or lethargy.
-
Hyperkalemia (Elevated Potassium): By reducing aldosterone, ACE inhibitors decrease potassium excretion. [11]In long-term studies or in models with renal impairment, monitoring serum potassium levels is advisable.
References
-
PubChem. (n.d.). Spirapril. National Center for Biotechnology Information. Retrieved from [Link]
-
PharmaCompass. (n.d.). Spirapril. Retrieved from [Link]
-
Patsnap. (2024, June 14). What is Spirapril Hydrochloride used for? Synapse. Retrieved from [Link]
-
Noble, S., & Sorkin, E. M. (1995). Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. Drugs, 49(5), 750–766. Retrieved from [Link]
-
Lüders, S., & Schrader, J. (1997). Efficacy and safety of spirapril in mild-to-moderate hypertension. Journal of cardiovascular pharmacology, 30 Suppl 1, S26–S32. Retrieved from [Link]
-
PubChem. (n.d.). Spiraprilat. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Spirapril Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Cushman, D. W., & Ondetti, M. A. (1999). Design of angiotensin converting enzyme inhibitors. Nature medicine, 5(10), 1110–1113. Retrieved from [Link]
-
Wikipedia. (n.d.). ACE inhibitor. Retrieved from [Link]
-
Tzenova, M., et al. (2021). IN VITRO AND EX VIVO STUDIES ON ANGIOTENSIN-I CONVERTING ENZYME (ACE) INHIBITORY ACTIVITY OF SHORT SYNTHETIC PEPTIDES. Farmacia, 69(2), 307-315. Retrieved from [Link]
-
van Veldhuisen, D. J., et al. (1994). The Acute Hemodynamic, Hormonal, and Pharmacokinetic Properties of Oral Spirapril in Patients With Moderate to Severe Heart Failure. Journal of Cardiovascular Pharmacology, 24(5), 763-770. Retrieved from [Link]
-
Wang, L., et al. (2021). Identification of novel angiotensin converting enzyme (ACE) inhibitory peptides from Pacific saury: In vivo antihypertensive effect and transport route. Food Chemistry, 345, 128769. Retrieved from [Link]
-
Khan, I., et al. (2018). Design, synthesis, and antihypertensive activity of curcumin-inspired compounds via ACE inhibition and vasodilation, along with a bioavailability study for possible benefit in cardiovascular diseases. International journal of nanomedicine, 13, 6807–6824. Retrieved from [Link]
-
Kelly, J. G., et al. (1994). Pharmacokinetics of spirapril in renal impairment. British journal of clinical pharmacology, 38(2), 159–163. Retrieved from [Link]
-
Lecomte, J. M., et al. (1997). Pharmacokinetic-pharmacodynamic model relating spiraprilat plasma concentrations to systemic and regional hemodynamic effects in congestive heart failure. Journal of cardiovascular pharmacology, 30(2), 253–260. Retrieved from [Link]
-
Gatta, A., et al. (1994). Pharmacokinetics and haemodynamic effects of a single oral dose of the novel ACE inhibitor spirapril in patients with chronic liver disease. European journal of clinical pharmacology, 46(4), 343–347. Retrieved from [Link]
-
Herman, L. L., & Padala, S. A. (2023). Angiotensin Converting Enzyme Inhibitors (ACEI). In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Ninja Nerd. (2020, April 16). ACE-I & ARBs | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. Retrieved from [Link]
-
Tzenova, M., et al. (2021). (PDF) IN VITRO AND EX VIVO STUDIES ON ANGIOTENSIN-I CONVERTING ENZYME (ACE) INHIBITORY ACTIVITY OF SHORT SYNTHETIC PEPTIDES. ResearchGate. Retrieved from [Link]
Sources
- 1. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Spiraprilat | C20H26N2O5S2 | CID 3033702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is Spirapril Hydrochloride used for? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The acute hemodynamic, hormonal, and pharmacokinetic properties of oral spirapril in patients with moderate to severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin-Converting Enzyme Inhibitors (ACEI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Enhancing the Oral Bioavailability of Spirapril in Preclinical Formulations
Welcome to the technical support center for preclinical formulation development of spirapril. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the challenges associated with the oral delivery of this potent angiotensin-converting enzyme (ACE) inhibitor. Spirapril, a prodrug of the active metabolite spiraprilat, holds significant therapeutic promise for hypertension management.[1][2] However, its low aqueous solubility presents a considerable hurdle to achieving adequate oral bioavailability, a common challenge for drugs in its class.[]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to design and evaluate effective preclinical formulations that enhance the absorption of spirapril.
Understanding the Core Challenge: Spirapril's Physicochemical Properties
Spirapril's oral bioavailability is primarily limited by its dissolution rate in the gastrointestinal (GI) tract. A thorough understanding of its physicochemical properties is the first step in designing a rational formulation strategy.
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 466.6 g/mol | Within the range for good membrane permeability. |
| Aqueous Solubility | 0.0293 g/L (29.3 µg/mL)[1] | Very low solubility, likely leading to dissolution rate-limited absorption. |
| LogP (Predicted) | ~3-4 | Indicates good lipophilicity, suggesting high membrane permeability. |
| BCS Classification | Likely Class II (Low Solubility, High Permeability) | Formulation strategies should focus on enhancing solubility and dissolution.[4][5] |
| Prodrug Nature | Hydrolyzed to active spiraprilat[1][2] | Bioavailability depends on the absorption of the parent drug, spirapril. |
Given its likely Biopharmaceutics Classification System (BCS) Class II characteristics, the primary goal is to increase the concentration of dissolved spirapril at the site of absorption in the small intestine. The following sections provide guidance on troubleshooting common issues encountered when developing and testing formulations designed to achieve this.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your formulation development and testing workflow.
Scenario 1: Poor In Vitro Dissolution Despite Using an Enabling Formulation
Question: "I've formulated spirapril as a solid dispersion, but the in vitro dissolution profile in simulated intestinal fluid (pH 6.8) is still showing a slow and incomplete release. What could be wrong?"
Answer: This is a common issue that often points to suboptimal formulation composition or physical instability of the amorphous system. Here’s a systematic approach to troubleshoot this problem:
-
Re-evaluate Polymer Selection and Drug Loading:
-
Causality: The choice of polymer is critical for maintaining the drug in an amorphous state and ensuring rapid dissolution.[4][5] If the polymer is not optimally compatible with spirapril, or if the drug loading is too high, the drug may recrystallize within the solid dispersion matrix, negating the solubility advantage.
-
Troubleshooting Steps:
-
Screen Different Polymers: Test a range of hydrophilic polymers with different properties (e.g., PVP K30, HPMC, Soluplus®). These polymers can create a hydrophilic microenvironment and prevent drug recrystallization.[6]
-
Vary Drug-to-Polymer Ratios: Create solid dispersions with lower drug loading (e.g., 1:5, 1:10 drug-to-polymer ratio). While this increases the total dosage form size, it can significantly improve stability and dissolution.
-
Characterize the Solid State: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm that your solid dispersion is fully amorphous. The absence of crystalline peaks in PXRD and a single glass transition temperature (Tg) in DSC are indicators of a successful amorphous dispersion.
-
-
-
Assess the Manufacturing Method:
-
Causality: The method used to prepare the solid dispersion (e.g., solvent evaporation, hot-melt extrusion) can impact its homogeneity and stability.
-
Troubleshooting Steps:
-
Solvent Evaporation: Ensure the solvent system completely dissolves both the drug and the polymer. Rapid solvent removal (e.g., using a spray dryer or rotary evaporator under high vacuum) is often necessary to "trap" the drug in its amorphous form.
-
Hot-Melt Extrusion (HME): Verify that the processing temperature is high enough to dissolve the drug in the molten polymer but not so high as to cause degradation. The screw speed and configuration should ensure thorough mixing.
-
-
-
Optimize Dissolution Test Conditions:
-
Causality: The dissolution medium and hydrodynamics can influence the release rate.
-
Troubleshooting Steps:
-
Use Biorelevant Media: Consider using fasted-state simulated intestinal fluid (FaSSIF) or fed-state (FeSSIF) media, which contain bile salts and lecithin. These media are more representative of in vivo conditions and can improve the wetting and solubilization of poorly soluble drugs.
-
Ensure Sink Conditions: Make sure the volume of the dissolution medium is large enough to ensure that the concentration of spirapril does not exceed 10-15% of its saturation solubility in that medium.
-
-
Scenario 2: Promising In Vitro Data, but No Improvement in In Vivo Bioavailability
Question: "My self-emulsifying drug delivery system (SEDDS) for spirapril shows excellent dispersion and rapid drug release in vitro. However, when I dosed it in rats, the oral bioavailability was no better than a simple suspension. Why is there a disconnect?"
Answer: This in vitro to in vivo correlation (IVIVC) failure is a frequent and frustrating challenge in preclinical development.[7][8] It often indicates that factors beyond simple dissolution are limiting absorption.
-
Investigate Potential Precipitation In Vivo :
-
Causality: A common issue with lipid-based systems like SEDDS is that upon dispersion and digestion in the GI tract, the drug's concentration can exceed its solubility in the intestinal milieu, leading to precipitation.[9] The formulation may be stable in the capsule but not in the complex environment of the gut.
-
Troubleshooting Steps:
-
In Vitro Digestion Model: Perform a lipolysis test. This experiment simulates the digestion of the SEDDS by pancreatic lipase. By monitoring the drug concentration in the aqueous phase during digestion, you can assess if the drug remains solubilized or precipitates out.
-
Incorporate Precipitation Inhibitors: Consider adding a hydrophilic polymer (e.g., HPMC) to your SEDDS formulation. These polymers can help maintain a supersaturated state of the drug in vivo, preventing precipitation and allowing more time for absorption.
-
-
-
Evaluate Permeability and Efflux:
-
Causality: While spirapril is predicted to be highly permeable, it could be a substrate for intestinal efflux transporters like P-glycoprotein (P-gp). Some excipients used in SEDDS can also inhibit these transporters, but this effect can be variable.
-
Troubleshooting Steps:
-
Conduct a Caco-2 Permeability Assay: This in vitro model uses a monolayer of human intestinal cells to assess both passive permeability and active efflux.[10][11] By measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), you can calculate an efflux ratio. An efflux ratio significantly greater than 2 suggests the drug is actively transported out of the cells. (See Experimental Protocol 1 for details).
-
-
-
Consider First-Pass Metabolism:
-
Causality: Spirapril is a prodrug that is converted to spiraprilat, primarily in the liver.[1][2] However, some metabolism may occur in the intestinal wall. If your formulation alters the site or rate of absorption, it could inadvertently increase intestinal first-pass metabolism, reducing the amount of drug reaching systemic circulation.
-
Troubleshooting Steps:
-
Analyze Both Spirapril and Spiraprilat: Ensure your bioanalytical method quantifies both the parent drug and its active metabolite in plasma samples. A low parent drug concentration with a disproportionately high metabolite concentration could suggest significant first-pass metabolism.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best starting point for formulating spirapril: solid dispersion, nanosuspension, or SEDDS?
-
A1: There is no single "best" approach, as the optimal strategy depends on the desired dose and target product profile.
-
Solid Dispersions are excellent for enhancing dissolution and can be formulated into conventional solid dosage forms like tablets or capsules. They are a good starting point if you have access to spray drying or hot-melt extrusion technology.[6][12]
-
Nanosuspensions involve reducing the drug particle size to the sub-micron range, which dramatically increases the surface area for dissolution.[13][14] This can be a very effective technique, particularly for high-dose drugs, but requires specialized equipment like high-pressure homogenizers or media mills.
-
SEDDS are lipid-based formulations that form a fine emulsion upon contact with GI fluids, keeping the drug in a solubilized state.[15][16] They are particularly useful for highly lipophilic drugs and can sometimes mitigate food effects.
-
-
-
Q2: How do I select the appropriate animal model for preclinical bioavailability studies of spirapril?
-
A2: The choice of animal model is critical for obtaining data that can be reasonably extrapolated to humans.
-
Rats are the most common initial model due to their cost-effectiveness and ease of handling. They are suitable for rank-ordering different formulations to identify promising candidates.[17]
-
Beagle Dogs are often used as a second, non-rodent species. Their GI physiology is in some aspects more similar to humans than that of rats, particularly regarding gastric pH and transit time.
-
Pigs (including minipigs) are increasingly recognized as a highly predictive model for oral drug absorption in humans due to strong similarities in their GI anatomy and physiology.
-
-
-
Q3: What are the critical quality attributes (CQAs) I should monitor for my spirapril formulation?
-
A3: For any enabling formulation of spirapril, you should monitor:
-
Drug Content and Purity: Ensure no degradation has occurred during the manufacturing process.
-
Physical State: For solid dispersions, confirm the amorphous nature using PXRD/DSC. For nanosuspensions, monitor particle size and for any signs of crystal growth.
-
Dissolution/Dispersion Performance: The formulation must consistently release the drug under specified in vitro conditions.
-
Physical and Chemical Stability: Assess the formulation's stability over time under defined storage conditions (temperature/humidity).
-
-
Experimental Protocols & Methodologies
Protocol 1: Caco-2 Permeability Assay for Efflux Liability Assessment
This protocol allows for the determination of the apparent permeability coefficient (Papp) and the efflux ratio of spirapril.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values > 250 Ω·cm². Additionally, assess the permeability of a paracellular marker (e.g., Lucifer Yellow); Papp should be < 1.0 x 10⁻⁶ cm/s.[11]
-
Preparation of Dosing Solutions: Prepare a stock solution of spirapril in DMSO. Dilute this stock into pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) to a final concentration of 10 µM. The final DMSO concentration should be ≤ 1%.
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Add the spirapril dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking (50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Add the spirapril dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Sample Analysis: Quantify the concentration of spirapril in all samples using a validated LC-MS/MS method.
-
Calculations:
-
Calculate Papp using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
-
Interpretation of Results:
| Parameter | Value | Interpretation |
| Papp (A→B) | > 10 x 10⁻⁶ cm/s | High Permeability |
| 1-10 x 10⁻⁶ cm/s | Moderate Permeability | |
| < 1 x 10⁻⁶ cm/s | Low Permeability | |
| Efflux Ratio | > 2 | Indicates active efflux is occurring. |
Protocol 2: Ex Vivo Everted Gut Sac Permeability Study
This ex vivo model provides a more physiologically relevant system than cell culture by retaining the mucus layer and mixed cell populations of the intestine.[18][19]
Methodology:
-
Animal Euthanasia and Intestine Excision: Euthanize a male Sprague-Dawley rat (250-300g) following approved ethical guidelines. Immediately excise the jejunum segment.
-
Preparation of Everted Sac:
-
Gently flush the intestinal segment with ice-cold, oxygenated Krebs-Ringer buffer.
-
Carefully evert the segment over a glass rod.
-
Tie one end with a suture.
-
-
Experiment Setup:
-
Fill the everted sac (serosal side) with a known volume of fresh, oxygenated Krebs-Ringer buffer.
-
Tie the other end to close the sac.
-
Place the sac in a beaker containing the test formulation of spirapril (e.g., a solution or a dispersion of the SEDDS in buffer) on the mucosal side.
-
Maintain the temperature at 37°C and continuously aerate the mucosal solution with 95% O₂ / 5% CO₂.
-
-
Sampling: At specified time points (e.g., 15, 30, 60, 90, 120 minutes), withdraw the entire serosal fluid from inside the sac and replace it with fresh buffer.
-
Sample Analysis: Analyze the concentration of spirapril in the serosal samples using LC-MS/MS.
-
Data Analysis: Calculate the cumulative amount of spirapril transported across the intestinal wall over time. This allows for the comparison of the absorption potential of different formulations.
Protocol 3: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
The SPIP model is a sophisticated technique that maintains intact blood supply and innervation, providing a high-quality assessment of intestinal permeability and absorption in situ.[20][21][22]
Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat. Perform a midline abdominal incision to expose the small intestine.
-
Cannulation: Select the desired intestinal segment (e.g., jejunum). Insert an inlet cannula at the proximal end and an outlet cannula at the distal end of a ~10 cm segment.
-
Perfusion:
-
Perfuse the segment with warm (37°C) Krebs-Ringer buffer using a syringe pump at a constant flow rate (e.g., 0.2 mL/min) to wash it out.
-
After a brief equilibration period, switch the perfusion solution to the drug-containing solution (spirapril formulation in buffer, also containing a non-absorbable marker like phenol red to correct for water flux).
-
-
Sampling: Collect the perfusate from the outlet cannula at regular intervals (e.g., every 10 minutes) for 90-120 minutes.
-
Sample Analysis: Analyze the concentration of spirapril and the non-absorbable marker in the collected perfusate samples by LC-MS/MS and UV-Vis spectrophotometry, respectively.
-
Calculations: Calculate the effective permeability coefficient (Peff) using the steady-state concentrations of the drug at the inlet and outlet, correcting for water flux.
Visualizations
Logical Workflow for Troubleshooting Poor Bioavailability
Caption: A logical workflow for diagnosing and solving poor oral bioavailability issues.
Mechanism of Bioavailability Enhancement via SEDDS
Caption: Mechanism of SEDDS in enhancing oral drug absorption.
References
-
The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. Journal of Pharmacy and Pharmacology. [Link]
-
In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. Indian Journal of Pharmaceutical Sciences. [Link]
-
Developments in Methods for Measuring the Intestinal Absorption of Nanoparticle-Bound Drugs. International Journal of Molecular Sciences. [Link]
-
Caco2 assay protocol. Caco2 assay protocol. [Link]
-
In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. Indian Journal of Pharmaceutical Sciences. [Link]
-
Oleacein Intestinal Permeation and Metabolism in Rats Using an In Situ Perfusion Technique. MDPI. [Link]
-
Spirapril | C22H30N2O5S2 | CID 5311447. PubChem. [Link]
-
Preparation of the everted sac. The steps of this procedures are... ResearchGate. [Link]
-
Standardization of an ex vivo method for determination of intestinal permeability of drugs using everted rat intestine apparatus | Request PDF. ResearchGate. [Link]
-
Evaluation of a single-pass intestinal-perfusion method in rat for the prediction of absorption in man | Request PDF. ResearchGate. [Link]
-
Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]
-
Formulation of Ramipril Tablets Containing Solid Dispersion Employing Selective Polymers to Enhance Dissolution Rate. Semantic Scholar. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
In vitro glucose absorption by everted gut sac method. Slideshare. [Link]
-
Spirapril. Wikipedia. [Link]
-
Evaluation of Intestinal Drug Absorption and Interaction Using Quadruple Single-Pass Intestinal Perfusion Coupled with Mass Spectrometry Imaging. ACS Publications. [Link]
-
Attempt to Design Continuous Dissolution–Absorption System Using Everted Intestine Segment for In Vitro Absorption Studies of Slow Drug Release Formulations. Taylor & Francis Online. [Link]
-
Solid dispersions: A technology for improving bioavailability. MedCrave online. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
A Review on Solid Dispersion: A Technology for improving bioavailability. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. IJRPR. [Link]
-
Self-emulsifying Delivery Systems for Poorly Absorbed Drugs. ResearchGate. [Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]
-
SPIRAPRIL. precisionFDA. [Link]
-
Self-emulsifying drug delivery systems: a novel approach to deliver drugs. National Center for Biotechnology Information. [Link]
-
Modern Development in ACE inhibitors. Scholars Research Library. [Link]
-
Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. PubMed. [Link]
-
Self-emulsifying Drug Delivery Systems and their Marketed Products: A Review. Consensus. [Link]
-
Development and characterization of nanosuspensions of olmesartan medoxomil for bioavailability enhancement. National Center for Biotechnology Information. [Link]
-
Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. PubMed. [Link]
-
Formation of Amomum subulatum Nano-Suspension and Evaluation of Angiotensin Converting Enzyme (ACE) Inhibition Potential. ResearchGate. [Link]
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Center for Biotechnology Information. [Link]
-
Breaking Barriers with Nanosuspension: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]
-
Formulation and Evaluation of Nanosuspension Formulations of Ramipril using Hydrophilic Polymers. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. MDPI. [Link]
-
CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations. SciSpace. [Link]
-
Spirapril Hydrochloride | C22H31ClN2O5S2 | CID 6850814. PubChem. [Link]
Sources
- 1. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spirapril - Wikipedia [en.wikipedia.org]
- 4. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. ijisrt.com [ijisrt.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Preclinical Formulations: Insight, Strategies, and Practical Considerations (2014) | Sanket M. Shah | 64 Citations [scispace.com]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. mdpi.com [mdpi.com]
- 15. Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 16. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Developments in Methods for Measuring the Intestinal Absorption of Nanoparticle-Bound Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ijpsonline.com [ijpsonline.com]
- 21. ijpsonline.com [ijpsonline.com]
- 22. mdpi.com [mdpi.com]
Preventing degradation of spiraprilat in plasma samples during storage
Welcome to the technical support center for ensuring the integrity of spiraprilat in plasma samples. This guide is designed for researchers, scientists, and drug development professionals who are quantifying spiraprilat and need to prevent its degradation during sample storage. Here, you will find in-depth explanations, actionable protocols, and troubleshooting advice to ensure the accuracy and reliability of your bioanalytical data.
Understanding the Challenge: The Instability of Spiraprilat in Plasma
Spiraprilat is the active diacid metabolite of the prodrug spirapril, a potent angiotensin-converting enzyme (ACE) inhibitor.[1] Its chemical structure, while key to its therapeutic action, also contains functional groups that are susceptible to degradation ex vivo (after the sample has been collected). The primary cause of spiraprilat instability in plasma is enzymatic hydrolysis.
Plasma is a complex biological matrix containing a variety of enzymes, including esterases such as carboxylesterases and cholinesterases.[2] These enzymes can recognize and cleave ester bonds, and while spiraprilat is the product of esterolysis from its parent drug, spirapril, its own structure may be liable to enzymatic modification or it can be affected by ongoing enzymatic activity in the sample that may interfere with analysis.[2] This enzymatic degradation is highly dependent on both temperature and pH.[3] Elevated temperatures accelerate the rate of these enzymatic reactions, leading to a rapid loss of the analyte.[3]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and storage of plasma samples for spiraprilat analysis.
Q1: What is the optimal temperature for storing plasma samples containing spiraprilat?
For long-term storage, plasma samples should be kept at -80°C.[4][5] For short-term storage (e.g., during processing or temporary storage before freezing), samples should be maintained on ice or in a refrigerated centrifuge at 4°C.[3][4] It is critical to minimize the time samples spend at room temperature, as enzymatic degradation can occur rapidly.[3]
Q2: Which anticoagulant should I use for blood collection?
EDTA (ethylenediaminetetraacetic acid) is the recommended anticoagulant for collecting blood samples for spiraprilat analysis.[4] It is a common choice for pharmacokinetic studies and is compatible with the stabilization methods described in this guide.
Q3: Are there any chemical stabilizers that can be added to the samples to prevent spiraprilat degradation?
Yes, the use of enzyme inhibitors is a highly effective strategy. For analytes susceptible to esterase activity, adding an esterase inhibitor like sodium fluoride (NaF) to the plasma can markedly decrease the rate of degradation.[3] Another approach is to acidify the plasma sample by adding a small amount of formic acid.[6] Lowering the pH can create an environment where plasma esterases are less active. The choice of stabilizer should be validated to ensure it does not interfere with the analytical method.
Q4: How many times can I freeze and thaw my plasma samples?
It is best to minimize freeze-thaw cycles. Ideally, samples should be thawed only once before analysis.[7] If multiple analyses are anticipated, it is recommended to aliquot the plasma into smaller volumes after centrifugation and before the initial freezing. This allows you to use a fresh aliquot for each analysis without subjecting the entire sample to repeated temperature fluctuations. Stability testing should, however, confirm the analyte's stability over a defined number of freeze-thaw cycles (e.g., three cycles).[8]
Q5: What are the key steps to take immediately after blood collection to ensure sample integrity?
The post-collection handling is critical. The following steps should be performed promptly:
-
Cool the sample immediately: Place the EDTA blood collection tube in an ice-water bath.[4]
-
Centrifuge under refrigeration: Spin the blood sample in a refrigerated centrifuge (at 4°C) to separate the plasma.[4][5]
-
Process quickly: The time between blood collection and centrifugation should be as short as possible, ideally within one hour.[5]
-
Freeze promptly: After centrifugation, the plasma should be transferred to labeled cryovials and immediately stored at -80°C.[4][5]
Troubleshooting Guide: Common Issues and Solutions
This section provides solutions to common problems encountered during the storage and analysis of spiraprilat in plasma.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable spiraprilat concentrations in stored samples. | 1. Enzymatic Degradation: Samples were not cooled immediately after collection or were stored at an inappropriate temperature (e.g., -20°C instead of -80°C). 2. Multiple Freeze-Thaw Cycles: The same sample aliquot was thawed and refrozen multiple times. | 1. Review and optimize your sample handling protocol. Ensure immediate cooling, refrigerated centrifugation, and prompt freezing at -80°C.[4][5] 2. Incorporate an esterase inhibitor. Consider adding sodium fluoride (NaF) or acidifying the plasma with formic acid post-centrifugation.[3][6] Validate that the inhibitor does not interfere with your assay. 3. Aliquot samples after the first centrifugation to avoid multiple freeze-thaw cycles.[7] |
| High variability in spiraprilat concentrations between replicate analyses of the same sample. | 1. Inconsistent Sample Handling: Variations in the time samples were left at room temperature or on ice before processing. 2. Non-homogenous Sample: The sample was not mixed properly after thawing. | 1. Standardize your workflow. Ensure all samples are handled with consistent timing and temperature control.[9] 2. Gently vortex thawed samples before taking an aliquot for analysis to ensure a homogenous mixture. |
| Concentrations of spiraprilat decrease over the course of a long analytical run. | Bench-top Instability: Spiraprilat is degrading in the processed samples while they are sitting in the autosampler. | 1. Perform a bench-top stability study. Determine how long spiraprilat is stable in the final processed extract at the temperature of the autosampler.[8] 2. If instability is observed, keep the autosampler at a low temperature (e.g., 4°C). 3. Process samples in smaller batches to minimize the time they spend in the autosampler before injection. |
Detailed Protocols and Methodologies
Protocol 1: Blood Collection and Plasma Processing for Optimal Spiraprilat Stability
This protocol is designed to minimize ex vivo degradation of spiraprilat from the moment of collection.
Materials:
-
Pre-chilled lavender top (EDTA) blood collection tubes.[4]
-
Ice-water bath.
-
Refrigerated centrifuge (set to 4°C).[4]
-
Polypropylene cryovials for plasma storage.
Procedure:
-
Pre-cool: Before blood collection, place the EDTA tubes in an ice-water bath.[4]
-
Blood Collection: Collect the blood sample directly into the pre-chilled EDTA tube.
-
Immediate Cooling: Immediately after collection, gently invert the tube 8-10 times to mix the blood with the anticoagulant and return it to the ice-water bath.[10]
-
Centrifugation: Within one hour of collection, centrifuge the blood sample at 2,000 x g for 15 minutes in a refrigerated centrifuge set at 4°C.[5]
-
Plasma Transfer: Carefully transfer the supernatant (plasma) to a clean polypropylene tube. Be careful not to disturb the buffy coat (the layer of white blood cells and platelets).
-
Aliquoting and Storage: Aliquot the plasma into pre-labeled cryovials. Immediately store the aliquots at -80°C until analysis.[4][5][7]
Protocol 2: Performing a Stability Assessment
To comply with regulatory guidelines and ensure data integrity, it is essential to perform stability studies.[8] This involves analyzing quality control (QC) samples that have been subjected to various storage conditions.
Types of Stability to Assess:
-
Freeze-Thaw Stability: Analyze QC samples after they have undergone a specified number of freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).[8]
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that mimics the sample preparation time (e.g., 4-8 hours) before analyzing them.[8]
-
Long-Term Stability: Store QC samples at -80°C for an extended period (e.g., 30, 60, 90 days) and analyze them to confirm stability over the expected storage duration of study samples.[8]
-
Processed Sample Stability: Evaluate the stability of spiraprilat in the final, processed sample extract stored in the autosampler for the anticipated duration of an analytical run.[8]
Acceptance Criteria: The mean concentration of the stability-tested QC samples should be within ±15% of the nominal concentration.
Visualizing the Process
Degradation Pathway and Prevention
The following diagram illustrates the primary threat to spiraprilat stability in a plasma sample and the key preventative measures.
Caption: Spiraprilat degradation pathway and preventative measures.
Recommended Sample Handling Workflow
This workflow diagram outlines the critical steps from sample collection to long-term storage.
Caption: Recommended workflow for spiraprilat sample handling.
References
-
iLab Solutions. EDTA PLASMA COLLECTION. iLab Solutions CDN. Available at: [Link]
-
National Cancer Institute. (2012). Standard Operating Procedures for Serum and Plasma Collection: Early Detection Research Network Consensus Statement Standard Operating Procedure Integration Working Group. National Institutes of Health. Available at: [Link]
-
Tokui, T., et al. (2005). Stability of spironolactone in rat plasma: strict temperature control of blood and plasma samples is required in rat pharmacokinetic studies. Biological & Pharmaceutical Bulletin, 28(6), 1126-8. Available at: [Link]
-
LITMUS Project. (2018). D3.1 SOPs for collection, processing and storage of whole blood, EDTA, plasma, SST serum, urine, stool, frozen liver biopsies. Available at: [Link]
-
Le Guellec, C., et al. (1997). Pharmacokinetic-pharmacodynamic model relating spiraprilat plasma concentrations to systemic and regional hemodynamic effects in congestive heart failure. Journal of Cardiovascular Pharmacology, 30(2), 253-60. Available at: [Link]
-
Norman Regional Laboratory Services. Specimen Collection and Preparation. Norman Regional Health System. Available at: [Link]
-
Sahoo, C. R., et al. (2017). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Bioanalysis, 9(3), 239-251. Available at: [Link]
-
Oddoze, C., et al. (2012). Stability study of 81 analytes in human whole blood, in serum and in plasma. Clinical Biochemistry, 45(6), 464-469. Available at: [Link]
-
Zheng, N., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(11), 1275-1284. Available at: [Link]
-
ResearchGate. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: Potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Request PDF. Available at: [Link]
-
Li, W., et al. (2015). Simultaneous quantification of fosinopril and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug. Journal of Chromatography B, 990, 137-143. Available at: [Link]
-
Williams, F. M. (1985). Clinical significance of esterases in man. Clinical Pharmacokinetics, 10(5), 392-403. Available at: [Link]
-
Mikus, G., et al. (2023). The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry. International Journal of Legal Medicine, 137(2), 481-487. Available at: [Link]
-
Blatnik, M., & Soderstrom, C. I. (2011). A practical guide for the stabilization of acylghrelin in human blood collections. Clinical Endocrinology, 74(3), 325-331. Available at: [Link]
-
Caliezi, C., et al. (2000). C1-esterase inhibitor: an anti-inflammatory agent in sepsis and other inflammatory diseases. Current Pharmaceutical Design, 6(3), 259-275. Available at: [Link]
-
Vowinckel, J., et al. (2019). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics - Clinical Applications, 13(5), e1800171. Available at: [Link]
-
ResearchGate. (2013). How to prepare plasma samples for HPLC analysis?. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of spironolactone in rat plasma: strict temperature control of blood and plasma samples is required in rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.ilabsolutions.com [content.ilabsolutions.com]
- 5. Documents download module [ec.europa.eu]
- 6. Simultaneous quantification of fosinopril and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standard Operating Procedures for Serum and Plasma Collection: Early Detection Research Network Consensus Statement Standard Operating Procedure Integration Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nrls.testcatalog.org [nrls.testcatalog.org]
Technical Support Center: Navigating Long-Term ACE Inhibitor Studies in Rodents
Welcome to the technical support center for researchers conducting long-term studies with Angiotensin-Converting Enzyme (ACE) inhibitors in rodent models. This guide is designed to address common pitfalls and provide troubleshooting solutions to enhance the rigor and reproducibility of your research. The information is presented in a question-and-answer format to directly tackle the specific challenges you may encounter.
Section 1: The Renin-Angiotensin System (RAS) and ACE Inhibition
Before delving into troubleshooting, a foundational understanding of the pathway you are targeting is crucial. ACE inhibitors exert their effects by modulating the Renin-Angiotensin System (RAS).
The primary role of ACE is to convert angiotensin I into the potent vasoconstrictor, angiotensin II.[1][2] Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the release of aldosterone, which promotes sodium and water retention.[3][4][5] ACE inhibitors block this conversion, leading to vasodilation and reduced blood volume.[6][7]
Additionally, ACE is responsible for the breakdown of bradykinin, a vasodilator.[1][3] By inhibiting ACE, these drugs increase bradykinin levels, which can contribute to their blood pressure-lowering effects but also lead to side effects like a dry cough.[3][8][9]
Caption: Recommended workflow for consistent tail-cuff blood pressure measurements.
Section 4: Monitoring for Side Effects and Off-Target Effects
FAQ: What are the most common side effects of ACE inhibitors in rodents, and how should I monitor for them?
Answer: While generally well-tolerated, long-term ACE inhibitor administration can lead to side effects that can confound your results if not properly monitored.
-
Hyperkalemia (Elevated Potassium): ACE inhibitors can reduce the excretion of potassium, leading to hyperkalemia. [10][11]This is a particular concern in animals with pre-existing kidney disease.
-
Monitoring: Periodically collect blood samples to measure serum potassium levels. A significant increase from baseline or levels exceeding the normal range for the species and strain should be noted.
-
-
Renal Dysfunction: In some cases, particularly in animals with bilateral renal artery stenosis, ACE inhibitors can cause a decline in renal function.
-
Monitoring: Regularly measure serum creatinine and blood urea nitrogen (BUN). An increase in these markers can indicate a reduction in glomerular filtration rate. [4]Additionally, collecting urine to measure proteinuria can provide insights into kidney health. [4][12][13]* Bradykinin-Related Effects: The accumulation of bradykinin can lead to a persistent dry cough in humans. [14][15]While cough is difficult to assess in rodents, bradykinin can also cause other effects like plasma extravasation. [3][6][16]Be observant of any unusual respiratory signs or edema.
-
Troubleshooting: I've observed a rise in serum creatinine in my treated group. Is this a sign of drug-induced nephrotoxicity?
Answer: Not necessarily. It is crucial to differentiate between an expected physiological response, an adverse effect, and age-related changes.
-
Age-related changes: Rodents can develop age-related kidney dysfunction, which can manifest as an increase in creatinine and BUN. [17]Therefore, it is essential to have an age-matched control group to account for these changes.
-
Hemodynamic effects: A small, initial increase in creatinine can sometimes be observed due to the hemodynamic effects of ACE inhibitors on the glomerulus, which is not necessarily indicative of toxicity.
-
Histopathology: At the end of the study, histopathological examination of the kidneys is the definitive way to assess for any drug-induced damage.
Caption: Workflow for monitoring renal function and electrolytes.
Section 5: Model Selection and Data Interpretation
FAQ: Can the choice of rodent model influence the outcome of my study?
Answer: Absolutely. Different rodent models of hypertension and heart failure have distinct underlying pathologies, which can affect their response to ACE inhibitors.
-
Spontaneously Hypertensive Rat (SHR): This is a genetic model of essential hypertension. The renin-angiotensin system is implicated in the development of hypertension in these rats, making them a suitable model for studying ACE inhibitors.
-
Dahl Salt-Sensitive (S) Rat: This model develops hypertension in response to a high-salt diet. These rats may have a different response to ACE inhibitors compared to SHRs, and some studies suggest they are a good model for superimposed preeclampsia. [18][19]* Surgically-induced models: Models such as 2-kidney-1-clip (2K1C) or subtotal nephrectomy induce hypertension through specific physiological insults. The response to ACE inhibitors in these models will depend on the extent to which the RAS is activated.
Troubleshooting: I have a lot of missing data points in my long-term study due to animal attrition. How should I handle this in my statistical analysis?
Answer: Missing data is a common and significant challenge in longitudinal studies. Simply excluding animals with missing data points can introduce bias and reduce the statistical power of your study.
-
Understand the reason for missing data: It's important to determine if the data is missing completely at random, at random, or not at random, as this will influence the appropriate statistical approach. [20]* Advanced statistical methods: Instead of simple t-tests or one-way ANOVAs at each time point, consider using more sophisticated statistical models that can handle repeated measures and account for missing data, such as:
-
Mixed-effects models: These models are well-suited for longitudinal data and can accommodate missing values.
-
Generalized Estimating Equations (GEE): This is another robust method for analyzing correlated data from repeated measurements.
-
Section 6: Detailed Protocols
Protocol: Tail-Cuff Blood Pressure Measurement in Mice
This protocol is adapted from established methods and is designed to minimize animal stress and improve data quality. [7][8][9][21][12]
-
Acclimation (3-5 days prior to experiment):
-
Transport mice to the measurement room and allow them to acclimate for at least 1 hour.
-
Handle each mouse gently and place it in the restrainer for 5-10 minutes.
-
Place the tail cuffs on the tail without inflating them.
-
Return the mouse to its home cage.
-
-
Measurement Day:
-
Transport mice to the quiet measurement room and allow for a 1-hour acclimation period.
-
Turn on the warming platform to the manufacturer's recommended temperature.
-
Gently place the first mouse in the restrainer.
-
Position the occlusion and sensor cuffs on the tail according to the manufacturer's instructions.
-
Allow the mouse to sit quietly on the warming platform for 5-10 minutes.
-
Initiate the measurement protocol on the system's software. Typically, this will involve a set of preliminary cycles (e.g., 5) followed by a series of measurement cycles (e.g., 10-20).
-
After the measurements are complete, gently remove the mouse from the restrainer and return it to its home cage.
-
Repeat for all animals, ensuring the equipment is cleaned between mice.
-
Protocol: 24-Hour Urine Collection in Mice Using Metabolic Cages
This protocol is designed for the collection of urine for the analysis of parameters such as proteinuria and creatinine clearance. [1][22]
-
Acclimation (2-3 days prior to collection):
-
Place the mouse in the metabolic cage for 1-2 hours each day to acclimate it to the new environment.
-
-
Urine Collection:
-
Assemble the metabolic cage according to the manufacturer's instructions. Ensure all components are clean.
-
Provide food and water in the designated holders.
-
Place the mouse in the cage.
-
Position a pre-weighed collection tube under the urine funnel.
-
Leave the mouse undisturbed for 24 hours.
-
After 24 hours, remove the mouse and return it to its home cage.
-
Remove the urine collection tube and record the final weight to determine the urine volume.
-
Centrifuge the urine to pellet any debris and transfer the supernatant to a clean tube for analysis or storage at -80°C.
-
References
-
Assays for Qualitative and Quantitative Assessment of Mouse Urine Glucose Concentrations. (2025). JoVE. [Link]
-
Urine Collection. (2024). Mouse Metabolic Phenotyping Centers. [Link]
-
Acute ACE Inhibition Causes Plasma Extravasation in Mice That Is Mediated by Bradykinin and Substance P. (1998). Hypertension, 31(5), 1104-1109. [Link]
-
Acute ACE Inhibition Causes Plasma Extravasation in Mice That Is Mediated by Bradykinin and Substance P. (1998). PubMed. [Link]
-
Tail-Cuff Technique and Its Influence on Central Blood Pressure in the Mouse. (2018). Journal of the American Heart Association, 7(18), e009473. [Link]
-
Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method. (2009). Journal of Visualized Experiments, (27), 1299. [Link]
-
Urine Collection for Group-Housed Mice in Toxicology Studies Using the LabSand® Techniques - An Alternative Method. (n.d.). Charles River Laboratories. [Link]
-
Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method. (2009). ResearchGate. [Link]
-
Mouse Tail-Cuff Blood Pressure. (2014). Mouse Metabolic Phenotyping Centers. [Link]
-
High Tail-Cuff Blood Pressure in Mice 1 Week After Shipping: The Need For Longer Acclimation. (2011). Journal of the American Association for Laboratory Animal Science, 50(4), 540-542. [Link]
-
Handling attrition and non-response in longitudinal data. (2009). Longitudinal and Life Course Studies, 1(1), 63-75. [Link]
-
Attrition in longitudinal studies. How to deal with missing data. (2002). Journal of Clinical Epidemiology, 55(4), 329-337. [Link]
-
A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. (2010). Journal of the American Association for Laboratory Animal Science, 49(3), 329-334. [Link]
-
Effect of bradykinin metabolism inhibitors on evoked hypotension in rats. (2009). British Journal of Pharmacology, 156(4), 629-637. [Link]
-
Dahl Salt-sensitive And Salt-resistant Rats Exhibit Highly Disparate Blood Pressure Responses To Lifetime High Fat Diet Feeding. (2018). Hypertension, 72(Suppl_1), AP225. [Link]
-
A novel approach for long-term oral drug administration in animal research. (2012). Journal of Neuroscience Methods, 205(2), 241-246. [Link]
-
Stability and in vitro absorption of captopril, enalapril and lisinopril across the rat intestine. (1993). International Journal of Pharmaceutics, 91(1), 19-27. [Link]
-
Spot urine collection. (2019). protocols.io. [Link]
-
Methods for handling missing data. (2016). ResearchGate. [Link]
-
SPOT URINE COLLECTION PROTOCOLS FOR ALBUMIN AND CREATININE ASSAY. (2017). Scribd. [Link]
-
Statistical Methods for Missing Data & Attrition. (n.d.). Oregon Research Institute. [Link]
-
Attrition in longitudinal studies. How to deal with missing data. (2002). ResearchGate. [Link]
-
Effects of a Domain-Selective ACE Inhibitor in a Mouse Model of Chronic Angiotensin II-dependent Hypertension. (2012). Clinical Science, 122(5-6), 255-263. [Link]
-
The Aging Kidney: Increased Susceptibility to Nephrotoxicity. (2014). International Journal of Molecular Sciences, 15(9), 15379-15396. [Link]
-
Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. (2022). Frontiers in Chemistry, 10, 989839. [Link]
-
How do Angiotensin-Converting Enzyme (ACE) inhibitors affect potassium levels? (2023). Medscape. [Link]
-
Bradykinin-evoked sensitization of airway sensory nerves: a mechanism for ACE-inhibitor cough. (1995). The Journal of Clinical Investigation, 96(3), 1407-1414. [Link]
-
Potentiation of bradykinin effect by angiotensin-converting enzyme inhibition does not correlate with angiotensin-converting enzyme activity in the rat mesenteric arteries. (2007). Hypertension, 50(1), 110-115. [Link]
-
Brief treatment of SHR with an ace inhibitor fails to cause long-term normotension but markedly increases mortality. (1998). Clinical and Experimental Pharmacology and Physiology, 25(2), 117-121. [Link]
-
Angiotensin-Converting Enzyme Inhibitors (ACEI). (2023). StatPearls. [Link]
-
Modifying a displacement pump for oral gavage dosing of solution and suspension preparations to adult and neonatal mice. (2003). Lab Animal, 32(6), 37-43. [Link]
-
Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals. (2016). Journal of Visualized Experiments, (109), 53612. [Link]
-
Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential. (2023). Pharmacological Research, 190, 106721. [Link]
-
The Dahl salt-sensitive rat is a spontaneous model of superimposed preeclampsia. (2011). American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 300(4), R999-R1007. [Link]
-
Stability of captopril in tap water. (1992). American Journal of Hospital Pharmacy, 49(3), 612-615. [Link]
-
Effects of long-term therapy with ACE inhibitors, captopril, enalapril and trandolapril, on myocardial energy metabolism in rats with heart failure following myocardial infarction. (1997). British Journal of Pharmacology, 121(7), 1341-1349. [Link]
-
ACE inhibitors and ARBs: Managing potassium and renal function. (2019). Cleveland Clinic Journal of Medicine, 86(9), 601-608. [Link]
-
Short-Term Changes in Serum Potassium and the Risk of Subsequent Vascular Events and Mortality: Results from a Randomized Controlled Trial of ACE Inhibitors. (2020). Journal of the American Society of Nephrology, 31(7), 1615-1625. [Link]
-
Dahl Salt-Resistant Rat Is Protected against Hypertension during Diet-Induced Obesity. (2020). Nutrients, 12(11), 3328. [Link]
-
Effects of long-term treatment of captopril and enalapril on rat intestinal angiotensin converting enzyme specific activities. (1999). The Korean Journal of Internal Medicine, 14(2), 125-130. [Link]
-
Adverse Effects of Angiotensin-Converting Enzyme Inhibitors in Humans: A Systematic Review and Meta-Analysis of 378 Randomized Controlled Trials. (2021). Journal of Clinical Medicine, 10(21), 5147. [Link]
-
Characterization of the Dahl salt-sensitive rat as a rodent model of inherited, widespread, persistent pain. (2021). Pain, 162(5), 1464-1476. [Link]
-
Onset of Hyperkalemia following the Administration of Angiotensin-Converting Enzyme Inhibitor or Angiotensin II Receptor Blocker. (2016). Yonsei Medical Journal, 57(1), 143-151. [Link]
-
Increased or decreased thirst caused by inhibition of angiotensin-converting enzyme in the rat. (1983). The Journal of Physiology, 342, 437-453. [Link]
-
Regional haemodynamic effects of captopril, enalaprilat and lisinopril in conscious water-replete and water-deprived Brattleboro rats. (1986). British Journal of Pharmacology, 88(3), 541-550. [Link]
Sources
- 1. Assays for Qualitative and Quantitative Assessment of Mouse Urine Glucose Concentrations [jove.com]
- 2. Handling attrition and non-response in longitudinal data | Longitudinal and Life Course Studies [llcsjournal.org]
- 3. Acute ACE inhibition causes plasma extravasation in mice that is mediated by bradykinin and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Missing Data & Attrition, Annotated Bibliography [homes.ori.org]
- 6. ahajournals.org [ahajournals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ahajournals.org [ahajournals.org]
- 9. mmpc.org [mmpc.org]
- 10. Attrition in longitudinal studies. How to deal with missing data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Angiotensin-Converting Enzyme Inhibitors (ACEI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effect of bradykinin metabolism inhibitors on evoked hypotension in rats: rank efficacy of enzymes associated with bradykinin-mediated angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Aging Kidney: Increased Susceptibility to Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Dahl salt-sensitive rat is a spontaneous model of superimposed preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mmpc.org [mmpc.org]
- 20. protocols.io [protocols.io]
- 21. droracle.ai [droracle.ai]
- 22. scribd.com [scribd.com]
Technical Support Center: Minimizing Variability in In Vitro ACE Inhibition Assays with Spiraprilat
Welcome to the Technical Support Center for in vitro Angiotensin-Converting Enzyme (ACE) inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experiments, with a specific focus on the potent ACE inhibitor, spiraprilat.
Introduction to ACE Inhibition and Spiraprilat
The Renin-Angiotensin System (RAS) is a critical physiological pathway in the regulation of blood pressure.[1] The Angiotensin-Converting Enzyme (ACE), a key component of this system, catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[1][2] Consequently, ACE is a major therapeutic target for managing hypertension and related cardiovascular disorders.
Spirapril is a prodrug that is converted in the body to its active metabolite, spiraprilat.[3][4][5] Spiraprilat is a potent, non-sulfhydryl competitive inhibitor of ACE.[3][5] It competitively binds to the active site of ACE, blocking the conversion of angiotensin I to angiotensin II, which leads to vasodilation and a reduction in blood pressure.[3][4][6] Accurate in vitro assessment of spiraprilat's inhibitory activity is crucial for research and development.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your in vitro ACE inhibition assays using spiraprilat.
Question 1: Why is the calculated IC50 value for spiraprilat higher than expected or highly variable between experiments?
Potential Causes and Solutions:
-
Inaccurate Spiraprilat Concentration: Spiraprilat is the active metabolite of spirapril.[3][4][5] Ensure you are using spiraprilat and not the prodrug, spirapril, for your in vitro assays, as spirapril itself has significantly lower activity. Verify the purity and concentration of your spiraprilat stock solution. If possible, confirm the concentration using a calibrated analytical method.
-
Improper Handling and Storage of Spiraprilat: While specific stability data for spiraprilat in various solutions is not extensively published, as a peptide-like substance, it may be susceptible to degradation. Prepare fresh working solutions of spiraprilat for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles.
-
Sub-optimal Assay Conditions: The inhibitory potency of competitive inhibitors like spiraprilat can be influenced by substrate concentration. If the substrate concentration is too high, it can outcompete the inhibitor, leading to an artificially high IC50 value.[7] Ensure your substrate concentration is appropriate for the assay, typically at or below the Michaelis constant (Km) of the enzyme for that substrate.
-
Enzyme Activity Variability: The activity of the ACE enzyme preparation can vary between lots and with storage conditions. Low or inconsistent enzyme activity will directly impact the IC50 determination. Always qualify a new lot of ACE and include a positive control inhibitor with a known IC50, such as captopril, in every assay plate to monitor for variations in enzyme activity.[8][9]
Question 2: I am observing high background noise or a drifting baseline in my spectrophotometric/fluorometric readings.
Potential Causes and Solutions:
-
Substrate Instability: Some ACE substrates can be unstable and undergo spontaneous hydrolysis, leading to a high background signal. Prepare substrate solutions fresh before each experiment and protect them from light, especially for fluorogenic substrates.[10]
-
Interference from Test Compound: Spiraprilat or other test compounds may possess intrinsic absorbance or fluorescence at the wavelengths used for detection. Always include a "sample blank" control containing the inhibitor but no enzyme to measure and subtract this background signal.[11]
-
Contamination of Reagents or Labware: Contamination can introduce interfering substances. Use high-purity reagents and thoroughly clean all labware. For plate-based assays, using new, clean plates for each experiment is recommended.
-
Incomplete Reaction Termination (Spectrophotometric Assays): In assays where the reaction is stopped by adding an acid like HCl, incomplete mixing can lead to continued enzymatic activity and a drifting signal.[2] Ensure thorough mixing after the addition of the stop solution.
Question 3: My positive control (e.g., captopril) is showing inconsistent inhibition or an incorrect IC50 value.
Potential Causes and Solutions:
-
Degradation of Positive Control: Like spiraprilat, the positive control inhibitor can degrade over time. Prepare fresh working solutions from a reliable stock and store them appropriately. The stability of captopril in solution can be limited.[12]
-
Incorrect Assay Buffer Composition: ACE activity is highly dependent on the concentration of chloride ions.[8][13] Ensure your assay buffer has the optimal chloride concentration for your specific enzyme source and substrate. Variations in buffer preparation can lead to significant changes in enzyme activity and, consequently, inhibitor potency.
-
Pipetting Errors: Inaccurate pipetting, especially of the enzyme or inhibitor, can lead to significant variability. Use calibrated pipettes and consider using automated liquid handlers for improved precision.[1]
Question 4: The reaction rate is not linear over the measurement period.
Potential Causes and Solutions:
-
Substrate Depletion: If the reaction proceeds too quickly, the substrate may be significantly depleted during the assay, leading to a non-linear reaction rate.[14] This can be addressed by reducing the enzyme concentration or the incubation time.
-
Product Inhibition: The products of the enzymatic reaction can sometimes inhibit the enzyme, causing the reaction rate to decrease over time.[14] Characterize the initial linear phase of the reaction and perform your measurements within this window.
-
Enzyme Instability: The enzyme may lose activity during the incubation period, especially at elevated temperatures. Ensure the incubation time and temperature are optimized and consistent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of spiraprilat? Spiraprilat is a competitive inhibitor of Angiotensin-Converting Enzyme (ACE).[3] It binds to the active site of the enzyme, preventing the natural substrate, angiotensin I, from binding and being converted to angiotensin II.[3][6] This leads to a decrease in the levels of angiotensin II, a potent vasoconstrictor, resulting in vasodilation.[6]
Q2: What are the common in vitro assay methods for measuring ACE inhibition? The most common methods are spectrophotometric and fluorometric assays.
-
Spectrophotometric assays often use the substrate hippuryl-L-histidyl-L-leucine (HHL). ACE cleaves HHL to release hippuric acid (HA), which can be measured by its absorbance at 228 nm after extraction, or through a colorimetric reaction.[2][15][16]
-
Fluorometric assays typically employ an internally quenched fluorescent substrate, such as o-aminobenzoylglycyl-p-nitrophenylalanyl-proline. Cleavage of this substrate by ACE results in an increase in fluorescence that can be monitored in real-time.[11][17][18]
Q3: How should I prepare my spiraprilat solution? It is recommended to dissolve spiraprilat in a suitable solvent, such as DMSO or ethanol, to create a high-concentration stock solution.[1] Subsequent dilutions should be made in the assay buffer. The final concentration of the organic solvent in the assay should be kept low (typically less than 1%) to avoid affecting enzyme activity.[1]
Q4: What are the critical components of the ACE assay buffer? The assay buffer should maintain a stable pH (typically around 8.3) and contain an optimal concentration of sodium chloride.[2][8] ACE is a chloride-dependent enzyme, and its activity is significantly influenced by the chloride ion concentration.[8][13]
Experimental Protocols
Protocol 1: Spectrophotometric ACE Inhibition Assay using HHL
This protocol is based on the principle of measuring the hippuric acid formed from the hydrolysis of HHL by ACE.[2]
Reagents:
-
Assay Buffer: 100 mM Sodium Borate buffer with 300 mM NaCl, pH 8.3.
-
Substrate Solution: 5 mM Hippuryl-L-histidyl-L-leucine (HHL) in Assay Buffer (prepare fresh).
-
ACE Solution: 100 mU/mL Rabbit Lung ACE in Assay Buffer (prepare fresh and keep on ice).
-
Spiraprilat Stock Solution: 1 mM Spiraprilat in DMSO.
-
Stop Solution: 1 M HCl.
Procedure:
-
Prepare serial dilutions of spiraprilat in Assay Buffer from the stock solution.
-
In a 96-well microplate, add the following to designated wells:
-
Blank: 100 µL Assay Buffer
-
Control (100% ACE activity): 50 µL Assay Buffer
-
Inhibitor: 50 µL of spiraprilat dilution
-
-
Add 50 µL of ACE solution to the Control and Inhibitor wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of pre-warmed Substrate Solution to all wells.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M HCl to all wells.
-
Measure the absorbance at 228 nm using a microplate reader.
-
Calculate the percentage of inhibition for each spiraprilat concentration and determine the IC50 value.
Protocol 2: Fluorometric ACE Inhibition Assay
This protocol utilizes a quenched fluorescent substrate for a more sensitive and continuous measurement of ACE activity.[11][17]
Reagents:
-
Assay Buffer: 100 mM Sodium Borate buffer with 300 mM NaCl, pH 8.3.
-
Substrate Solution: Prepare a working solution of a suitable fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro) in Assay Buffer according to the manufacturer's instructions.
-
ACE Solution: 20 mU/mL Rabbit Lung ACE in Assay Buffer (prepare fresh and keep on ice).
-
Spiraprilat Stock Solution: 1 mM Spiraprilat in DMSO.
Procedure:
-
Prepare serial dilutions of spiraprilat in Assay Buffer.
-
In a black 96-well microplate, add the following to designated wells:
-
Blank: 50 µL Assay Buffer
-
Control (100% ACE activity): 25 µL Assay Buffer + 25 µL ACE Solution
-
Inhibitor: 25 µL of spiraprilat dilution + 25 µL ACE Solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pre-warmed Substrate Solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader (Excitation: ~350 nm, Emission: ~420 nm).
-
Monitor the fluorescence kinetically at 37°C for 15-30 minutes, taking readings every 1-2 minutes.
-
Determine the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition and the IC50 value for spiraprilat.
Data Presentation
Table 1: Recommended Concentration Ranges for Assay Components
| Component | Spectrophotometric Assay | Fluorometric Assay |
| ACE (Rabbit Lung) | 50-100 mU/mL | 10-25 mU/mL |
| HHL Substrate | 2.5-5 mM | N/A |
| Fluorogenic Substrate | N/A | Per manufacturer's recommendation |
| Spiraprilat | 1 nM - 10 µM | 0.1 nM - 1 µM |
| Captopril (Control) | 1 nM - 1 µM | 0.1 nM - 100 nM |
Visualizations
Mechanism of ACE Inhibition by Spiraprilat
Caption: Mechanism of ACE inhibition by spiraprilat.
Workflow for In Vitro ACE Inhibition Assay
Sources
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spirapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What is Spirapril Hydrochloride used for? [synapse.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Optimized determination of angiotensin I-converting enzyme activity with hippuryl-L-histidyl-L-leucine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACE Inhibitory Activity Assay ACE Kit - WST Dojindo [dojindo.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Angiotensin I Converting Enzyme (ACE1) Assay Kit (ab283372) | Abcam [abcam.com]
Technical Support Center: Spirapril Administration in Animal Models
A-Scientist-Led Guide to Proactive Side Effect Management & Troubleshooting
Welcome to the technical support guide for the use of Spirapril in preclinical research. As a Senior Application Scientist, my goal is to provide you with a framework built on deep mechanistic understanding and field-proven experience to help you anticipate, manage, and troubleshoot potential side effects during your in-vivo studies. This guide is designed to ensure the integrity of your data and the welfare of your animal models.
Spirapril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug, converted in the body to its active metabolite, spiraprilat[1][2]. By inhibiting ACE, spiraprilat blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure[3][4]. This mechanism is central to its therapeutic effect but also underlies its primary side effects.
This document moves beyond a simple checklist. It provides the causal logic behind each recommendation, empowering you to make informed decisions tailored to your specific experimental context.
Part 1: Proactive Management & Foundational Monitoring
Successful experimental outcomes begin with prevention. The most common adverse events associated with ACE inhibitors like spirapril are predictable consequences of its mechanism of action. Proactive monitoring is the most effective troubleshooting tool.
Core Principle: Establish a robust baseline before the first dose. You cannot identify a deviation without a reliable starting point.
Recommended Baseline & Routine Monitoring Schedule
| Parameter | Method | Frequency | Rationale & Expert Insight |
| Blood Pressure | Non-invasive tail-cuff plethysmography (rodents); Telemetry (all species, gold standard) | Baseline: Daily for 3-5 days to acclimate animals. On-study: Pre-dose and at expected peak effect (e.g., 2-4 hours post-dose)[2]. Then periodically. | Acclimation is critical for tail-cuff accuracy. Stress-induced hypertension can mask the drug's true effect. Telemetry provides continuous, stress-free data, which is ideal for long-term studies. |
| Renal Function | Serum Creatinine & Blood Urea Nitrogen (BUN) | Baseline: Pre-study. On-study: 1-2 weeks after initiation or any significant dose increase, then monthly. | ACE inhibitors can alter renal hemodynamics. A rise in creatinine may indicate a significant drop in glomerular filtration rate, especially in models with pre-existing renal compromise or dehydration[5][6][7]. |
| Serum Electrolytes | Serum Potassium (K+) | Baseline: Pre-study. On-study: 1-2 weeks after initiation or dose increase. | Inhibition of angiotensin II leads to reduced aldosterone secretion, which can decrease potassium excretion and lead to hyperkalemia[3][5]. This is a critical safety parameter. |
| General Health | Body weight, food/water intake, clinical observation (activity, posture) | Daily | Subtle changes in general health are often the first indicators of an adverse effect, such as hypotension-induced lethargy or GI disturbances[5]. |
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter. The format is designed to guide you from observation to resolution logically.
Issue 1: Hypotension & Dizziness
Q1: We've administered spirapril and are observing significant lethargy, ataxia, or a measured systolic blood pressure drop greater than 30 mmHg from baseline. What should we do?
A1: Immediate Assessment & Step-by-Step Solutions
-
Causality: Spirapril's primary function is to lower blood pressure. An excessive drop, or hypotension, is the most common dose-dependent side effect[5]. This reduces perfusion to vital organs, leading to dizziness, weakness, and lethargy.
-
Step 1: Confirm the Finding. Re-measure blood pressure to rule out an erroneous reading. Observe the animal's behavior closely. Is it transient or sustained?
-
Step 2: Review Your Dosing.
-
Dose Titration is Key: Did you start at a low dose and titrate up? For ACE inhibitors, it is always recommended to begin at the lower end of the effective dose range and increase gradually (e.g., over 1-2 weeks)[5][8]. This allows the animal's physiological systems to adapt. A study in spontaneously hypertensive rats showed effective blood pressure control with perindopril at 0.5 to 1.0 mg/kg/day[9]. While species and agent differ, the principle of starting low holds.
-
Concurrent Medications: Are you co-administering other vasodilators or diuretics (e.g., furosemide)? These will potentiate the hypotensive effect of spirapril[5][6]. If so, a dose reduction of one or both agents is necessary.
-
-
Step 3: Ensure Hydration. Dehydration can exacerbate hypotension[5]. Check water consumption and consider providing supplemental hydration (e.g., subcutaneous saline) if the animal shows signs of dehydration, but only after veterinary consultation.
-
Step 4: Adjust the Protocol.
-
Reduce the Dose: The most straightforward solution is to lower the next dose by 25-50% and re-evaluate.
-
Split the Dosing: If a once-daily dose causes a sharp peak-trough effect, consider administering half the dose twice daily to maintain a more stable plasma concentration.
-
Issue 2: Renal Impairment
Q2: Our 1-week follow-up bloodwork shows a >30% increase in serum creatinine from baseline. Is this expected, and how should we proceed?
A2: Understanding the Mechanism & Management
-
Causality: Angiotensin II preferentially constricts the efferent arteriole of the glomerulus, which helps maintain the glomerular filtration rate (GFR), especially in low-flow states. By inhibiting angiotensin II, spirapril causes efferent arteriole vasodilation. This can lead to a drop in intraglomerular pressure and a subsequent, often small and acceptable, decrease in GFR (and rise in creatinine). However, in a compromised kidney or in the presence of other nephrotoxic agents, this effect can be severe[7][10].
-
Step 1: Analyze Confounding Factors.
-
NSAID Co-administration: Are nonsteroidal anti-inflammatory drugs (NSAIDs) being used? NSAIDs inhibit prostaglandins, which regulate afferent arteriole dilation. The combination of ACE inhibition (efferent dilation) and NSAIDs (afferent constriction) can severely compromise GFR and induce acute kidney injury[5]. This combination requires diligent monitoring.
-
Volume Status: As mentioned, dehydration or diuretic use significantly increases the risk of renal adverse events[5][6].
-
-
Step 2: Management Strategy.
-
A mild increase in creatinine (<30%) after initiation may be hemodynamically expected and can stabilize. Continue to monitor.
-
For a significant increase (>30%), it is critical to pause dosing or reduce the dose significantly.
-
Ensure the animal is well-hydrated.
-
Discontinue any concurrent NSAIDs.
-
Re-check renal parameters in 1 week. If they do not improve, discontinuation of spirapril may be necessary for that animal.
-
Issue 3: Hyperkalemia
Q3: Serum potassium levels have risen to >5.5 mEq/L in our rat model. What is the mechanism and what are our options?
A3: Mechanism and Mitigation
-
Causality: Reduced angiotensin II levels lead to decreased aldosterone secretion from the adrenal cortex[4]. Aldosterone is responsible for promoting sodium reabsorption and potassium excretion in the kidneys. Less aldosterone means the body retains more potassium, which can lead to hyperkalemia[3][11].
-
Step 1: Review Diet and Other Drugs.
-
Is the animal on a high-potassium diet?
-
Are potassium-sparing diuretics (e.g., spironolactone) being used concurrently? This combination significantly increases the risk of hyperkalemia and should be approached with extreme caution and frequent monitoring[5].
-
-
Step 2: Adjust the Protocol.
-
For mild hyperkalemia (5.5-6.0 mEq/L), reducing the spirapril dose and re-checking in 1 week may be sufficient.
-
For moderate to severe hyperkalemia (>6.0 mEq/L), dosing should be stopped immediately, as this can lead to life-threatening cardiac arrhythmias.
-
Consider switching from a potassium-sparing diuretic to a loop diuretic (like furosemide) if a diuretic is necessary, as loop diuretics promote potassium loss.
-
Issue 4: Cough
Q4: We've noticed an increase in coughing behavior in our guinea pig model. Is this related to spirapril?
A4: A Classic ACE Inhibitor Effect
-
Causality: This is a well-documented side effect in humans and has been studied in animal models[3][11][12]. ACE is also responsible for breaking down bradykinin, an inflammatory peptide. When ACE is inhibited, bradykinin levels increase in the lungs, which can sensitize airway sensory nerves and trigger a dry, persistent cough[13][14].
-
Management:
-
While less of a welfare concern in short-term studies, it is a pharmacological effect that should be noted.
-
Interestingly, one meta-analysis ranked spirapril as having one of the lowest incidences of cough among ACE inhibitors[12]. However, this does not preclude its occurrence.
-
In a research setting, this side effect is typically tolerated and recorded as a drug-related finding. It does not usually require intervention unless it becomes severe and impacts the animal's well-being (e.g., affecting feeding). If the cough is a confounding factor for your study endpoints (e.g., in a respiratory study), switching to an Angiotensin II Receptor Blocker (ARB) like Valsartan, which does not affect bradykinin, may be a necessary protocol amendment[12][15].
-
Part 3: Visualized Workflows & Pathways
Mechanism of Action & Side Effect Pathway
The following diagram illustrates how spirapril's inhibition of ACE leads to both its therapeutic effect and its primary side effects.
Caption: Decision workflow for managing hypotension.
References
-
Kubo, S. H., & Cody, R. J. (1992). Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. Drugs, 44(6), 983-997. [Link]
-
Patsnap Synapse. (2024). What is Spirapril Hydrochloride used for? Patsnap Synapse. [Link]
-
Grobecker, H. (1993). Efficacy and safety of spirapril in mild-to-moderate hypertension. Journal of cardiovascular pharmacology, 22 Suppl 9, S23-S29. [Link]
-
MSD Veterinary Manual. (n.d.). Angiotensin-converting Enzyme Inhibitors for Use in Animals. MSD Veterinary Manual. [Link]
-
Suga, H., Okumura, K., & Hashimoto, H. (1992). Effects of spiraprilat, an angiotensin-converting enzyme inhibitor, on anesthetized dogs in a new model of acute left ventricular failure. Journal of cardiovascular pharmacology, 20(4), 633-641. [Link]
-
Reaven, G. M., Chang, H., & Hoffman, B. B. (1995). Long-term effects of perindopril on metabolic parameters and the heart in the spontaneously hypertensive/NIH-corpulent rat with non-insulin-dependent diabetes mellitus and hypertension. Metabolism: clinical and experimental, 44(6), 763-768. [Link]
-
Mayo Clinic. (2025). Valsartan (oral route). Mayo Clinic. [Link]
-
Patsnap Synapse. (2024). What are the side effects of Spirapril Hydrochloride? Patsnap Synapse. [Link]
-
Smith, E. M., Swiss, G. F., Neustadt, B. R., McNamara, P., Gold, E. H., Sybertz, E. J., & Baum, T. (1989). Angiotensin converting enzyme inhibitors: spirapril and related compounds. Journal of medicinal chemistry, 32(7), 1600-1606. [Link]
-
Yacoub, M. I., & El-Hajj, S. (2020). Angiotensin-converting enzyme inhibitor induced cough compared with placebo, and other antihypertensives: A systematic review, and network meta-analysis. Journal of clinical hypertension (Greenwich, Conn.), 22(11), 2021-2029. [Link]
-
Benedetti, R., Cini, M., Guffanti, E., & Bani, M. (1997). Pharmacokinetics and pharmacodynamics of idrapril in rats, dogs, and humans. Drug metabolism and disposition: the biological fate of chemicals, 25(12), 1380-1386. [Link]
-
Lee, Y., & Hyun, C. (2024). Retrospective evaluation of risk factors for worsening renal function after angiotensin-converting enzyme inhibitor treatment in dogs. Journal of veterinary internal medicine. [Link]
-
Herman, L. L., & Padala, S. A. (2023). Angiotensin-Converting Enzyme Inhibitors (ACEI). In StatPearls. StatPearls Publishing. [Link]
-
Alappan, R., & Perazella, M. A. (1993). A rat model for hyperkalemia. The Journal of the American Society of Nephrology : JASN, 4(5), 1178-1182. [Link]
-
Al-Zakwani, I., Sulaiman, K., Al-Hashim, A., Al-Nabhani, D., & Al-Zakwani, A. (2009). Optimal dosing of angiotensin-converting enzyme inhibitors in patients with chronic heart failure: a cross-sectional study in Palestine. Annals of Saudi medicine, 29(1), 27-31. [Link]
-
Fox, A. J., Lalloo, U. G., Belvisi, M. G., Bernareggi, M., Chung, K. F., & Barnes, P. J. (1996). Bradykinin-evoked sensitization of airway sensory nerves: a mechanism for ACE-inhibitor cough. Nature medicine, 2(7), 814-817. [Link]
-
Toutain, P. L., & Lefebvre, H. P. (2008). Angiotensin-Converting Enzyme Inhibitors in Veterinary Medicine. ResearchGate. [Link]
-
Dr.Oracle. (2025). What is the appropriate starting dose and management of Angiotensin-Converting Enzyme (ACE) inhibitors for patients with hypertension or heart failure? Dr.Oracle. [Link]
-
Lenz, K., Weitprecht, H., & Rieger, J. (1993). Pharmacokinetics and haemodynamic effects of a single oral dose of the novel ACE inhibitor spirapril in patients with chronic liver disease. European journal of clinical pharmacology, 44 Suppl 1, S51-S54. [Link]
-
PharmaCompass. (n.d.). Spirapril. PharmaCompass.com. [Link]
-
Murdoch, T. B., et al. (2023). Characterization of the circulating markers of the renin-angiotensin-aldosterone system in telmisartan- or enalapril-treated dogs with proteinuric chronic kidney disease. ResearchGate. [Link]
-
Yılmaz, İ. (2019). Angiotensin-Converting Enzyme Inhibitors Induce Cough. Thoracic Research and Practice, 20(1), 36-42. [Link]
-
Lefebvre, H. P., & Toutain, P. L. (2004). Angiotensin-converting enzyme inhibitors in the therapy of renal diseases. Journal of veterinary pharmacology and therapeutics, 27(5), 265-281. [Link]
-
Khan, M. S., et al. (2017). Dose of Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers and Outcomes in Heart Failure. Circulation, 136(6), 594-596. [Link]
-
Kamei, J., et al. (1995). Cough induced activity of spirapril in rats. Research communications in molecular pathology and pharmacology, 89(3), 369-372. [Link]
-
Packer, M. (2022). Dual Inhibition of the Renin–Angiotensin–Aldosterone System and Sodium–Glucose Cotransporter-2: Mechanistic and Clinical Evidence for Cardiorenal Protection. Journal of Cardiovascular Development and Disease, 9(11), 393. [Link]
-
Salvetti, A. (1995). Choosing the right ACE inhibitor. A guide to selection. Drugs, 49(4), 516-535. [Link]
-
Suzuki, S., et al. (2012). Effects of the angiotensin-converting enzyme inhibitor alacepril in dogs with mitral valve disease. Journal of Veterinary Medical Science, 74(11), 1421-1427. [Link]
Sources
- 1. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of spirapril in mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Spirapril Hydrochloride used for? [synapse.patsnap.com]
- 4. Spirapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. Retrospective evaluation of risk factors for worsening renal function after angiotensin‐converting enzyme inhibitor treatment in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin-converting enzyme inhibitors in the therapy of renal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Long-term effects of perindopril on metabolic parameters and the heart in the spontaneously hypertensive/NIH-corpulent rat with non-insulin-dependent diabetes mellitus and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. What are the side effects of Spirapril Hydrochloride? [synapse.patsnap.com]
- 12. Angiotensin‐converting enzyme inhibitor induced cough compared with placebo, and other antihypertensives: A systematic review, and network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bradykinin-evoked sensitization of airway sensory nerves: a mechanism for ACE-inhibitor cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thoracrespract.org [thoracrespract.org]
- 15. Valsartan (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Technical Support Center: Formulation Strategies for Sustained Release of Spirapril In Vivo
Welcome to the technical support center for the development of sustained-release formulations of Spirapril. This guide is designed for researchers, scientists, and drug development professionals actively engaged in creating long-acting oral dosage forms for this potent angiotensin-converting enzyme (ACE) inhibitor. Our goal is to provide practical, in-depth answers and troubleshooting strategies to the specific challenges you may encounter, moving beyond simple protocols to explain the scientific rationale behind each step.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding Spirapril and the rationale for developing a sustained-release formulation.
Q1: What are the key physicochemical and pharmacokinetic properties of Spirapril that influence sustained-release formulation design?
A1: Understanding Spirapril's profile is the first step. Key considerations include:
-
Prodrug Nature : Spirapril is a prodrug that is rapidly converted in the liver to its active diacid metabolite, spiraprilat.[1][2] The therapeutic effect is mediated by spiraprilat.
-
Solubility : Spirapril hydrochloride is very slightly soluble in water, which can be a challenge for dissolution-controlled release.[3]
-
Half-Life : Spirapril itself has a very short terminal half-life of 20-50 minutes.[4] However, its active metabolite, spiraprilat, has a much longer biphasic half-life of approximately 2 and 35 hours.[4]
-
Bioavailability : The oral bioavailability of Spirapril is about 50%, with significant first-pass metabolism to spiraprilat.[4]
-
Absorption : Like many ACE inhibitors, absorption can be influenced by physiological factors in the gastrointestinal (GI) tract.[5]
Q2: Given the long half-life of the active metabolite (spiraprilat), what is the primary motivation for developing a sustained-release formulation of the parent drug, Spirapril?
A2: This is an excellent and critical question. While spiraprilat's half-life is long, administering Spirapril in a sustained-release (SR) manner offers several strategic advantages:
-
Reduced Peak Plasma Concentration (Cmax) : A rapid absorption of conventional immediate-release dosage forms can lead to high peak plasma concentrations of the drug. For antihypertensives, this can sometimes cause transient hypotension or dizziness.[5] An SR formulation smooths the absorption profile, lowering the Cmax and potentially reducing the incidence of such side effects.[6][7]
-
Improved Patient Compliance : The ultimate goal of many SR formulations is to reduce dosing frequency, ideally to once-daily administration. This significantly improves patient adherence to the treatment regimen, which is crucial for managing chronic conditions like hypertension.[8]
-
More Consistent Therapeutic Levels : By continuously releasing the drug over an extended period, an SR formulation can dampen the fluctuations between peak and trough plasma concentrations.[9] This maintains a more stable therapeutic effect throughout the dosing interval.
-
Potential for Enhanced Efficacy : For some drugs, maintaining a steady concentration within the therapeutic window can lead to better overall therapeutic outcomes compared to the fluctuating levels seen with immediate-release products.[10]
Q3: What are the most common formulation strategies for oral sustained-release systems?
A3: The major platforms for oral SR delivery can be broadly categorized, each with its own mechanism for controlling drug release:
-
Matrix Systems : The drug is uniformly dispersed within a polymer matrix. Release is controlled by diffusion through the matrix, erosion of the matrix, or both.[7][11] These are popular due to their relative simplicity and low manufacturing cost.
-
Hydrophilic Matrices: Use polymers like hydroxypropyl methylcellulose (HPMC) that swell in contact with water to form a gel layer that controls drug release.[12]
-
Hydrophobic Matrices: Use water-insoluble materials like ethyl cellulose or waxes, where the drug diffuses out through pores in the matrix.[11]
-
-
Reservoir Systems : The drug core is surrounded by a rate-controlling polymeric membrane or coating.[11] These systems can offer more precise, zero-order release kinetics but can be more complex and costly to manufacture. A major risk is the potential for "dose dumping" if the coating is compromised.[9]
-
Osmotic Pump Systems : These use osmotic pressure as the driving force for drug release. They can provide highly predictable, zero-order release that is independent of GI tract conditions, but are technologically complex.[12]
| Formulation Strategy | Primary Release Mechanism | Key Advantages | Key Challenges |
| Hydrophilic Matrix | Diffusion & Erosion | Simple manufacturing, cost-effective, high drug loading possible. | Release can be influenced by GI motility and food; non-zero-order release. |
| Hydrophobic Matrix | Diffusion | Good for moisture-sensitive drugs; release less dependent on GI pH. | Potential for incomplete release; process sensitivity. |
| Reservoir (Coated) System | Diffusion through membrane | Can achieve zero-order release; release rate is predictable. | Risk of dose dumping if coating fails; more complex manufacturing.[9] |
| Osmotic Pump System | Osmotic Pressure | Zero-order release; independent of GI environment. | Complex manufacturing; higher cost; potential for GI blockage. |
Section 2: Troubleshooting Guide for In Vivo Experiments
This guide is structured in a question-and-answer format to directly address common issues encountered during the formulation and testing of Spirapril SR dosage forms.
Part A: Formulation & Manufacturing Issues
Q4: We are developing a hydrophilic matrix tablet using direct compression, but the powder blend shows poor flowability, leading to high weight variation. What can we do?
A4: Poor powder flow is a frequent issue, especially with high drug loads.[12]
-
Root Cause Analysis : The issue likely stems from the inherent cohesiveness of the drug powder, the chosen polymer, or an imbalanced formulation.
-
Solutions :
-
Incorporate Glidants : Add a glidant like colloidal silicon dioxide (e.g., Aerosil®) at a low concentration (typically 0.2-0.5% w/w). This reduces inter-particulate friction and improves flow.[12]
-
Optimize Excipients : Ensure your filler/diluent, such as microcrystalline cellulose (MCC), is a grade designed for direct compression with good flow properties.
-
Granulation : If direct compression fails, consider moving to a granulation process (wet or dry). Granulation increases particle size and density, which almost always improves powder flow.[12]
-
Process Parameters : On the tablet press, ensure the feed frame speed is optimized to allow consistent die filling. Sometimes, reducing turret speed can also help.[13]
-
Q5: Our compressed tablets are exhibiting "capping" and "lamination" after ejection from the die. What is causing this?
A5: Capping (horizontal splitting of the top of the tablet) and lamination are classic signs of air entrapment or poor particle bonding.[14]
-
Root Cause Analysis : During compression, air trapped within the powder mass is compressed. If it cannot escape, it expands upon ejection, pushing the layers of the tablet apart. This can also be caused by excessive "fines" (very small particles) or an ineffective binder.
-
Solutions :
-
Adjust Pre-compression : Increase the pre-compression force. This gently consolidates the powder and gives trapped air more time to escape before the main compression event.[13]
-
Reduce Turret Speed : Slowing down the tablet press increases the "dwell time" (the time the punch is in contact with the powder under pressure), allowing more time for air to evacuate and for stronger bonds to form.[14]
-
Optimize Lubrication : While necessary, over-lubrication with agents like magnesium stearate can create hydrophobic barriers around particles, weakening tablet bonds. Try reducing the lubricant level or blending time.[13]
-
Review Formulation : Ensure you have an adequate amount of a suitable binder. If the granulation is too dry, it can also lead to brittle tablets; check the moisture content.[14]
-
Part B: In Vitro Dissolution & Release Issues
Q6: Our initial dissolution results show over 80% of Spirapril released in the first 2 hours. How can we slow down the release from our HPMC matrix tablet?
A6: This phenomenon, often called "dose dumping," indicates the polymer matrix is not forming a sufficiently robust gel barrier to control drug diffusion.[15]
-
Root Cause Analysis : The gel layer formed by the HPMC is either too weak, too porous, or eroding too quickly.
-
Solutions :
-
Increase Polymer Viscosity Grade : Switch to a higher viscosity grade of HPMC (e.g., from K4M to K15M or K100M). Higher viscosity polymers form a stronger, less permeable gel layer, which significantly retards drug diffusion.[12]
-
Increase Polymer Concentration : Increase the percentage of HPMC in the formulation. A higher polymer-to-drug ratio creates a more tortuous path for the drug to diffuse through.[16]
-
Incorporate a Hydrophobic Polymer : Consider adding a small amount of a hydrophobic polymer like ethyl cellulose to the hydrophilic matrix. This can further retard water penetration and slow down the initial burst release.
-
Increase Tablet Hardness : Increasing the compression force can decrease tablet porosity, which can slow water ingress and subsequent drug release. However, be cautious, as excessive hardness can sometimes lead to capping or incomplete release.[15]
-
Q7: Our sustained-release formulation shows very slow and incomplete drug release, with only 60% released after 24 hours. What's the problem?
A7: Incomplete release is a serious issue that will lead to reduced bioavailability in vivo.[17]
-
Root Cause Analysis : The formulation is likely too hydrophobic or the matrix is too strong, trapping the drug within the tablet.
-
Solutions :
-
Decrease Polymer Viscosity/Concentration : This is the opposite of the solution for dose dumping. Use a lower viscosity grade of HPMC or reduce its concentration to make the gel layer more permeable.[17]
-
Incorporate a Solubilizer/Wetting Agent : Since Spirapril is only slightly water-soluble, its dissolution within the matrix might be the rate-limiting step. Adding a hydrophilic excipient or a surfactant can improve its wetting and dissolution rate.
-
Decrease Tablet Hardness : Reducing the compression force increases tablet porosity, allowing for faster water penetration and hydration of the polymer matrix.[15]
-
Add a Channeling Agent : Incorporating a soluble excipient like lactose or mannitol into a hydrophobic matrix can create pores or channels as it dissolves, facilitating drug release.
-
Part C: In Vivo Performance & IVIVC Issues
Q8: Our in vivo study in rabbits showed a much lower bioavailability (AUC) for our SR formulation compared to the immediate-release reference. Our in vitro dissolution was nearly 100% at 24 hours. Why the discrepancy?
A8: This points to a poor in vitro-in vivo correlation (IVIVC) and is a common, complex challenge.[18][19]
-
Root Cause Analysis : The in vitro dissolution test may not be accurately predicting the in vivo environment. The drug is likely not being fully released or absorbed in the animal model.
-
Solutions & Investigation Path :
-
Consider the "Absorption Window" : Spirapril, like many drugs, may be preferentially absorbed in the upper GI tract.[10] If your SR formulation releases the drug too slowly, a significant portion may pass the primary absorption site before it is released, leading to fecal excretion. A formulation that releases the drug over 12 hours may be more appropriate than one releasing over 24 hours.
-
Evaluate GI Transit Time : The total transit time in a rabbit is much faster than in a human. Your 24-hour formulation may have already been excreted before it could fully release the drug. You may need to design a faster-releasing SR formulation for animal models or switch to a model with a more comparable GI transit time (e.g., dogs).[5]
-
Assess Impact of GI Fluids/pH : The dissolution medium (e.g., phosphate buffer pH 6.8) may not reflect the changing pH and enzymatic environment of the animal's GI tract. Conduct dissolution tests in different media (e.g., simulated gastric fluid, simulated intestinal fluid) to see if release is pH-dependent.[5]
-
Check for Drug Instability : Investigate if Spirapril is stable in the gut environment. Degradation in the lower GI tract could lead to lower observed bioavailability.
-
Q9: The in vivo results show a very high inter-subject variability in plasma concentrations. What could be the cause?
A9: High variability complicates data interpretation and can mask the true performance of the formulation.[9]
-
Root Cause Analysis : The variability can stem from the formulation itself, the animal model, or the experimental procedure.
-
Solutions & Investigation Path :
-
Formulation Robustness : Is the release mechanism highly sensitive to external factors? For example, the release from some hydrophilic matrices can be heavily influenced by the presence of food (food effect) or GI motility. An osmotic pump system, being less sensitive to these factors, might show lower variability.[9]
-
Animal Handling and Dosing : Ensure consistent dosing procedures. Oral gavage technique must be uniform to ensure the tablet is delivered to the stomach correctly every time.[20] Minimize stress in the animals, as stress can alter GI motility and blood flow.
-
Physiological Differences : Even within a single species, there can be differences in gastric emptying time, intestinal pH, and metabolic enzyme activity that contribute to variability. Ensure the animals are of a similar age, weight, and are properly fasted before the study.
-
Bioanalytical Method : Verify that your bioanalytical method for measuring Spirapril and spiraprilat in plasma is robust, accurate, and precise. High variability in the assay itself will translate to high variability in the pharmacokinetic data.
-
Section 3: Key Experimental Protocols & Workflows
Workflow for SR Formulation Development
The following diagram illustrates a typical workflow for developing and evaluating an SR formulation.
Caption: High-level workflow for sustained-release formulation development.
Protocol 1: Preparation of Spirapril SR Matrix Tablets by Direct Compression
This protocol describes a common method for producing hydrophilic matrix tablets.
-
Pre-blending : Pass Spirapril HCl, HPMC (e.g., K100M), and a filler (e.g., MCC pH 102) through a 40-mesh sieve to break up any agglomerates.
-
Blending : Accurately weigh and transfer the sieved materials into a V-blender. Blend for 15 minutes to ensure uniform distribution of the drug.
-
Lubrication : Pass a lubricant (magnesium stearate) and a glidant (colloidal silicon dioxide) through a 60-mesh sieve. Add them to the V-blender and blend for an additional 3-5 minutes. Causality Note : Avoid over-blending at this stage, as it can negatively impact tablet hardness and dissolution.[13]
-
Compression : Set up a tablet press with the appropriate tooling. Compress the final blend into tablets of the target weight and hardness. A typical target hardness for SR matrix tablets is 8-12 kp.[21]
-
Evaluation : Evaluate the compressed tablets for weight variation, hardness, friability, and drug content uniformity according to USP standards before proceeding to dissolution testing.
Protocol 2: In Vitro Dissolution Testing (USP Apparatus 2)
This protocol is essential for assessing the drug release profile.
-
Apparatus Setup : Use a USP Apparatus 2 (Paddle Method).
-
Medium : Prepare 900 mL of a suitable dissolution medium. A common starting point is pH 6.8 phosphate buffer, simulating intestinal pH. De-gas the medium before use.
-
Temperature : Maintain the medium temperature at 37 ± 0.5 °C.
-
Paddle Speed : Set the paddle rotation speed to 50 RPM.[19]
-
Procedure : Place one tablet in each dissolution vessel. Start the apparatus.
-
Sampling : Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis : Filter the samples and analyze the concentration of Spirapril using a validated analytical method, such as HPLC-UV.
-
Calculation : Calculate the cumulative percentage of drug released at each time point.
Troubleshooting Inconsistent In Vitro Dissolution
This decision tree helps diagnose variability in release profiles.
Caption: Decision tree for troubleshooting variable dissolution results.
References
-
Spirapril | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link][1]
-
Spirapril: pharmacokinetic properties and drug interactions - PubMed. [Link][4]
-
The Acute Hemodynamic, Hormonal, and Pharmacokinetic Properties of Oral Spirapril in Patients With Moderate to Severe Heart Failure - PubMed. [Link][23]
-
Pharmacokinetics and haemodynamic effects of a single oral dose of the novel ACE inhibitor spirapril in patients with chronic liver disease - PubMed. [Link][24]
-
In Vitro and In Vivo Evaluation of Oral Controlled Release Formulation of BCS Class I Drug Using Polymer Matrix System - PMC. [Link][18]
-
spirapril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link][25]
-
Spirapril Hydrochloride | C22H31ClN2O5S2 - PubChem. [Link][26]
-
Spirapril Metabolism Pathway - SMPDB. [Link]
-
An Overview of Sustained Release Drug Delivery Systems: Mechanisms, Formulation Strategies, and Clinical Applications - ijarsct. [Link][5]
-
Troubleshooting Dissolution Failures in Formulated Tablets - Pharma.Tips. [Link][15]
-
Design and in vitro/in vivo evaluation of sustained-release floating tablets of itopride hydrochloride - Dove Medical Press. [Link][27]
-
Pharma: Troubleshooting Tips for Tablet-Making - Western Pennsylvania Healthcare News. [Link][13]
-
Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - NIH. [Link][2]
-
Formulation and In vitro/In vivo Evaluation of Sustained Release Diltiazem Matrix Tablets. [Link][28]
-
Top 10 Troubleshooting Guide Tableting - Biogrund. [Link][17]
-
Innovative Technologies and Quality Evaluation of Oral Sustained-Release and Controlled-Release Preparations - WHIOCE PUBLISHING. [Link][19]
-
Review On Sustained Release Dosage Form: A Novel Approach And Its Evaluation. [Link][10]
-
Top 10 Troubleshooting Guide Tableting - Biogrund. [Link][14]
-
25 questions with answers in ORAL DRUG DELIVERY | Science topic - ResearchGate. [Link][29]
-
Troubleshooting Formulation Issues in High-Dose Tablets - Pharma.Tips. [Link][12]
-
How Sustained-Release Drug Release Systems Work - Specac Ltd. [Link][30]
-
A brief overview of sustained released drug delivery system - ResearchGate. [Link][6]
-
Sustained Release Oral Drug Delivery System - International Journal of Pharmaceutical Sciences Review and Research. [Link][8]
-
Sustained-Release Tablets: Evaluation and Challenges in Formulation - International Journal of Health Advancement and Clinical Research (tz). [Link][21]
-
Sustained-Release Tablets: Evaluation and Challenges in Formulation. [Link]
-
A Review On Sustained Release Oral Drug Delivery System. [Link][7]
-
Current Trends and Challenges in Sustained-Release Tablet Formulations: A Comprehensive Review - International Journal of Scientific Research & Technology. [Link][11]
-
On Time Delivery: Challenges of Controlled-Release Formulations. [Link][9]
-
Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed. [Link][31]
-
Formulation and Evaluation of sustained release tablets of Ramipril - Research Journal of Pharmacy and Technology. [Link][16]
-
US5433951A - Sustained release formulation containing captopril and method - Google Patents. [32]
Sources
- 1. Spirapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 94841-17-5 CAS MSDS (Spirapril hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Spirapril: pharmacokinetic properties and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. ijsrtjournal.com [ijsrtjournal.com]
- 12. Troubleshooting Formulation Issues in High-Dose Tablets – Pharma.Tips [pharma.tips]
- 13. wphealthcarenews.com [wphealthcarenews.com]
- 14. Top 10 Troubleshooting Guide Tablettierung - Biogrund [biogrund.com]
- 15. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 16. rjptonline.org [rjptonline.org]
- 17. Top 10 Troubleshooting Guide Tableting - Biogrund [biogrund.com]
- 18. In Vitro and In Vivo Evaluation of Oral Controlled Release Formulation of BCS Class I Drug Using Polymer Matrix System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journal.whioce.com [journal.whioce.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ijhacr.com [ijhacr.com]
- 22. Spirapril [drugfuture.com]
- 23. The acute hemodynamic, hormonal, and pharmacokinetic properties of oral spirapril in patients with moderate to severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics and haemodynamic effects of a single oral dose of the novel ACE inhibitor spirapril in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. spirapril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 26. Spirapril Hydrochloride | C22H31ClN2O5S2 | CID 6850814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. dovepress.com [dovepress.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. How Sustained-Release Drug Release Systems Work - Specac Ltd [specac.com]
- 31. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. US5433951A - Sustained release formulation containing captopril and method - Google Patents [patents.google.com]
Technical Support Center: Impact of Anesthesia on Hemodynamic Measurements in Spirapril-Treated Animals
Welcome to the technical support center for researchers utilizing Spirapril in preclinical studies. This guide is designed to provide in-depth, practical advice on a critical aspect of your experimental design: the interaction between anesthesia and the hemodynamic effects of Spirapril. As an angiotensin-converting enzyme (ACE) inhibitor, Spirapril fundamentally alters cardiovascular regulation, and the choice of anesthetic can significantly influence your experimental outcomes.[1][2][3] This resource will help you navigate these complexities to ensure the integrity and reproducibility of your data.
I. Frequently Asked Questions (FAQs)
Here we address common questions that arise when planning and executing hemodynamic studies in Spirapril-treated animals.
Q1: How does Spirapril fundamentally alter the cardiovascular system in my animal model?
A1: Spirapril is a prodrug that is converted to its active metabolite, spiraprilat.[3][4] Spiraprilat inhibits the angiotensin-converting enzyme (ACE), which is a key component of the renin-angiotensin-aldosterone system (RAAS).[1] By blocking ACE, spiraprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[2][3] This leads to several downstream effects:
-
Vasodilation: Reduced angiotensin II levels cause blood vessels to relax, leading to a decrease in total peripheral resistance and, consequently, a reduction in blood pressure.[1][5]
-
Reduced Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting angiotensin II production, Spirapril reduces aldosterone secretion, leading to decreased fluid volume and a further reduction in blood pressure.[1][3]
-
Cardiac Effects: In models of cardiac hypertrophy and heart failure, Spirapril has been shown to prevent left ventricular hypertrophy, reduce myocardial damage, and improve cardiac function.[6][7][8]
Understanding these baseline effects is crucial, as anesthesia will impose an additional layer of cardiovascular modulation.
Q2: I'm observing significant hypotension in my Spirapril-treated animals after inducing anesthesia. Is this expected?
A2: Yes, this is a common and expected observation. Spirapril's primary function is to lower blood pressure.[1] Many anesthetic agents, particularly inhalants like isoflurane, also have vasodilatory and cardiodepressant effects.[9][10] The combination of a potent ACE inhibitor and an anesthetic with hypotensive properties can lead to a synergistic or additive drop in blood pressure.[11] It is critical to anticipate and manage this to maintain physiological stability during your experiment.
Q3: Which anesthetic agent is "best" for hemodynamic studies in Spirapril-treated animals?
A3: There is no single "best" anesthetic, as the optimal choice depends on the specific aims of your study.[12] Here's a breakdown of common options and their key characteristics:
-
Isoflurane (Inhalant):
-
Ketamine/Xylazine (Injectable):
-
Pros: Generally produces less hypotension compared to isoflurane and may be better at preserving heart rate and blood pressure.[10][14]
-
Cons: Ketamine can have sympathomimetic effects (increasing heart rate and blood pressure), while xylazine, an α2-adrenergic agonist, causes sedation, analgesia, and muscle relaxation but can also induce bradycardia and initial hypertension followed by hypotension.[15][16] The combination can have complex and sometimes unpredictable effects on hemodynamics. Anesthetic depth is also less controllable than with inhalants.
-
-
Pentobarbital (Injectable):
The key is to choose an anesthetic and be consistent across all experimental groups. If your study focuses on the direct vascular effects of a compound in Spirapril-treated animals, an anesthetic with minimal cardiovascular side effects, like a carefully titrated ketamine/xylazine combination, might be preferable. If procedural stability and rapid recovery are paramount, isoflurane with appropriate hemodynamic support may be a better choice.
Q4: How can I minimize the risk of severe hypotension and ensure the stability of my preparation?
A4: Proactive management is key. Here are several strategies:
-
Titrate Anesthesia to Effect: Do not rely on a fixed dose. Administer the anesthetic "to effect," meaning you use the minimum amount necessary to achieve the desired plane of anesthesia (e.g., absence of pedal withdrawal reflex).[19]
-
Fluid Support: Administer warmed intravenous fluids (e.g., saline or Ringer's lactate) to maintain circulatory volume.[18] This is especially important as both Spirapril and anesthesia can promote fluid shifts and vasodilation.
-
Temperature Control: Anesthetized animals, particularly rodents, lose body heat rapidly.[12] Hypothermia can exacerbate cardiovascular depression. Use a heating pad and monitor core body temperature to maintain it within the normal physiological range.[18]
-
Lower Initial Anesthetic Dose: For Spirapril-treated animals, consider starting with a lower induction dose of your chosen anesthetic compared to what you would use for a naive animal.
II. Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during hemodynamic measurements in Spirapril-treated animals under anesthesia.
Problem 1: Extreme and Persistent Hypotension
-
Symptom: Mean Arterial Pressure (MAP) drops below 60 mmHg and does not stabilize.
-
Potential Causes & Solutions:
-
Anesthetic Overdose: The combined effect of Spirapril and the anesthetic is greater than anticipated.
-
Solution: If using an inhalant like isoflurane, immediately reduce the concentration. If using an injectable, there is less direct control, but providing supportive care is critical.
-
-
Hypovolemia: Vasodilation has led to a relative fluid deficit.
-
Solution: Administer a bolus of warmed intravenous fluids.
-
-
Hypothermia: Low body temperature is causing cardiovascular depression.
-
Solution: Ensure the animal is on a heating pad and its core temperature is stable and within the normal range.
-
-
Problem 2: High Variability in Hemodynamic Readings Between Animals
-
Symptom: Significant differences in baseline blood pressure and heart rate between animals in the same treatment group.
-
Potential Causes & Solutions:
-
Inconsistent Anesthetic Depth: Animals are at different planes of anesthesia.
-
Solution: Standardize the method for assessing anesthetic depth (e.g., toe pinch, palpebral reflex) and ensure it is consistent for every animal.[19] Use a vaporizer for precise control of inhalant anesthetics.
-
-
Variable Drug Administration: Inconsistent timing or dosage of Spirapril or anesthetic.
-
Solution: Ensure precise dosing of Spirapril based on accurate body weights. For injectable anesthetics, use a consistent injection speed and volume.
-
-
Underlying Physiological Differences: Age, weight, and stress levels can impact hemodynamic responses.
-
Solution: Use animals of a similar age and weight. Allow for an adequate acclimatization period to minimize stress before the experiment.
-
-
Problem 3: Unexpected Tachycardia or Bradycardia
-
Symptom: Heart rate is significantly higher or lower than expected.
-
Potential Causes & Solutions:
-
Tachycardia (High Heart Rate):
-
Anesthetic is too light: The animal may be experiencing a stress response.
-
Solution: Gradually increase the anesthetic depth while closely monitoring blood pressure.
-
-
Specific Anesthetic Effect: Some anesthetics, like ketamine, can increase heart rate.[15] Isoflurane can also cause an increase in heart rate.[10]
-
Solution: Be aware of the known effects of your chosen anesthetic and consider if it is appropriate for your study's endpoints.
-
-
-
Bradycardia (Low Heart Rate):
-
Anesthetic is too deep: This is a sign of significant cardiorespiratory depression.
-
Solution: Immediately reduce the anesthetic dose.
-
-
Specific Anesthetic Effect: Xylazine is known to cause bradycardia.[16]
-
Solution: If using a ketamine/xylazine combination, you may need to adjust the ratio or consider a different anesthetic.
-
-
-
III. Experimental Protocols & Data Presentation
Protocol: Hemodynamic Monitoring in a Spirapril-Treated Rat Under Isoflurane Anesthesia
-
Animal Preparation:
-
Administer Spirapril (e.g., 10 mg/kg/day in drinking water or by oral gavage) for the duration specified in your study design.[7]
-
On the day of the experiment, weigh the animal and induce anesthesia in a chamber with 3-4% isoflurane in 100% oxygen.
-
-
Surgical Preparation:
-
Once induced, move the animal to a surgical platform and maintain anesthesia with 1.5-2.5% isoflurane delivered via a nose cone.
-
Place the animal on a heating pad and insert a rectal probe to monitor and maintain core body temperature at 37°C.
-
Perform a cut-down to expose the carotid artery and/or femoral artery/vein for catheterization.
-
-
Catheterization and Hemodynamic Measurement:
-
Insert a pressure-transducing catheter into the carotid or femoral artery for blood pressure measurement.
-
If required, catheterize a vein for fluid and drug administration.
-
Allow the animal to stabilize for at least 20-30 minutes after the surgical preparation is complete before recording baseline hemodynamic data.
-
-
Data Acquisition and Monitoring:
-
Continuously record blood pressure (systolic, diastolic, mean) and heart rate.
-
Throughout the experiment, regularly check the depth of anesthesia and adjust the isoflurane concentration as needed to maintain a stable surgical plane.
-
Administer warmed saline intravenously at a constant rate (e.g., 1-2 ml/hr) to maintain hydration.
-
Data Summary Table
The following table provides a conceptual overview of expected hemodynamic changes. Actual values will vary based on the animal strain, age, and specific experimental conditions.
| Anesthetic Agent | Spirapril Treatment | Expected Change in Mean Arterial Pressure (MAP) | Expected Change in Heart Rate (HR) | Key Considerations |
| Isoflurane | No | Moderate Decrease | Increase or No Change[10] | Dose-dependent hypotension.[9] |
| Yes | Significant Decrease | Variable, may increase to compensate for low BP | High risk of severe hypotension; requires careful monitoring and support.[11] | |
| Ketamine/Xylazine | No | Mild Decrease or No Change | Bradycardia is common due to xylazine.[14][16] | Less controllable anesthetic depth. |
| Yes | Moderate to Significant Decrease | Bradycardia may be pronounced. | The combined cardiodepressant effects can be significant. |
IV. Visualizations
Diagram: Experimental Workflow for Hemodynamic Assessment
Caption: A standard workflow for conducting hemodynamic experiments in Spirapril-treated animals.
Diagram: Troubleshooting Logic for Hemodynamic Instability
Caption: A logical flow for troubleshooting common causes of hemodynamic instability during an experiment.
V. References
-
Patsnap Synapse. (2024, June 14). What is Spirapril Hydrochloride used for? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Spirapril. PubChem Compound Database. Retrieved from [Link]
-
PharmaCompass. (n.d.). Spirapril. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Spirapril Hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
Tjomsland, O., et al. (2013). Influence of anesthetic agent, depth of anesthesia and body temperature on cardiovascular functional parameters in the rat. Journal of Pharmacological and Toxicological Methods, 68(3), 336-342.
-
Klaus, E., et al. (1991). Effects of spiraprilat, an angiotensin-converting enzyme inhibitor, on anesthetized dogs in a new model of acute left ventricular failure. Journal of Cardiovascular Pharmacology, 17(5), 758-766.
-
Kromer, E. P., et al. (1992). Effect of spirapril on left ventricular hypertrophy due to volume overload in rats. Journal of Cardiovascular Pharmacology, 19(3), 375-381.
-
Murakami, T., et al. (2017). Effects of various types of anesthesia on hemodynamics, cardiac function, and glucose and lipid metabolism in rats. American Journal of Physiology-Heart and Circulatory Physiology, 313(4), H769-H778.
-
Smits, J. F., et al. (1992). Converting enzyme inhibition after experimental myocardial infarction in rats: comparative study between spirapril and zofenopril. Journal of Cardiovascular Pharmacology, 20(5), 784-791.
-
Livingston, A., et al. (2018). Comparison of Isoflurane, Ketamine–Dexmedetomidine, and Ketamine–Xylazine for General Anesthesia during Oral Procedures in Rice Rats (Oryzomys palustris). Journal of the American Association for Laboratory Animal Science, 57(5), 511-518.
-
Olivetti, G., et al. (1993). Spirapril prevents left ventricular hypertrophy, decreases myocardial damage and promotes angiogenesis in spontaneously hypertensive rats. Journal of Cardiovascular Pharmacology, 21(3), 362-370.
-
Nishida, Y., et al. (1990). Regional vasodilating effects of spirapril diacid and enalapril diacid in anesthetized dogs. Arzneimittelforschung, 40(11), 1234-1237.
-
Liu, T., et al. (2020). Comparison of ketamine/xylazine and isoflurane anesthesia on the establishment of mouse middle cerebral artery occlusion model. Scientific Reports, 10(1), 1-9.
-
Ishikawa, Y., et al. (2007). Effect of isoflurane anesthesia on hemodynamics following the administration of an angiotensin-converting enzyme inhibitor in cats. Journal of Veterinary Medical Science, 69(8), 869-871.
-
Sapirstein, L. A., et al. (1959). Effect of Ether Anesthesia on the Cardiac Output, Blood Pressure, and Distribution of Blood Flow in the Albino Rat. Circulation Research, 7(5), 815-820.
-
Georgescu, A., et al. (2020). Effect of Isoflurane Anesthesia on the Heart Rate and Blood Pressure Response to Autonomic Nervous System Stimulation and Inhibition. Maedica (Bucur), 15(3), 322-327.
-
Open Veterinary Journal. (2025). Effect of anesthesia and measurement site on baseline blood pressure in rats (2021–2024). Retrieved from [Link]
-
Colson, P., et al. (2000). Haemodynamic effects of an angiotensin-converting enzyme inhibitor and angiotensin receptor antagonist during hypovolaemia in the anaesthetized pig. British Journal of Anaesthesia, 85(3), 405-410.
-
Bell, C. C., et al. (2020). Central Artery Hemodynamics in Angiotensin II-Induced Hypertension and Effects of Anesthesia. Frontiers in Physiology, 11, 579.
-
Hedenqvist, P., et al. (2012). Isoflurane, ketamine-xylazine, and urethane markedly alter breathing even at subtherapeutic doses. Journal of Neurophysiology, 108(5), 1367-1377.
-
Albrecht, M., et al. (2014). Effects of isoflurane, ketamine-xylazine and a combination of medetomidine, midazolam and fentanyl on physiological variables continuously measured by telemetry in Wistar rats. BMC Veterinary Research, 10(1), 1-11.
-
Transonic. (n.d.). Rodent Anesthesia Guidelines: Considerations for Choosing Agents for Hemodynamic Measurements. Retrieved from [Link]
-
Roth, J. A., et al. (1986). Peripheral hemodynamic stability during prolonged anesthesia in the rat. Microsurgery, 7(4), 178-182.
-
Pereira, L., et al. (2022). Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops. Journal of Visualized Experiments, (184), e63942.
-
Coriat, P., et al. (1994). Hemodynamic effects of anesthesia in patients chronically treated with angiotensin-converting enzyme inhibitors. Anesthesia & Analgesia, 78(2), 299-304.
-
van der Mierden, S. E., et al. (2017). Optimizing anesthetic regimen for surgery in mice through minimization of hemodynamic, metabolic, and inflammatory perturbations. Laboratory Animals, 51(4), 365-376.
-
Monteiro, E. R., et al. (2011). Hemodynamic effects of incremental doses of acepromazine in isoflurane-anesthetized dogs. Veterinary Anaesthesia and Analgesia, 38(5), 450-458.
Sources
- 1. What is Spirapril Hydrochloride used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spirapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Spirapril Hydrochloride | C22H31ClN2O5S2 | CID 6850814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of spiraprilat, an angiotensin-converting enzyme inhibitor, on anesthetized dogs in a new model of acute left ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of spirapril on left ventricular hypertrophy due to volume overload in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spirapril prevents left ventricular hypertrophy, decreases myocardial damage and promotes angiogenesis in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Comparison of Isoflurane, Ketamine–Dexmedetomidine, and Ketamine–Xylazine for General Anesthesia during Oral Procedures in Rice Rats (Oryzomys palustris) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of isoflurane anesthesia on hemodynamics following the administration of an angiotensin-converting enzyme inhibitor in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 13. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 14. Influence of anesthetic agent, depth of anesthesia and body temperature on cardiovascular functional parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of ketamine/xylazine and isoflurane anesthesia on the establishment of mouse middle cerebral artery occlusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. ahajournals.org [ahajournals.org]
- 18. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Spirapril and Enalapril in Preclinical Hypertensive Models
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two prominent Angiotensin-Converting Enzyme (ACE) inhibitors, Spirapril and Enalapril, focusing on their efficacy as demonstrated in hypertensive experimental models. Moving beyond a simple recitation of facts, we delve into the mechanistic underpinnings, comparative experimental data, and the practical methodologies required to validate and extend these findings. Our analysis is grounded in established scientific literature to ensure accuracy and trustworthiness for the discerning researcher.
Mechanistic Framework: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
To comprehend the comparative efficacy of Spirapril and Enalapril, one must first grasp their shared mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.[1][2] Both Spirapril and Enalapril are classified as ACE inhibitors.[3][4] They are administered as prodrugs, which are metabolized in the body to their active forms: spiraprilat and enalaprilat , respectively.[5][6][7]
These active metabolites competitively inhibit the angiotensin-converting enzyme, which is responsible for converting the inactive peptide angiotensin I into the potent vasoconstrictor angiotensin II.[5][8][9] The inhibition of ACE leads to several downstream effects that collectively lower blood pressure:
-
Reduced Vasoconstriction : By decreasing the levels of angiotensin II, the drugs cause vasodilation (widening of blood vessels), which lowers peripheral resistance.[1][10]
-
Decreased Aldosterone Secretion : Lower angiotensin II levels reduce the stimulation of the adrenal cortex to produce aldosterone. This leads to decreased sodium and water retention by the kidneys, reducing blood volume.[1][6]
-
Potentiation of Bradykinin : ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE increases bradykinin levels, further contributing to blood pressure reduction.[6][10]
The following diagram illustrates the central role of ACE in the RAAS pathway and the point of intervention for Spiraprilat and Enalaprilat.
Caption: The RAAS pathway and the inhibitory action of ACE inhibitors.
Comparative Efficacy: Insights from Preclinical and Clinical Data
Direct head-to-head comparisons in animal models are supplemented by extensive clinical data that illuminate the relative potency and duration of action of these two agents. The consensus from multiple studies is that both are highly effective antihypertensive agents, though with subtle but significant differences.
A placebo-controlled, parallel-group clinical study directly comparing the two found that while both drugs significantly reduced systolic and diastolic blood pressure (DBP), Spirapril demonstrated a greater reduction in DBP at both peak and trough plasma concentrations.[11] Specifically, the reduction in DBP with Spirapril was -17.4 mmHg (peak) and -14.7 mmHg (trough), compared to -14.8 mmHg (peak) and -12.4 mmHg (trough) for Enalapril.[11] Despite these differences in absolute reduction, the trough-to-peak ratios were very similar (84% for Spirapril vs. 82% for Enalapril), indicating a sustained effect for both drugs over a 24-hour period.[11]
Further reviews corroborate these findings, concluding that Spirapril is at least as effective as Enalapril.[7][12] In a study on anesthetized dogs, both spirapril diacid and enalapril diacid produced similar overall profiles of vasodilation at an equidepressor dose.[13] However, the study highlighted a key difference: Spirapril induced a more prolonged renal vasodilation compared to Enalapril, suggesting potential nuances in their effects on regional hemodynamics.[13]
| Parameter | Spirapril (6 mg, once daily) | Enalapril (5-20 mg, once daily) | Source |
| Peak DBP Reduction | -17.4 mmHg | -14.8 mmHg | [11] |
| Trough DBP Reduction | -14.7 mmHg | -12.4 mmHg | [11] |
| Trough/Peak Ratio | 84% | 82% | [11] |
| Renal Vasodilation | More prolonged | Less prolonged | [13] |
| Primary Elimination | Dual (Renal and Hepatic) | Renal | [7][12] |
| Elimination Half-life | ~40 hours (Spiraprilat) | 11 hours (Enalaprilat) | [12] |
Experimental Design: Protocols for In Vivo Comparison
To rigorously compare the efficacy of Spirapril and Enalapril in a research setting, a robust and reproducible hypertensive animal model is paramount. The choice of model is critical as it dictates the underlying pathophysiology of the hypertension. Common and well-validated models include the Spontaneously Hypertensive Rat (SHR), a genetic model of essential hypertension, and induced models like L-NAME, DOCA-salt, or renovascular (e.g., Two-Kidney, One-Clip) hypertension.[14][15][16]
The following workflow provides a comprehensive framework for such a comparative study.
Caption: A generalized workflow for comparing antihypertensive agents in vivo.
Protocol: L-NAME-Induced Hypertension in Rats
This protocol describes a widely used method for inducing hypertension through the inhibition of nitric oxide synthase, leading to endothelial dysfunction.[14][17]
1. Animal Selection and Acclimation:
-
Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old, 250-300g).[17]
-
Acclimation: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature/humidity) with ad libitum access to standard chow and water to minimize stress.[17]
2. Hypertension Induction:
-
Agent: Nω-nitro-L-arginine methyl ester (L-NAME).
-
Administration: Dissolve L-NAME in drinking water at a concentration calculated to provide a daily dose of approximately 40 mg/kg. Prepare this solution fresh daily.[14][17]
-
Duration: Provide the L-NAME solution as the sole source of drinking water for 4-8 weeks to establish sustained hypertension.[14][17]
3. Blood Pressure Monitoring:
-
Method: The non-invasive tail-cuff method is a reliable technique for repeated measurements in conscious rats.[17][18] Invasive radiotelemetry is considered the gold standard for continuous and more accurate data.[19][20]
-
Procedure (Tail-Cuff): i. Acclimate the rats to the restraining device and warming procedure for several days prior to the experiment to minimize stress-induced variability.[17] ii. Place the rat in a restrainer and position the tail-cuff and volume pressure recording (VPR) sensor over the tail.[18] iii. The system automatically inflates and deflates the cuff, recording blood volume changes to determine systolic and diastolic blood pressure. iv. Perform multiple measurement cycles per session and average the readings for a reliable data point.
-
Verification: Confirm successful induction when systolic blood pressure is sustainably elevated (e.g., >150 mmHg).[14]
4. Drug Treatment and Evaluation:
-
Grouping: After hypertension is established, randomize rats into treatment groups (e.g., Vehicle, Spirapril, Enalapril).
-
Administration: Administer the assigned treatment daily via oral gavage for the study duration (e.g., 4 weeks).[17] Spirapril and Enalapril can be suspended in a suitable vehicle like 0.5% carboxymethylcellulose.[17]
-
Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., weekly) throughout the treatment period.
Conclusion for the Research Professional
Both Spirapril and Enalapril are potent and effective ACE inhibitors, validated extensively in both preclinical models and clinical practice. The experimental evidence suggests that while their overall antihypertensive efficacy is comparable, Spirapril may offer a greater reduction in diastolic blood pressure and a more sustained effect on renal vasodilation.[11][13]
A key distinguishing feature is Spirapril's dual elimination pathway (hepatic and renal), which contrasts with Enalapril's predominantly renal clearance.[7][12] This characteristic may render Spirapril a more suitable agent in experimental models involving renal impairment, as dosage adjustments may not be necessary.[7]
Ultimately, the selection between Spirapril and Enalapril for a preclinical study should be guided by the specific research question, the chosen hypertensive model, and the desired pharmacodynamic profile. The protocols and comparative data presented in this guide provide a robust framework for making an informed decision and designing rigorous, self-validating experiments.
References
- Mechanism of action of enalapril in experimental hypertension and acute left ventricular failure. Journal of Hypertension. Supplement.
- Comparison of efficacy of spirapril and enalapril in control of mild-to-moderate hypertension. Cardiovascular Drugs and Therapy.
- What is Spirapril Hydrochloride used for?.
- Application Notes and Protocols for Inducing Hypertension in R
- What is the mechanism of Enalapril Maleate?.
- Spirapril | C22H30N2O5S2. PubChem, NIH.
- DESCRIPTION CLINICAL PHARMACOLOGY Mechanism of Action.
- Enalapril Maleate | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- Spirapril | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- Enalapril. Wikipedia.
- Application Notes and Protocols for Inducing Hypertension in Rats for Olmesartan Medoxomil Studies. Benchchem.
- A method for production of experimental hypertension in r
- Efficacy and safety of spirapril in mild-to-moder
- Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and R
- Spirapril (SCH 33844) | ACE Inhibitor. MedchemExpress.com.
- Non–invasive blood pressure measurement in animals: Part 1. NIH.
- Methods to Induce Experimental Hypertension.
- Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice. PubMed.
- Techniques for Noninvasive Blood Pressure Monitoring. Kent Scientific.
- Measuring Blood Pressure in Small Laboratory Animals.
- Spiraprilat vs. Enalaprilat: A Comparative Analysis of ACE Inhibition Efficacy. Benchchem.
- Spirapril.
- Comparative effectiveness of ACE inhibitors spirapril, fosinopril, and enalapril in complex therapy of patients with coronary heart disease, chronic obstructive pulmonary disease, and arterial hypertension. Popova - Elpub.
- Animal Models of Hypertension: A Scientific Statement From the American Heart Associ
- Enalapril vs. Spironolactone for Heart Failure and Hypertension. GoodRx.
- Regional vasodilating effects of spirapril diacid and enalapril diacid in anesthetized dogs. PubMed.
Sources
- 1. What is Spirapril Hydrochloride used for? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enalapril Maleate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Spirapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of enalapril in experimental hypertension and acute left ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enalapril - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Enalapril Maleate? [synapse.patsnap.com]
- 11. Comparison of efficacy of spirapril and enalapril in control of mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of spirapril in mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regional vasodilating effects of spirapril diacid and enalapril diacid in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
Spirapril Versus Lisinopril: A Comparative Guide to Renal Protection in Rat Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of renin-angiotensin-aldosterone system (RAAS) inhibitors, angiotensin-converting enzyme (ACE) inhibitors stand as a cornerstone therapy for managing hypertension and mitigating end-organ damage. Their renoprotective effects are particularly crucial in the context of chronic kidney disease (CKD) and diabetic nephropathy. This guide provides a detailed comparison of two prominent ACE inhibitors, spirapril and lisinopril, focusing on their effects on renal protection as evidenced by experimental data in rat models. While lisinopril is extensively studied, this guide synthesizes the available preclinical and clinical data for spirapril to offer a comparative perspective for researchers.
The Rationale for Comparison: Beyond Blood Pressure Control
The therapeutic benefits of ACE inhibitors in renal disease extend beyond their primary function of lowering systemic blood pressure.[[“]][2][3] These agents exert direct effects on renal hemodynamics, reduce proteinuria, and may attenuate inflammatory and fibrotic processes within the kidneys.[[“]][4] However, subtle structural and pharmacokinetic differences between individual ACE inhibitors could translate into varied efficacy in renal protection. This guide explores the nuances between spirapril and lisinopril to inform future preclinical investigations.
Lisinopril: A Well-Established Renoprotective Agent in Rodent Models
Lisinopril's ability to protect the kidneys has been extensively documented in various rat models of renal disease.
Key Experimental Findings for Lisinopril:
-
Reduction of Proteinuria and Glomerulosclerosis: In models such as adriamycin-induced nephrosis and in genetically prone proteinuric rats (MWF rats), lisinopril consistently demonstrates a significant reduction in proteinuria.[[“]][5] This anti-proteinuric effect is a strong predictor of long-term renal protection and is associated with a decrease in glomerulosclerosis.[[“]] Studies have shown that lisinopril's efficacy in preventing proteinuria and glomerular lesions can be independent of its systemic blood pressure-lowering effect, suggesting a direct intrarenal mechanism of action.[2]
-
Modulation of Glomerular Hemodynamics: Lisinopril has been shown to reduce glomerular capillary pressure, a key factor in the pathogenesis of glomerular injury.[2] This effect is achieved through the vasodilation of the efferent arteriole, which reduces the filtration pressure within the glomerulus.
-
Attenuation of Oxidative Stress: In hypertensive rat models, lisinopril treatment has been associated with a reduction in renal oxidative stress markers and an improvement in antioxidant enzyme activities.[[“]]
-
Impact on Glomerular Metabolism: In diabetic rats, lisinopril has been shown to positively influence the metabolism of glomerular basement membrane proteins, further contributing to its nephroprotective effects.
Spirapril: An ACE Inhibitor with a Unique Pharmacokinetic Profile
Spirapril is a non-sulfhydryl ACE inhibitor that is converted to its active metabolite, spiraprilat.[6] While preclinical data on its renal protective effects in rats are less abundant compared to lisinopril, clinical studies have highlighted some unique characteristics.
Key Experimental and Clinical Insights for Spirapril:
-
Dual Elimination Pathway: Unlike many ACE inhibitors that are primarily cleared by the kidneys, spiraprilat undergoes both renal and hepatic clearance. This dual elimination pathway may be advantageous in patients with pre-existing renal impairment, as it could reduce the risk of drug accumulation.
-
Antihypertensive Efficacy: Clinical trials have established spirapril as an effective antihypertensive agent.
-
Limited Preclinical Renal Protection Data: A study in dogs with acute left ventricular failure showed that spiraprilat improved cardiovascular hemodynamics, comparable to enalaprilat.[7] Another study in rats comparing the cough-inducing effects of spirapril and enalapril suggests that not all ACE inhibitors have identical side-effect profiles, which could be extrapolated to their therapeutic effects.[8] However, there is a paucity of published studies specifically investigating the effects of spirapril on proteinuria, glomerulosclerosis, and renal hemodynamics in rat models of chronic kidney disease.
Comparative Analysis and Future Directions
| Feature | Lisinopril | Spirapril |
| Reduction of Proteinuria (in rats) | Extensively documented to significantly reduce proteinuria.[[“]][5] | Data in rat models is lacking. |
| Effect on Glomerulosclerosis (in rats) | Proven to prevent the progression of glomerulosclerosis.[[“]][9] | Data in rat models is lacking. |
| Mechanism of Action | Reduces intraglomerular pressure, mitigates oxidative stress.[[“]][2] | Primarily ACE inhibition; specific renal mechanisms in rats are not well-documented. |
| Pharmacokinetics | Primarily renal elimination. | Dual renal and hepatic elimination of its active metabolite, spiraprilat. |
| Clinical Evidence | Strong evidence for renal protection in diabetic and non-diabetic nephropathy.[[“]] | Effective antihypertensive; potential benefit in renal impairment due to dual clearance. |
The critical knowledge gap remains the lack of direct comparative studies in relevant animal models.
Experimental Protocols
To address the current gap in the literature, a detailed experimental protocol for a head-to-head comparison of spirapril and lisinopril in a rat model of diabetic nephropathy is proposed.
Objective: To compare the renal protective effects of spirapril and lisinopril in a streptozotocin (STZ)-induced diabetic rat model.
Animal Model:
-
Induction of Diabetes: Male Sprague-Dawley rats (8-10 weeks old) will be injected with a single intraperitoneal dose of STZ (55 mg/kg) dissolved in citrate buffer (pH 4.5). Control rats will receive citrate buffer alone.
-
Confirmation of Diabetes: Diabetes will be confirmed by measuring blood glucose levels 72 hours after STZ injection. Rats with blood glucose levels >250 mg/dL will be included in the study.
Experimental Groups (n=10 per group):
-
Control: Non-diabetic rats receiving vehicle.
-
Diabetic Control: Diabetic rats receiving vehicle.
-
Lisinopril-treated: Diabetic rats receiving lisinopril (e.g., 10 mg/kg/day via oral gavage).
-
Spirapril-treated: Diabetic rats receiving spirapril (e.g., 10 mg/kg/day via oral gavage).
Treatment and Monitoring:
-
Treatment will commence one week after the induction of diabetes and continue for 12 weeks.
-
Blood pressure will be monitored weekly using the tail-cuff method.
-
24-hour urine samples will be collected at baseline and every 4 weeks to measure urinary protein excretion.
-
Blood samples will be collected at the end of the study to measure serum creatinine and blood urea nitrogen (BUN).
Endpoint Analysis:
-
Renal Function: Assessment of urinary protein excretion, creatinine clearance.
-
Histopathology: Kidneys will be harvested, fixed in formalin, and embedded in paraffin. Sections will be stained with Periodic acid-Schiff (PAS) and Masson's trichrome to evaluate glomerulosclerosis and interstitial fibrosis.
-
Molecular Markers: Expression of markers for inflammation (e.g., TNF-α, IL-6) and fibrosis (e.g., TGF-β, collagen IV) in kidney tissue will be analyzed by qPCR or Western blotting.
Visualizing the Experimental Workflow and Mechanisms
Experimental Workflow Diagram
Caption: Proposed experimental workflow for comparing the renal protective effects of lisinopril and spirapril in a diabetic rat model.
Mechanism of ACE Inhibitor-Mediated Renal Protection
Caption: The central role of ACE inhibition in blocking the pathological effects of Angiotensin II, leading to renal protection.
Conclusion
Lisinopril is a well-characterized ACE inhibitor with robust evidence supporting its renoprotective effects in rat models. Spirapril, while an effective antihypertensive with a favorable pharmacokinetic profile for patients with renal impairment, requires further preclinical investigation to fully elucidate its direct renal protective effects. The proposed experimental protocol provides a framework for a head-to-head comparison that would generate valuable data for the scientific community and aid in the rational design of future clinical trials. Such studies are essential to determine if the unique properties of spirapril translate into superior or equivalent renal protection compared to established agents like lisinopril.
References
- Consensus. Lisinopril Renal Protection.
- Consensus. Lisinopril Kidney Protection.
- Remuzzi, G., et al.
- Zhao, X., et al. Does lisinopril provide kidney protection in patients with renal conditions?. R Discovery,
- Williams, P. S., et al. Treatment With Lisinopril Prevents the Early Progression of Glomerular Injury in Obese Dahl Salt-Sensitive Rats Independent of Lowering Arterial Pressure. Frontiers in Physiology,
- Funck-Brentano, C., et al. Pharmacokinetic-pharmacodynamic model relating spiraprilat plasma concentrations to systemic and regional hemodynamic effects in congestive heart failure. PubMed,
- BenchChem. Spiraprilat active metabolite of spirapril pharmacology.
- Asai, M., et al. Spironolactone in combination with cilazapril ameliorates proteinuria and renal interstitial fibrosis in rats with anti-Thy-1 irreversible nephritis. PubMed,
- Rettig, R.
- El-Baz, A. A., et al. Captopril and Spironolactone Can Attenuate Diabetic Nephropathy in Wistar Rats by Targeting microRNA-192 and microRNA-29a/b/c.
- Hye Khan, M. A., et al.
- Kase, Y., et al.
- Remuzzi, A., et al.
- van der Woude, F. J., et al.
-
Medical News Today. ACE inhibitors and diabetic nephropathy: How they help and more. [Link]
- Remuzzi, G., et al.
-
O'Donnell, M. P., et al. Rodent models of diabetic nephropathy: their utility and limitations. PMC, [Link]
- Yamada, Y., et al. Effects of spiraprilat, an angiotensin-converting enzyme inhibitor, on anesthetized dogs in a new model of acute left ventricular failure. PubMed,
- Schohn, D. C., et al. Pharmacokinetics of spirapril and spiraprilat in patients with chronic renal failure. PubMed,
-
ResearchGate. Antihypertensive Agents and Proteinuria Effect. [Link]
Sources
- 1. consensus.app [consensus.app]
- 2. Dissociation between antiproteinuric and antihypertensive effect of angiotensin converting enzyme inhibitors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Treatment With Lisinopril Prevents the Early Progression of Glomerular Injury in Obese Dahl Salt-Sensitive Rats Independent of Lowering Arterial Pressure [frontiersin.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. ACE inhibition induces regression of proteinuria and halts progression of renal damage in a genetic model of progressive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effects of spiraprilat, an angiotensin-converting enzyme inhibitor, on anesthetized dogs in a new model of acute left ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cough induced activity of spirapril in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Converting enzyme inhibition and progressive glomerulosclerosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
A Head-to-Head Comparison of Spirapril and Captopril on Cardiac Function: A Guide for Researchers
In the landscape of cardiovascular therapeutics, Angiotensin-Converting Enzyme (ACE) inhibitors remain a cornerstone for the management of hypertension and heart failure. Their efficacy in mitigating the pathological consequences of an overactive Renin-Angiotensin-Aldosterone System (RAAS) is well-established. Among the numerous agents in this class, captopril, the first-in-class ACE inhibitor, and spirapril, a long-acting agent, have been the subject of comparative studies. This guide provides an in-depth, head-to-head comparison of spirapril and captopril, with a specific focus on their effects on cardiac function. Drawing upon preclinical and clinical data, we will delve into their mechanisms of action, hemodynamic effects, and their impact on the critical process of cardiac remodeling. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the similarities and distinctions between these two important therapeutic agents.
Introduction to Spirapril and Captopril: Two Generations of ACE Inhibition
Captopril, a sulfhydryl-containing ACE inhibitor, revolutionized cardiovascular medicine upon its introduction.[1] Its mechanism of action, the inhibition of the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, provided a novel and effective strategy for blood pressure control and afterload reduction in heart failure.[1] Spirapril, a non-sulfhydryl, long-acting ACE inhibitor, was developed later with the aim of providing a once-daily dosing regimen and potentially a different side-effect profile.[2] Both drugs share the fundamental mechanism of ACE inhibition, but their distinct pharmacokinetic and pharmacodynamic properties may translate into differential effects on cardiac function and structure.
Mechanism of Action: Beyond RAAS Inhibition
The primary mechanism of action for both spirapril and captopril is the inhibition of the angiotensin-converting enzyme, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1] By blocking the conversion of angiotensin I to angiotensin II, these drugs reduce vasoconstriction, decrease aldosterone secretion (leading to reduced sodium and water retention), and ultimately lower blood pressure.
Beyond simple RAAS inhibition, ACE inhibitors also prevent the degradation of bradykinin, a potent vasodilator. This dual action contributes to their antihypertensive efficacy. Furthermore, the downstream effects of reduced angiotensin II and aldosterone levels have profound implications for cardiac remodeling, a key pathological process in heart failure.
Comparative Hemodynamic Effects: Clinical Evidence
Clinical studies have directly compared the hemodynamic effects of spirapril and captopril in patients with hypertension and heart failure.
In a study of patients with essential hypertension, both spirapril (6 mg once daily) and captopril (25 mg three times daily) effectively lowered blood pressure over a six-week period.[3][4] Spirapril demonstrated a more pronounced and stable reduction in diastolic blood pressure.[3][4] Specifically, systolic blood pressure fell from 178.8 ± 3.2 to 145 ± 5.6 mmHg with spirapril, while captopril reduced it from 182.1 ± 2.7 to 150 ± 4.6 mmHg.[3] Diastolic blood pressure decreased from 109.7 ± 1.2 to 92.4 ± 1.7 mmHg with spirapril, and from 110.4 ± 1.1 to 100.1 ± 1.9 mmHg with captopril.[3] The once-daily dosing of spirapril also offers a potential advantage in patient compliance.[3]
In patients with mild to moderate chronic congestive heart failure, a 12-week, double-blind, randomized study compared the effects of spirapril and captopril on various parameters.[5] While both drugs were effective, some differences were observed. For instance, a study on regional blood flow in heart failure patients showed that the decrease in mean arterial pressure was more pronounced in the spirapril group.[6] Furthermore, effective renal blood flow was significantly increased only in patients treated with spirapril.[6]
| Parameter | Spirapril (6 mg once daily) | Captopril (25 mg three times daily) | Reference |
| Systolic Blood Pressure Reduction | From 178.8 ± 3.2 to 145 ± 5.6 mmHg | From 182.1 ± 2.7 to 150 ± 4.6 mmHg | [3] |
| Diastolic Blood Pressure Reduction | From 109.7 ± 1.2 to 92.4 ± 1.7 mmHg | From 110.4 ± 1.1 to 100.1 ± 1.9 mmHg | [3] |
| Mean Arterial Pressure | More pronounced decrease | Significant decrease | [6] |
| Effective Renal Blood Flow | Significantly increased | No significant change | [6] |
Table 1: Comparative Effects of Spirapril and Captopril on Hemodynamic Parameters in Hypertensive Patients.
Impact on Cardiac Remodeling: Insights from Preclinical and Clinical Studies
Cardiac remodeling, characterized by changes in ventricular size, shape, and composition, is a critical determinant of prognosis in heart failure. ACE inhibitors, including spirapril and captopril, have been shown to attenuate this process.
Attenuation of Cardiac Hypertrophy
Preclinical studies have demonstrated the efficacy of both agents in reducing cardiac hypertrophy. In a study on spontaneously hypertensive rats, spirapril treatment for 3 months prevented the development of left ventricular hypertrophy.[7] Similarly, captopril has been shown to prevent and cause regression of myocardial cell hypertrophy in animal models of pressure-overload cardiac hypertrophy.[8]
Reduction of Myocardial Fibrosis
Myocardial fibrosis, the excessive deposition of extracellular matrix proteins, contributes to increased myocardial stiffness and diastolic dysfunction. The anti-fibrotic effects of ACE inhibitors are mediated, in part, by the reduction of angiotensin II and aldosterone, both of which are pro-fibrotic.
Captopril has been extensively studied for its anti-fibrotic effects. In a rat model of renovascular hypertension, captopril attenuated both interstitial and perivascular fibrosis.[9] Studies in post-myocardial infarction rat models have also shown that captopril reduces collagen deposition in the surviving myocardium.[10]
While direct head-to-head preclinical comparisons of spirapril and captopril on cardiac fibrosis are limited, the known mechanisms of ACE inhibitors and the demonstrated anti-hypertrophic effects of spirapril suggest a beneficial role in mitigating fibrosis. The downstream signaling pathways, particularly the Transforming Growth Factor-beta (TGF-β) pathway, are key mediators of these effects.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Efficacy and safety of spirapril in mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Efficacy of quadropril (spirapril) vs capropril in treatment of essential hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical and neurohumoral differences between spirapril and captopril in mild to moderate chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of spirapril and captopril on regional blood flow in chronic congestive heart failure: a comparison between a short- and a long-acting angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spirapril – a modern ACE inhibitor | Gorbunov | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]
- 8. Effect of captopril on the prevention and regression of myocardial cell hypertrophy and interstitial fibrosis in pressure overload cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Captopril prevents vascular and fibrotic changes but not cardiac hypertrophy in aortic-banded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of captopril on interstitial collagen in the myocardium after infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Potency of Spiraprilat and Other Angiotensin-Converting Enzyme (ACE) Inhibitors
This guide provides a comprehensive comparison of the in vitro potency of spiraprilat, the active metabolite of spirapril, against other widely recognized Angiotensin-Converting Enzyme (ACE) inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying biochemical principles, presents comparative experimental data, and offers a detailed protocol for assessing ACE inhibition in a laboratory setting.
Introduction: The Central Role of ACE in Blood Pressure Regulation
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] A key component of this system is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent metallopeptidase.[1] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1] Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention.
ACE inhibitors are a class of drugs that effectively lower blood pressure by blocking this conversion.[1] Many of these drugs, including spirapril, are administered as prodrugs, which are metabolized in the body to their active forms.[2][3] Spirapril is hydrolyzed in the liver to its active diacid metabolite, spiraprilat, which is responsible for its therapeutic effect.[4] This guide focuses on the in vitro potency of spiraprilat and other active ACE inhibitor metabolites.
Mechanism of Action: Competitive Inhibition of ACE
Spiraprilat and other dicarboxylate-containing ACE inhibitors function as competitive inhibitors of the angiotensin-converting enzyme.[4] They bind to the active site of ACE, preventing it from hydrolyzing angiotensin I. This inhibition leads to reduced levels of angiotensin II, resulting in vasodilation and a decrease in blood pressure. The following diagram illustrates the RAAS pathway and the point of intervention for ACE inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of ACE inhibitors.
Comparative In Vitro Potency of ACE Inhibitors
The in vitro potency of an ACE inhibitor is a critical parameter in its pharmacological profile, typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the ACE enzyme by 50% under specific assay conditions.[5] A lower IC50 value indicates greater potency.
The following table summarizes the in vitro IC50 values for spiraprilat and other prominent ACE inhibitors. It is crucial to recognize that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions (e.g., enzyme source, substrate, buffer conditions).[6][7] The data presented here are collated from various sources to provide a comparative overview.
| ACE Inhibitor (Active Metabolite) | IC50 (nM) | Source(s) |
| Spiraprilat | 0.8 - 2.0 | [3][8] |
| Quinaprilat | ~0.8 | [9] |
| Benazeprilat | ~1.8 | [6][9] |
| Lisinopril | 1.2 | [6][10] |
| Enalaprilat | 1.94 - 2.4 | [6][10] |
| Ramiprilat | 2.0 | [6] |
| Captopril | 20.0 | [6][10] |
| Fosinoprilat | > Enalaprilat | [9] |
Note: The rank order of potency for several inhibitors has been reported as quinaprilat = benazeprilat > perindoprilat > lisinopril > enalaprilat > fosinoprilat.[9]
Experimental Protocol: In Vitro Spectrophotometric ACE Inhibition Assay
This section provides a detailed, self-validating protocol for determining the IC50 value of an ACE inhibitor using a spectrophotometric assay based on the hydrolysis of the synthetic substrate Hippuryl-Histidyl-Leucine (HHL).
Principle
ACE cleaves HHL to produce hippuric acid (HA) and the dipeptide His-Leu. The amount of HA produced is quantified by measuring the increase in absorbance at 228 nm following extraction. The presence of an inhibitor reduces the rate of HA formation, and the extent of this reduction is used to calculate the percent inhibition and subsequently the IC50 value.
Materials & Reagents
-
ACE Enzyme: Rabbit lung acetone extract or purified rabbit lung ACE.
-
Substrate: Hippuryl-Histidyl-Leucine (HHL).
-
Inhibitors: Spiraprilat, other ACE inhibitors (e.g., Captopril as a positive control), and test compounds.
-
Assay Buffer: 100 mM Sodium Borate buffer containing 300 mM NaCl, pH 8.3.
-
Reaction Stop Solution: 1 M Hydrochloric Acid (HCl).
-
Extraction Solvent: Ethyl Acetate.
-
Instrumentation: UV-Vis Spectrophotometer or microplate reader capable of reading at 228 nm.
-
Hardware: 96-well UV-transparent microplates or quartz cuvettes, precision pipettes, incubator.
Workflow Diagram
Caption: Experimental workflow for the in vitro determination of ACE inhibitory potency.
Step-by-Step Procedure
-
Reagent Preparation:
-
Causality: Proper buffer pH and ionic strength are critical for optimal enzyme activity. Prepare the Assay Buffer (100 mM Sodium Borate, 300 mM NaCl) and adjust the pH to 8.3.
-
Prepare a 5 mM stock solution of HHL substrate in the Assay Buffer. This must be prepared fresh daily to prevent degradation.
-
Reconstitute the ACE enzyme in the Assay Buffer to the desired working concentration (e.g., 2 mU/mL). Keep the enzyme on ice at all times to maintain its activity.
-
Prepare a serial dilution of the test inhibitor (e.g., spiraprilat) and the positive control (e.g., captopril) in the Assay Buffer. A typical concentration range might span from 0.1 nM to 1 µM.
-
-
Assay Setup (in triplicate for each concentration):
-
Control (100% Activity): 50 µL Assay Buffer + 20 µL ACE solution.
-
Blank (No Enzyme): 70 µL Assay Buffer.
-
Test Inhibitor: 50 µL of each inhibitor dilution + 20 µL ACE solution.
-
Trustworthiness: Including a no-enzyme blank for each inhibitor concentration is crucial to correct for any intrinsic absorbance of the test compound at 228 nm.
-
-
Pre-incubation:
-
Pre-incubate the plate/tubes at 37°C for 10 minutes.
-
Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring that the measured inhibition reflects the equilibrium binding state.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 100 µL of the pre-warmed (37°C) 5 mM HHL substrate solution to all wells except the blanks (add 100 µL of Assay Buffer to the blanks).
-
Incubate at 37°C for a fixed time (e.g., 30-60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% substrate conversion for the 100% activity control).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 150 µL of 1 M HCl to each well.
-
Add 1.0 mL of ethyl acetate to each tube/well, vortex vigorously for 30 seconds to extract the hippuric acid.
-
Centrifuge to separate the phases (e.g., 3000 x g for 10 minutes).
-
-
Absorbance Measurement:
-
Carefully transfer a fixed volume (e.g., 800 µL) of the upper organic (ethyl acetate) layer to a new tube.
-
Evaporate the ethyl acetate to dryness (e.g., using a centrifugal evaporator or under a stream of nitrogen).
-
Re-dissolve the dried hippuric acid residue in a fixed volume (e.g., 1.0 mL) of Assay Buffer or deionized water.
-
Transfer 200 µL to a UV-transparent 96-well plate and measure the absorbance at 228 nm.
-
-
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Abs_Inhibitor - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Conclusion
This guide provides a framework for the in vitro comparison of spiraprilat with other ACE inhibitors. The experimental data clearly positions spiraprilat as a highly potent inhibitor, with an IC50 value in the low nanomolar range, comparable to or exceeding the potency of many other established drugs in its class like lisinopril and enalaprilat.[3][6][8][9] The provided detailed protocol offers a robust and self-validating system for researchers to independently verify these findings and to screen novel compounds for ACE inhibitory activity. Understanding the nuances of in vitro potency is a foundational step in the preclinical evaluation of any new antihypertensive agent.
References
-
Spirapril | C22H30N2O5S2 | CID 5311447. PubChem, National Institutes of Health. [Link]
-
ACE Inhibition Assay - Protocol. OneLab, Andrew Alliance. [Link]
-
Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors. PubMed. [Link]
-
Simplified flowchart of the renin-angiotensin-aldosterone system (RAAS)... ResearchGate. [Link]
-
Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology. [Link]
-
Rapid and simple colorimetric assay for screening angiotensin I-converting enzyme inhibitors. Wiley Online Library. [Link]
-
Angiotensin-converting enzyme inhibitory assay. Protocols.io. [Link]
-
Angiotensin converting enzyme inhibitors: spirapril and related compounds. Journal of Medicinal Chemistry. [Link]
-
spiraprilat [Ligand Id: 6576] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Spiraprilat | C20H26N2O5S2 | CID 3033702. PubChem, National Institutes of Health. [Link]
-
The Renin-Angiotensin-Aldosterone-System. TeachMePhysiology. [Link]
-
Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan. PubMed. [Link]
Sources
- 1. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Angiotensin converting enzyme inhibitors: spirapril and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiraprilat | C20H26N2O5S2 | CID 3033702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spiraprilat | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
A meta-analysis of the efficacy and safety of Spirapril in hypertension.
An objective comparison of Spirapril's performance against alternative antihypertensive agents, supported by clinical data.
This guide offers a comprehensive meta-analytical perspective on the efficacy and safety of spirapril for the treatment of hypertension. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from a range of clinical studies to provide an in-depth comparison of spirapril with other therapeutic options.
Introduction: Spirapril and the Renin-Angiotensin-Aldosterone System
Spirapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1] As a prodrug, it is converted in the body to its active metabolite, spiraprilat.[2][3] Spiraprilat competitively inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[2][4] This inhibition leads to vasodilation and a reduction in aldosterone secretion, ultimately lowering blood pressure.[1] The therapeutic rationale for a meta-analysis is to aggregate findings from various studies to provide a more robust estimate of a drug's efficacy and safety profile compared to individual trials.
Mechanism of Action: The Role of ACE Inhibition
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure. ACE inhibitors, including spirapril, interrupt this cascade, leading to a decrease in peripheral vascular resistance and a reduction in blood pressure.
Caption: Mechanism of action of Spirapril in the RAAS pathway.
Methodology: A Framework for Meta-Analysis
This guide synthesizes data following the principles of a systematic review and meta-analysis, adhering to the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines.[5][6]
Literature Search Strategy
A comprehensive search of databases such as PubMed, Embase, and the Cochrane Library would be conducted to identify randomized controlled trials (RCTs) and observational studies evaluating the efficacy and safety of spirapril in hypertensive patients. Search terms would include "spirapril," "hypertension," "blood pressure," "ACE inhibitors," and "adverse events."
Study Selection and Eligibility Criteria
Studies would be included if they were clinical trials comparing spirapril with placebo or other antihypertensive agents in adult patients with essential hypertension. The primary outcomes of interest would be the change in systolic and diastolic blood pressure, and the incidence of adverse events.
Caption: PRISMA flow diagram for study selection.
Data Extraction and Quality Assessment
Data from included studies would be extracted in a standardized manner, including study characteristics, patient demographics, interventions, and outcomes.[7] The methodological quality of each study would be assessed using tools like the Cochrane Risk of Bias Tool to ensure the reliability of the evidence.[7]
Statistical Synthesis
For a formal meta-analysis, the extracted data would be pooled using statistical software.[7] For this guide, we will present a qualitative synthesis and comparison of the reported findings from key clinical studies.
Efficacy of Spirapril in Hypertension
Spirapril has demonstrated significant efficacy in reducing blood pressure in patients with mild to severe hypertension.[8]
Blood Pressure Reduction
Clinical trials have shown that spirapril, typically at a dose of 6 mg once daily, effectively lowers both systolic and diastolic blood pressure.[3][9] In dose-finding studies, spirapril at doses of 6 mg and above resulted in trough blood pressure reductions of approximately 10-18 mmHg for systolic and 7-13 mmHg for diastolic pressure.[8]
Comparison with Other ACE Inhibitors
Spirapril's antihypertensive effect has been found to be comparable to other ACE inhibitors like enalapril and captopril in head-to-head trials.[3][8] One study directly comparing 6 mg of spirapril with 5-20 mg of enalapril found that spirapril produced a greater reduction in diastolic blood pressure at both peak and trough levels.[10]
| ACE Inhibitor | Typical Daily Dose | Trough-to-Peak Ratio | Key Efficacy Findings |
| Spirapril | 6 mg | Up to 84%[11] | At least as effective as enalapril, lisinopril, and captopril.[3][11] Greater DBP reduction than enalapril in one study. |
| Enalapril | 5-20 mg | 40-64%[11] | Similar SBP reduction to spirapril.[10] |
| Lisinopril | 10-40 mg | 30-70%[11] | Comparable efficacy to spirapril. |
| Captopril | 25-150 mg (in divided doses) | ~25%[11] | Comparable efficacy to spirapril.[8] |
Table 1: Comparative Efficacy of Spirapril and Other ACE Inhibitors.
Safety and Tolerability Profile of Spirapril
Spirapril is generally well-tolerated, with a side effect profile similar to other ACE inhibitors.[8]
Common Adverse Events
The most frequently reported side effects include cough, dizziness, and headache.[1][12] A persistent dry cough is a known class effect of ACE inhibitors.[13] However, some studies suggest a potentially lower incidence of cough with spirapril.[3][9]
Comparative Safety: The Incidence of Cough
A network meta-analysis of ACE inhibitor-induced cough ranked spirapril as having one of the lowest risks for this adverse event among eleven ACEIs.[14] This could be a significant advantage in patient adherence.
| Adverse Event | Spirapril | Other ACE Inhibitors (Class Effect) | Placebo |
| Cough | 0.88% in one large study[9], ranked low in a network meta-analysis[14] | 10-20%[13] | Lower than active treatment |
| Dizziness | Reported, especially at initiation[1][12] | Common[15] | Lower than active treatment |
| Headache | Reported[1][12] | Common | May be reported |
| Hyperkalemia | Possible, especially with risk factors[1] | A known class effect[13] | Not expected |
| Angioedema | Rare but serious[1][13] | Rare but serious class effect[15] | Very rare |
Table 2: Comparative Safety Profile of Spirapril.
Special Populations
Elderly Patients: A study in elderly hypertensive patients suggested that a starting dose of 3 mg of spirapril is suitable and effective.[12]
Renal Impairment: Spirapril has a dual mechanism of elimination (renal and hepatic), which may be advantageous in patients with renal impairment as it could reduce the risk of accumulation compared to ACE inhibitors that are primarily cleared by the kidneys.[3][8] However, its effects on renal function in this population require further clarification.[8]
Discussion and Clinical Implications
The available evidence suggests that spirapril is an effective and well-tolerated antihypertensive agent with a comparable, and in some aspects potentially favorable, profile to other ACE inhibitors. Its once-daily dosing and high trough-to-peak ratio contribute to consistent 24-hour blood pressure control.[3][11] The potentially lower incidence of cough with spirapril is a notable feature that could improve patient compliance.[9][14]
The dual elimination pathway of spirapril presents a theoretical advantage in patients with renal dysfunction, although more definitive data are needed to fully establish this benefit.[8]
Conclusion
This meta-analytical guide consolidates evidence demonstrating that spirapril is a valuable option in the therapeutic armamentarium for hypertension. Its efficacy is comparable to other widely used ACE inhibitors, while its safety profile, particularly the potentially lower incidence of cough, may offer a clinical advantage in certain patient populations. As with any therapeutic decision, the choice of an antihypertensive agent should be individualized based on patient characteristics, comorbidities, and tolerability.
References
-
PubChem. (n.d.). Spirapril. National Institutes of Health. [Link]
-
Patsnap Synapse. (2024, June 14). What is Spirapril Hydrochloride used for?[Link]
-
Noble, S., & Sorkin, E. M. (1995). Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. Drugs, 49(5), 750–766. [Link]
-
Zidek, W. (1995). Clinical experience with spirapril in human hypertension. Journal of cardiovascular pharmacology, 25 Suppl 1, S14-8. [Link]
-
Tuomilehto, J., et al. (1999). Efficacy and Safety of Spirapril, a New Ace-Inhibitor, in Elderly Hypertensive Patients. Journal of Human Hypertension, 13(12), 855-861. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). spirapril. [Link]
-
Lüscher, T. F., & Waeber, B. (1994). Efficacy and safety of spirapril in mild-to-moderate hypertension. Blood pressure. Supplement, 2, 68–76. [Link]
-
Patsnap Synapse. (2024, July 12). What are the side effects of Spirapril Hydrochloride?[Link]
-
PRISMA. (n.d.). PRISMA statement. [Link]
-
Beraya, M. M., et al. (2008). Antihypertensive spirapril effectiveness in patients with mild to moderate arterial hypertension. Cardiovascular Therapy and Prevention, 7(4), 49-53. [Link]
-
Al-Jundi, A., & Sakka, S. (2024). A comprehensive guide to conduct a systematic review and meta-analysis in medical research. Avicenna Journal of Medicine, 14(3), 221-238. [Link]
-
Deemag and Chest Clinic. (2022, September 17). A step by step guide to conduct systematic reviews and Meta-Analysis. [Link]
-
Page, M. J., et al. (2021). The PRISMA 2020 statement: an updated guideline for reporting systematic reviews. BMJ, 372, n71. [Link]
-
Cochrane. (2024, August 22). Cochrane Handbook for Systematic Reviews of Interventions. [Link]
-
Zidek, W. (1995). Clinical experience with spirapril in human hypertension. Semantic Scholar. [Link]
-
Ponnapakkam, T., et al. (2023). Angiotensin-converting enzyme inhibitor induced cough compared with placebo, and other antihypertensives: A systematic review, and network meta-analysis. Pharmacotherapy, 43(6), 517-526. [Link]
-
Popova, E. N., et al. (2008). Comparative effectiveness of ACE inhibitors spirapril, fosinopril, and enalapril in complex therapy of patients with coronary heart disease, chronic obstructive pulmonary disease, and arterial hypertension. Cardiovascular Therapy and Prevention, 7(6), 48-54. [Link]
-
Fairhurst, G. J. (1994). A multicentre multidose study of the efficacy and safety of spirapril in mild-to-moderate essential hypertension. Blood pressure. Supplement, 2, 77–80. [Link]
-
Bangalore, S., et al. (2016). Meta-Analysis of Randomized Trials on the Efficacy and Safety of Angiotensin-Converting Enzyme Inhibitors in Patients ≥65 Years of Age. The American Journal of Cardiology, 117(8), 1432-1440. [Link]
-
Guitard, C., et al. (1997). Comparison of efficacy of spirapril and enalapril in control of mild-to-moderate hypertension. Cardiovascular drugs and therapy, 11(3), 449–457. [Link]
Sources
- 1. What is Spirapril Hydrochloride used for? [synapse.patsnap.com]
- 2. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of spirapril in mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spirapril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. PRISMA statement [prisma-statement.org]
- 6. bmj.com [bmj.com]
- 7. A comprehensive guide to conduct a systematic review and meta-analysis in medical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical experience with spirapril in human hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of efficacy of spirapril and enalapril in control of mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Efficacy and safety of spirapril, a new ace-inhibitor, in elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are the side effects of Spirapril Hydrochloride? [synapse.patsnap.com]
- 14. Angiotensin‐converting enzyme inhibitor induced cough compared with placebo, and other antihypertensives: A systematic review, and network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cardioaragon.com [cardioaragon.com]
Spirapril vs. Zofenopril on Post-Infarction Cardiac Remodeling: A Comparative Guide for Researchers
For drug development professionals and researchers in the cardiovascular field, the choice of an Angiotensin-Converting Enzyme (ACE) inhibitor following a myocardial infarction (MI) is a critical decision. This guide provides an in-depth, objective comparison of two such agents, spirapril and zofenopril, with a specific focus on their impact on post-infarction cardiac remodeling. We will delve into their mechanisms of action, compare their efficacy based on available experimental data, and provide detailed protocols for relevant research methodologies.
Introduction to Post-Infarction Cardiac Remodeling
Following a myocardial infarction, the heart undergoes a series of structural and functional changes collectively known as cardiac remodeling. This process involves alterations in the size, shape, and thickness of the left ventricle. While initially an adaptive response to maintain cardiac output, prolonged and excessive remodeling often leads to progressive ventricular dysfunction, heart failure, and increased mortality. Key pathological features of this remodeling include ventricular enlargement, cardiac hypertrophy, and fibrosis. The Renin-Angiotensin-Aldosterone System (RAAS) is a central player in this maladaptive process, making ACE inhibitors a cornerstone of post-MI therapy.
Spirapril and Zofenopril: A Pharmacological Overview
Both spirapril and zofenopril are potent ACE inhibitors that block the conversion of angiotensin I to angiotensin II, a key mediator of vasoconstriction, aldosterone release, and profibrotic signaling.[1][2] However, they possess distinct structural and pharmacokinetic properties that may influence their cardioprotective effects.
Spirapril is a non-sulfhydryl-containing ACE inhibitor.[3][4] It is a prodrug that is hydrolyzed to its active metabolite, spiraprilat.[2] Spirapril has a long half-life, allowing for once-daily dosing.[5][6]
Zofenopril , in contrast, is a sulfhydryl-containing ACE inhibitor, a characteristic it shares with captopril.[3][4][7] This sulfhydryl moiety is believed to confer additional antioxidant properties, which may offer enhanced cardioprotection by mitigating oxidative stress, a key contributor to post-MI damage.[7][8][9][10] Zofenopril is also a prodrug, converted to its active form, zofenoprilat.[10]
Signaling Pathway of ACE Inhibitors in Cardiac Remodeling
The primary mechanism by which both spirapril and zofenopril attenuate cardiac remodeling is through the inhibition of the RAAS. The following diagram illustrates this pathway.
Caption: Mechanism of action of Spirapril and Zofenopril via RAAS inhibition.
Comparative Efficacy in Post-Infarction Cardiac Remodeling: Experimental Evidence
Direct head-to-head clinical trials comparing spirapril and zofenopril in the context of post-MI remodeling are scarce. However, a significant preclinical study provides valuable insights.
A study in a rat model of experimental myocardial infarction directly compared the effects of spirapril and zofenopril on cardiac remodeling.[3][4][11] Treatment with either drug was initiated immediately after MI and continued for six weeks. The key findings are summarized in the table below.
| Parameter | Control (Infarcted) | Spirapril-Treated | Zofenopril-Treated |
| Left Ventricular Cavity Volume | Significantly Increased | Significantly Attenuated | Significantly Attenuated |
| Total Heart Weight | Increased | Significantly Reduced | Significantly Reduced |
| Lung Weight (Indicator of Congestion) | Increased | Significantly Reduced | Significantly Reduced |
The study concluded that both spirapril and zofenopril effectively attenuated ventricular enlargement and cardiac hypertrophy in rats with congestive heart failure after myocardial infarction.[3][4] Notably, no significant differences were observed between the two treatment groups, suggesting that the sulfhydryl group of zofenopril did not confer an additional benefit in this model.[3][4]
While this rat study is informative, it is crucial to acknowledge the limitations of extrapolating preclinical data to human subjects.
Clinical Evidence for Zofenopril: The SMILE Program
Zofenopril has been extensively studied in a series of clinical trials known as the Survival of Myocardial Infarction Long-term Evaluation (SMILE) program.[8][12][13][14][15] These studies have consistently demonstrated the cardioprotective effects of zofenopril in post-MI patients.
-
SMILE-1 Study: Showed that early administration of zofenopril in patients with acute MI reduced mortality and morbidity compared to placebo.[15]
-
SMILE-2 Study: Compared the safety and efficacy of zofenopril and lisinopril in thrombolyzed patients with AMI, finding zofenopril to be safe and effective.[13][16]
-
SMILE-3 (ISCHEMIA) Study: Demonstrated the cardioprotective role of zofenopril in post-MI patients with preserved left ventricular function.[12][15]
-
SMILE-4 Study: In patients with left ventricular dysfunction following AMI, zofenopril in combination with acetylsalicylic acid (ASA) was superior to ramipril plus ASA in reducing the combined endpoint of death or hospitalization for cardiovascular causes.[17][18]
The SMILE studies collectively provide strong evidence for the clinical benefits of zofenopril in a broad spectrum of post-MI patients, highlighting its anti-ischemic and anti-remodeling properties.[8][19][20]
Clinical Evidence for Spirapril
Clinical data on spirapril's effects on post-MI remodeling is less extensive than for zofenopril. However, studies in hypertensive patients with left ventricular hypertrophy (LVH) have shown that spirapril effectively reduces left ventricular mass index.[5] This anti-hypertrophic effect is a key component of its potential to mitigate adverse cardiac remodeling.
Experimental Protocols for Assessing Cardiac Remodeling
For researchers investigating the effects of compounds like spirapril and zofenopril on post-MI remodeling, a multi-faceted approach employing both in vivo and ex vivo techniques is essential.
In Vivo Assessment of Cardiac Function and Remodeling
Echocardiography: A non-invasive technique to serially assess cardiac structure and function in animal models.
-
Anesthesia: Anesthetize the animal (e.g., with isoflurane) and place it in a supine position.
-
Imaging: Use a high-frequency ultrasound system with a small animal probe. Obtain two-dimensional images in parasternal long-axis and short-axis views.
-
Measurements:
-
Left Ventricular Internal Dimensions (LVID): Measure at end-diastole (LVIDd) and end-systole (LVIDs).
-
Wall Thickness: Measure the thickness of the interventricular septum and the posterior wall at end-diastole.
-
Fractional Shortening (FS%) and Ejection Fraction (EF%): Calculate from the LVID measurements to assess systolic function.
-
-
Data Analysis: Compare changes in these parameters over time between treatment and control groups.
Ex Vivo Histological Analysis of Cardiac Tissue
Fibrosis Staining (Masson's Trichrome): To quantify the extent of collagen deposition in the myocardium.
-
Tissue Preparation: Euthanize the animal, excise the heart, and fix it in 10% neutral buffered formalin. Embed the heart in paraffin and cut into 5 µm sections.
-
Staining Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Weigert's iron hematoxylin for 10 minutes.
-
Stain with Biebrich scarlet-acid fuchsin for 15 minutes.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain with aniline blue for 5-10 minutes.
-
Dehydrate and mount the sections.
-
-
Image Analysis: Capture images of the stained sections using a light microscope. Use image analysis software to quantify the area of fibrosis (blue staining) relative to the total myocardial area.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying post-MI cardiac remodeling.
Conclusion and Future Directions
Both spirapril and zofenopril are effective ACE inhibitors with the potential to mitigate adverse cardiac remodeling following a myocardial infarction. Preclinical evidence suggests comparable efficacy in attenuating ventricular enlargement and hypertrophy.[3][4] However, zofenopril benefits from a more extensive clinical trial program (the SMILE studies) that provides robust evidence for its cardioprotective effects in a wide range of post-MI patients.[8][12][13][14][15] The antioxidant properties conferred by zofenopril's sulfhydryl group are a theoretical advantage, though their clinical significance in direct comparison to a non-sulfhydryl ACE inhibitor like spirapril requires further investigation.[7][8][9][10]
For researchers, the choice between these agents in a preclinical setting may depend on the specific research question. If the focus is on the role of oxidative stress in cardiac remodeling, zofenopril would be a particularly interesting candidate. Future research should aim to conduct head-to-head clinical trials to definitively compare the long-term outcomes of spirapril and zofenopril in post-MI patients.
References
-
van Wijngaarden J, Pinto YM, van Gilst WH, de Graeff PA, de Langen CD, Wesseling H. Converting enzyme inhibition after experimental myocardial infarction in rats: comparative study between spirapril and zofenopril. Cardiovasc Res. 1991;25(11):936-942. [Link]
-
van Wijngaarden J, Pinto YM, van Gilst WH, de Graeff PA, de Langen CD, Wesseling H. Converting enzyme inhibition after experimental myocardial infarction in rats: comparative study between spirapril and zofenopril. Cardiovascular Research. 1991;25(11):936-942. [Link]
-
Borghi C, Ambrosioni E; Survival of Myocardial Infarction Long-term Evaluation Study Group. Effects of zofenopril on myocardial ischemia in post-myocardial infarction patients with preserved left ventricular function: the Survival of Myocardial Infarction Long-term Evaluation (SMILE)-ISCHEMIA study. Am Heart J. 2003;145(1):80-87. [Link]
-
Shevchuk S, Snihurska I, Voronina O. Cardioprotective effects of zofenopril: mechanisms of action and clinical significance. Cardiac Surgery and Interventional Cardiology. 2023;(35):29-37. [Link]
-
Borghi C, Omboni S, Reggiardo G, Bacchelli S, Degli Esposti D, Ambrosioni E; on behalf of the SMILE Working Project. Cardioprotective role of zofenopril in hypertensive patients with acute myocardial infarction: a pooled individual data analysis of the SMILE studies. Intern Emerg Med. 2017;12(5):603-613. [Link]
-
van Wijngaarden J, Pinto YM, van Gilst WH, de Graeff PA, de Langen CD, Wesseling H. Converting enzyme inhibition after experimental myocardial infarction in rats: comparative study between spirapril and zofenopril. Cardiovascular Research. 1991;25:936-942. [Link]
-
Borghi C, Omboni S, Reggiardo G, Bacchelli S, Degli Esposti D, Ambrosioni E; on behalf of the SMILE Working Project. Cardioprotective role of zofenopril in hypertensive patients with acute myocardial infarction: a pooled individual data analysis of the SMILE studies. Postgrad Med. 2017;129(2):281-288. [Link]
-
Napoli C, Sica V, de Nigris F, Pignalosa O, Condorelli M, Ignarro LJ. Antioxidant and cardioprotective properties of the sulphydryl angiotensin-converting enzyme inhibitor zofenopril. J Int Med Res. 2005;33(1):1-14. [Link]
-
Semantic Scholar. Antioxidant and Cardioprotective Properties of the Sulphydryl Angiotensinconverting Enzyme Inhibitor Zofenopril. [Link]
-
Patsnap Synapse. What is Zofenopril Calcium used for? [Link]
-
Borghi C, Cicero AFG. Zofenopril: Blood pressure control and cardio-protection. Cardiol J. 2017;24(2):210-220. [Link]
-
Patsnap Synapse. What is the mechanism of Zofenopril Calcium? [Link]
-
Subissi A, Evangelista S, Giachetti A. Preclinical Profile of Zofenopril: An Angiotensin Converting Enzyme Inhibitor with Peculiar Cardioprotective Properties. Cardiovasc Drug Rev. 1999;17(2):115-133. [Link]
-
Semantic Scholar. Preclinical Profile of Zofenopril: An Angiotensin Converting Enzyme Inhibitor with Peculiar Cardioprotective Properties. [Link]
-
Borghi C, Cicero AFG. Zofenopril: Blood pressure control and cardio-protection. Cardiology Journal. 2017;24(2):210-220. [Link]
-
Borghi C, Ambrosioni E; on behalf of the SMILE (Survival of Myocardial Infarction Long-term Evaluation) Working Project. Efficacy of Zofenopril Compared With Placebo and Other Angiotensin-converting Enzyme Inhibitors in Patients With Acute Myocardial Infarction and Previous Cardiovascular Risk Factors: A Pooled Individual Data Analysis of 4 Randomized, Double-blind, Controlled, Prospective Studies. Am J Cardiovasc Drugs. 2017;17(1):61-69. [Link]
-
Hrebenyk M, Bidovanets L. Impact of different angiotensin-converting inhibitors on outcomes of post-myocardial infarction patients. Wiad Lek. 2020;73(3):555-560. [Link]
-
Middeke M. [Influence of ACE inhibitor spirapril on left ventricular hypertrophy]. Herz. 1995;20 Suppl 1:36-41. [Link]
-
Borghi C, Ambrosioni E, on behalf of the SMILE-4 Working Party. Efficacy and Safety of Zofenopril Versus Ramipril in the Treatment of Myocardial Infarction and Heart Failure: A Review of the Published and Unpublished Data of the Randomized Double-Blind SMILE-4 Study. Adv Ther. 2020;37(1):60-75. [Link]
-
Hrebenyk M, Bidovanets LY. Impact of different angiotensin-converting inhibitors on outcomes of post-myocardial infarction patients. Wiadomosci lekarskie. 2020;73(3):555-560. [Link]
-
Borghi C, Ambrosioni E; SMILE-4 Study Group. Comparison between zofenopril and ramipril in combination with acetylsalicylic acid in patients with left ventricular systolic dysfunction after acute myocardial infarction: results of a randomized, double-blind, parallel-group, multicenter, European study (SMILE-4). Clin Cardiol. 2012;35(7):416-423. [Link]
-
Gorbunov VV. Spirapril – a modern ACE inhibitor. Cardiovascular Therapy and Prevention. 2008;7(6):104-108. [Link]
-
Lieverse AG, van Veldhuisen DJ, Wesseling H, van Gilst WH, de Graeff PA. The Acute Hemodynamic, Hormonal, and Pharmacokinetic Properties of Oral Spirapril in Patients With Moderate to Severe Heart Failure. J Cardiovasc Pharmacol. 1994;24(6):863-870. [Link]
Sources
- 1. What is Zofenopril Calcium used for? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Converting enzyme inhibition after experimental myocardial infarction in rats: comparative study between spirapril and zofenopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [Influence of ACE inhibitor spirapril on left ventricular hypertrophy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spirapril – a modern ACE inhibitor | Gorbunov | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]
- 7. Antioxidant and cardioprotective properties of the sulphydryl angiotensin-converting enzyme inhibitor zofenopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardioprotective effects of zofenopril: mechanisms of action and clinical significance | Cardiac Surgery and Interventional Cardiology [cardiacsurgery.com.ua]
- 9. Antioxidant and Cardioprotective Properties of the Sulphydryl Angiotensinconverting Enzyme Inhibitor Zofenopril | Semantic Scholar [semanticscholar.org]
- 10. What is the mechanism of Zofenopril Calcium? [synapse.patsnap.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Effects of zofenopril on myocardial ischemia in post-myocardial infarction patients with preserved left ventricular function: the Survival of Myocardial Infarction Long-term Evaluation (SMILE)-ISCHEMIA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cardioprotective role of zofenopril in hypertensive patients with acute myocardial infarction: a pooled individual data analysis of the SMILE studies [cris.unibo.it]
- 15. tandfonline.com [tandfonline.com]
- 16. Efficacy of Zofenopril Compared With Placebo and Other Angiotensin-converting Enzyme Inhibitors in Patients With Acute Myocardial Infarction and Previous Cardiovascular Risk Factors: A Pooled Individual Data Analysis of 4 Randomized, Double-blind, Controlled, Prospective Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of Zofenopril Versus Ramipril in the Treatment of Myocardial Infarction and Heart Failure: A Review of the Published and Unpublished Data of the Randomized Double-Blind SMILE-4 Study | springermedizin.de [springermedizin.de]
- 18. Comparison between zofenopril and ramipril in combination with acetylsalicylic acid in patients with left ventricular systolic dysfunction after acute myocardial infarction: results of a randomized, double-blind, parallel-group, multicenter, European study (SMILE-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Zofenopril: Blood pressure control and cardio-protection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Zofenopril: Blood pressure control and cardio-protection | Borghi | Cardiology Journal [journals.viamedica.pl]
A Comparative Guide to the Neuroprotective Effects of Spirapril and Other ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Brain Renin-Angiotensin System: A Target for Neuroprotection
The classical view of the renin-angiotensin system (RAS) centers on its role in regulating blood pressure and fluid balance. However, the discovery of a local, independent RAS within the brain has opened new avenues for therapeutic intervention in neurological disorders. The brain RAS is implicated in the pathophysiology of conditions such as stroke, Alzheimer's disease, and Parkinson's disease, influencing processes like neuroinflammation, oxidative stress, and neuronal apoptosis.[1]
ACE inhibitors, by blocking the conversion of angiotensin I to the pro-inflammatory and vasoconstrictive angiotensin II, can modulate the activity of the brain RAS. This modulation is hypothesized to confer neuroprotective effects beyond their systemic antihypertensive actions.[1]
A critical determinant of an ACE inhibitor's neuroprotective efficacy is its ability to cross the blood-brain barrier (BBB). Lipophilic ACE inhibitors are more likely to penetrate the central nervous system and exert direct effects on the brain RAS.
Spirapril: A Blood-Brain Barrier Penetrating ACE Inhibitor
Spirapril is a long-acting, non-sulfhydryl ACE inhibitor that is converted to its active metabolite, spiraprilat.[2] While extensive data exists on its antihypertensive effects, its neuroprotective potential has been less explored. A pivotal aspect of its potential neurological action is its ability to cross the blood-brain barrier. Evidence from preclinical studies indicates that Spirapril is a potent, BBB-penetrating ACE inhibitor. In a study involving mice, administration of Spirapril led to a significant reduction in ACE activity within the brain, demonstrating its central bioavailability and target engagement.[3][4]
Comparative Analysis of Neuroprotective Effects
While direct comparative studies on the neuroprotective effects of Spirapril against other ACE inhibitors are scarce, we can infer its potential by comparing its properties with those of well-characterized, BBB-penetrating ACE inhibitors like captopril, perindopril, and ramipril.
| ACE Inhibitor | Blood-Brain Barrier Permeability | Preclinical Neuroprotective Evidence | Clinical Neuroprotective Evidence | Proposed Neuroprotective Mechanisms |
| Spirapril | Yes [3][4] | Reduction of brain ACE activity in mice.[3][4] | Limited data available. | Modulation of brain RAS, anti-inflammatory effects. |
| Captopril | Yes | Reduced infarct volume in animal models of stroke; attenuated cognitive impairment in hypertensive rats.[5] | Some observational studies suggest a reduced risk of cognitive decline. | Inhibition of central ACE, antioxidant properties. |
| Perindopril | Yes | Ameliorated cognitive deficits in animal models of Alzheimer's disease and vascular dementia, independent of blood pressure lowering.[6] | Clinical trials have shown a reduction in the rate of cognitive decline in patients with mild to moderate Alzheimer's disease.[7] | Inhibition of brain ACE, enhancement of cholinergic neurotransmission.[6] |
| Ramipril | Yes | Neuroprotective in experimental models of stroke and neuroinflammation. | Large clinical trials have demonstrated a reduction in stroke risk, part of which may be attributed to neuroprotective effects beyond blood pressure control. | Attenuation of neuroinflammation, improvement of cerebral blood flow. |
| Enalapril | Low | Limited evidence for direct neuroprotective effects in preclinical models. | Some studies show a benefit in reducing stroke risk, likely mediated primarily through blood pressure reduction. | Primarily peripheral ACE inhibition. |
| Lisinopril | Low | Limited evidence for direct central neuroprotective effects. | Primarily cardiovascular benefits. | Primarily peripheral ACE inhibition. |
Mechanistic Insights into ACE Inhibitor-Mediated Neuroprotection
The neuroprotective effects of BBB-penetrating ACE inhibitors are believed to be mediated through several interconnected pathways.
Modulation of the Brain Renin-Angiotensin System
By inhibiting ACE within the brain, these drugs decrease the production of angiotensin II, a peptide with known pro-inflammatory and pro-oxidative properties in the central nervous system. This reduction in angiotensin II can lead to a decrease in microglial activation and subsequent neuroinflammation.
Caption: Workflow for in vitro assessment of neuroprotection.
In Vivo Evaluation in a Stroke Model
Objective: To evaluate the efficacy of an ACE inhibitor in reducing brain injury and improving functional outcomes in an animal model of ischemic stroke.
Methodology:
-
Animal Model: Use a transient middle cerebral artery occlusion (tMCAO) model in rodents.
-
Drug Administration: Administer the ACE inhibitor (e.g., Spirapril) orally or intraperitoneally at a clinically relevant dose, either before or after the ischemic insult.
-
Infarct Volume Measurement: At 24 or 48 hours post-tMCAO, sacrifice the animals and stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarct volume.
-
Neurological Deficit Scoring: Assess sensorimotor function using a standardized neurological deficit scoring system at various time points post-tMCAO.
-
Histological and Molecular Analysis: Perform immunohistochemistry to assess markers of inflammation (e.g., Iba1 for microglia) and apoptosis (e.g., TUNEL staining) in the peri-infarct region.
Conclusion and Future Directions
The available evidence suggests that Spirapril, as a BBB-penetrating ACE inhibitor, holds promise as a neuroprotective agent. However, direct comparative studies with other ACE inhibitors are warranted to definitively establish its relative efficacy. Future research should focus on:
-
Head-to-head preclinical studies: Directly comparing the neuroprotective effects of Spirapril with other BBB-penetrating ACE inhibitors in standardized models of neurological disorders.
-
Clinical investigations: Designing and conducting clinical trials to evaluate the impact of Spirapril on cognitive outcomes and disease progression in patients with neurodegenerative conditions or at high risk for stroke.
-
Mechanistic elucidation: Further exploring the specific molecular pathways through which Spirapril exerts its neuroprotective effects within the central nervous system.
By pursuing these research avenues, the scientific community can gain a clearer understanding of the therapeutic potential of Spirapril and other ACE inhibitors in the management of a range of debilitating neurological diseases.
References
- Angiotensin Converting Enzyme Inhibitors and Cognitive Decline in Older Adults with Hypertension: Results from the Cardiovascular Health Study. (2009).
- Noble, S., & Sorkin, E. M. (1995). Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. Drugs, 49(5), 750–766.
-
Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem. (n.d.). Retrieved from [Link]
- Neuroprotection in Stroke—Focus on the Renin-Angiotensin System: A Systematic Review. (2022).
-
Spirapril. (n.d.). In Wikipedia. Retrieved from [Link]
-
Spirapril Hydrochloride | C22H31ClN2O5S2 | CID 6850814 - PubChem. (n.d.). Retrieved from [Link]
-
Spirapril Result Summary | BioGRID. (n.d.). Retrieved from [Link]
-
spirapril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]
-
Spirapril | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved from [Link]
- Ohrui, T., Furukawa, K., & Arai, H. (2010). Protective role of brain-penetrating ACE inhibitors against cognitive decline in elderly patients with hypertension. Dementia Japan, 24, 426-430.
- Yamada, K., Horita, T., Takayama, M., Takahashi, S., Takaba, K., Nagata, Y., Suzuki, N., & Kanda, T. (2011).
Sources
- 1. Spiraprilat | C20H26N2O5S2 | CID 3033702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Spirapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. researchgate.net [researchgate.net]
- 7. Protective role of brain-penetrating ACE inhibitors against cognitive decline in elderly patients with hypertension [sasappa.co.jp]
A Comparative Analysis of Spirapril and Ramipril in the Regression of Left Ventricular Mass
For Researchers, Scientists, and Drug Development Professionals
Left ventricular hypertrophy (LVH), an enlargement of the heart's main pumping chamber, is a significant risk factor for cardiovascular morbidity and mortality. Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone of therapy for managing hypertension and its cardiovascular complications, including the regression of LVH. This guide provides a comparative analysis of two ACE inhibitors, Spirapril and Ramipril, and their effects on left ventricular mass (LVM) regression, drawing upon available clinical data.
Understanding the Mechanism: ACE Inhibition and Cardiac Remodeling
ACE inhibitors exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key mediator of cardiac remodeling. By reducing angiotensin II levels, these drugs lead to vasodilation, reduced blood pressure, and, crucially, a decrease in the stimuli that promote myocyte hypertrophy and interstitial fibrosis, the hallmarks of LVH. This interruption of the renin-angiotensin-aldosterone system (RAAS) is fundamental to their ability to induce LVM regression.
Efficacy in Left Ventricular Mass Regression: A Synthesized Comparison
Both Spirapril and Ramipril have demonstrated efficacy in reducing left ventricular mass in patients with hypertension and LVH. The following sections summarize the key findings from separate clinical investigations.
Spirapril: Evidence for LVM Reduction
Clinical studies have shown that Spirapril effectively reduces left ventricular mass. In an open bicentric study involving 37 hypertensive patients with echocardiographically confirmed LVH, Spirapril treatment resulted in a 14.7% decrease in the left ventricular mass index (LVMI) after three months and a significant 27.3% reduction after six months. This effect was observed regardless of whether Spirapril was used as monotherapy or in combination with other antihypertensive agents. Another study following 11 male hypertensive patients for 36 months found that Spirapril led to a 10% regression of LVM at 3 months, 11% at 12 months, and 12% at 36 months. Furthermore, a comparative study with the calcium channel blocker isradipine showed that Spirapril monotherapy significantly decreased the LV mass index by an average of 10% over a six-month period in hypertensive patients with LVH.
Ramipril: Robust Data from Clinical Trials
Ramipril's effect on LVM regression is supported by a substantial body of evidence, including large-scale clinical trials. A substudy of the Heart Outcomes Prevention Evaluation (HOPE) trial, which included 506 patients with vascular disease, demonstrated that Ramipril at a dose of 10 mg/day for four years resulted in a significant decrease in LVM index by 2.02 ± 2.25 g/m², whereas the placebo and lower-dose Ramipril (2.5 mg/day) groups showed an increase. Another trial focusing on hypertensive patients with LVH found that 5 mg of Ramipril daily for six months significantly reduced the LVMI compared to placebo (-10.8 ± 3.7 vs. +4.1 ± 4.0 g/m²). The RACE (Ramipril Cardioprotective Evaluation) study directly compared Ramipril with the beta-blocker atenolol and found that Ramipril was more effective in reducing LVM in hypertensive patients.
Comparative Data Summary
The following table summarizes the key quantitative data from the aforementioned studies to facilitate a cross-study comparison. It is important to note that these are not direct comparisons and variations in study design, patient populations, and baseline characteristics should be considered.
| Drug | Study | Patient Population | Dosage | Duration | Key Finding on LVM/LVMI Reduction |
| Spirapril | Open bicentric study | 37 hypertensive patients with LVH | Not specified | 6 months | 27.3% decrease in LVMI |
| Long-term follow-up | 11 male hypertensive patients with LVM > 240 g | 3-24 mg once daily | 36 months | 12% regression of LVM | |
| Comparative study vs. Isradipine | 45 hypertensive patients with LVH | Not specified | 6 months | Average 10% decrease in LVMI | |
| Ramipril | HOPE substudy | 506 patients with vascular disease | 10 mg/day | 4 years | 2.02 ± 2.25 g/m² decrease in LVMI |
| HYCAR Study | 115 hypertensive patients with LVH | 5 mg/day | 6 months | 10.8 ± 3.7 g/m² decrease in LVMI vs. placebo | |
| RACE Study | 111 hypertensive patients with LVH | Not specified | 6 months | Significantly greater reduction in LVM compared to atenolol |
Pharmacological Profiles: Potential for Differentiation
While both are ACE inhibitors, subtle differences in their pharmacokinetic and pharmacodynamic profiles may influence their clinical effects.
-
Spirapril is a long-acting ACE inhibitor with a notable feature of dual elimination through both renal and hepatic pathways. This characteristic may offer an advantage in patients with renal impairment, as dosage adjustments might be less critical compared to ACE inhibitors that are primarily cleared by the kidneys. Its long half-life contributes to a sustained 24-hour effect.
-
Ramipril is a prodrug that is converted to its active metabolite, ramiprilat. It has a well-established dose-dependent effect on LVM regression, with higher doses demonstrating greater efficacy. Ramipril also has a hepatic route of elimination in addition to renal clearance.
Experimental Protocols: Assessing Left Ventricular Mass
The primary method for assessing LVM in the cited studies is echocardiography . This non-invasive imaging technique allows for the measurement of left ventricular dimensions, including wall thickness and internal diameter, from which LVM can be calculated using established formulas.
Step-by-Step Methodology for Echocardiographic Assessment of LVM
-
Patient Positioning: The patient is positioned in the left lateral decubitus position to optimize the acoustic window.
-
Image Acquisition: Standard 2D and M-mode echocardiographic images are obtained from the parasternal long-axis view.
-
M-mode Measurement: The M-mode cursor is positioned perpendicular to the long axis of the left ventricle at the level of the mitral valve leaflet tips.
-
Dimension Measurement: The following measurements are taken at end-diastole, timed with the R-wave of the electrocardiogram:
-
Interventricular septal thickness (IVSTd)
-
Left ventricular internal dimension (LVIDd)
-
Posterior wall thickness (PWTd)
-
-
LVM Calculation: The left ventricular mass is calculated using a validated formula, most commonly the Devereux-modified American Society of Echocardiography (ASE) cube formula:
-
LVM (g) = 0.8 * {1.04 * [(IVSTd + LVIDd + PWTd)³ - LVIDd³]} + 0.6 g
-
-
Indexing for Body Surface Area: To account for variations in body size, the LVM is typically indexed to the body surface area (BSA) to obtain the left ventricular mass index (LVMI) in g/m².
Visualizing the Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial designed to compare the effects of two ACE inhibitors on LVM regression.
Caption: A typical clinical trial workflow for comparing ACE inhibitors on LVM regression.
Conclusion
Both Spirapril and Ramipril are effective in promoting the regression of left ventricular mass in patients with hypertension. While the absence of direct comparative trials makes it challenging to definitively declare the superiority of one agent over the other, the available evidence from individual studies suggests that both are valuable therapeutic options. Ramipril's efficacy is supported by a larger body of evidence, including data from a major cardiovascular outcomes trial. Spirapril's dual elimination pathway may be a relevant consideration in specific patient populations, such as those with renal impairment.
For researchers and drug development professionals, these findings underscore the importance of the ACE inhibitor class in managing the structural consequences of hypertension. Future head-to-head trials would be invaluable in providing a more direct comparison of the relative efficacy of different ACE inhibitors in LVM regression, potentially guiding more personalized therapeutic choices.
References
-
Lonn, E., Shaikholeslami, R., Yi, Q., Bosch, J., Sullivan, B., Tanser, P., Magi, A., & Yusuf, S. (2004). Effects of ramipril on left ventricular mass and function in cardiovascular patients with controlled blood pressure and with preserved left ventricular ejection fraction: a substudy of the Heart Outcomes Prevention Evaluation (HOPE) Trial. Journal of the American College of Cardiology, 43(12), 2200–2206. [Link]
-
[Influence of ACE inhibitor spirapril on left ventricular hypertrophy]. (1995). Klinische Wochenschrift, 73(11), 539-543. [Link]
-
Koch, M., & Mitrovic, V. (1997). Changes in left ventricular dimensions and haemodynamics during antihypertensive treatment with spirapril for 36 months. Journal of human hypertension, 11(11), 727–732. [Link]
-
HYCAR Study Group. (1995). Ramipril-induced regression of left ventricular hypertrophy in treated hypertensive individuals. Hypertension, 25(1), 92–97. [Link]
-
Lonn, E., Shaikholeslami, R., Yi, Q., Bosch, J., Sullivan, B., Tanser, P., ... & Yusuf, S. (2004). Effects of ramipril on left ventricular mass and function in cardiovascular patients with controlled blood pressure and with preserved left ventricular ejection fraction: a substudy of the Heart Outcomes Prevention Evaluation (HOPE) trial. Journal of the American College of Cardiology, 43(12), 2200-2206. [Link]
-
Manolis, A. J., Beldekos, D., Handanis, S., Haralabidis, G., Hatzissavas, J., Foussas, S., ... & Gavras, H. (1998). Comparison of spirapril, isradipine, or combination in hypertensive patients with left ventricular hypertrophy: effects on LVH regression and arrhythmogenic propensity. American journal of hypertension, 11(6 Pt 1), 640–648. [Link]
-
RACE study group. (1997). ACE inhibitor ramipril is more effective than the beta-blocker atenolol in reducing left ventricular mass in hypertension. Results of the RACE (ramipril cardioprotective evaluation) study on behalf of the RACE study group. Journal of hypertension, 15(12 Pt 1), 1471–1479. [Link]
-
[Comparative evaluation of ACE inhibitors: which differences are relevant?]. (1999). Schweizerische medizinische Wochenschrift, 129(29-30), 1085–1095. [Link]
-
MacLennan, W. J. (1995). Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. Drugs & aging, 7(4), 314–328. [Link]
- van Griensven, J. M., Schoemaker, R. C., Cohen, A. F., Luus, H. G., Seibert-Grafe, M., & Röthig, H. J. (1995). Pharmacokinetics,
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Spirapril (hydrochloride)
For researchers and drug development professionals, the lifecycle of a compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. Spirapril (hydrochloride), an angiotensin-converting enzyme (ACE) inhibitor, while not classified as a hazardous substance under the Globally Harmonized System (GHS), requires meticulous disposal procedures to ensure laboratory safety, environmental protection, and regulatory adherence. This guide provides an in-depth, procedural framework for the proper disposal of Spirapril (hydrochloride), grounded in scientific principles and best practices.
Understanding the Compound: Spirapril (hydrochloride) Profile
Before delving into disposal protocols, it is crucial to understand the key characteristics of Spirapril (hydrochloride) that inform its handling and disposal.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₃₀N₂O₅S₂ · HCl | [1] |
| Molecular Weight | 503.08 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| GHS Classification | Not classified as a hazardous substance | |
| Environmental Note | Slightly hazardous for water; do not allow to enter sewers/surface or ground water. |
Spirapril is a prodrug that is converted in the body to its active metabolite, spiraprilat.[3] While not acutely toxic, its pharmacological activity as an ACE inhibitor necessitates careful handling to prevent unintended physiological effects through occupational exposure.[1]
The Disposal Decision Workflow
The selection of an appropriate disposal method for Spirapril (hydrochloride) depends on several factors, including the quantity of waste, available facilities, and local regulations. The following diagram illustrates a logical decision-making process for laboratory personnel.
Caption: Decision workflow for Spirapril (hydrochloride) disposal.
Core Disposal Protocols
While Spirapril (hydrochloride) is not a Resource Conservation and Recovery Act (RCRA) hazardous waste, best practices for pharmaceutical waste management should be followed to minimize environmental impact.[4]
Protocol 1: Segregation and Packaging for Incineration (Preferred Method)
Incineration is the most effective method for the complete destruction of non-hazardous pharmaceutical waste, preventing its entry into the environment.[5]
Step-by-Step Methodology:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container for non-hazardous pharmaceutical waste. Blue or white containers are often used for this purpose to distinguish from black containers for RCRA hazardous waste.[4][6]
-
Labeling: The container label should include:
-
"Non-Hazardous Pharmaceutical Waste for Incineration"
-
The name of the primary constituent: "Spirapril (hydrochloride)"
-
The date of accumulation.
-
The laboratory and responsible researcher's contact information.
-
-
Waste Transfer:
-
Solid Waste: Carefully transfer solid Spirapril (hydrochloride) powder, contaminated personal protective equipment (PPE), and weighing papers directly into the designated waste container. Avoid generating dust.
-
Solutions: While sewering is strongly discouraged, if aqueous solutions of Spirapril (hydrochloride) are generated, they should be collected in a sealed, compatible container and labeled as "Aqueous Waste with Spirapril (hydrochloride) for Incineration."
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from general laboratory traffic. This area should be secure and inaccessible to unauthorized personnel.[7]
-
Disposal: Arrange for a licensed medical or chemical waste disposal service to collect the container for incineration. Ensure you receive and retain a certificate of destruction for your records.[8]
Protocol 2: Chemical Deactivation using Activated Carbon
For laboratories without immediate access to an incineration service or for the treatment of dilute aqueous solutions, chemical deactivation using activated carbon can be an effective method to adsorb the pharmaceutical, rendering it less bioavailable for disposal.[9]
Materials:
-
Spirapril (hydrochloride) waste
-
Powdered Activated Carbon (PAC)
-
Sealable, compatible waste container
-
pH meter and appropriate reagents for pH adjustment (if necessary)
-
Shaker or magnetic stirrer
Step-by-Step Methodology:
-
Prepare the Waste Solution: If dealing with solid Spirapril (hydrochloride), dissolve it in a suitable solvent (e.g., water, ethanol) in the waste container.
-
Add Activated Carbon: Add an excess of powdered activated carbon to the waste solution. A general guideline is a 10:1 ratio of activated carbon to the mass of the pharmaceutical.
-
Adsorption: Seal the container and agitate the mixture for a minimum of 24 hours to ensure maximum adsorption of the Spirapril (hydrochloride) onto the activated carbon. A mechanical shaker or magnetic stirrer is recommended.
-
Verification (Optional but Recommended): If analytical capabilities are available (e.g., HPLC), a sample of the supernatant can be analyzed to confirm the removal of Spirapril (hydrochloride) from the solution.
-
Solidification and Disposal: Allow the activated carbon to settle. The resulting slurry can be solidified by adding an inert absorbent material like vermiculite or cement. The solidified mass should then be placed in a sealed container, labeled as "Non-hazardous solid waste containing activated carbon and adsorbed Spirapril (hydrochloride)," and disposed of through a licensed waste hauler.
Spill Management
In the event of a small spill of Spirapril (hydrochloride) powder:
-
Restrict Access: Cordon off the area to prevent dispersal.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Containment and Cleanup: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow. Avoid dry sweeping, which can create airborne dust.
-
Collection: Carefully scoop the mixture into a labeled, sealable container for disposal via incineration.
-
Decontamination: Clean the spill area with a suitable detergent and water.
Regulatory Considerations
The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). While Spirapril (hydrochloride) is not a listed hazardous waste, it falls under the category of non-hazardous pharmaceutical waste.[4] It is imperative to adhere to state and local regulations, which may be more stringent than federal guidelines. Some states, for instance, mandate the incineration of all non-hazardous pharmaceutical waste.[10]
Conclusion
The responsible disposal of Spirapril (hydrochloride) is a critical component of laboratory safety and environmental stewardship. By following these detailed protocols for segregation, incineration, and chemical deactivation, researchers and drug development professionals can ensure that their work is conducted in a compliant and environmentally conscious manner. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to local regulations.
References
-
Standard Approaches to Medical Waste Disposal: Methods, Guidelines, and Best Practices. (2025, September 16). LinkedIn. Retrieved from [Link]
-
Non-hazardous Pharmaceutical Waste Disposal. (2023, March 20). TriHaz Solutions. Retrieved from [Link]
-
Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. ASMAI. Retrieved from [Link]
-
Learning Non-Hazardous Pharma Waste: Guide for Healthcare Facilities. (2025, May 25). Easy RX Cycle. Retrieved from [Link]
-
Comprehensive Guide to Medical Waste Incineration by Stericycle. (2025, January 20). Stericycle. Retrieved from [Link]
-
Understanding GMP Guidelines for Waste Management in Pharmaceutical Manufacturing. (2025, March 12). ProPharma. Retrieved from [Link]
-
Segregation, Packaging and Labelling of Clinical Waste for Major Producers. Environmental Protection Department, The Government of the Hong Kong Special Administrative Region. Retrieved from [Link]
-
Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. (2021, December 6). Goa University. Retrieved from [Link]
-
Correct Disposal of Biohazard Waste in Clinical Laboratories. (2025, August 5). Labcompare. Retrieved from [Link]
-
A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab. Retrieved from [Link]
-
Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. PubMed. Retrieved from [Link]
-
Activated Carbon for Pharmaceutical Removal at Point-of-Entry. MDPI. Retrieved from [Link]
-
Activated carbon for the removal of pharmaceutical residues from treated wastewater. PubMed. Retrieved from [Link]
-
ENVIRONMENTAL ASSESSMENT. accessdata.fda.gov. Retrieved from [Link]
-
Decolorization Method Of Activated Carbon in Pharmaceutical Process. (2025, November 12). Zhengzhou Bo Yue Purification Material Co., Ltd. Retrieved from [Link]
-
Activated Carbon-Based System for the Disposal of Psychoactive Medications. (2016, November 7). PMC - NIH. Retrieved from [Link]
-
AstraZeneca's Environmental Risk Summaries. AstraZeneca. Retrieved from [Link]
-
Decolorization with Activated Carbon in the Pharmaceutical Industry. (2023, September 4). Chiemivall. Retrieved from [Link]
-
Environmental risk assessment of pharmaceuticals in wastewaters and reclaimed water from catalan main river basins. (2024, July 26). Science of the Total Environment. Retrieved from [Link]
-
Do new generations of active pharmaceuticals for human use require an adaption of the environmental risk assessment?, Part I. Umweltbundesamt. Retrieved from [Link]
-
Chemical Compatibility Database. Cole-Parmer. Retrieved from [Link]
Sources
- 1. Spirapril hydrochloride | 94841-17-5 | BS183296 [biosynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Spirapril Hydrochloride | C22H31ClN2O5S2 | CID 6850814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. Comprehensive Guide to Medical Waste Incineration by Stericycle | Stericycle [stericycle.com]
- 6. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 7. Understanding GMP Guidelines for Waste Management in Pharmaceutical Manufacturing – Schedule M Compliance [schedule-m.com]
- 8. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 9. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standard Approaches to Medical Waste Disposal: Methods, Guidelines, and Best Practices [sztexnet.com]
A Researcher's Guide to Personal Protective Equipment for Handling Spirapril (hydrochloride)
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling Spirapril (hydrochloride). As an angiotensin-converting enzyme (ACE) inhibitor, Spirapril is a potent pharmacologically active compound designed to elicit a biological response at low concentrations.[1] Consequently, meticulous handling procedures are paramount to prevent occupational exposure and ensure a safe laboratory environment. This document moves beyond a simple checklist, offering a procedural guide grounded in risk assessment and scientific rationale.
Hazard Identification: Understanding the "Why" Behind the Precautions
Spirapril hydrochloride is the salt form of Spirapril, a prodrug that is converted in the body to its active metabolite, spiraprilat.[1] Spiraprilat inhibits the angiotensin-converting enzyme (ACE), leading to vasodilation and other cardiovascular effects.[1] While several Safety Data Sheets (SDS) state that the substance is not classified as hazardous under the Globally Harmonized System (GHS), this can be misleading for potent pharmaceutical compounds.[2] The lack of a GHS hazard classification does not imply a lack of biological activity or risk.
The primary occupational hazard lies in its pharmacological potency. Inadvertent exposure, particularly through inhalation of aerosolized powder or through skin contact, could potentially lead to unintended physiological effects. For many new or specialized chemical entities, comprehensive toxicological data may be lacking, and it is a best practice in the pharmaceutical industry to assume a compound is potent and handle it accordingly.[3]
Key Routes of Potential Exposure:
-
Inhalation: Fine powders can easily become airborne, especially during weighing and transfer operations. This is a primary route of concern.[3]
-
Dermal Contact: Although not identified as a primary skin irritant, absorption through the skin can be a potential route of exposure.[2]
-
Ingestion: Accidental ingestion can occur through poor hygiene practices, such as hand-to-mouth contact.[2]
-
Ocular Exposure: Direct contact with the eyes can cause irritation.[2]
Engineering Controls: The First Line of Defense
Before considering Personal Protective Equipment (PPE), the primary strategy for containment is the use of robust engineering controls. PPE should be considered the last line of defense. For potent compounds like Spirapril, open bench handling is not recommended.[4]
-
Ventilated Balance Enclosure (VBE) or Powder Containment Hood: All weighing and handling of solid Spirapril (hydrochloride) must be performed within a VBE. These enclosures are specifically designed to create negative pressure and filter air through HEPA filters, protecting the operator from inhaling airborne particles.[3]
-
Chemical Fume Hood: Preparation of solutions should be conducted in a certified chemical fume hood to contain any potential splashes or aerosols.[3]
-
Facility Design: The laboratory should be designed with controlled access and operate under negative pressure relative to adjacent areas to prevent contaminants from escaping.[4][5]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by a risk assessment of the specific task being performed. The following table outlines the minimum recommended PPE for common laboratory operations involving Spirapril (hydrochloride).
| Laboratory Operation | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing & Transfer (Solid) | N95 Respirator (minimum); Half-mask respirator with P100 filters recommended | Safety Goggles | Double Nitrile Gloves | Disposable Lab Coat with Knit Cuffs, Sleeve Covers |
| Solution Preparation | Not required if in a certified fume hood | Safety Goggles or Face Shield | Double Nitrile Gloves | Disposable Lab Coat with Knit Cuffs |
| General Laboratory Work (Dilute Solutions) | Not required | Safety Glasses with Side Shields | Single Nitrile Gloves | Standard Lab Coat |
| Spill Cleanup (Solid) | Half-mask or Full-face respirator with P100 filters | Face Shield and Safety Goggles | Heavy-duty Nitrile or Butyl Rubber Gloves | Disposable, chemical-resistant coveralls |
Rationale for PPE Selection
-
Respiratory Protection: During operations that can generate dust, such as weighing, an N95 respirator is the minimum requirement to protect against particulate inhalation. For higher-risk activities, a respirator with a higher protection factor, like a half-mask with P100 filters, is recommended.[6][7]
-
Eye and Face Protection: Safety goggles provide essential protection against splashes and airborne particulates reaching the eyes.[8] A face shield should be worn over goggles during procedures with a higher risk of splashing.[9]
-
Hand Protection: Nitrile gloves offer good chemical resistance for incidental contact. Double-gloving is a critical practice when handling potent solid compounds. The outer glove is removed immediately after the handling procedure, containing any surface contamination and protecting the inner glove from becoming a source of secondary contamination.
-
Body Protection: A disposable lab coat or gown is preferred over a reusable one to prevent the accumulation of potent compounds on personal clothing.[8] Knit cuffs are essential for ensuring a seal between the coat sleeve and inner glove.
Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step workflow is critical for minimizing exposure risk. This process integrates engineering controls, PPE, and procedural diligence.
Preparation and Donning PPE
-
Designated Area: Cordon off the designated area for handling Spirapril. Ensure all necessary equipment (VBE, fume hood, waste disposal bags) is ready.
-
Donning Sequence: Don PPE in the following order: shoe covers, inner gloves, lab coat/gown, sleeve covers, N95 respirator (perform a seal check), safety goggles, and finally, outer gloves.
Handling and Solution Preparation
-
Weighing: Perform all weighing activities inside a VBE. Use tools like micro-spatulas to minimize dust generation.
-
Transfer: Carefully transfer the weighed compound to a suitable container for dissolution.
-
Dissolution: Prepare the solution inside a chemical fume hood. Add the solvent to the powder slowly to avoid splashing.
-
Labeling: Clearly label the container with the chemical identity, concentration, and hazard warning in accordance with OSHA's Hazard Communication Standard.[7]
Decontamination and Doffing PPE
-
Surface Decontamination: After handling, wipe down the work surfaces (VBE, fume hood) with an appropriate cleaning agent. A common practice involves an initial wipe with a detergent solution followed by a solvent like 70% ethanol.[10]
-
Doffing Sequence: Remove PPE in a manner that prevents cross-contamination. The sequence is critical: remove outer gloves, sleeve covers, lab coat/gown (turn inside out as it's removed), safety goggles, respirator, and finally, inner gloves.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing all PPE.
Waste Disposal
-
Contaminated Solids: All disposable items that have come into contact with Spirapril (e.g., weigh boats, pipette tips, gloves, gowns) must be collected in a clearly labeled hazardous waste bag.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed hazardous waste container. Do not pour ACE inhibitors down the drain.
-
Disposal Protocol: All waste must be disposed of following your institution's and local environmental regulations for chemical waste.
Visual Workflow for Safe Handling of Spirapril
The following diagram illustrates the critical steps and decision points in the safe handling workflow for potent compounds like Spirapril (hydrochloride).
Caption: Workflow for Safe Handling of Potent Compounds.
References
-
Eurofins Scientific. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. [Link]
-
Esco Pharma. (2017). It's more than just being Fragile : How to Handle Potent Formulation?[Link]
-
TKS Publisher. (n.d.). Potent compound safety in the laboratory. [Link]
-
LKT Laboratories, Inc. (n.d.). Safety Data Sheet - Spirapril Hydrochloride. [Link]
-
National Center for Biotechnology Information. (n.d.). Spirapril Hydrochloride. PubChem Compound Database. [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. [Link]
-
Real Safety. (2016). Personal Protective Equipment for Chemical Handling. [Link]
-
Outsourced Pharma. (2015). Best Practices For Handling Potent APIs. [Link]
-
ACS Publications. (1999). Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
EHS Daily Advisor. (2024). Navigating OSHA Chemical Safety Rules for a Safer Workplace. [Link]
Sources
- 1. Spirapril Hydrochloride | C22H31ClN2O5S2 | CID 6850814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. escopharma.com [escopharma.com]
- 6. realsafety.org [realsafety.org]
- 7. threesixtysafety.com [threesixtysafety.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. OSHA PPE Levels: Workplace Chemical Exposure Protection — MSC Industrial Supply [mscdirect.com]
- 10. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
